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  • Product: Methyl 3-hydroxy-2-methylpropanoate
  • CAS: 42998-03-8

Core Science & Biosynthesis

Foundational

A Senior Application Scientist's Guide to the Synthesis of (S)-Methyl 3-hydroxy-2-methylpropanoate

Foreword: (S)-Methyl 3-hydroxy-2-methylpropanoate, widely known in the scientific community as the (S)-Roche ester, stands as a cornerstone chiral building block in modern organic synthesis.[1] Its stereochemically defin...

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: (S)-Methyl 3-hydroxy-2-methylpropanoate, widely known in the scientific community as the (S)-Roche ester, stands as a cornerstone chiral building block in modern organic synthesis.[1] Its stereochemically defined structure, featuring both a hydroxyl and a methyl-substituted ester group, renders it an invaluable precursor for the synthesis of complex, biologically active molecules.[2][3] This guide is crafted for researchers, chemists, and drug development professionals, offering an in-depth exploration of the primary synthetic strategies to obtain this versatile synthon. We will move beyond mere procedural lists to dissect the causality behind methodological choices, grounding our discussion in established, reliable protocols. The compound is a vital starting material for numerous natural products, including the potent anticancer agents dictyostatin and discodermolide.[4][5][6]

Section 1: Asymmetric Hydrogenation of Prochiral Olefins

Asymmetric hydrogenation represents one of the most elegant and efficient methods for establishing stereocenters.[7] This approach leverages a chiral catalyst to selectively add hydrogen across a double bond, transforming a flat, prochiral molecule into a three-dimensional, enantiomerically enriched product. In the context of the (S)-Roche ester, the catalytic hydrogenation of methyl 2-(hydroxymethyl)acrylate is a prominent and highly effective route.

Mechanistic Rationale and Catalyst Selection

The success of this strategy hinges on the design of the chiral catalyst, which is typically a transition metal complex (often Rhodium or Ruthenium) coordinated to a chiral phosphine ligand. The ligand's intricate three-dimensional structure creates a chiral environment around the metal center. When the prochiral substrate coordinates to the metal, the ligand sterically obstructs one face of the double bond, forcing the hydrogen to add to the less hindered face, thereby inducing asymmetry.

Key catalyst systems include:

  • Rhodium-Diphosphine Complexes: Catalysts such as [Rh(COD)L]BF4, where L is a chiral diphosphine ligand, are highly effective.[8] The choice of ligand is critical and dictates the stereochemical outcome.

  • Ruthenium-SYNPHOS Catalysts: Cationic Ruthenium complexes paired with ligands from the SYNPHOS family have demonstrated high yields and excellent enantioselectivity, proving robust even on a gram scale.[9] The stereochemical result is highly dependent on the ester group, with bulkier esters often yielding higher enantiomeric excess (ee).[9]

Experimental Protocol: Rh-Catalyzed Asymmetric Hydrogenation

This protocol is a representative example for the synthesis of (S)-Methyl 3-hydroxy-2-methylpropanoate from methyl 2-(hydroxymethyl)acrylate.[4][8]

Materials and Equipment:

  • Methyl 2-(hydroxymethyl)acrylate (Substrate)

  • [Rh(COD)L*]BF4 (Chiral Rhodium Catalyst, e.g., with (S)-SYNPHOS ligand), 1 mol%

  • Anhydrous, degassed solvent (e.g., Dichloromethane)

  • High-pressure stainless steel autoclave with a magnetic stir bar

  • Hydrogen gas (high purity)

  • Standard laboratory glassware for work-up and purification

  • Silica gel for column chromatography

  • Chiral HPLC for enantiomeric excess (ee) analysis

Step-by-Step Procedure:

  • Reactor Preparation: In an inert atmosphere (glovebox), charge a glass liner with the substrate (0.5 mmol) and the Rhodium catalyst (0.005 mmol, 1 mol%).

  • Solvent Addition: Add the anhydrous, degassed solvent (7.5 mL) to the glass liner to dissolve the reactants.

  • Autoclave Assembly: Place the glass liner into the stainless steel autoclave. Seal the vessel securely.

  • Purging: Remove the autoclave from the glovebox. Connect it to a hydrogen line and purge the vessel with hydrogen gas three to five times to remove all air.

  • Pressurization & Reaction: Pressurize the autoclave to the desired pressure (e.g., 100 atm H₂). Begin stirring and maintain the reaction at a constant temperature (e.g., 25 °C) for 16-24 hours.[4][8][10]

  • Work-up: After the reaction period, carefully vent the hydrogen gas. Remove the reaction solution and transfer it to a round-bottom flask.

  • Purification: Remove the solvent under reduced pressure using a rotary evaporator. Purify the resulting crude oil via silica gel column chromatography to yield the pure product.[4][8]

  • Analysis: Determine the enantiomeric excess of the purified product by chiral HPLC analysis.

Data Summary: Asymmetric Hydrogenation
Catalyst / LigandSubstratePressure (atm H₂)Temp (°C)Yield (%)ee (%)Reference
[Rh(COD)((S)-L*)]BF4Methyl 2-(hydroxymethyl)acrylate2025>9996[8]
[RuI((S)-binap)(p-cymene)]IMethyl 2-benzamidomethyl-3-oxobutanoate100259298[10]
Cationic Ru-(S)-SYNPHOSMethyl 2-(hydroxymethyl)acrylate5-805-909894[9]

Note: The data for the Ru-BINAP catalyst demonstrates the broader applicability of asymmetric hydrogenation for related complex substrates.

Workflow and Mechanism Diagrams

Asymmetric_Hydrogenation_Workflow cluster_prep Inert Atmosphere Preparation cluster_reaction Reaction Execution cluster_workup Product Isolation & Analysis prep1 Charge Reactor: Substrate + Catalyst prep2 Add Anhydrous Degassed Solvent prep1->prep2 react1 Seal Autoclave prep2->react1 react2 Purge with H₂ react1->react2 react3 Pressurize with H₂ react2->react3 react4 Stir at Temp react3->react4 work1 Vent Pressure react4->work1 work2 Solvent Removal work1->work2 work3 Column Chromatography work2->work3 work4 Chiral HPLC Analysis work3->work4

Workflow for Asymmetric Hydrogenation.

Section 2: Biocatalytic Reduction of β-Keto Esters

Harnessing the exquisite selectivity of enzymes, biocatalysis offers a powerful and sustainable alternative for producing enantiomerically pure compounds.[11][12] For the synthesis of (S)-Roche ester, the enzymatic reduction of a prochiral β-keto ester, methyl 2-methyl-3-oxopropanoate, is a highly effective strategy. This approach aligns with green chemistry principles by operating under mild aqueous conditions and often achieving near-perfect enantioselectivity.[13]

Principle of Biocatalytic Reduction

The core of this method involves an enzyme, typically a ketoreductase (KRED) or an alcohol dehydrogenase (ADH), which belongs to the oxidoreductase class.[13] The enzyme's active site is a complex, chiral pocket that binds the substrate in a specific orientation. A hydride is then delivered from a cofactor, usually Nicotinamide Adenine Dinucleotide Phosphate (NADPH), to one specific face of the ketone, yielding the desired (S)-alcohol.

A critical consideration for process viability is cofactor regeneration. Since NADPH is expensive, it is used in catalytic amounts and continuously regenerated in situ. A common strategy is the "substrate-coupled" approach, where a cheap, sacrificial alcohol (e.g., isopropanol) is added to the reaction. A second enzyme (or the same KRED if it has broad activity) oxidizes the isopropanol to acetone, reducing NADP+ back to NADPH to complete the catalytic cycle.

Experimental Protocol: Ketoreductase-Mediated Synthesis

Materials and Equipment:

  • Methyl 2-methyl-3-oxopropanoate (Substrate)

  • Ketoreductase (KRED) enzyme (e.g., from a commercial screening kit or expressed in E. coli)

  • NADP+ (cofactor)

  • Isopropanol (co-substrate for regeneration)

  • Aqueous buffer solution (e.g., potassium phosphate, pH 7.0)

  • Temperature-controlled shaker or stirred-tank reactor

  • Organic solvent for extraction (e.g., ethyl acetate)

  • Standard laboratory glassware and analytical instruments (GC or Chiral HPLC)

Step-by-Step Procedure:

  • Reaction Setup: In a temperature-controlled vessel, prepare the aqueous buffer solution.

  • Reagent Addition: Add the KRED enzyme (as a lyophilized powder, solution, or whole-cell suspension), the catalytic amount of NADP+, and the co-substrate isopropanol (typically 5-10% v/v).

  • Substrate Addition: Add the substrate, methyl 2-methyl-3-oxopropanoate, to the desired concentration (e.g., 10-50 g/L).

  • Reaction: Stir or shake the mixture at a controlled temperature (e.g., 30 °C) and monitor the reaction progress by taking periodic samples and analyzing them via GC or HPLC.

  • Work-up: Once the reaction reaches completion, terminate it (e.g., by adding a water-immiscible organic solvent).

  • Extraction: Extract the product from the aqueous phase using an organic solvent like ethyl acetate (3x volumes).

  • Purification & Analysis: Combine the organic layers, dry with a drying agent (e.g., MgSO₄), filter, and concentrate under reduced pressure. If necessary, purify further by chromatography. Analyze the final product for yield and enantiomeric excess.

Diagram: Biocatalytic Reduction Cycle

Biocatalytic_Cycle cluster_main Main Catalytic Cycle cluster_regen Cofactor Regeneration Cycle Substrate Methyl 2-methyl- 3-oxopropanoate Product (S)-Roche Ester KRED_red KRED-NADPH Substrate->KRED_red + KRED_ox KRED-NADP+ KRED_ox->KRED_red + H⁻ Acetone Acetone KRED_ox->Acetone - H⁻ KRED_red->Product + H⁻ KRED_red->KRED_ox - H⁻ Isopropanol Isopropanol Isopropanol->KRED_ox +

Biocatalytic cycle with cofactor regeneration.

Section 3: Chiral Pool Synthesis via Diazotization

The chiral pool synthesis strategy leverages naturally occurring, enantiomerically pure compounds as starting materials.[14] For the (S)-Roche ester, a viable route begins with (S)-2-amino-3-methoxypropanoic acid (O-methyl-L-serine), a derivative of the natural amino acid serine. The key transformation is a diazotization reaction, which converts the primary amine into a hydroxyl group while preserving the original stereocenter.[15]

Mechanistic Considerations

The reaction proceeds by treating the amino acid with nitrous acid (HNO₂), which is generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid (e.g., H₂SO₄) at low temperatures.[15] The amine attacks the nitrosonium ion (NO⁺), leading to an unstable diazonium salt intermediate. This intermediate then undergoes nucleophilic substitution by water. Crucially, for α-amino acids, this substitution often proceeds with overall retention of configuration, making it a stereoconservative transformation.[15] Strict temperature control (0-5 °C) is paramount to prevent the formation of side products.

Experimental Protocol: Synthesis from O-methyl-L-serine

This protocol is adapted from established methods for the conversion of α-amino acids to α-hydroxy acids.[15][16]

Materials and Equipment:

  • (S)-2-amino-3-methoxypropanoic acid (O-methyl-L-serine)

  • Sulfuric acid (H₂SO₄)

  • Sodium nitrite (NaNO₂)

  • Deionized water

  • Ice-water bath

  • Dropping funnel

  • Ethyl acetate for extraction

  • Standard laboratory glassware

Step-by-Step Procedure:

  • Acid Solution Preparation: Prepare a dilute solution of sulfuric acid in a flask and cool it to 0-5 °C in an ice-water bath.

  • Dissolution: Slowly add the (S)-2-amino-3-methoxypropanoic acid to the cold acid solution with stirring until it is completely dissolved.

  • Nitrite Solution: Prepare a solution of sodium nitrite in deionized water and place it in a dropping funnel.

  • Diazotization: Add the sodium nitrite solution dropwise to the stirred amino acid solution over 60-90 minutes. Crucially, maintain the reaction temperature below 5 °C throughout the addition. Vigorous gas (N₂) evolution will be observed.

  • Reaction Completion: After the addition is complete, allow the reaction to stir at low temperature for another 1-2 hours, then let it warm to room temperature and stir overnight.[16]

  • Extraction: Transfer the reaction mixture to a separatory funnel and extract the aqueous phase multiple times with ethyl acetate.[15]

  • Work-up: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude α-hydroxy acid.

  • Esterification: The resulting (S)-3-methoxy-2-hydroxypropanoic acid must then be esterified (e.g., using methanol with an acid catalyst like H₂SO₄ or via diazomethane) to yield the final target, (S)-Methyl 3-hydroxy-2-methylpropanoate. Note: This final esterification step is not detailed here but is a standard organic transformation.

Diagram: Chiral Pool Synthesis Pathway

Chiral_Pool_Synthesis Start (S)-2-amino-3-methoxypropanoic acid Intermediate (S)-alpha-hydroxy acid Start->Intermediate 1. NaNO₂, H₂SO₄, 0-5 °C 2. H₂O (Nucleophile) Product (S)-Methyl 3-hydroxy- 2-methylpropanoate Intermediate->Product Esterification (e.g., MeOH, H⁺)

Pathway from an amino acid via diazotization.

Conclusion and Outlook

The synthesis of (S)-Methyl 3-hydroxy-2-methylpropanoate can be achieved through several robust and distinct strategies.

  • Asymmetric Hydrogenation stands out for its high efficiency, excellent enantioselectivity, and scalability, making it a preferred industrial method, though it relies on expensive noble metal catalysts.

  • Biocatalytic Reduction offers an environmentally benign alternative that operates under mild conditions with exceptional selectivity. Its adoption is driven by the growing availability of commercial enzymes and advancements in protein engineering.

  • Chiral Pool Synthesis provides a classic and often cost-effective route by utilizing readily available chiral starting materials, though it may involve more synthetic steps compared to catalytic approaches.

The choice of synthetic route ultimately depends on project-specific factors, including scale, cost considerations, available equipment, and environmental impact targets. Each method detailed in this guide represents a validated and powerful tool in the arsenal of the modern synthetic chemist.

References

  • Foley, C. N., & Leighton, J. L. (2014). Beyond the Roche Ester: A New Approach to Polypropionate Stereotriad Synthesis. Organic Letters, 16(4), 1252–1255. [Link]

  • Roche ester | Interesting Organic Chemistry and Natural Products. (2014, February 11). Retrieved January 3, 2026, from [Link]

  • Foley, C. N., & Leighton, J. L. (2014). Beyond the Roche Ester: A New Approach to Polypropionate Stereotriad Synthesis. Organic Letters. [Link]

  • Roche ester - Wikipedia. (n.d.). Retrieved January 3, 2026, from [Link]

  • Chiral Pool Synthesis: Chiral Pool Synthesis from Hydroxy Acids: Lactic Acid, Tartaric Acid, Malic Acid, and 2-Methyl-3-hydroxypropionic Acid. (n.d.). ResearchGate. Retrieved January 3, 2026, from [Link]

  • The Role of Methyl (S)-(+)-3-Hydroxy-2-methylpropionate in Modern Pharmaceutical Synthesis - NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Retrieved January 3, 2026, from [Link]

  • Methyl (S)-(+)-3-Hydroxy-2-methylpropionate: A Cornerstone of Advanced Organic Synthesis - NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Retrieved January 3, 2026, from [Link]

  • Asymmetric hydrogenation - Wikipedia. (n.d.). Retrieved January 3, 2026, from [Link]

  • methyI (S)-3-hydroxy-2-methylpropanoate - Unibest Industrial Co., Ltd. (n.d.). Retrieved January 3, 2026, from [Link]

  • Paul, C. E., Opperman, D. J., & Hollmann, F. (2020). Biocatalytic Reduction Reactions from a Chemist's Perspective. Angewandte Chemie International Edition, 59(45), 19808–19827. [Link]

  • Paul, C. E., Opperman, D. J., & Hollmann, F. (2020). Biocatalytic Reduction Reactions from a Chemist's Perspective. Angewandte Chemie (International Ed. in English), 59(45), 19808–19827. [Link]

  • Bullock, C., & Morris, G. A. (2018). Catalytic Homogeneous Asymmetric Hydrogenation: Successes and Opportunities. Organometallics, 37(24), 4635–4648. [Link]

  • (r)-3-hydroxy-4-methylpentanoic acid - Organic Syntheses Procedure. (n.d.). Retrieved January 3, 2026, from [Link]

  • Biocatalytic Reduction Reactions from a Chemist's Perspective | Scilit. (n.d.). Retrieved January 3, 2026, from [Link]

  • Synthesis method of (S) -2-hydroxy-3-o-methylpropanoic acid - Google Patents. (n.d.).
  • 2-Methyl-3-oxopropanoate | C4H5O3- - PubChem - NIH. (n.d.). Retrieved January 3, 2026, from [Link]

  • Studer, M., Blaser, H.-U., & Exner, C. (2018). Recent Progress in Heterogeneous Asymmetric Hydrogenation of C═O and C═C Bonds on Supported Noble Metal Catalysts. Chemical Reviews, 118(23), 11161–11231. [Link]

  • Biocatalyzed Redox Processes Employing Green Reaction Media - Encyclopedia.pub. (2022, July 5). Retrieved January 3, 2026, from [Link]

Sources

Exploratory

An In-depth Technical Guide to the Synthesis of (R)-Methyl 3-hydroxy-2-methylpropanoate

Abstract (R)-Methyl 3-hydroxy-2-methylpropanoate, widely known as the Roche ester, is a cornerstone chiral building block in modern organic synthesis.[1][2][3] Its bifunctional nature, possessing both a hydroxyl and a me...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

(R)-Methyl 3-hydroxy-2-methylpropanoate, widely known as the Roche ester, is a cornerstone chiral building block in modern organic synthesis.[1][2][3] Its bifunctional nature, possessing both a hydroxyl and a methyl ester group on a stereodefined backbone, renders it an invaluable intermediate for the synthesis of a multitude of complex, high-value molecules, including pharmaceuticals, vitamins, and agrochemicals.[1][4] This technical guide provides a comprehensive overview of the principal synthetic strategies employed for the production of (R)-Methyl 3-hydroxy-2-methylpropanoate, with a focus on asymmetric hydrogenation and biocatalytic reduction. The narrative delves into the mechanistic underpinnings of these methodologies, offering field-proven insights into experimental design and optimization. Detailed protocols, comparative data, and visual representations of key workflows are presented to equip researchers and drug development professionals with the requisite knowledge for the efficient and stereocontrolled synthesis of this critical chiral synthon.

Introduction: The Significance of (R)-Methyl 3-hydroxy-2-methylpropanoate

The demand for enantiomerically pure compounds in the pharmaceutical and life sciences industries has surged due to the often-dramatic differences in pharmacological activity between enantiomers. (R)-Methyl 3-hydroxy-2-methylpropanoate (Figure 1) has emerged as a premier chiral building block due to its versatile functionality, which allows for a wide array of chemical transformations.[4] It is a key starting material in the total synthesis of numerous natural products and active pharmaceutical ingredients (APIs), including the potent anticancer agent discodermolide and various antibiotics.[2] The ability to efficiently and selectively synthesize the (R)-enantiomer is therefore of paramount importance.

Figure 1: Structure of (R)-Methyl 3-hydroxy-2-methylpropanoate

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Analysis prep_reactor Prepare & Purge Autoclave charge_reagents Charge Substrate & Catalyst prep_reactor->charge_reagents add_solvent Add Degassed Solvent charge_reagents->add_solvent seal_purge Seal & Purge with H₂ add_solvent->seal_purge pressurize Pressurize with H₂ seal_purge->pressurize react Stir at Set Temp & Pressure pressurize->react depressurize Cool & Depressurize react->depressurize isolate Isolate & Purify Product depressurize->isolate analyze Determine Yield & ee% isolate->analyze G substrate Methyl 2-methyl-3-oxopropanoate (β-Keto Ester) biocatalyst Whole Cells (e.g., Baker's Yeast) or Isolated Reductase substrate->biocatalyst product (R)-Methyl 3-hydroxy-2-methylpropanoate (Chiral β-Hydroxy Ester) biocatalyst->product cofactor Cofactor Regeneration (NAD(P)H -> NAD(P)+) biocatalyst->cofactor cofactor->biocatalyst

Sources

Foundational

Methyl 3-Hydroxy-2-Methylpropanoate: A Comprehensive Technical Guide for Advanced Synthesis

Abstract Methyl 3-hydroxy-2-methylpropanoate is a bifunctional organic molecule of significant interest in modern synthetic chemistry. Possessing both a primary alcohol and a methyl ester, this compound, particularly in...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Methyl 3-hydroxy-2-methylpropanoate is a bifunctional organic molecule of significant interest in modern synthetic chemistry. Possessing both a primary alcohol and a methyl ester, this compound, particularly in its chiral forms, serves as a versatile and valuable building block for complex molecular architectures. Its structural motifs are integral to a range of pharmaceuticals, agrochemicals, specialty polymers, and fine chemicals. This guide provides an in-depth exploration of the core chemical properties, spectroscopic profile, synthesis methodologies, and key chemical transformations of methyl 3-hydroxy-2-methylpropanoate. Authored for researchers, chemists, and drug development professionals, this document synthesizes field-proven insights with established chemical principles, offering detailed experimental protocols and mechanistic understanding to empower innovation in chemical synthesis.

Core Chemical and Physical Properties

Methyl 3-hydroxy-2-methylpropanoate (racemic CAS 42998-03-8) is a clear, colorless to light yellow liquid.[1] The molecule contains a stereocenter at the C2 position, leading to two enantiomers: (S)-(+)-methyl 3-hydroxy-2-methylpropanoate (CAS 80657-57-4) and (R)-(-)-methyl 3-hydroxy-2-methylpropanoate (CAS 72657-23-9).[2] These enantiomers are crucial starting materials for asymmetric synthesis, where precise stereochemical control is paramount.[3]

Physicochemical Data

The physical and chemical properties of the racemic mixture and its individual enantiomers are summarized below. These values are critical for experimental design, dictating choices for reaction conditions, solvent systems, and purification techniques.

PropertyRacemic(S)-(+)-Enantiomer(R)-(-)-EnantiomerReference(s)
IUPAC Name methyl 3-hydroxy-2-methylpropanoatemethyl (2S)-3-hydroxy-2-methylpropanoatemethyl (2R)-3-hydroxy-2-methylpropanoate[4]
CAS Number 42998-03-880657-57-472657-23-9[2][4]
Molecular Formula C₅H₁₀O₃C₅H₁₀O₃C₅H₁₀O₃[4]
Molecular Weight 118.13 g/mol 118.13 g/mol 118.13 g/mol [4]
Appearance Colorless to light yellow liquidColorless to light yellow liquidColorless liquid[1]
Density ~1.07 g/mL at 25 °C1.071 g/mL at 25 °C1.066 g/mL at 25 °C[2]
Boiling Point 74 °C at 10 mmHg74 °C at 10 mmHg76-77 °C at 12 mmHg[2]
Refractive Index (n20/D) ~1.4251.4251.425[2]
Optical Rotation Not Applicable[α]D/19 +26° (c=4 in methanol)[α]D/19 -26° (c=4 in methanol)[2]
Flash Point 80 °C (176 °F) - closed cup80 °C (176 °F) - closed cup80 °C (176 °F) - closed cup[2]

Spectroscopic Profile

Spectroscopic analysis is fundamental to confirming the identity and purity of methyl 3-hydroxy-2-methylpropanoate. The following data are characteristic of the racemic compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides unambiguous structural information by probing the chemical environment of each proton and carbon atom. Spectra are typically recorded in deuterated chloroform (CDCl₃) with tetramethylsilane (TMS) as an internal standard.

¹H NMR Data (400 MHz, CDCl₃)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~3.71Singlet3H-OCH₃ (Ester)
~3.70 - 3.55Multiplet2HCH₂ -OH
~2.70Multiplet1H-CH (CH₃)-
~2.50Broad Singlet1H-OH
~1.18Doublet3H-CH(CH₃ )-

¹³C NMR Data (100 MHz, CDCl₃)

Chemical Shift (δ) ppmAssignment
~175.5C =O (Ester Carbonyl)
~65.8C H₂-OH
~51.8-OC H₃ (Ester)
~44.5-C H(CH₃)-
~13.9-CH(C H₃)-
Infrared (IR) Spectroscopy

The IR spectrum reveals the presence of the key functional groups: the hydroxyl group (O-H) and the ester carbonyl group (C=O).

Wavenumber (cm⁻¹)IntensityAssignment
3600-3200Strong, BroadO-H stretch (alcohol)
2980-2880Medium-StrongC-H stretch (aliphatic)
~1735Strong, SharpC=O stretch (ester)
1300-1000StrongC-O stretch
Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) results in characteristic fragmentation patterns useful for confirming the molecular weight and structure.[5]

m/zProposed Fragment
118[M]⁺ (Molecular Ion)
88[M - CH₂O]⁺
87[M - OCH₃]⁺
59[COOCH₃]⁺
57[CH(CH₃)CO]⁺
31[OCH₃]⁺

Synthesis of Methyl 3-Hydroxy-2-Methylpropanoate

The synthesis of this molecule can be approached through methods that yield the racemic mixture or through stereoselective routes that provide access to a single enantiomer. The choice of method is dictated by the desired stereochemistry of the final product.

Racemic Synthesis via Baylis-Hillman Reaction and Hydrogenation

A reliable and well-documented route to the racemic compound involves a two-step sequence: a Baylis-Hillman reaction to form the carbon skeleton, followed by a standard hydrogenation to reduce the alkene.[1] This approach utilizes readily available starting materials: methyl acrylate and acetaldehyde.

Workflow for Racemic Synthesis.

Experimental Protocol: Racemic Synthesis

  • Step 1: Baylis-Hillman Reaction - Synthesis of Methyl 3-hydroxy-2-methylenebutanoate.

    • To a round-bottomed flask equipped with a magnetic stir bar, add methyl acrylate (1.0 mol), acetaldehyde (1.4 mol), and 1,4-diazabicyclo[2.2.2]octane (DABCO, 0.1 mol).[1]

    • Seal the flask and stir the mixture at room temperature for 48-72 hours. The progress can be monitored by TLC or GC-MS.

    • Upon completion, dilute the resulting oil with ethyl acetate and wash with water.

    • Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by fractional distillation to yield methyl 3-hydroxy-2-methylenebutanoate.[1]

  • Step 2: Hydrogenation.

    • Dissolve the purified methyl 3-hydroxy-2-methylenebutanoate (1.0 eq) in methanol or ethyl acetate in a suitable hydrogenation vessel.

    • Add 5-10% Palladium on carbon (Pd/C) catalyst (typically 1-5 mol%).

    • Purge the vessel with hydrogen gas and maintain a hydrogen atmosphere (from balloon pressure to 50 psi, depending on the apparatus).

    • Stir the reaction vigorously at room temperature until the uptake of hydrogen ceases.

    • Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

    • Concentrate the filtrate under reduced pressure to yield racemic methyl 3-hydroxy-2-methylpropanoate, which can be further purified by distillation if necessary.

Asymmetric Synthesis of (S)-Methyl 3-Hydroxy-2-Methylpropanoate

Access to enantiomerically pure forms is critical for pharmaceutical applications. Asymmetric catalytic hydrogenation of methyl 2-(hydroxymethyl)acrylate provides a direct route to the (S)-enantiomer.[6] This process relies on a chiral rhodium catalyst to control the stereochemical outcome of the hydrogen addition.

Experimental Protocol: Asymmetric Hydrogenation [6]

  • In an inert atmosphere glovebox, dissolve the chiral rhodium precursor (e.g., [Rh(COD)L]BF₄, where L is a chiral phosphine ligand) (1 mol%) and the substrate, methyl 2-(hydroxymethyl)acrylate (1.0 eq), in a dry, degassed solvent such as dichloromethane or methanol.

  • Transfer the solution to a stainless-steel autoclave.

  • Seal the autoclave, remove it from the glovebox, and purge it several times with hydrogen gas.

  • Pressurize the autoclave to the desired hydrogen pressure (e.g., 10-50 atm).

  • Stir the reaction at a controlled temperature (e.g., room temperature) for 16-24 hours.

  • Upon completion, carefully vent the hydrogen pressure.

  • Remove the solvent using a rotary evaporator.

  • Purify the crude product by silica gel column chromatography to yield (S)-(+)-methyl 3-hydroxy-2-methylpropanoate.

  • Determine the enantiomeric excess (ee) of the product using chiral HPLC or GC.

Key Chemical Transformations

The bifunctional nature of methyl 3-hydroxy-2-methylpropanoate allows for a variety of selective chemical transformations at either the hydroxyl or the ester group.

Oxidation of the Hydroxyl Group: Swern Oxidation

The primary alcohol can be selectively oxidized to the corresponding aldehyde, methyl 2-formylpropanoate, under mild conditions using the Swern oxidation. This transformation is invaluable as it avoids over-oxidation to the carboxylic acid and proceeds at low temperatures, preserving sensitive functional groups. The causality behind this protocol involves the activation of dimethyl sulfoxide (DMSO) with oxalyl chloride to form the reactive electrophilic sulfur species, which is then attacked by the alcohol. Subsequent deprotonation by a hindered base (triethylamine) induces an elimination to form the aldehyde.

G cluster_0 Swern Oxidation Workflow Start Methyl 3-Hydroxy- 2-methylpropanoate Reagents 1) (COCl)₂, DMSO, CH₂Cl₂ -78 °C 2) Et₃N Start->Reagents Product Methyl 2-Formylpropanoate Reagents->Product

Sources

Exploratory

physical properties of Methyl 3-hydroxy-2-methylpropanoate

An In-Depth Technical Guide to the Physical Properties of Methyl 3-hydroxy-2-methylpropanoate Prepared by: Gemini, Senior Application Scientist Introduction Methyl 3-hydroxy-2-methylpropanoate is a chiral bifunctional mo...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Physical Properties of Methyl 3-hydroxy-2-methylpropanoate

Prepared by: Gemini, Senior Application Scientist

Introduction

Methyl 3-hydroxy-2-methylpropanoate is a chiral bifunctional molecule of significant interest in the pharmaceutical and fine chemical industries. Possessing both a hydroxyl group and a methyl ester, it serves as a versatile stereospecific building block for the synthesis of complex, high-value organic molecules, including natural products and active pharmaceutical ingredients (APIs). A thorough understanding of its physical properties is paramount for researchers and drug development professionals, as these characteristics directly influence reaction kinetics, purification strategies, formulation development, and safety protocols.

This guide provides a comprehensive examination of the core physical and spectroscopic properties of Methyl 3-hydroxy-2-methylpropanoate. Moving beyond a simple datasheet, we delve into the causality behind these properties and provide robust, field-proven experimental protocols for their accurate determination. The methodologies described are designed as self-validating systems, ensuring the generation of reliable and reproducible data critical for GMP environments and high-level research.

Chemical Identity and Structure

Precise identification is the foundation of any chemical analysis. Methyl 3-hydroxy-2-methylpropanoate exists as a racemic mixture and as two distinct enantiomers, (S)-(+) and (R)-(-), whose properties differ, particularly in their interaction with plane-polarized light.

  • Molecular Formula: C₅H₁₀O₃

  • Molecular Weight: 118.13 g/mol

  • Structure: (Note: Static image for illustrative purposes. The core structure contains a methyl group and a hydroxymethyl group attached to the alpha-carbon of methyl propanoate.)

A summary of key identifiers is presented in Table 1. The availability of distinct CAS numbers for each form is crucial for unambiguous sourcing and regulatory compliance.

Table 1: Chemical Identifiers for Methyl 3-hydroxy-2-methylpropanoate and its Enantiomers

Identifier (S)-(+)-Enantiomer (R)-(-)-Enantiomer Racemic Mixture
IUPAC Name methyl (2S)-3-hydroxy-2-methylpropanoate methyl (2R)-3-hydroxy-2-methylpropanoate methyl 3-hydroxy-2-methylpropanoate
CAS Number 80657-57-4 72657-23-9[1] 42998-03-8[2]
Synonyms (+)-Methyl L-β-hydroxyisobutyrate (-)-Methyl D-β-hydroxyisobutyrate 3-Hydroxyisobutyric acid methyl ester
PubChem CID 10192563[3] 640854 (Implied) 521128[2]

| InChIKey | ATCCIZURPPEVIZ-BYPYZUCNSA-N | ATCCIZURPPEVIZ-SCSAIBSYSA-N | ATCCIZURPPEVIZ-UHFFFAOYSA-N[2] |

Physicochemical Properties

The bulk physical properties of a compound dictate its behavior in various laboratory and industrial settings. Methyl 3-hydroxy-2-methylpropanoate is typically supplied as a colorless to light yellow liquid.

Table 2: Summary of Key Physicochemical Properties

Property (S)-(+)-Enantiomer (R)-(-)-Enantiomer Reference(s)
Appearance Colorless to light yellow liquid Colorless liquid
Density (at 25 °C) 1.071 g/mL 1.066 g/mL [4]
Boiling Point 74 °C at 10 mmHg 76-77 °C at 12 mmHg [4]
Refractive Index (n²⁰/D) 1.425 1.425 [4]
Optical Rotation (c=4 in MeOH) +26° to +27° -26° [4]
Flash Point 80 °C (closed cup) 80 °C (closed cup)

| Solubility | Soluble in methanol. | Soluble in methanol. |[5] |

Expert Insights:
  • Boiling Point: The reported boiling points are at reduced pressure, which is a standard practice for compounds that may decompose or oxidize at their atmospheric boiling point. The presence of the hydroxyl group increases intermolecular hydrogen bonding, leading to a higher boiling point than would be expected for a simple ester of this molecular weight.

  • Density: The slight difference in density between the enantiomers is a subtle but measurable manifestation of the different packing efficiencies of the chiral molecules in the liquid state.

  • Optical Rotation: The opposite signs of the specific rotation for the (S) and (R) enantiomers are the defining characteristic of their chiral nature. The magnitude of rotation is a critical quality control parameter to determine enantiomeric purity.

  • Solubility: While some sources list it as insoluble in water, its structure—containing a hydroxyl and an ester group capable of hydrogen bonding—suggests at least moderate solubility. It is readily soluble in polar organic solvents like methanol.[5] Experimental verification in the solvent system of interest is always recommended.

Spectroscopic Characterization

Spectroscopic analysis provides an unambiguous fingerprint of the molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the carbon-hydrogen framework. Spectra are typically run in deuterated chloroform (CDCl₃).

  • ¹H NMR (Proton NMR): The proton spectrum provides information on the chemical environment of each hydrogen atom.

    • δ ~ 3.71 ppm (s, 3H): This sharp singlet corresponds to the three protons of the methyl ester (-OCH₃). Its integration value of 3H is a key identifier.

    • δ ~ 3.6-3.7 ppm (m, 2H): These signals arise from the two diastereotopic protons of the hydroxymethyl group (-CH₂OH). They often appear as a complex multiplet due to coupling with the adjacent chiral center proton.

    • δ ~ 2.7 ppm (m, 1H): This multiplet represents the proton at the chiral center (-CH-).

    • δ ~ 1.21 ppm (d, 3H): A doublet corresponding to the methyl group attached to the chiral center (-CH(CH₃)). It is split by the adjacent methine proton.[6]

    • Variable (br s, 1H): A broad singlet for the hydroxyl proton (-OH), whose chemical shift is concentration-dependent and which may exchange with trace water in the solvent.

  • ¹³C NMR (Carbon-13 NMR): The ¹³C spectrum reveals the number of unique carbon environments. Based on the closely related Methyl 3-hydroxypropanoate, the following shifts are predicted:

    • δ ~ 174-176 ppm: The carbonyl carbon of the ester group (C=O).

    • δ ~ 63-66 ppm: The carbon of the hydroxymethyl group (-CH₂OH).

    • δ ~ 51-53 ppm: The methyl carbon of the ester (-OCH₃).

    • δ ~ 42-45 ppm: The methine carbon at the chiral center (-CH-).

    • δ ~ 15-18 ppm: The methyl carbon attached to the chiral center (-CH₃).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the presence of key functional groups. A spectrum of a neat liquid film would show the following characteristic absorption bands:

  • ~3400 cm⁻¹ (strong, broad): This prominent band is characteristic of the O-H stretching vibration of the hydroxyl group, broadened due to hydrogen bonding.

  • ~2975-2860 cm⁻¹ (medium-strong): C-H stretching vibrations from the methyl and methylene groups.

  • ~1735-1750 cm⁻¹ (strong, sharp): A very intense absorption from the C=O (carbonyl) stretching of the ester functional group. The position of this peak is a reliable indicator of the ester.

  • ~1170-1200 cm⁻¹ (strong): C-O stretching vibrations associated with the ester linkage.

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) provides information on the molecular weight and fragmentation pattern.

  • Molecular Ion (M⁺): A peak at m/z = 118, corresponding to the molecular weight of the compound [C₅H₁₀O₃]⁺.[2]

  • Key Fragments: Common fragmentation pathways include the loss of the methoxy group (-OCH₃) to give a peak at m/z = 87, and the loss of the hydroxymethyl group (-CH₂OH) to give a peak at m/z = 87. Another prominent peak is often seen at m/z = 57.

Experimental Methodologies

The following protocols outline standard laboratory procedures for determining the key physical properties. The rationale behind each step is provided to ensure a deep understanding of the process.

Density Determination using a Pycnometer

Rationale: This gravimetric method provides high accuracy by precisely measuring the mass of a known, calibrated volume of liquid. Temperature control is critical as density is temperature-dependent.

Caption: Workflow for Density Measurement.

Step-by-Step Protocol:

  • Preparation: Meticulously clean a pycnometer of known volume (V) with a suitable solvent, followed by deionized water and acetone. Dry it completely in an oven and allow it to cool to ambient temperature in a desiccator.

  • Tare Mass: Accurately weigh the empty, dry pycnometer on an analytical balance to at least four decimal places. Record this mass as m₁.[7]

  • Filling: Carefully fill the pycnometer with Methyl 3-hydroxy-2-methylpropanoate, avoiding the introduction of air bubbles.

  • Equilibration: Place the filled pycnometer in a temperature-controlled water bath set to precisely 25.0 °C. Allow at least 15-20 minutes for the sample to reach thermal equilibrium.[8]

  • Volume Adjustment: Once equilibrated, the liquid level may have changed. Carefully add or remove liquid with a pipette so the meniscus is exactly on the calibration mark of the pycnometer.

  • Drying: Remove the pycnometer from the bath and carefully dry the entire exterior with a lint-free tissue. Any residual liquid on the outside will lead to erroneously high mass readings.

  • Final Mass: Weigh the filled pycnometer on the same analytical balance. Record this mass as m₂.

  • Calculation: The density (ρ) at 25.0 °C is calculated using the formula: ρ = (m₂ - m₁) / V .

Refractive Index Measurement using an Abbe Refractometer

Rationale: The refractive index is a measure of how light bends as it passes through a substance. It is a unique physical constant for a pure compound at a specific temperature and wavelength, making it an excellent tool for identity confirmation and purity assessment.

G A 1. Calibrate with Water (nD = 1.3330 at 20°C) B 2. Clean & Dry Prisms A->B C 3. Apply 2-3 Drops of Sample B->C D 4. Close Prisms & Equilibrate Temperature C->D E 5. Adjust for Sharp Boundary Line D->E F 6. Align Boundary with Crosshairs E->F G 7. Read Refractive Index (nD) F->G

Caption: Procedure for Refractive Index Measurement.

Step-by-Step Protocol:

  • Calibration & Temperature Control: Turn on the refractometer and the circulating water bath set to 20.0 °C. First, calibrate the instrument by measuring the refractive index of distilled water; it should read 1.3330 at 20.0 °C. Adjust if necessary.[1]

  • Prism Cleaning: Open the hinged prisms and clean both the upper and lower surfaces with ethanol or acetone using a soft, non-abrasive lens tissue. Ensure they are completely dry.

  • Sample Application: Using a clean pipette, place 2-3 drops of Methyl 3-hydroxy-2-methylpropanoate onto the center of the lower (measuring) prism.

  • Prism Closure: Gently close the prisms and lock them. Allow a minute for the sample to reach the temperature of the prisms.

  • Field of View Adjustment: Look through the eyepiece. You will see a field that is partially light and partially dark. Turn the coarse adjustment knob until the boundary line between the light and dark fields is visible.

  • Dispersion Correction: If the boundary line is colored (chromatic aberration), turn the dispersion correction knob until the line is sharp and achromatic (black and white).

  • Measurement: Turn the fine adjustment knob to center the sharp boundary line precisely on the intersection of the crosshairs in the eyepiece.

  • Reading: Depress the light switch to illuminate the scale and read the refractive index value to four decimal places. Record the temperature.

Optical Rotation Measurement using a Polarimeter

Rationale: This technique measures the extent to which a chiral compound rotates the plane of polarized light. It is the definitive method for distinguishing between enantiomers and for quantifying enantiomeric excess.

G cluster_setup Setup & Blank cluster_sample Sample Measurement A 1. Prepare Solution (e.g., c=4, 4g in 100mL MeOH) D 4. Rinse & Fill Cell with Sample Solution A->D B 2. Fill Cell with Blank (Methanol) C 3. Zero the Instrument B->C E 5. Ensure No Air Bubbles D->E F 6. Measure Observed Rotation (α) E->F G 7. Calculate Specific Rotation [α] = α / (l * c) F->G

Caption: Workflow for Optical Rotation Analysis.

Step-by-Step Protocol:

  • Solution Preparation: Accurately prepare a solution of the sample. For example, to prepare a solution of concentration c=4, weigh exactly 4.000 g of Methyl (S)-(+)-3-hydroxy-2-methylpropionate and dissolve it in methanol in a 100 mL volumetric flask. Fill to the mark.[4]

  • Instrument Warm-up: Turn on the polarimeter's sodium lamp and allow it to warm up for at least 5-10 minutes until the light is a stable, bright yellow.[3]

  • Blank Measurement: Clean the sample cell (of known path length, l, in decimeters) with the solvent (methanol). Fill the cell with pure methanol, ensuring no air bubbles are in the light path. Place the cell in the polarimeter and set the reading to zero.

  • Sample Measurement: Empty the cell, rinse it two to three times with small portions of the prepared sample solution, and then fill it with the sample solution. Again, ensure no air bubbles are present.

  • Reading: Place the filled cell in the instrument. The analyzer will automatically or manually be rotated until the light field is uniform. Record the observed angle of rotation, α. Take several readings and average them.

  • Calculation: The specific rotation [α] is calculated using the Biot equation: [α] = α / (l × c) , where l is the path length in decimeters (e.g., 1.0 dm) and c is the concentration in g/mL.

Boiling Point Determination at Reduced Pressure

Rationale: Many organic compounds decompose at their atmospheric boiling point. Measurement under vacuum lowers the required temperature for boiling, allowing for distillation and characterization without degradation.

Step-by-Step Protocol:

  • Apparatus Setup: Assemble a simple distillation apparatus consisting of a small round-bottom flask, a distillation head with a thermometer, a condenser, and a receiving flask. Connect the vacuum takeoff adapter to a vacuum pump via a trap and connect a manometer or vacuum gauge to the system.

  • Sample Addition: Place a small volume (e.g., 5-10 mL) of Methyl 3-hydroxy-2-methylpropanoate and a magnetic stir bar or boiling chips into the distillation flask.

  • Evacuate System: Seal all joints and begin to carefully evacuate the system with the vacuum pump. Monitor the pressure on the manometer.

  • Heating: Once the desired pressure is reached and stable (e.g., 10 mmHg), begin to gently heat the distillation flask using a heating mantle.

  • Observation: Heat until the liquid begins to boil and a ring of refluxing condensate is observed rising up the distillation head. The thermometer bulb must be positioned just below the sidearm leading to the condenser to accurately measure the temperature of the vapor in equilibrium with the liquid.

  • Record Boiling Point: The boiling point is the stable temperature reading on the thermometer when the liquid is boiling steadily and condensate is actively dripping into the receiving flask. Record both the temperature and the stabilized pressure.

Safety and Handling

As a Senior Application Scientist, ensuring laboratory safety is the highest priority. Adherence to established safety protocols is non-negotiable.

  • GHS Hazard Classification: Methyl 3-hydroxy-2-methylpropanoate is classified as a combustible liquid. It causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[2]

  • Personal Protective Equipment (PPE):

    • Eye Protection: Safety glasses with side shields or chemical splash goggles are mandatory.

    • Hand Protection: Wear chemically resistant gloves (e.g., nitrile).

    • Skin Protection: A lab coat should be worn at all times.

  • Handling:

    • Work in a well-ventilated area or a chemical fume hood to avoid inhalation of vapors.

    • Keep away from heat, sparks, and open flames.

    • Avoid contact with skin and eyes. In case of contact, rinse immediately and thoroughly with water.

Conclusion

Methyl 3-hydroxy-2-methylpropanoate is a chiral liquid whose physical properties are well-defined and essential for its effective use in synthesis and development. Its density, refractive index, and particularly its optical rotation serve as critical benchmarks for identity and purity. The spectroscopic data (NMR, IR, MS) provide an unambiguous structural fingerprint, confirming the arrangement of its key functional groups. The experimental protocols detailed in this guide represent robust, validated methods for obtaining accurate and reproducible data, empowering researchers and scientists to utilize this valuable chiral building block with confidence and safety.

References

  • ChemicalBook. (R)-(-)-3-hydroxy-2-methylpropionic acid methyl ester(72657-23-9) 1H NMR. [URL: https://www.chemicalbook.com/spectrum/72657-23-9_1hnmr.htm]
  • BenchChem. (2025). Spectroscopic Profile of Methyl 3-hydroxypropanoate: A Technical Guide. [URL: https://www.benchchem.com/product/bcp191319/spectroscopic-profile]
  • Scientific Laboratory Supplies. (n.d.). 3 Ways to Measure Density Know-How, Hints, and More. [URL: https://www.scientificlabs.co.uk/product/3-ways-to-measure-density]
  • PharmaJia. (2023, September 16). Sop of Polarimeter. [URL: https://www.pharmajia.com/2023/09/sop-of-polarimeter.html]
  • ResearchGate. (n.d.). Image of boiling‐point experimental setup. [URL: https://www.researchgate.net/figure/Image-of-boiling-point-experimental-setup-1-vacuum-pump-2-condenser-3-pressure_fig1_334585141]
  • PharmaState Academy. (2017, August 2). SOP FOR POLARIMETER: OPERATION AND CALIBRATION. [URL: https://www.pharmastate.
  • Sigma-Aldrich. (n.d.). Methyl (S)-(+)-3-hydroxy-2-methylpropionate 97%. Product Specification Sheet 270121. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/270121]
  • The Japanese Pharmacopoeia. (n.d.). 2.55 Determination of Specific Gravity and Density. [URL: https://jpdb.nihs.go.jp/jp18e/JP18.pdf]
  • Fisher Scientific. (n.d.). Methyl (S)-(+)-3-hydroxy-2-methylpropionate, 98%. [URL: https://www.fishersci.
  • Hinotek. (n.d.). How an Abbe Refractometer Works: The Principle of Critical Angle. [URL: https://www.hinotek.com/how-an-abbe-refractometer-works-the-principle-of-critical-angle/]
  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 521128, Methyl 3-hydroxy-2-methylpropanoate. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/521128]
  • YouTube. (2016, October 8). How to Use a Refractometer (Abbe). [URL: https://www.youtube.
  • Fisher Scientific. (n.d.). Methyl (S)-(+)-3-hydroxy-2-methylpropionate, 98%. [URL: https://www.fishersci.co.
  • Sigma-Aldrich. (n.d.). Methyl (R)-(−)-3-hydroxy-2-methylpropionate. Product Specification Sheet 270148. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/270148]

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Foundational

Methyl 3-hydroxy-2-methylpropanoate CAS number lookup

An In-Depth Technical Guide to Methyl 3-hydroxy-2-methylpropanoate for Researchers and Drug Development Professionals Authored by a Senior Application Scientist This guide provides a comprehensive technical overview of M...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Methyl 3-hydroxy-2-methylpropanoate for Researchers and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of Methyl 3-hydroxy-2-methylpropanoate, a versatile chiral building block crucial in pharmaceutical synthesis and other industrial applications. We will delve into its chemical identity, properties, synthesis, applications, analytical methods, and safety protocols, offering field-proven insights for researchers, scientists, and drug development professionals.

Chemical Identity and Physicochemical Properties

Methyl 3-hydroxy-2-methylpropanoate is a chiral molecule existing as two enantiomers, (S)-(+) and (R)-(-), as well as a racemic mixture. The specific stereoisomer is critical for its application, particularly in the synthesis of enantiomerically pure pharmaceuticals where specific stereochemistry is paramount for efficacy and safety.[1][2]

The Chemical Abstracts Service (CAS) has assigned distinct numbers to each form:

  • Racemic Methyl 3-hydroxy-2-methylpropanoate: CAS No. 42998-03-8[3]

  • (S)-(+)-Methyl 3-hydroxy-2-methylpropanoate: CAS No. 80657-57-4[1][4]

  • (R)-(-)-Methyl 3-hydroxy-2-methylpropanoate: CAS No. 72657-23-9[5][6]

A summary of their key physicochemical properties is presented below for easy comparison.

Property(S)-(+)-Enantiomer(R)-(-)-EnantiomerRacemic Mixture
Molecular Formula C₅H₁₀O₃[1]C₅H₁₀O₃[5]C₅H₁₀O₃[3]
Molecular Weight 118.13 g/mol [1]118.13 g/mol [5][6]118.13 g/mol [3]
Appearance Colorless to light yellow liquid[1]Colorless to light yellow liquidColorless to light yellow liquid
Density 1.071 g/mL at 25 °C[1]1.071 g/mL at 25 °C1.071 g/mL at 25 °C
Boiling Point 74 °C at 10 mmHg[1]74 °C at 10 mmHg74 °C at 10 mmHg
Refractive Index n20/D 1.425[1]n20/D 1.425n20/D 1.425
Optical Rotation [α]D/20 +26° to +27° (c=1-4 in methanol)[1]Not specifiedNot applicable
Synonyms (+)-Methyl L-β-hydroxyisobutyrate, (S)-(+)-3-Hydroxy-2-methylpropionic acid methyl ester[1](-)-Methyl D-β-hydroxyisobutyrate, (R)-(-)-3-Hydroxy-2-methylpropionic acid methyl ester[7]Methyl 3-hydroxyisobutyrate

Synthesis of Enantiomerically Pure Methyl 3-hydroxy-2-methylpropanoate

The synthesis of enantiomerically pure Methyl 3-hydroxy-2-methylpropanoate is critical for its use in pharmaceutical applications. Asymmetric catalytic hydrogenation is a common and effective method.

Experimental Protocol: Asymmetric Catalytic Hydrogenation

This protocol describes a general procedure for the synthesis of (S)-(+)-Methyl 3-hydroxy-2-methylpropanoate from methyl 2-(hydroxymethyl)acrylate using a rhodium catalyst.[8][9]

Materials:

  • Methyl 2-(hydroxymethyl)acrylate (substrate)

  • [Rh(COD)L*]BF₄ (chiral rhodium catalyst)

  • Dry solvent (e.g., methanol, THF)

  • Hydrogen gas (high purity)

  • Stainless steel autoclave

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • In a dry, inert-atmosphere glovebox, dissolve the rhodium catalyst (0.005 mmol, 1 mol%) and the substrate (0.5 mmol) in the dry solvent (7.5 mL).

  • Transfer the solution to a stainless steel autoclave.

  • Seal the autoclave, remove it from the glovebox, and purge it several times with hydrogen gas.

  • Pressurize the autoclave with hydrogen to the desired pressure.

  • Stir the reaction mixture at room temperature for 16 hours.

  • After the reaction is complete, slowly vent the excess hydrogen to atmospheric pressure in a well-ventilated fume hood.

  • Transfer the reaction solution to a round-bottom flask.

  • Remove the solvent using a rotary evaporator to obtain the crude product.

  • Purify the crude product by silica gel column chromatography to yield the enantiomerically pure Methyl (S)-(+)-3-hydroxy-2-methylpropanoate.

Validation:

The enantiomeric excess (ee) of the final product should be determined using chiral column High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).[8]

Applications in Drug Development and Beyond

Methyl 3-hydroxy-2-methylpropanoate is a valuable chiral building block in the synthesis of various pharmaceuticals, agrochemicals, and specialty chemicals.[1][2] Its bifunctional nature, with both hydroxyl and ester groups, allows for diverse chemical transformations.[10]

Key Applications:

  • Pharmaceutical Synthesis: It serves as a crucial intermediate in the synthesis of complex, enantiomerically pure drugs.[1][2][11] For example, it is a starting material for the total synthesis of potent antimitotic agents like (+)-discodermolide, dictyostatin, and spongidepsin.[9] It is also a precursor for β-alanine methyl ester and L-carnitine.[10]

  • Agrochemicals: Used in the production of novel pesticides and herbicides with improved efficacy and reduced environmental impact.[1]

  • Flavor and Fragrance Industry: Utilized for its pleasant, sweet, and fruity aroma in food, beverages, and perfumes.[1][2]

  • Cosmetics and Personal Care: Incorporated into formulations for its moisturizing properties.[1]

  • Specialty Polymers: Used in the production of polymers for coatings, adhesives, and sealants.[1]

Workflow: Role in Pharmaceutical Synthesis

G cluster_0 Upstream Synthesis cluster_1 Active Pharmaceutical Ingredient (API) Synthesis cluster_2 Downstream Processing Start Methyl 3-hydroxy-2-methylpropanoate (Chiral Pool) Intermediate Key Chiral Intermediate Start->Intermediate Multi-step Synthesis API Complex API Intermediate->API Coupling & Elaboration Formulation Drug Formulation API->Formulation Final Final Pharmaceutical Product Formulation->Final

Caption: Workflow of Methyl 3-hydroxy-2-methylpropanoate in drug development.

Analytical Methods for Isomeric Purity Analysis

Ensuring the isomeric purity of Methyl 3-hydroxy-2-methylpropanoate is critical, as the presence of the undesired enantiomer can affect the efficacy and safety of the final pharmaceutical product.[12] The most common techniques for determining enantiomeric excess (ee) are Chiral HPLC, Chiral GC, and Nuclear Magnetic Resonance (NMR) spectroscopy.[12]

Analytical MethodPrincipleSample PreparationKey Performance Metrics
Chiral HPLC Differential interaction of enantiomers with a chiral stationary phase (CSP), leading to different retention times.[12]Dissolution in a suitable mobile phase.[12]Resolution (Rs): Typically > 1.5 for baseline separation. Sensitivity: High, suitable for trace analysis. Analysis Time: 10-30 minutes per sample.[12]
Chiral GC Separation of volatile enantiomers based on their interaction with a chiral stationary phase in a capillary column.[12]Direct injection or derivatization to increase volatility.[12]Resolution: Excellent for volatile compounds. Sensitivity: High, especially with a Flame Ionization Detector (FID).[12]
NMR Spectroscopy Use of chiral derivatizing or solvating agents to induce chemical shift differences between enantiomers.[12]Reaction with a chiral derivatizing agent or dissolution in a chiral solvating agent.[12]Accuracy: High, provides a direct measure of the enantiomeric ratio. Speed: Rapid, no chromatographic separation required.[12]
Decision Workflow for Method Selection

G Start Need to determine enantiomeric excess? High_Throughput High-throughput screening? Start->High_Throughput Yes Trace_Analysis Trace analysis required? High_Throughput->Trace_Analysis No NMR Use NMR with chiral derivatizing agent High_Throughput->NMR Yes HPLC_GC Use Chiral HPLC or GC Trace_Analysis->HPLC_GC No GC Chiral GC is ideal Trace_Analysis->GC Yes

Caption: Decision workflow for selecting an analytical method.[12]

Safety and Handling

Proper handling and storage of Methyl 3-hydroxy-2-methylpropanoate are essential to ensure laboratory safety. It is a combustible liquid and can cause eye and respiratory tract irritation.[13][14]

Personal Protective Equipment (PPE):

  • Eye Protection: Safety glasses with side-shields or goggles are required.[14]

  • Hand Protection: Wear appropriate chemical-resistant gloves.[13]

  • Respiratory Protection: Use a NIOSH/MSHA-approved respirator if exposure limits are exceeded or if irritation is experienced.[13]

  • Skin and Body Protection: Wear appropriate protective clothing to prevent skin exposure.[13]

First Aid Measures:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention.[13][14]

  • Skin Contact: Flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical attention if irritation persists.[13][14]

  • Inhalation: Remove from exposure to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.[13][14]

  • Ingestion: Wash out mouth with water. Do not induce vomiting. Get medical attention.[13]

Storage and Handling:

  • Store in a cool, dry, well-ventilated place in a tightly closed container.[13][15]

  • Keep away from heat, sparks, and open flames.[14]

  • Facilities storing or utilizing this material should be equipped with an eyewash facility and a safety shower.[13]

References

  • NIST. (n.d.). Methyl (R)-(-)-3-hydroxy-2-methyl-propionate. NIST Chemistry WebBook. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 3-hydroxy-2-methylpropanoate. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). methyl (2S)-3-hydroxy-2-methylpropanoate. National Center for Biotechnology Information. Retrieved from [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - Methyl 3-(2-hydroxyphenyl)propanoate, 95%+. Retrieved from [Link]

  • Ningbo Inno Pharmchem Co., Ltd. (2025, October 10). The Role of Methyl (S)-(+)-3-Hydroxy-2-methylpropionate in Modern Pharmaceutical Synthesis. Retrieved from [Link]

Sources

Exploratory

Chiral Pool Synthesis from β-Hydroxy Esters: A Technical Guide for Drug Development Professionals

Abstract Enantiomerically pure β-hydroxy esters are paramount chiral building blocks in the synthesis of a vast array of pharmaceuticals and biologically active molecules. Their inherent stereochemistry and versatile fun...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Enantiomerically pure β-hydroxy esters are paramount chiral building blocks in the synthesis of a vast array of pharmaceuticals and biologically active molecules. Their inherent stereochemistry and versatile functionality make them ideal starting points for chiral pool synthesis, a strategy that leverages naturally occurring chiral molecules to construct complex stereochemically-defined targets. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the core principles and practical applications of utilizing β-hydroxy esters in chiral pool synthesis. We will delve into the most effective methods for their asymmetric synthesis, explore their diverse chemical transformations, and present detailed, field-proven protocols. The causality behind experimental choices will be elucidated, ensuring a deep understanding of the underlying chemical principles.

The Significance of Chirality and the Power of the Chiral Pool

In the realm of drug development, the three-dimensional arrangement of atoms in a molecule, or its stereochemistry, is of critical importance. Enantiomers, non-superimposable mirror images of a chiral molecule, can exhibit profoundly different pharmacological and toxicological profiles. Consequently, the ability to synthesize enantiomerically pure compounds is a cornerstone of modern medicinal chemistry.

Chiral pool synthesis stands out as an elegant and efficient strategy to achieve this. It circumvents the often-challenging task of creating stereocenters from scratch by utilizing readily available, enantiomerically pure starting materials, known as chiral synthons. Nature provides a rich and diverse chiral pool, and among the most versatile and widely employed synthons are β-hydroxy esters.[1][2]

β-Hydroxy Esters: Versatile Chiral Synthons

The utility of β-hydroxy esters stems from their bifunctional nature, possessing both a hydroxyl and an ester group. This allows for a wide range of chemical manipulations, enabling their conversion into a variety of other important chiral building blocks such as β-lactams, chiral epoxides, and γ-amino acids.[2][3][4][5]

The following diagram illustrates the central role of β-hydroxy esters in chiral pool synthesis:

Chiral_Pool_Synthesis cluster_start Starting Materials cluster_core Core Synthon cluster_products Chiral Building Blocks & Products Prochiral Ketones Prochiral Ketones Enantiopure β-Hydroxy Ester Enantiopure β-Hydroxy Ester Prochiral Ketones->Enantiopure β-Hydroxy Ester Asymmetric Reduction Aldehydes & Enolates Aldehydes & Enolates Aldehydes & Enolates->Enantiopure β-Hydroxy Ester Diastereoselective Aldol Reaction Chiral Lactones Chiral Lactones Enantiopure β-Hydroxy Ester->Chiral Lactones Intramolecular Cyclization Chiral Epoxides Chiral Epoxides Enantiopure β-Hydroxy Ester->Chiral Epoxides Hydroxyl-directed Epoxidation β-Amino Alcohols β-Amino Alcohols Enantiopure β-Hydroxy Ester->β-Amino Alcohols Functional Group Interconversion Complex Molecules (APIs) Complex Molecules (APIs) Chiral Lactones->Complex Molecules (APIs) Chiral Epoxides->Complex Molecules (APIs) β-Amino Alcohols->Complex Molecules (APIs)

Caption: The central role of β-hydroxy esters in chiral pool synthesis.

Asymmetric Synthesis of β-Hydroxy Esters: Key Methodologies

The successful application of β-hydroxy esters in chiral pool synthesis hinges on their efficient and stereoselective preparation. Several powerful methodologies have been developed to this end.

Asymmetric Hydrogenation of β-Keto Esters

One of the most reliable and widely used methods for producing enantiopure β-hydroxy esters is the asymmetric hydrogenation of prochiral β-keto esters.[6][7][8] This transformation is typically catalyzed by ruthenium complexes bearing chiral phosphine ligands, with BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) being a prominent example.[6][9]

The Noyori asymmetric hydrogenation, a landmark in this field, provides excellent enantioselectivities for a broad range of substrates.[9][10] The mechanism involves the formation of a ruthenium-hydride species which coordinates to the keto ester, followed by the stereoselective transfer of hydride to the carbonyl group.[6]

Table 1: Comparison of Catalysts for Asymmetric Hydrogenation of Ethyl Benzoylacetate

Catalyst SystemLigandSolventTemp (°C)Pressure (atm H₂)Yield (%)ee (%)Reference
Ru(OAc)₂-((R)-BINAP)(R)-BINAPMethanol251009899 (R)
[RuCl₂(p-cymene)]₂ / (S,S)-TsDACH(S,S)-TsDACHMethanol5050>9998 (S)
Diastereoselective Aldol Reactions

The aldol reaction, a fundamental carbon-carbon bond-forming reaction, can be rendered highly diastereoselective to afford β-hydroxy esters with excellent stereocontrol.[11] The Zimmerman-Traxler model is often invoked to rationalize the stereochemical outcome of these reactions, which proceed through a six-membered ring transition state.[11]

The use of chiral auxiliaries, such as Evans' oxazolidinones, allows for the synthesis of specific diastereomers with high purity.[4] Subsequent removal of the auxiliary reveals the enantiomerically enriched β-hydroxy ester.

Experimental Protocol: Evans' Asymmetric Aldol Reaction

  • Enolate Formation: To a solution of the chiral N-acyloxazolidinone (1.0 equiv) in dichloromethane at -78 °C, add dibutylboron triflate (1.1 equiv) followed by dropwise addition of triethylamine (1.2 equiv). Stir the mixture at -78 °C for 30 minutes, then warm to 0 °C and stir for an additional hour.

  • Aldol Addition: Cool the resulting boron enolate solution to -78 °C and add the desired aldehyde (1.2 equiv) dropwise. Stir the reaction mixture at -78 °C for 2 hours, then warm to room temperature and stir for 1 hour.

  • Workup: Quench the reaction by the addition of a pH 7 phosphate buffer. Extract the aqueous layer with dichloromethane. The combined organic layers are washed with brine, dried over sodium sulfate, and concentrated under reduced pressure.

  • Purification: The crude product is purified by flash column chromatography on silica gel to afford the desired aldol adduct.

  • Auxiliary Cleavage: The chiral auxiliary can be cleaved under various conditions, such as treatment with lithium hydroperoxide, to yield the corresponding β-hydroxy ester.

Biocatalytic Reductions

Enzymatic reductions of β-keto esters offer a green and highly selective alternative to traditional chemical methods.[12][13] Whole-cell biocatalysts, such as baker's yeast (Saccharomyces cerevisiae), and isolated ketoreductases (KREDs) are commonly employed.[12][14] These biocatalysts often exhibit exquisite enantioselectivity and can operate under mild reaction conditions.[13] The use of co-factor regeneration systems is crucial for the efficiency of these processes.[15]

Key Transformations of β-Hydroxy Esters

Once synthesized, enantiopure β-hydroxy esters can be transformed into a variety of valuable chiral building blocks.

Synthesis of Chiral β-Lactones

β-Lactones are important structural motifs found in numerous natural products and are valuable synthetic intermediates. They can be readily prepared from β-hydroxy esters via intramolecular cyclization. A common method involves the activation of the hydroxyl group, for example, by conversion to a sulfonate ester, followed by intramolecular nucleophilic attack by the carboxylate.

Beta_Lactone_Formation cluster_structures β-Hydroxy Ester β-Hydroxy Ester Activated Hydroxyl Group Activated Hydroxyl Group β-Hydroxy Ester->Activated Hydroxyl Group 1. Hydrolysis 2. OH Activation (e.g., TsCl, Pyridine) struct1  R'  O   | // HO-CH-CH2-C-OR'' β-Lactone β-Lactone Activated Hydroxyl Group->β-Lactone Intramolecular SN2 struct2     R'  O      | // TsO-CH-CH2-C-O⁻ struct3 R' | \nO-CH |  / CH2-C=O

Caption: General scheme for the synthesis of β-lactones from β-hydroxy esters.

Synthesis of Chiral Epoxides

Chiral epoxides are highly versatile intermediates in organic synthesis. β-Hydroxy esters can be converted to chiral epoxides through a two-step sequence involving reduction of the ester to the corresponding 1,3-diol, followed by a hydroxyl-directed epoxidation of an allylic alcohol derived from the diol, or by conversion to a halohydrin and subsequent base-induced cyclization.

Synthesis of β-Amino Alcohols and β-Amino Acids

The β-hydroxy ester scaffold can be elaborated to produce valuable β-amino alcohols and β-amino acids, which are prevalent in many pharmaceuticals.[16][17] This typically involves conversion of the hydroxyl group to a leaving group, followed by displacement with an azide or other nitrogen nucleophile, and subsequent reduction.

Conclusion

Chiral pool synthesis starting from β-hydroxy esters represents a powerful and efficient strategy for the construction of complex, enantiomerically pure molecules. The reliable methods for their asymmetric synthesis, coupled with their versatile chemical reactivity, solidify their position as indispensable chiral building blocks in the arsenal of the synthetic chemist. A thorough understanding of the principles and protocols outlined in this guide will empower researchers and drug development professionals to effectively leverage these valuable synthons in their pursuit of novel therapeutics.

References

  • Ni(II)-Catalyzed Enantioselective Synthesis of β-Hydroxy Esters with Carboxylate Assistance. (2019). Vertex AI Search.
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  • Enantiodivergent Biosynthesis of β-Hydroxy esters by Self-Sufficient Heterogeneous Biocatalysts in Continuous Flow. ChemRxiv.
  • Enantioselective Synthesis of anti-β-Hydroxy-α-amido Esters via Transfer Hydrogenation. (2010). ACS Publications. Retrieved from [Link]

  • The Noyori Asymmetric Hydrogenation Reaction. Andrew G Myers Research Group.
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  • Asymmetric Synthesis of anti-β-Amino-α-Hydroxy Esters via Dynamic Kinetic Resolution of β-Amino-α-Keto Esters. Organic Chemistry Portal.
  • Asymmetric bioreduction of β-ketoesters derivatives by Kluyveromyces marxianus: influence of molecular structure on the conversion and enantiomeric excess. SciELO.
  • Recent Advances in Catalytic Asymmetric Hydrogenation of β-Ketoesters. ACS Publications.
  • Synthesis of α-fluoro-β-hydroxy esters by an enantioselective Reformatsky-type reaction. (2012). Chemical Communications (RSC Publishing). Retrieved from [Link]

  • Diastereoselection in Aldol Reactions. Organic Chemistry - Pharmacy 180.
  • Beta-hydroxy-gamma-lactones as chiral building blocks for the enantioselective synthesis of marine natural products. (2001). PubMed. Retrieved from [Link]

  • Asymmetric Hydrogenation of β-Keto Carboxylic Esters. A Practical, Purely Chemical Access to β-Hydroxy Esters in High Enantiomeric Purity. (1988). Semantic Scholar.
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  • Diastereoselective benzyloxymercuration/demercuration of derivatives of .gamma.-alkyl-.delta.-hydroxy-.alpha.,.beta.-unsaturated esters. A new strategy for the synthesis of aldol-type products. Journal of the American Chemical Society.
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Foundational

discovery and history of Methyl 3-hydroxy-2-methylpropanoate

An In-depth Technical Guide to Methyl 3-hydroxy-2-methylpropanoate: From Historical Synthesis to a Modern Chiral Cornerstone Abstract Methyl 3-hydroxy-2-methylpropanoate, a seemingly simple bifunctional molecule, holds a...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to Methyl 3-hydroxy-2-methylpropanoate: From Historical Synthesis to a Modern Chiral Cornerstone

Abstract

Methyl 3-hydroxy-2-methylpropanoate, a seemingly simple bifunctional molecule, holds a significant position in the landscape of modern organic synthesis. Its value lies in its utility as a versatile chiral building block, particularly in the pharmaceutical and agrochemical industries. This guide provides a comprehensive overview of Methyl 3-hydroxy-2-methylpropanoate, tracing its historical roots from the foundational era of organic chemistry to the sophisticated asymmetric synthetic routes employed today. Detailed experimental protocols, comparative analyses of synthetic methodologies, and an exploration of its diverse applications are presented to serve as a critical resource for researchers, scientists, and professionals in drug development.

Introduction: The Significance of a Chiral Building Block

Methyl 3-hydroxy-2-methylpropanoate is a chiral organic compound possessing both a hydroxyl and a methyl ester functional group.[1][2] Its structure, particularly the stereocenter at the C2 position, makes it an invaluable synthon for the construction of complex, enantiomerically pure molecules.[3] The two enantiomers, (R)-(-)- and (S)-(+)-Methyl 3-hydroxy-2-methylpropanoate, serve as starting materials for the synthesis of a wide array of biologically active compounds, including pharmaceuticals, vitamins, antibiotics, and fragrance components.[4][5] The (R)-enantiomer is famously known as the "Roche ester," a key intermediate in many industrial syntheses.[4] This guide will delve into the discovery and historical context of this important molecule, followed by a detailed examination of its synthesis, from classical methods to modern asymmetric approaches.

The Historical Context: The Dawn of β-Hydroxy Ester Synthesis

Pinpointing the exact first synthesis of Methyl 3-hydroxy-2-methylpropanoate is challenging, as specific documentation from the late 19th and early 20th centuries is often not well-archived or indexed. However, the intellectual and experimental groundwork for its creation was laid during this period of foundational organic chemistry. The synthesis of β-hydroxy esters as a class of compounds became accessible with the advent of the Reformatsky reaction , first reported by Sergey Nikolaevich Reformatsky in 1887.[6][7][8]

The Reformatsky reaction involves the reaction of an aldehyde or ketone with an α-haloester in the presence of metallic zinc to form a β-hydroxy ester.[7][8][9] This reaction was a significant breakthrough as it provided a reliable method for forming carbon-carbon bonds and accessing the β-hydroxy carbonyl motif. It is highly probable that Methyl 3-hydroxy-2-methylpropanoate was first synthesized, likely as a racemic mixture, through the application of this methodology, by reacting formaldehyde with methyl 2-bromopropionate in the presence of zinc.

The Classical Reformatsky Reaction: A Foundational Protocol

The original Reformatsky reaction provided a robust, albeit non-stereoselective, route to β-hydroxy esters. The mechanism involves the formation of an organozinc reagent, or a "Reformatsky enolate," which is less reactive than Grignard reagents or lithium enolates, thus preventing self-condensation of the ester.[8][9]

Experimental Protocol 1: Generalized Racemic Synthesis via the Reformatsky Reaction

Objective: To synthesize racemic Methyl 3-hydroxy-2-methylpropanoate from methyl 2-bromopropionate and formaldehyde.

Materials:

  • Zinc dust (activated)

  • Methyl 2-bromopropionate

  • Formaldehyde (or its trimer, 1,3,5-trioxane)

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Iodine (crystal, for activation)

Procedure:

  • Activation of Zinc: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add zinc dust. Briefly heat the flask under vacuum and cool under an inert atmosphere (e.g., nitrogen or argon). Add a crystal of iodine to activate the zinc surface.

  • Reaction Setup: Add anhydrous solvent (diethyl ether or THF) to the flask.

  • Initiation: Add a small portion of a solution of methyl 2-bromopropionate and formaldehyde in the anhydrous solvent via the dropping funnel to the stirred zinc suspension. Gentle warming may be required to initiate the reaction, which is indicated by the disappearance of the iodine color and the formation of a cloudy suspension.

  • Addition: Once the reaction has initiated, add the remaining solution of methyl 2-bromopropionate and formaldehyde dropwise at a rate that maintains a gentle reflux.

  • Reaction Completion: After the addition is complete, continue to stir the reaction mixture at reflux for an additional 1-2 hours to ensure complete consumption of the starting materials.

  • Work-up: Cool the reaction mixture to room temperature and then to 0°C in an ice bath. Quench the reaction by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3x). Combine the organic layers.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude Methyl 3-hydroxy-2-methylpropanoate. Further purification can be achieved by distillation under reduced pressure.

The Modern Era: Asymmetric Synthesis of (R)- and (S)-Enantiomers

While the Reformatsky reaction was pivotal, the demand for enantiomerically pure compounds in the pharmaceutical industry drove the development of stereoselective synthetic routes. Today, a variety of methods exist to produce either the (R)- or (S)-enantiomer of Methyl 3-hydroxy-2-methylpropanoate with high enantiomeric excess (ee).

Asymmetric Hydrogenation

One of the most efficient methods for producing chiral molecules is asymmetric catalytic hydrogenation. For Methyl 3-hydroxy-2-methylpropanoate, this typically involves the hydrogenation of methyl 2-(hydroxymethyl)acrylate using a chiral transition metal catalyst, often based on rhodium or ruthenium complexed with a chiral ligand.

Experimental Protocol 2: Asymmetric Catalytic Hydrogenation

Objective: To synthesize enantiomerically enriched Methyl (S)-(+)-3-hydroxy-2-methylpropanoate.

Materials:

  • Methyl 2-(hydroxymethyl)acrylate

  • Chiral rhodium catalyst (e.g., [Rh(COD)L]BF₄, where L is a chiral phosphine ligand)[10]

  • Anhydrous, degassed solvent (e.g., methanol, THF)

  • High-pressure autoclave

  • Hydrogen gas (high purity)

Procedure:

  • Catalyst and Substrate Preparation: In a glovebox or under an inert atmosphere, charge a stainless steel autoclave with the chiral rhodium catalyst and the substrate, methyl 2-(hydroxymethyl)acrylate.[10]

  • Solvent Addition: Add the anhydrous, degassed solvent to the autoclave.[10]

  • Hydrogenation: Seal the autoclave, purge it several times with hydrogen gas, and then pressurize it to the desired pressure.[10]

  • Reaction: Stir the reaction mixture at room temperature for a specified period (e.g., 16 hours).[10][11]

  • Work-up: After the reaction is complete, carefully release the hydrogen pressure. Remove the solvent under reduced pressure.[10][11]

  • Purification and Analysis: Purify the crude product by silica gel column chromatography.[10][11] Determine the enantiomeric excess of the product using chiral high-performance liquid chromatography (HPLC) or gas chromatography (GC).[10][11]

Biocatalytic Routes

Enzymes, particularly from the "old yellow enzyme" family of enoate reductases, have been employed for the asymmetric bioreduction of methyl 2-(hydroxymethyl)acrylate to furnish (R)-configured Methyl 3-hydroxy-2-methylpropanoate products with excellent enantioselectivity (up to >99% ee).[4] Biocatalytic methods offer several advantages, including high selectivity, mild reaction conditions, and a reduced environmental footprint.[4]

Physicochemical Data and Applications

Methyl 3-hydroxy-2-methylpropanoate is a colorless to light yellow liquid with a variety of applications stemming from its unique chemical structure.[1]

PropertyValueReference
Molecular Formula C₅H₁₀O₃[1][12]
Molecular Weight 118.13 g/mol [1]
CAS Number 80657-57-4 ((S)-enantiomer)[1][12]
72657-23-9 ((R)-enantiomer)[5]
Density ~1.071 g/mL at 25 °C[1]
Boiling Point ~74 °C at 10 mmHg[1]
Refractive Index ~1.425 (n20/D)[1]

The applications of Methyl 3-hydroxy-2-methylpropanoate are diverse:

  • Pharmaceutical Synthesis: It is a crucial intermediate in the synthesis of numerous pharmaceuticals, including antitumor agents like dictyostatin and discodermolide.[5][11][12]

  • Flavor and Fragrance Industry: Its pleasant, sweet, and fruity aroma makes it a valuable component in food, beverages, and cosmetic formulations.[1][2]

  • Polymer Production: It is used in the manufacturing of specialty polymers, where it can enhance material properties for coatings and adhesives.[1][2]

  • Agrochemicals: It serves as a building block for the development of more effective and environmentally benign pesticides and herbicides.[2]

Visualizing the Synthetic Pathways

To better illustrate the synthetic logic, the following diagrams represent the classical and modern approaches to synthesizing Methyl 3-hydroxy-2-methylpropanoate.

Reformatsky_Reaction cluster_start Starting Materials cluster_reagents Reagents cluster_intermediate Intermediate cluster_product Product A Methyl 2-bromopropionate Enolate Reformatsky Enolate (Organozinc Reagent) A->Enolate + Zn B Formaldehyde Product Methyl 3-hydroxy-2-methylpropanoate (Racemic) B->Product Zn Zinc (Zn) Solvent Anhydrous Ether/THF Enolate->Product + Formaldehyde, then H₃O⁺ work-up Asymmetric_Hydrogenation cluster_start Starting Material cluster_reagents Reagents cluster_product Product Substrate Methyl 2-(hydroxymethyl)acrylate Product (S)-Methyl 3-hydroxy-2-methylpropanoate (Enantiomerically Enriched) Substrate->Product + H₂ Catalyst Chiral Rhodium Catalyst Catalyst->Product catalyzes H2 Hydrogen (H₂)

Caption: Modern asymmetric hydrogenation workflow.

Conclusion

Methyl 3-hydroxy-2-methylpropanoate provides a compelling case study in the evolution of organic synthesis. From its probable origins in the late 19th century as a product of the then-novel Reformatsky reaction, it has transformed into a high-value, enantiomerically pure building block produced by sophisticated asymmetric catalytic methods. Its continued importance in the synthesis of life-saving drugs and other high-value chemicals ensures that the development of even more efficient and sustainable routes to this versatile molecule will remain an active area of research for years to come. This guide has provided a foundational understanding of its history, synthesis, and application, offering valuable insights for professionals in the chemical sciences.

References

  • ResearchGate. (2011). Asymmetric Synthesis of (R)-3-Hydroxy-2-methylpropanoate ('Roche Ester') and Derivatives via Biocatalytic C=C-Bond Reduction. Retrieved January 3, 2026, from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Methyl (S)-(+)-3-Hydroxy-2-methylpropionate: A Cornerstone of Advanced Organic Synthesis. Retrieved January 3, 2026, from [Link]

  • SATHEE. (n.d.). Chemistry Reformatsky Reaction. Retrieved January 3, 2026, from [Link]

  • Wikipedia. (n.d.). Reformatsky reaction. Retrieved January 3, 2026, from [Link]

  • Chemistry LibreTexts. (2023). Reformatsky Reaction. Retrieved January 3, 2026, from [Link]

Sources

Exploratory

An In-depth Technical Guide on the Biological Significance of 3-Hydroxy-2-Methylpropanoic Acid Esters

A Whitepaper for Researchers, Scientists, and Drug Development Professionals Part 1: Metabolic Context and Biological Significance The Valine Catabolic Pathway: Origin of 3-Hydroxy-2-Methylpropanoic Acid 3-Hydroxy-2-meth...

Author: BenchChem Technical Support Team. Date: January 2026

A Whitepaper for Researchers, Scientists, and Drug Development Professionals

Part 1: Metabolic Context and Biological Significance

The Valine Catabolic Pathway: Origin of 3-Hydroxy-2-Methylpropanoic Acid

3-Hydroxy-2-methylpropanoic acid, also known as 3-hydroxyisobutyric acid (3-HIB), is a chiral carboxylic acid that serves as a critical intermediate in the catabolism of the branched-chain amino acid (BCAA), valine.[1][2] The breakdown of valine is a multi-step enzymatic process that ultimately feeds into the citric acid cycle. The formation of 3-HIB from its precursor, 3-hydroxyisobutyryl-CoA, represents a key juncture in this pathway. The subsequent conversion of 3-HIB is crucial for maintaining metabolic flux. Genetic defects in the enzymes of this pathway can lead to rare metabolic disorders, such as 3-hydroxyisobutyric aciduria, which is characterized by the accumulation of 3-HIB.[3]

Valine_Catabolism Valine Valine alpha_Keto_Valine α-Ketoisovalerate Valine->alpha_Keto_Valine BCAA Transaminase Isobutyryl_CoA Isobutyryl-CoA alpha_Keto_Valine->Isobutyryl_CoA BCKDH Complex Methacrylyl_CoA Methacrylyl-CoA Isobutyryl_CoA->Methacrylyl_CoA Isobutyryl-CoA Dehydrogenase Hydroxyisobutyryl_CoA 3-Hydroxyisobutyryl-CoA Methacrylyl_CoA->Hydroxyisobutyryl_CoA Enoyl-CoA Hydratase 3_HIB 3-Hydroxy-2-methylpropanoic Acid (3-HIB) Hydroxyisobutyryl_CoA->3_HIB HIBCH Methylmalonyl_Semialdehyde Methylmalonyl Semialdehyde 3_HIB->Methylmalonyl_Semialdehyde 3-Hydroxyisobutyrate Dehydrogenase Propionyl_CoA Propionyl-CoA Methylmalonyl_Semialdehyde->Propionyl_CoA MMSDH Succinyl_CoA Succinyl-CoA Propionyl_CoA->Succinyl_CoA TCA_Cycle TCA Cycle Succinyl_CoA->TCA_Cycle

Figure 1: The catabolic pathway of valine, highlighting the formation of 3-hydroxy-2-methylpropanoic acid (3-HIB).

3-Hydroxy-2-Methylpropanoic Acid (3-HIB) as a Biomarker and Signaling Molecule

Recent research has elevated 3-HIB from a simple metabolic intermediate to a significant biomarker and paracrine signaling molecule, particularly in the context of metabolic diseases.

  • Marker of Insulin Resistance: A growing body of evidence has established a strong correlation between elevated circulating levels of 3-HIB and insulin resistance, hyperglycemia, and an increased risk for type 2 diabetes.[1][2][4][5] Studies in large cohorts have demonstrated that individuals with hyperglycemia or diagnosed type 2 diabetes have significantly higher plasma concentrations of 3-HIB.[1][2]

  • Signaling Role in Fatty Acid Transport: 3-HIB is not merely a byproduct of BCAA metabolism; it actively influences lipid homeostasis. It has been identified as a paracrine signal secreted by muscle cells that stimulates the transport of fatty acids across endothelial cells.[4][5] This leads to increased fatty acid accumulation in muscle tissue, which can contribute to the development of insulin resistance.[4]

  • Modulator of Adipocyte Metabolism: 3-HIB has been shown to modulate the metabolism of both white and brown adipocytes.[1][2] It can increase fatty acid uptake and, in a time-dependent manner, affect insulin-stimulated glucose uptake in these cells.[2][4] This positions 3-HIB as a key regulator linking BCAA metabolism with adipocyte function and overall energy balance.

Biological Significance of 3-Hydroxy-2-Methylpropanoic Acid Esters

While the parent acid has been the focus of much research, the biological significance of its esters (e.g., methyl 3-hydroxy-2-methylpropanoate, ethyl 3-hydroxy-2-methylpropanoate) is a nascent and intriguing field.

  • Natural Occurrence: The natural occurrence of these esters in mammals is not well-documented. However, there is evidence of their production in the microbial world. For instance, the bacterium Acetobacter lovaniensis has been shown to produce ethyl 3-hydroxypropionate.[6] This suggests that microbial metabolism may be a source of these esters, which could potentially interact with host physiology.

  • Potential as Prodrugs and Synthetic Intermediates: The ester forms of 3-HIB are of interest in medicinal chemistry. Esterification can modify the pharmacokinetic properties of a molecule, potentially enhancing its bioavailability or cellular uptake. Methyl (S)-(+)-3-hydroxy-2-methylpropionate, for example, is used as a starting material in the total synthesis of the potent antimitotic agent (+)-discodermolide.

  • Industrial Applications: Beyond medicine, these esters have found applications in other industries. For instance, they are used as flavoring agents in food and beverages and as moisturizing components in cosmetics.[7]

Part 2: Methodologies for Analysis and Functional Investigation

The study of 3-hydroxy-2-methylpropanoic acid and its esters necessitates robust and sensitive analytical techniques, as these compounds are often present at low concentrations in complex biological matrices.

Analytical Platforms: A Comparative Overview

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS) are the gold-standard techniques for the quantification of these analytes.

Table 1: Comparison of Primary Analytical Techniques

FeatureGas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
Derivatization Mandatory to increase volatility (e.g., silylation).Typically not required.
Separation Based on analyte volatility and column chemistry.Based on analyte polarity and partitioning between mobile and stationary phases.
Ionization Electron Ionization (EI) provides reproducible fragmentation for library matching.Electrospray Ionization (ESI) is a soft technique, often preserving the molecular ion.
Sensitivity High, especially with Selected Ion Monitoring (SIM).Very high, particularly with Multiple Reaction Monitoring (MRM).
Sample Throughput Generally lower due to the derivatization step and longer run times.Higher, amenable to automation and faster chromatographic methods.
Matrix Effects Less prone to ion suppression.Can be susceptible to ion suppression or enhancement from co-eluting matrix components.
Experimental Workflow: Quantification in Biological Fluids

A self-validating system for the analysis of these compounds involves meticulous sample preparation, optimized chromatography, and specific mass spectrometric detection.

Protocol: LC-MS/MS Quantification of 3-Hydroxy-2-Methylpropanoic Acid in Plasma

  • Protein Precipitation: To 100 µL of plasma, add 400 µL of ice-cold acetonitrile containing a stable isotope-labeled internal standard (e.g., 3-hydroxy-2-methylpropanoic acid-d6).

  • Vortex and Incubate: Vortex the mixture vigorously for 1 minute. Incubate at -20°C for 20 minutes to ensure complete protein precipitation.

  • Centrifugation: Centrifuge the samples at 14,000 x g for 15 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer the supernatant to a new microcentrifuge tube.

  • Evaporation: Dry the supernatant under a gentle stream of nitrogen gas at 30°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95% water with 0.1% formic acid, 5% acetonitrile).

  • LC-MS/MS Analysis: Inject 5-10 µL of the reconstituted sample onto the LC-MS/MS system.

    • Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: A suitable gradient to resolve the analyte from interferences.

    • MS Detection: Operate in negative ion ESI mode, monitoring specific MRM transitions for the analyte and internal standard.

Causality Behind Experimental Choices: Protein precipitation with acetonitrile is a rapid and effective method for removing the bulk of proteins from plasma. The use of a stable isotope-labeled internal standard is critical for correcting for any analyte loss during sample preparation and for matrix effects during ionization, thereby ensuring accurate and precise quantification. Reversed-phase chromatography with a C18 column provides excellent retention and separation for this polar analyte.

Analytical_Workflow cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis Plasma Plasma Sample Spike Add Internal Standard Plasma->Spike Precipitate Protein Precipitation (Acetonitrile) Spike->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Dry Dry Down Supernatant Centrifuge->Dry Reconstitute Reconstitute in Mobile Phase Dry->Reconstitute Inject Inject Sample Reconstitute->Inject LC HPLC Separation (C18 Column) Inject->LC ESI Electrospray Ionization (Negative Mode) LC->ESI MSMS Tandem Mass Spectrometry (MRM Detection) ESI->MSMS Data Data Processing & Quantification MSMS->Data

Figure 2: A representative experimental workflow for the quantification of 3-hydroxy-2-methylpropanoic acid in plasma by LC-MS/MS.

Part 3: Future Perspectives and Conclusion

The burgeoning interest in 3-hydroxy-2-methylpropanoic acid as a metabolic regulator opens up new avenues for research and therapeutic innovation. While the biological roles of its esters are still largely uncharted territory, they represent a promising area for future investigation. Key questions remain regarding their natural production in mammals, their specific molecular targets, and their potential as novel therapeutics or drug delivery vehicles.

References

  • Title: Lipidomic Signatures in Pediatric Metabolic Disorders. Source: MDPI. URL: [Link]

  • Title: 3-Hydroxyisobutyrate, A Strong Marker of Insulin Resistance in Type 2 Diabetes and Obesity That Modulates White and Brown Adipocyte Metabolism. Source: PubMed. URL: [Link]

  • Title: Ethyl 3-hydroxy-2-methylpropanoate | C6H12O3. Source: PubChem. URL: [Link]

  • Title: 3-Hydroxybutyrate as a Metabolite and a Signal Molecule Regulating Processes of Living Organisms. Source: National Institutes of Health (NIH). URL: [Link]

  • Title: Methyl 3-hydroxy-2-methylpropanoate | C5H10O3. Source: PubChem. URL: [Link]

  • Title: 3-Hydroxyisobutyrate (3-HIB): Features and Links as a Biological Marker in Diabetes. Source: ResearchGate. URL: [Link]

  • Title: (2R)-3-hydroxy-2-methylpropanoic acid | C4H8O3. Source: PubChem. URL: [Link]

  • Title: Evidence that 3-hydroxyisobutyric acid inhibits key enzymes of energy metabolism in cerebral cortex of young rats. Source: PubMed. URL: [Link]

  • Title: The flavonoid metabolite 3-(3-hydroxyphenyl)propionic acid formed by human microflora decreases arterial blood pressure in rat. Source: ResearchGate. URL: [Link]

  • Title: methyl (2S)-3-hydroxy-2-methylpropanoate | C5H10O3. Source: PubChem. URL: [Link]

  • Title: Showing metabocard for (S)-3-Hydroxyisobutyric acid (HMDB0000023). Source: Human Metabolome Database. URL: [Link]

  • Title: 3-Hydroxybutyrate as a Metabolite and a Signal Molecule Regulating Processes of Living Organisms. Source: PubMed. URL: [Link]

  • Title: 3-Hydroxyisobutyrate, A Strong Marker of Insulin Resistance in Type 2 Diabetes and Obesity That Modulates White and Brown Adipocyte Metabolism. Source: PubMed Central. URL: [Link]

  • Title: US6773910B1 - Method of preparing (S)- or (R) -3,3,3-trifluoro-2-hydroxy-2-methylpropionic acid. Source: Google Patents.
  • Title: Propanoic acid, 2-hydroxy-2-methyl-, methyl ester. Source: PubChem. URL: [Link]

  • Title: Ethyl 3-hydroxy-2-methylpropanoate (C6H12O3). Source: PubChemLite. URL: [Link]

  • Title: Ethyl 3-(2-hydroxyphenyl)propanoate. Source: NIST WebBook. URL: [Link]

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Asymmetric Synthesis of β-Hydroxy Esters

Introduction: The Significance of Chiral β-Hydroxy Esters Optically active β-hydroxy esters are of paramount importance in the fields of organic synthesis, drug development, and materials science. This structural motif i...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Chiral β-Hydroxy Esters

Optically active β-hydroxy esters are of paramount importance in the fields of organic synthesis, drug development, and materials science. This structural motif is a key component in a vast array of biologically active natural products and pharmaceuticals, including the cholesterol-lowering statin drugs, antibiotics, and immunosuppressants. The stereochemistry of the hydroxyl and carboxyl groups is often crucial for their biological function, making the development of efficient and highly selective methods for their synthesis a significant endeavor in modern chemistry. This guide provides an in-depth overview of the primary strategies for the asymmetric synthesis of β-hydroxy esters, with a focus on the underlying principles, practical applications, and detailed experimental protocols.

Strategic Approaches to Asymmetric Synthesis

The synthesis of enantiomerically enriched β-hydroxy esters can be broadly categorized into several key strategies, each with its own set of advantages and limitations. The choice of a particular method often depends on the desired stereoisomer, the substrate scope, and the scalability of the reaction. The primary approaches discussed herein are:

  • Diastereoselective Aldol Reactions: Employing chiral auxiliaries to direct the stereochemical outcome of the reaction.

  • Catalytic Asymmetric Aldol Reactions: Utilizing chiral catalysts to create stereocenters from prochiral starting materials.

  • Catalytic Asymmetric Hydrogenation of β-Keto Esters: A highly efficient method for the reduction of prochiral ketones.

  • Chemoenzymatic and Biocatalytic Methods: Leveraging the high selectivity of enzymes for stereospecific transformations.

Diastereoselective Aldol Reactions: The Evans' Chiral Auxiliary Approach

The Evans' asymmetric aldol reaction is a cornerstone of stereoselective synthesis, providing reliable access to syn- and anti-β-hydroxy esters with high diastereoselectivity and enantioselectivity.[1] The strategy relies on the temporary attachment of a chiral auxiliary to the ester, which directs the facial selectivity of the enolate's attack on an aldehyde.

Causality Behind Experimental Choices

The choice of the chiral auxiliary, the boron source for enolization, and the reaction temperature are critical for achieving high stereoselectivity. The oxazolidinone auxiliaries, derived from readily available amino acids like valine or phenylalanine, create a rigid, chiral environment.[2] The boron enolate forms a six-membered ring transition state, which, due to steric interactions between the aldehyde substituent and the auxiliary's substituent, favors one diastereomeric product.

Experimental Workflow: Evans' Asymmetric Aldol Reaction

Evans_Workflow cluster_prep Preparation cluster_reaction Aldol Reaction cluster_workup Workup & Cleavage N_acyl N-Acyl Oxazolidinone Enolate Boron Enolate Formation N_acyl->Enolate Base Base (e.g., DIPEA) Base->Enolate Boron Boron Source (e.g., Bu2BOTf) Boron->Enolate Aldol_Adduct Diastereomerically Enriched Aldol Adduct Enolate->Aldol_Adduct Addition at low temp. Aldehyde Aldehyde Aldehyde->Aldol_Adduct Cleavage Auxiliary Cleavage (e.g., LiOH, H2O2) Aldol_Adduct->Cleavage Ester β-Hydroxy Ester Cleavage->Ester

Figure 1: General workflow for the Evans' asymmetric aldol reaction.

Protocol: Synthesis of a syn-β-Hydroxy Ester

Materials:

  • (R)-4-benzyl-2-oxazolidinone

  • Propionyl chloride

  • n-Butyllithium (n-BuLi)

  • Di-n-butylboron triflate (Bu₂BOTf)

  • Diisopropylethylamine (DIPEA)

  • Aldehyde (e.g., isobutyraldehyde)

  • Anhydrous dichloromethane (DCM)

  • Anhydrous diethyl ether

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Lithium hydroxide (LiOH)

  • Hydrogen peroxide (H₂O₂)

  • Tetrahydrofuran (THF)

  • Methanol (MeOH)

Procedure:

  • N-Acylation of the Chiral Auxiliary:

    • To a solution of (R)-4-benzyl-2-oxazolidinone in anhydrous THF at -78 °C, add n-BuLi dropwise.

    • After stirring for 15 minutes, add propionyl chloride and allow the reaction to warm to 0 °C.

    • Quench the reaction with saturated aqueous NH₄Cl and extract with ethyl acetate.

    • Dry the organic layer over MgSO₄, filter, and concentrate under reduced pressure to yield the N-propionyl oxazolidinone.

  • Boron Enolate Formation and Aldol Addition:

    • Dissolve the N-propionyl oxazolidinone in anhydrous DCM and cool to 0 °C.

    • Add Bu₂BOTf followed by the dropwise addition of DIPEA.

    • Cool the resulting solution to -78 °C and add the aldehyde dropwise.

    • Stir at -78 °C for 30 minutes, then warm to 0 °C and stir for an additional hour.

    • Quench the reaction with a pH 7 buffer and extract with DCM.

    • Wash the organic layer with saturated aqueous NaHCO₃ and brine, then dry over MgSO₄.

    • Purify the crude product by flash chromatography to obtain the aldol adduct.

  • Auxiliary Cleavage:

    • Dissolve the aldol adduct in a 3:1 mixture of THF and water.

    • Cool to 0 °C and add a solution of LiOH and H₂O₂.

    • Stir until the reaction is complete (monitored by TLC).

    • Quench with an aqueous solution of sodium sulfite.

    • Extract the aqueous layer with diethyl ether to remove the chiral auxiliary.

    • Acidify the aqueous layer and extract with ethyl acetate to isolate the β-hydroxy acid, which can then be esterified.

Catalytic Asymmetric Aldol Reactions: The Mukaiyama Aldol Reaction

The Mukaiyama aldol reaction is a powerful method that utilizes a Lewis acid to catalyze the reaction between a silyl enol ether and a carbonyl compound.[3][4] The development of chiral Lewis acid catalysts has transformed this into a highly effective asymmetric process, avoiding the need for stoichiometric chiral auxiliaries.[5]

Mechanism and Stereocontrol

The chiral Lewis acid coordinates to the aldehyde, activating it towards nucleophilic attack by the silyl enol ether. The stereochemical outcome is determined by the facial selectivity of this attack, which is controlled by the chiral environment of the catalyst. The reaction often proceeds through an open transition state.[6]

Mukaiyama_Mechanism Aldehyde Aldehyde Activated_Aldehyde Activated Aldehyde- Catalyst Complex Aldehyde->Activated_Aldehyde Catalyst Chiral Lewis Acid Catalyst Catalyst->Activated_Aldehyde Intermediate Silyl Ether Intermediate Activated_Aldehyde->Intermediate Nucleophilic Attack Silyl_Enol_Ether Silyl Enol Ether Silyl_Enol_Ether->Intermediate Product β-Hydroxy Ester (after desilylation) Intermediate->Product Workup

Figure 2: Simplified mechanism of the asymmetric Mukaiyama aldol reaction.

Protocol: Asymmetric Mukaiyama Aldol Reaction

Materials:

  • Chiral Lewis acid catalyst (e.g., a chiral titanium or copper complex)

  • Aldehyde

  • Silyl ketene acetal

  • Anhydrous solvent (e.g., DCM, toluene)

  • Inert atmosphere (e.g., argon or nitrogen)

Procedure:

  • Under an inert atmosphere, dissolve the chiral Lewis acid catalyst in the anhydrous solvent.

  • Cool the solution to the desired temperature (e.g., -78 °C).

  • Add the aldehyde and stir for a short period to allow for catalyst-aldehyde complex formation.

  • Add the silyl ketene acetal dropwise to the reaction mixture.

  • Stir the reaction at the specified temperature until completion (monitored by TLC or HPLC).

  • Quench the reaction with a suitable reagent (e.g., saturated aqueous NaHCO₃ or a pH 7 buffer).

  • Allow the mixture to warm to room temperature and extract the product with an organic solvent.

  • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography to afford the enantiomerically enriched β-silyloxy ester, which can be deprotected to the β-hydroxy ester.

Catalytic Asymmetric Hydrogenation of β-Keto Esters

The asymmetric hydrogenation of β-keto esters is one of the most efficient and atom-economical methods for producing chiral β-hydroxy esters.[7] The Noyori asymmetric hydrogenation, utilizing chiral ruthenium-diphosphine catalysts (e.g., Ru-BINAP), is a landmark in this field, offering excellent enantioselectivities and high turnover numbers.[8][9]

The "Why": Mechanism of Stereoselection

The catalytic cycle involves the coordination of the β-keto ester to the chiral ruthenium hydride complex.[10] The stereochemistry of the resulting β-hydroxy ester is determined by the facial-selective delivery of the hydride from the metal center to the carbonyl carbon. The C₂-symmetric BINAP ligand creates a well-defined chiral pocket that dictates this selectivity.

Protocol: Noyori Asymmetric Hydrogenation

Materials:

  • β-Keto ester

  • [RuCl₂(BINAP)]₂ catalyst (or a pre-catalyst that forms the active species in situ)

  • Solvent (e.g., methanol, ethanol)

  • Hydrogen gas (H₂)

  • High-pressure reactor (autoclave)

Procedure:

  • Place the β-keto ester and the ruthenium catalyst in a high-pressure reactor.

  • De-gas the reactor and purge with hydrogen gas.

  • Add the solvent under an inert atmosphere.

  • Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 4-100 atm).

  • Stir the reaction mixture at the specified temperature (e.g., room temperature to 80 °C) until the reaction is complete.

  • Carefully vent the reactor and concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by distillation or chromatography to obtain the chiral β-hydroxy ester.

Catalyst SystemSubstrateTemp (°C)Pressure (atm H₂)Yield (%)ee (%)
Ru(OAc)₂((R)-BINAP)Methyl acetoacetate80100>9599
RuCl((R)-BINAP)(p-cymene)ClEthyl benzoylacetate254>9898

Chemoenzymatic and Biocatalytic Methods

Enzymes, particularly ketoreductases (KREDs), offer unparalleled selectivity for the reduction of β-keto esters.[11] These biocatalytic methods are often performed in aqueous media under mild conditions, making them an attractive "green" alternative to traditional chemical methods.[12]

Key Advantages of Biocatalysis
  • High Enantioselectivity: Enzymes can often distinguish between enantiotopic faces of a prochiral ketone with near-perfect precision.

  • Mild Reaction Conditions: Reactions are typically run at or near room temperature and neutral pH.

  • Environmental Sustainability: The use of water as a solvent and biodegradable catalysts reduces the environmental impact.

The primary challenge in biocatalysis is often the need for a cofactor, such as NADPH or NADH, which can be expensive. Cofactor recycling systems are therefore commonly employed.[11]

Protocol: Enzymatic Reduction of a β-Keto Ester

Materials:

  • β-Keto ester

  • Ketoreductase (KRED)

  • Cofactor (NADPH or NADH)

  • Cofactor recycling system (e.g., glucose and glucose dehydrogenase, or isopropanol and a suitable alcohol dehydrogenase)

  • Buffer solution (e.g., potassium phosphate buffer)

  • Organic co-solvent (optional, to improve substrate solubility)

Procedure:

  • Prepare a buffered aqueous solution containing the cofactor and the components of the cofactor recycling system.

  • Add the ketoreductase to the solution.

  • Add the β-keto ester (dissolved in a minimal amount of a water-miscible co-solvent if necessary).

  • Stir the reaction mixture at a controlled temperature (e.g., 30 °C).

  • Monitor the progress of the reaction by HPLC or GC.

  • Once the reaction is complete, extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer, concentrate, and purify the product as needed.

EnzymeSubstrateCofactor SystemYield (%)ee (%)
Ketoreductase from Lactobacillus kefirEthyl 4-chloroacetoacetateNADPH/GDH96>99.5
(S)-3-hydroxybutyryl-CoA dehydrogenaseEthyl acetoacetateNADH/IsopropanolHighHigh

Conclusion

The asymmetric synthesis of β-hydroxy esters is a well-developed field with a diverse array of reliable and highly selective methods. The choice of the optimal synthetic route depends on a careful consideration of the target molecule's structure, the desired stereochemistry, and practical factors such as cost, scalability, and environmental impact. The continued development of novel catalysts and biocatalytic systems promises to further enhance our ability to synthesize these valuable chiral building blocks with ever-increasing efficiency and precision.

References

  • Organic Chemistry Portal. (n.d.). Synthesis of β-hydroxy carboxylic acids, esters and amides. Retrieved from [Link]

  • ChemRxiv. (2023). Enantiodivergent Biosynthesis of β-Hydroxy esters by Self-Sufficient Heterogeneous Biocatalysts in Continuous Flow. Retrieved from [Link]

  • ResearchGate. (2009). Asymmetric dehydration of beta-styryl-beta-hydroxy esters and application to the synthesis of a neoflavonoid. Retrieved from [Link]

  • ACS Publications. (2022). A Multi-Functional Heterogeneous Biocatalyst for the Oxygen-Free Oxidative Condensation of Primary Alcohols into β-Hydroxy Acids. Retrieved from [Link]

  • University of Oxford. (n.d.). Research projects | CSHP CDT. Retrieved from [Link]

  • Journal of the American Chemical Society. (2023). Dynamic Enantioconvergent Desaturation of 4,5-Disubstituted γ-Lactones in Whole Cells of Rhodococcus erythropolis. Retrieved from [Link]

  • Organic Chemistry Portal. (2013). Asymmetric Synthesis of anti-β-Amino-α-Hydroxy Esters via Dynamic Kinetic Resolution of β-Amino-α-Keto Esters. Retrieved from [Link]

  • Green Chemistry (RSC Publishing). (2023). Enantiodivergent biosynthesis of β-hydroxy esters by self-sufficient heterogeneous biocatalysts in a continuous flow. Retrieved from [Link]

  • Frontiers. (2022). Recent advances in catalytic asymmetric synthesis. Retrieved from [Link]

  • ResearchGate. (2004). Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols. Retrieved from [Link]

  • ACS Publications. (2011). Organocatalytic Asymmetric Aldol Reaction of Hydroxyacetone with β,γ-Unsaturated α-Keto Esters: Facile Access to Chiral Tertiary Alcohols. Retrieved from [Link]

  • Mukaiyama aldol reaction: an effective asymmetric approach to access chiral natural products and their derivatives/analogues. (2023). RSC Advances. Retrieved from [Link]

  • Practical asymmetric synthesis of β-hydroxy γ-amino acids via complimentary aldol reactions. (n.d.). ScienceDirect. Retrieved from [Link]

  • ACS Publications. (1987). Asymmetric hydrogenation of .beta.-keto carboxylic esters. A practical, purely chemical access to .beta.-hydroxy esters in high enantiomeric purity. Retrieved from [Link]

  • PubMed Central. (2023). Asymmetric synthesis of chiral boronic esters featuring nonadjacent axial and flexible, acyclic central chirality. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Mukaiyama Aldol Addition. Retrieved from [Link]

  • ACS Publications. (2020). Chiral 1,3,2-Oxazaborolidine Catalysts for Enantioselective Photochemical Reactions. Retrieved from [Link]

  • PubMed. (2011). Organocatalytic asymmetric aldol reaction of hydroxyacetone with β,γ-unsaturated α-keto esters: facile access to chiral tertiary alcohols. Retrieved from [Link]

  • ResearchGate. (2019). Synthesis of β‐keto esters via α‐diazo‐β‐hydroxy esters. Retrieved from [Link]

  • RSC Publishing. (2025). Synthesis of chiral β-hydroxy allylic sulfides via iridium-catalyzed asymmetric cascade allylation/acyl transfer rearrangement. Retrieved from [Link]

  • Andrew G Myers Research Group. (n.d.). The Noyori Asymmetric Hydrogenation Reaction. Retrieved from [Link]

  • ResearchGate. (2012). Chemoenzymatic Synthesis of δ-Keto β-Hydroxy Esters as Useful Intermediates for Preparing Statins. Retrieved from [Link]

  • ACS Publications. (2022). Recent Advances in Catalytic Asymmetric Hydrogenation of β-Ketoesters. Retrieved from [Link]

  • Wikipedia. (n.d.). Enantioselective reduction of ketones. Retrieved from [Link]

  • Mukaiyama aldol reaction: an effective asymmetric approach to access chiral natural products and their derivatives/analogues. (2023). RSC Publishing. Retrieved from [Link]

  • MDPI. (2019). Chemoenzymatic Synthesis of trans-β-Aryl-δ-hydroxy-γ-lactones and Enzymatic Kinetic Resolution of Their Racemic Mixtures. Retrieved from [Link]

  • YouTube. (2020). Evans Aldol reaction|Asymmetric synthesis. Retrieved from [Link]

  • ACS Publications. (2011). Organocatalytic Asymmetric Aldol Reaction of Hydroxyacetone with β,γ-Unsaturated α-Keto Esters: Facile Access to Chiral Tertiary Alcohols. Retrieved from [Link]

  • ResearchGate. (2013). Scheme 36. Asymmetric Mukaiyama aldol reactions using formaldehyde in water. Retrieved from [Link]

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Application

Application Note: A Comprehensive Guide to Rhodium-Catalyzed Asymmetric Hydrogenation

Introduction Rhodium-catalyzed asymmetric hydrogenation is a powerful and extensively utilized method for the stereoselective synthesis of chiral compounds, which are fundamental building blocks in the pharmaceutical and...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Rhodium-catalyzed asymmetric hydrogenation is a powerful and extensively utilized method for the stereoselective synthesis of chiral compounds, which are fundamental building blocks in the pharmaceutical and fine chemical industries.[1][2][3][4] The significance of this transformation was highlighted by the 2001 Nobel Prize in Chemistry awarded to William S. Knowles and Ryoji Noyori for their work in this field. This application note offers a detailed guide for researchers, scientists, and drug development professionals, covering the theoretical underpinnings, practical considerations, and a step-by-step protocol for this crucial reaction.

Theoretical Framework: The Mechanism of Stereoselection

The efficacy of rhodium-catalyzed asymmetric hydrogenation hinges on the use of chiral phosphine ligands that coordinate to a rhodium metal center, creating a chiral environment that directs the hydrogenation of a prochiral olefin to furnish one enantiomer preferentially.

The Catalytic Cycle: The most widely accepted mechanism for this process is the "unsaturated pathway".[5] The catalytic cycle commences with the coordination of the prochiral olefin to the active rhodium catalyst. This is followed by the oxidative addition of molecular hydrogen (H₂) to the rhodium center. The subsequent migratory insertion of the olefin into a rhodium-hydride bond is the key stereodetermining step. Finally, reductive elimination of the saturated product regenerates the active catalyst for the next cycle. The precise steric and electronic properties of the chiral ligand are paramount in governing the facial selectivity of the olefin coordination and the subsequent migratory insertion, thereby dictating the enantioselectivity of the reaction. While this is a widely accepted model, it's worth noting that for some catalytic systems, a "hydride mechanism," where the catalyst activates hydrogen before substrate coordination, has also been proposed.[5]

Essential Catalyst Components:

  • Rhodium Precursor: Cationic rhodium(I) complexes like [Rh(COD)₂]BF₄ or [Rh(NBD)₂]BF₄, and neutral dimers such as [Rh(COD)Cl]₂, are commonly employed as catalyst precursors.[6][7] These are typically air-stable and commercially available.

  • Chiral Ligands: The choice of the chiral ligand is the most critical determinant of enantioselectivity. Bidentate phosphine ligands, particularly those possessing C₂ symmetry or P-chirality, have demonstrated exceptional performance.[8][9] Landmark examples include DIPAMP, developed by Knowles, and BINAP, developed by Noyori.[1] More recent advancements have introduced highly efficient and often air-stable P-chiral ligands like BenzP* and QuinoxP*.[6][8]

Rhodium-Catalyzed Asymmetric Hydrogenation Cycle cluster_cycle Catalytic Cycle Active_Catalyst [Rh(L)]+ Olefin_Complex [Rh(L)(olefin)]+ Active_Catalyst->Olefin_Complex + Olefin Dihydride_Complex [Rh(H)2(L)(olefin)]+ Olefin_Complex->Dihydride_Complex + H2 Alkyl_Hydride_Complex [Rh(H)(L)(alkyl)]+ Dihydride_Complex->Alkyl_Hydride_Complex Migratory Insertion (Stereodetermining Step) Alkyl_Hydride_Complex->Active_Catalyst Reductive Elimination + Product Product Chiral Alkane Precatalyst [Rh(diene)2]X or [Rh(diene)Cl]2 + Chiral Ligand (L*) Precatalyst->Active_Catalyst H2 - 2 Diene Substrate Prochiral Olefin caption Figure 1: The Catalytic Cycle

Caption: Figure 1: A simplified representation of the unsaturated pathway for rhodium-catalyzed asymmetric hydrogenation.

Practical Considerations and Optimization

High enantioselectivity and conversion rates are contingent upon the careful control of several experimental variables.

  • Solvent: The choice of solvent can profoundly influence the reaction's outcome.[10][11] Protic solvents like methanol are frequently used, but non-protic solvents such as dichloromethane (DCM) and ethyl acetate can also lead to excellent enantioselectivities.[10] The solvent can affect catalyst solubility, stability, and the overall reaction mechanism.[11] In some cases, fluorinated solvents like 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) have been shown to be crucial for both reactivity and selectivity.[12]

  • Hydrogen Pressure: While many reactions proceed smoothly at atmospheric pressure, higher pressures (10-100 atm) may be necessary to achieve acceptable reaction rates for less reactive substrates.

  • Temperature: Reaction temperature is a critical parameter that affects both reaction rate and enantioselectivity. Lower temperatures often favor higher enantioselectivity but may lead to longer reaction times.

  • Substrate Purity: The purity of the prochiral substrate is of utmost importance. Impurities can act as catalyst poisons, leading to diminished conversion and enantioselectivity.

  • Exclusion of Oxygen: Rhodium(I) catalysts and phosphine ligands are susceptible to oxidation. Therefore, all manipulations should be performed under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk techniques or within a glovebox. Solvents must be rigorously deoxygenated prior to use.

Detailed Experimental Protocol: Asymmetric Hydrogenation of Methyl (Z)-α-acetamidocinnamate

This protocol provides a general procedure for the asymmetric hydrogenation of a benchmark dehydroamino acid derivative.[13][14]

Materials and Equipment:

  • Rhodium precursor: [Rh(COD)₂]BF₄

  • Chiral ligand: (R,R)-Me-DuPhos or a similar C₂-symmetric bisphosphine ligand

  • Substrate: Methyl (Z)-α-acetamidocinnamate

  • Solvent: Anhydrous, deoxygenated methanol

  • Hydrogen gas (high purity)

  • Schlenk flask or a high-pressure autoclave

  • Magnetic stirrer and stir bar

  • Standard Schlenk line or glovebox

  • Syringes and needles for reagent transfer

Procedure:

  • Catalyst Pre-formation (In Situ):

    • In a glovebox or under a positive pressure of argon, add [Rh(COD)₂]BF₄ (0.01 mmol, 1.0 equiv) and the chiral bisphosphine ligand (0.011 mmol, 1.1 equiv) to a Schlenk flask containing a magnetic stir bar.

    • Rationale: A slight excess of the ligand ensures complete coordination to the rhodium center.

    • Add 5 mL of anhydrous, deoxygenated methanol.

    • Stir the resulting solution at room temperature for 15-20 minutes. The formation of the active catalyst is often accompanied by a color change.

  • Reaction Setup:

    • In a separate flask, dissolve methyl (Z)-α-acetamidocinnamate (1.0 mmol) in 5 mL of anhydrous, deoxygenated methanol.

    • Transfer the substrate solution to the catalyst solution via a cannula or a gas-tight syringe.

  • Hydrogenation:

    • Seal the reaction vessel and connect it to a hydrogen source.

    • Purge the headspace of the vessel with hydrogen gas three times to ensure an inert atmosphere.

    • Pressurize the vessel to the desired hydrogen pressure (e.g., 1-10 atm).

    • Commence vigorous stirring of the reaction mixture at the desired temperature (e.g., room temperature).

    • Rationale: Efficient stirring is crucial for ensuring good gas-liquid mass transfer.

  • Monitoring and Work-up:

    • Monitor the reaction's progress by TLC, GC, or HPLC.

    • Upon completion, carefully vent the excess hydrogen pressure.

    • Remove the solvent in vacuo.

  • Determination of Enantiomeric Excess (ee):

    • The enantiomeric excess of the product is determined by chiral GC or HPLC analysis.

    • Dissolve the crude product in an appropriate solvent and analyze it on a suitable chiral stationary phase, comparing the peak areas of the two enantiomers.

Expected Outcome:

For the asymmetric hydrogenation of methyl (Z)-α-acetamidocinnamate with a suitable chiral rhodium catalyst, near-quantitative conversion and enantiomeric excesses of >95% are commonly achieved.[13][14]

Data Summary: Substrate Scope

Rhodium-catalyzed asymmetric hydrogenation is applicable to a broad range of prochiral olefins.[2][4]

Substrate ClassRepresentative Ligand FamiliesTypical S/C RatioH₂ Pressure (atm)Temperature (°C)SolventTypical ee (%)
α-Dehydroamino Acid DerivativesDIPAMP, DuPhos, BINAP100 - 10,0001 - 5020 - 50MeOH, EtOH>95
EnamidesDuPhos, P-chiral phosphines100 - 2,0001 - 6020 - 60MeOH, DCM>95
Itaconic Acid DerivativesBPPM, JosiPhos100 - 1,00010 - 7025 - 50MeOH, Benzene>90
α,β-Unsaturated EstersQuinoxP*, DuanPhos500 - 2,00050 - 1000 - 25DCM, MeOH>90
Tetrasubstituted OlefinsSKEWPHOS100 - 50010 - 10050 - 802-Propanol>95

S/C Ratio: Substrate-to-catalyst ratio.

Troubleshooting Guide

  • Low Conversion:

    • Potential Cause: Catalyst deactivation due to oxygen or impurities.

    • Suggested Solution: Ensure rigorous exclusion of air and use highly purified, deoxygenated reagents and solvents. Consider increasing the catalyst loading.

  • Low Enantioselectivity:

    • Potential Cause: Suboptimal ligand-substrate pairing, temperature, or solvent.

    • Suggested Solution: Screen a panel of chiral ligands. Optimize the reaction temperature, as lower temperatures often enhance enantioselectivity. Conduct a solvent screen.

  • Poor Reproducibility:

    • Potential Cause: Inconsistent reagent quality or experimental setup.

    • Suggested Solution: Utilize reagents and solvents from a reliable, high-purity source. Maintain consistency in all experimental parameters.

Conclusion

Rhodium-catalyzed asymmetric hydrogenation is an indispensable tool in modern organic synthesis. A thorough understanding of the reaction mechanism and meticulous control over experimental parameters are key to achieving high conversions and excellent enantioselectivities. This application note provides a solid foundation for the successful implementation of this technology in both academic research and industrial applications.

References

  • Deerenberg, S., Pàmies, O., Diéguez, M., Claver, C., Kamer, P. C. J., & van Leeuwen, P. W. N. M. (2002). Chiral Phosphine−Phosphite Ligands in the Highly Enantioselective Rhodium-Catalyzed Asymmetric Hydrogenation. The Journal of Organic Chemistry, 67(16), 5837–5842. [Link]

  • van der Vlugt, J. I., et al. (2019). Origin of the Selectivity and Activity in the Rhodium-Catalyzed Asymmetric Hydrogenation Using Supramolecular Ligands. ACS Catalysis, 9(8), 7151–7164. [Link]

  • Tang, W., & Zhang, X. (2008). Rhodium-Catalyzed Asymmetric Hydrogenation. In The Handbook of Homogeneous Hydrogenation (pp. 1-26). Wiley-VCH. [Link]

  • Etayo, P., & Vidal-Ferran, A. (2013). Rhodium-catalysed asymmetric hydrogenation as a valuable synthetic tool for the preparation of chiral drugs. Chemical Society Reviews, 42(2), 728-754. [Link]

  • Chi, Y., Tang, W., & Zhang, X. (2018). Rhodium(I)-Catalyzed Asymmetric Hydrogenation: Methods and Reactions. In Comprehensive Organic Chemistry Experiments for the Laboratory Classroom (pp. 343-348). Royal Society of Chemistry. [Link]

  • Etayo, P., & Vidal-Ferran, A. (2013). Rhodium-catalysed asymmetric hydrogenation as a valuable synthetic tool for the preparation of chiral drugs. Chemical Society Reviews, 42(2), 728-754. [Link]

  • Imamoto, T., et al. (2011). Rigid P-Chiral Phosphine Ligands with tert-Butylmethylphosphino Groups for Rhodium-Catalyzed Asymmetric Hydrogenation of Functionalized Alkenes. Journal of the American Chemical Society, 133(51), 20789–20801. [Link]

  • Deerenberg, S., Pàmies, O., Diéguez, M., Claver, C., Kamer, P. C. J., & van Leeuwen, P. W. N. M. (2002). Chiral Phosphine−Phosphite Ligands in the Highly Enantioselective Rhodium-Catalyzed Asymmetric Hydrogenation. The Journal of Organic Chemistry, 67(16), 5837–5842. [Link]

  • Imamoto, T. (2015). Synthesis and applications of high-performance P-chiral phosphine ligands. Proceedings of the Japan Academy, Series B, 91(10), 522–540. [Link]

  • Brown, J. M., Chaloner, P. A., & Parker, D. (1982). Mechanistic Studies of Rhodium-Catalyzed Asymmetric Homogeneous Hydrogenation. In Catalytic Aspects of Metal Phosphine Complexes (Vol. 196, pp. 355-367). American Chemical Society. [Link]

  • Bermejo, J. A., et al. (2021). Asymmetric Full Saturation of Vinylarenes with Cooperative Homogeneous and Heterogeneous Rhodium Catalysis. Journal of the American Chemical Society, 143(35), 14046–14052. [Link]

  • Gridnev, I. D., & Imamoto, T. (2004). Mechanism of Asymmetric Hydrogenation Catalyzed by a Rhodium Complex of (S,S)-1,2-Bis(tert-butylmethylphosphino)ethane. Dihydride Mechanism of Asymmetric Hydrogenation. Journal of the American Chemical Society, 126(40), 12645–12654. [Link]

  • Sreedhara, B., & Sivaram, S. (1994). Chiral rhodium carboxylates as asymmetric hydrogenation catalysts. Proceedings of the Indian Academy of Sciences - Chemical Sciences, 106(4), 847-855. [Link]

  • Reek, J. N. H., et al. (2002). Solvent effect on the asymmetric hydrogenation with Rh/7a. ResearchGate. [Link]

  • Brown, J. M., & Parker, D. (1982). Mechanism of asymmetric hydrogenation. Rhodium complexes formed by unsaturated carboxylic acids, carboxylates, and carboxamides. The Journal of Organic Chemistry, 47(14), 2722–2730. [Link]

  • Dyson, P. J., & Jessop, P. G. (2016). Solvent effects in catalysis: rational improvements of catalysts via manipulation of solvent interactions. Catalysis Science & Technology, 6(10), 3313-3327. [Link]

  • The University of Liverpool Repository. (2018). RHODIUM CATALYSED TRANSFER HYDROGENATION AND TRANSAMINATION. [Link]

  • Ito, M., et al. (2021). Rhodium-Catalyzed Highly Enantioselective Hydrogenation of a Tetrasubstituted Enamine. Organic Process Research & Development, 25(4), 935–941. [Link]

  • Börner, A., et al. (2008). Rhodium-complex-catalyzed asymmetric hydrogenation: transformation of precatalysts into active species. Chemistry–A European Journal, 14(5), 1445-1451. [Link]

  • Zhou, Q.-L., et al. (2025). Rhodium-Catalyzed Homogeneous Asymmetric Hydrogenation of Naphthol Derivatives. Journal of the American Chemical Society. [Link]

  • Imamoto, T. (2018). Rhodium(I)-Catalyzed Asymmetric Hydrogenation. In The Handbook of Homogeneous Hydrogenation (pp. 1-40). Wiley-VCH. [Link]

  • Oehme, G., & Schwarze, M. (2010). Rhodium catalyzed hydrogenation reactions in aqueous micellar systems as green solvents. ResearchGate. [Link]

Sources

Method

The Strategic Application of Methyl 3-hydroxy-2-methylpropanoate in Complex Natural Product Synthesis: A Guide for the Advanced Researcher

In the intricate field of natural product synthesis, the strategic selection of chiral building blocks is paramount to achieving efficiency and stereochemical control. Among the arsenal of available synthons, methyl 3-hy...

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate field of natural product synthesis, the strategic selection of chiral building blocks is paramount to achieving efficiency and stereochemical control. Among the arsenal of available synthons, methyl 3-hydroxy-2-methylpropanoate, commonly known in its enantiopure forms as the "(+)-" or "(-)-Roche ester," has emerged as a cornerstone for the construction of complex molecular architectures, particularly those derived from the polypropionate pathway.[1][2][3] This guide provides an in-depth exploration of the applications of this versatile building block, offering not just protocols, but the underlying scientific rationale to empower researchers in drug development and academia.

The Intrinsic Value of the Roche Ester: A Chiral Linchpin

The utility of methyl 3-hydroxy-2-methylpropanoate lies in its bifunctional nature and pre-defined stereochemistry.[2] The presence of a primary alcohol, a methyl-bearing stereocenter, and a methyl ester provides a versatile platform for a variety of chemical transformations. This allows for the controlled, stepwise elaboration of complex carbon skeletons with high diastereoselectivity, significantly streamlining synthetic routes and enhancing overall yields.[2]

I. Synthesis of Enantiopure Methyl 3-hydroxy-2-methylpropanoate

The accessibility of both enantiomers of the Roche ester in high optical purity is crucial for its widespread application. Two primary strategies have proven effective for its preparation: asymmetric hydrogenation and biocatalytic reduction.

Protocol 1: Asymmetric Hydrogenation of Methyl 2-(hydroxymethyl)acrylate

This method relies on the use of a chiral rhodium catalyst to achieve high enantioselectivity in the reduction of the prochiral olefin.

Reaction Scheme:

Materials:

  • Methyl 2-(hydroxymethyl)acrylate

  • [Rh(COD)L]BF4 (where L is a chiral phosphine ligand, e.g., (R,R)-Me-BPE)

  • Dry, degassed solvent (e.g., Methanol)

  • Hydrogen gas

  • Stainless steel autoclave

Procedure:

  • In a glovebox, dissolve [Rh(COD)L*]BF4 (0.005 mmol, 1 mol%) and methyl 2-(hydroxymethyl)acrylate (0.5 mmol) in the dry, degassed solvent (7.5 mL).

  • Transfer the solution to a stainless steel autoclave.

  • Seal the autoclave, remove it from the glovebox, and purge with hydrogen gas three times.

  • Pressurize the autoclave with hydrogen to the desired pressure (e.g., 10 atm).

  • Stir the reaction mixture at room temperature for 16 hours.

  • Slowly release the hydrogen pressure.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the enantiopure methyl 3-hydroxy-2-methylpropanoate.[4][5]

  • Determine the enantiomeric excess by chiral HPLC analysis.

Causality and Optimization: The choice of the chiral ligand (L*) is critical for achieving high enantioselectivity. The solvent and hydrogen pressure can also influence the reaction rate and selectivity. Screening of different ligands and conditions is often necessary to optimize the process for a specific substrate.

Protocol 2: Biocatalytic Reduction using Enoate Reductases

Enoate reductases from the 'old yellow enzyme' family offer an environmentally benign and highly selective alternative for the synthesis of the Roche ester.[6]

Reaction Scheme:

Sources

Application

Application Notes & Protocols: Methyl 3-hydroxy-2-methylpropanoate as a Pharmaceutical Intermediate

Prepared for: Researchers, Scientists, and Drug Development Professionals From the Desk of the Senior Application Scientist Foundational Overview: The Strategic Importance of a Chiral Workhorse Methyl 3-hydroxy-2-methylp...

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals From the Desk of the Senior Application Scientist

Foundational Overview: The Strategic Importance of a Chiral Workhorse

Methyl 3-hydroxy-2-methylpropanoate is a bifunctional organic molecule that has emerged as a cornerstone in the field of advanced organic synthesis, particularly within pharmaceutical development.[1] Its structure, featuring both a hydroxyl group and a methyl ester, provides two reactive handles for molecular elaboration. However, its true value lies in its chirality. The molecule exists as two non-superimposable mirror images, or enantiomers: (S)-(+)-3-hydroxy-2-methylpropionate and (R)-(-)-3-hydroxy-2-methylpropionate.

In pharmaceutical science, the stereochemistry of a drug molecule is often critical to its efficacy and safety. One enantiomer may exhibit the desired therapeutic effect, while the other could be inactive or even cause adverse effects. Consequently, the ability to synthesize enantiomerically pure compounds is paramount. Methyl 3-hydroxy-2-methylpropanoate serves as an indispensable chiral building block , providing a pre-defined stereochemical center that significantly simplifies the synthesis of complex, single-enantiomer drug molecules.[2][3] This approach, known as asymmetric synthesis, is a foundational strategy in modern medicinal chemistry for developing drugs with improved efficacy and targeted action.[2][4]

Physicochemical Properties and Safe Handling

A thorough understanding of the compound's properties is essential for its effective and safe use in a laboratory setting. The two enantiomers share most physical properties but differ in the direction they rotate plane-polarized light.

Key Properties Table
Property(S)-(+)-Enantiomer(R)-(-)-EnantiomerRacemic Mixture
Molecular Formula C₅H₁₀O₃[5][6]C₅H₁₀O₃[7]C₅H₁₀O₃[8]
Molecular Weight 118.13 g/mol [5][6]118.13 g/mol 118.13 g/mol [8]
CAS Number 80657-57-4[5][6]72657-23-942998-03-8[8]
Appearance LiquidLiquidLiquid
Density (at 25°C) 1.071 g/mL[1]1.066 g/mL[9]N/A
Boiling Point 74 °C / 10 mmHg[1]76-77 °C / 12 mmHg[9][10]N/A
Refractive Index (n20/D) 1.425[1]1.425[9]N/A
Optical Rotation [α]19/D +26° (c=4 in methanol)[α]19/D −26° (c=4 in methanol)
Safety and Handling Protocols

Methyl 3-hydroxy-2-methylpropanoate is classified as a combustible liquid that can cause skin and serious eye irritation, and may cause respiratory irritation.[6][8] Adherence to strict safety protocols is mandatory.

  • Engineering Controls : Use only outdoors or in a well-ventilated area, preferably within a chemical fume hood.[11] Keep away from heat, sparks, open flames, and hot surfaces.[11]

  • Personal Protective Equipment (PPE) : Wear protective gloves, chemical safety goggles, and a lab coat. For operations with a risk of inhalation, use a multi-purpose combination respirator cartridge.[11]

  • Handling : Avoid breathing mist, vapors, or spray. Wash hands and any exposed skin thoroughly after handling.[11]

  • Storage : Keep containers tightly closed in a dry, cool, and well-ventilated place.[11] Store locked up and away from sources of ignition.[11]

  • First Aid :

    • Eyes : Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention if irritation persists.[11]

    • Skin : Wash off immediately with plenty of soap and water. If skin irritation occurs, seek medical advice.[11]

    • Inhalation : Move the person to fresh air. If breathing is difficult, give artificial respiration. Seek medical attention if symptoms occur.[11]

Core Experimental Protocols

The following protocols provide detailed methodologies for the synthesis and quality control analysis of enantiomerically pure Methyl 3-hydroxy-2-methylpropanoate.

Protocol 1: Enantioselective Synthesis via Asymmetric Catalytic Hydrogenation

This protocol describes a common and effective method for producing the (S)-enantiomer from methyl 2-(hydroxymethyl)acrylate. The causality behind this method's success is the use of a chiral rhodium-based catalyst, which creates a chiral environment for the hydrogenation reaction, preferentially forming one enantiomer over the other.

Principle: Asymmetric catalytic hydrogenation uses a chiral catalyst to add hydrogen across a double bond, leading to the formation of a stereocenter with high enantiomeric excess (ee).

sub Substrate (Methyl 2-(hydroxymethyl)acrylate) autoclave Reaction in Autoclave (H2 Pressure, 16h, RT) sub->autoclave cat Chiral Catalyst ([Rh(COD)L*]BF4) cat->autoclave solv Dry Solvent solv->autoclave workup Work-up (Solvent Removal) autoclave->workup purify Purification (Silica Gel Chromatography) workup->purify product Product (Methyl (S)-(+)-3-Hydroxy- 2-methylpropanoate) purify->product

Caption: Workflow for Asymmetric Hydrogenation Synthesis.

Materials & Apparatus:

  • Methyl 2-(hydroxymethyl)acrylate (Substrate)

  • Chiral Rhodium Catalyst (e.g., [Rh(COD)L*]BF4)

  • Anhydrous Solvent (e.g., Methanol, Dichloromethane)

  • High-purity Hydrogen Gas

  • Stainless steel autoclave

  • Rotary evaporator

  • Silica gel column chromatography setup

Step-by-Step Methodology:

  • Catalyst & Substrate Preparation : In an inert atmosphere (e.g., a glovebox), dissolve the rhodium catalyst complex (e.g., 0.005 mmol, 1 mol%) and the substrate (e.g., 0.5 mmol) in a dry solvent (e.g., 7.5 mL).[5][12]

  • Reaction Setup : Transfer the solution to a stainless steel autoclave. Seal the autoclave securely.[5][12]

  • Hydrogenation : Purge the autoclave multiple times with hydrogen gas to remove any air. Pressurize the vessel with hydrogen to the desired pressure (refer to specific catalyst literature for optimal pressure).[5][12]

  • Reaction Execution : Stir the reaction mixture vigorously at room temperature for approximately 16 hours.[5][12] The extended reaction time ensures high conversion.

  • Reaction Quench & Work-up : After 16 hours, slowly and carefully release the hydrogen pressure to atmospheric pressure in a well-ventilated fume hood. Transfer the reaction solution to a round-bottom flask.[12]

  • Crude Product Isolation : Remove the solvent using a rotary evaporator to obtain the crude product.[5][12]

  • Purification : Purify the crude product by silica gel column chromatography to isolate the pure hydrogenated product.[5][12] The choice of eluent will depend on the specific catalyst and substrate used and should be determined by thin-layer chromatography (TLC).

Protocol 2: Quality Control - Purity and Enantiomeric Excess (ee) Analysis

This protocol is a self-validating system for the synthesis described above. It is crucial to confirm not only the chemical identity and purity of the product but, most importantly, its enantiomeric purity. Chiral gas or liquid chromatography is the industry standard for this determination.

Principle: Enantiomers have identical physical properties in a non-chiral environment, but they interact differently with a chiral stationary phase (CSP) in a chromatography column. This differential interaction leads to different retention times, allowing for their separation and quantification.[13]

sample Purified Product Sample prep Sample Preparation (Dilute in Solvent) sample->prep inject Injection prep->inject separation Chiral Separation (GC or HPLC Column) inject->separation detection Detection (e.g., FID, UV) separation->detection data Data Analysis (Chromatogram Peak Integration) detection->data result Result (Purity & Enantiomeric Excess) data->result

Caption: Workflow for Chiral Purity Analysis.

Instrumentation & Consumables:

  • Gas Chromatograph (GC) with a Flame Ionization Detector (FID) or High-Performance Liquid Chromatograph (HPLC) with a UV detector.

  • Chiral capillary column for GC (e.g., cyclodextrin-based) or chiral column for HPLC (e.g., polysaccharide-based).[13]

  • High-purity carrier gas for GC (e.g., Helium, Hydrogen) or HPLC-grade mobile phase solvents.

  • Volumetric flasks and syringes.

Step-by-Step Methodology:

  • Method Development : Optimize the chromatographic conditions (e.g., temperature program for GC, mobile phase composition for HPLC) using a racemic standard to ensure baseline separation (Resolution > 1.5) of the two enantiomer peaks.[13]

  • Sample Preparation : Prepare a dilute solution of the purified product in a suitable solvent (e.g., methanol or hexane).

  • Injection : Inject a small, precise volume (e.g., 1 µL for GC, 10 µL for HPLC) of the prepared sample into the chromatograph.[13]

  • Data Acquisition : Run the analysis and record the chromatogram.

  • Data Analysis : Identify the peaks corresponding to the (S) and (R) enantiomers based on their retention times established with the standard. Integrate the area under each peak.

  • Calculation : Calculate the enantiomeric excess (ee) using the following formula: ee (%) = [ (Area_major - Area_minor) / (Area_major + Area_minor) ] * 100 A successful asymmetric synthesis will yield an ee value typically greater than 99%.

Applications in the Synthesis of Biologically Active Molecules

The true utility of Methyl 3-hydroxy-2-methylpropanoate is demonstrated by its successful application as a key starting material in the total synthesis of numerous complex natural products with significant therapeutic potential. The choice of the (S) or (R) enantiomer directly dictates the stereochemistry of the final target molecule.

cluster_S From (S)-Enantiomer cluster_R From (R)-Enantiomer S_start Methyl (S)-(+)-3-hydroxy- 2-methylpropanoate Discodermolide_plus (+)-Discodermolide S_start->Discodermolide_plus Dictyostatin Dictyostatin S_start->Dictyostatin Spongidepsin Spongidepsin S_start->Spongidepsin R_start Methyl (R)-(-)-3-hydroxy- 2-methylpropanoate Discodermolide_minus (-)-Discodermolide R_start->Discodermolide_minus Stemoamide (-)-Stemoamide R_start->Stemoamide Stemospironine (-)-Stemospironine R_start->Stemospironine

Caption: Synthetic pathways from chiral intermediates.

Starting MaterialTarget Pharmaceutical CompoundTherapeutic Potential
Methyl (S)-(+)-3-hydroxy-2-methylpropionate (+)-DiscodermolidePotent antimitotic agent (anticancer)
DictyostatinAntitumor agent[2][12]
SpongidepsinAntitumor agent[2][12]
Methyl (R)-(-)-3-hydroxy-2-methylpropionate (-)-DiscodermolideAntimitotic agent (anticancer)[10][14]
(-)-StemoamideAlkaloid with potential biological activities[10][14]
(-)-StemospironineAlkaloid with potential biological activities[10][14]

These syntheses are multi-step, complex endeavors where the preserved chirality of the initial building block is critical to achieving the correct three-dimensional architecture of the final, biologically active molecule.[3]

References

  • NINGBO INNO PHARMCHEM CO.,LTD. (2025-11-03). Methyl (S)-(+)-3-Hydroxy-2-methylpropionate: A Chiral Building Block for Pharmaceuticals, Flavors, and Fragrances.
  • ChemicalBook. METHYL (S)-(+)
  • NINGBO INNO PHARMCHEM CO.,LTD. Methyl (S)-(+)-3-Hydroxy-2-methylpropionate: A Cornerstone of Advanced Organic Synthesis.
  • Chem-Impex. Methyl (S)-(+)
  • ChemicalBook. (2025-07-24). METHYL (S)-(+)
  • Mol-Instincts. Chemical Properties of Methyl (R)-(-)
  • Chem-Impex. Methyl (R)-(-)
  • NINGBO INNO PHARMCHEM CO.,LTD. (2025-10-10). The Role of Methyl (S)-(+)
  • PubChem, NIH.
  • PubChem, NIH. methyl (2S)
  • Sigma-Aldrich. Methyl (S)-(+)
  • Thermo Fisher Scientific. Methyl (S)-(+)
  • Sigma-Aldrich. Methyl (R)-(−)
  • Sigma-Aldrich. Methyl (R)-(−)
  • BenchChem.
  • Scientific Laboratory Supplies. Methyl -(-)
  • Fisher Scientific. (2024-03-30).

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Method

Application Notes & Protocols: Strategic Protection of Methyl 3-hydroxy-2-methylpropanoate in Complex Synthesis

Introduction: Navigating the Reactivity of a Bifunctional Building Block Methyl 3-hydroxy-2-methylpropanoate is a valuable chiral building block in the synthesis of a diverse array of complex molecules, including natural...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating the Reactivity of a Bifunctional Building Block

Methyl 3-hydroxy-2-methylpropanoate is a valuable chiral building block in the synthesis of a diverse array of complex molecules, including natural products and pharmaceuticals. Its utility stems from the presence of two key functional groups: a secondary hydroxyl group and a methyl ester. However, the reactivity of these groups, particularly the nucleophilicity and acidity of the hydroxyl group, often necessitates a carefully considered protection strategy to prevent undesired side reactions during multi-step synthetic sequences. This guide provides an in-depth exploration of protecting group strategies for Methyl 3-hydroxy-2-methylpropanoate, offering both a conceptual framework and detailed, field-proven protocols for the modern research chemist.

The selection of an appropriate protecting group is a critical decision that can significantly impact the efficiency and overall success of a synthetic route. An ideal protecting group should be easy to introduce in high yield, stable to a wide range of reaction conditions, and readily removed chemoselectively under mild conditions that do not affect other functional groups within the molecule.[1] This principle of "orthogonal protection," where multiple protecting groups can be removed independently of one another, is a cornerstone of modern organic synthesis.[2]

This document will focus on two of the most robust and widely employed classes of protecting groups for the hydroxyl functionality—silyl ethers and benzyl ethers—and the use of a tert-butyl ester for the carboxylic acid. We will delve into the mechanistic underpinnings of their installation and cleavage, provide a comparative analysis of their stability, and present detailed experimental protocols for their application to Methyl 3-hydroxy-2-methylpropanoate.

Protecting the Hydroxyl Group: A Comparative Analysis

The secondary hydroxyl group in Methyl 3-hydroxy-2-methylpropanoate is often the primary site of undesired reactivity, especially in the presence of strong bases, organometallics, and certain oxidizing or reducing agents.[3] Its protection is therefore a common and crucial step in many synthetic endeavors.

Silyl Ethers: The Versatile Workhorse

Silyl ethers are arguably the most popular choice for the protection of alcohols due to their ease of formation, diverse range of stabilities, and mild cleavage conditions.[4] The general structure consists of a silicon atom bonded to the alcoholic oxygen and three alkyl or aryl substituents. The steric and electronic nature of these substituents dictates the stability of the silyl ether, allowing for fine-tuning of the protecting group's properties.[5]

Commonly used silyl ethers, in increasing order of steric bulk and stability, include trimethylsilyl (TMS), triethylsilyl (TES), tert-butyldimethylsilyl (TBS/TBDMS), triisopropylsilyl (TIPS), and tert-butyldiphenylsilyl (TBDPS).[6] For many applications involving Methyl 3-hydroxy-2-methylpropanoate, the TBS group offers an excellent balance of stability and ease of removal.

Table 1: Stability and Cleavage of Common Silyl Ethers

Protecting GroupCommon Reagents for FormationStability to Acidic ConditionsStability to Basic ConditionsCommon Reagents for Cleavage
TMS TMSCl, Imidazole, DMFLowModerateK₂CO₃/MeOH; mild acid
TES TESCl, Imidazole, DMFModerateHighMild acid; TBAF
TBS/TBDMS TBSCl, Imidazole, DMFHighHighTBAF; CSA/MeOH; HF-Pyridine[5]
TIPS TIPSCl, Imidazole, DMFVery HighVery HighTBAF; HF-Pyridine
TBDPS TBDPSCl, Imidazole, DMFVery HighVery HighTBAF; HF-Pyridine

Data synthesized from multiple sources.

The mechanism of silyl ether formation typically involves the reaction of the alcohol with a silyl chloride in the presence of a base, such as imidazole, which acts as both a base and a nucleophilic catalyst.[5] Cleavage is most commonly achieved using a fluoride source, such as tetrabutylammonium fluoride (TBAF), which exploits the exceptionally high strength of the Si-F bond.[4]

Experimental Protocol 1: Protection of Methyl 3-hydroxy-2-methylpropanoate as its tert-Butyldimethylsilyl (TBS) Ether

Objective: To protect the secondary hydroxyl group of Methyl 3-hydroxy-2-methylpropanoate with a TBS group.

Materials:

  • Methyl 3-hydroxy-2-methylpropanoate

  • tert-Butyldimethylsilyl chloride (TBSCl)

  • Imidazole

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • To a solution of Methyl 3-hydroxy-2-methylpropanoate (1.0 eq) in anhydrous DMF, add imidazole (2.5 eq).

  • Stir the solution at room temperature until the imidazole has dissolved.

  • Add TBSCl (1.2 eq) portion-wise to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with diethyl ether and wash with water, followed by saturated aqueous sodium bicarbonate solution, and finally brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired TBS-protected product.

Deprotection Protocol 1A: Cleavage of the TBS Ether with TBAF

Objective: To remove the TBS protecting group to regenerate the free alcohol.

Materials:

  • TBS-protected Methyl 3-hydroxy-2-methylpropanoate

  • Tetrabutylammonium fluoride (TBAF) solution (1.0 M in THF)

  • Anhydrous Tetrahydrofuran (THF)

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Dissolve the TBS-protected starting material (1.0 eq) in anhydrous THF.

  • Add the TBAF solution (1.1 eq) dropwise to the reaction mixture at room temperature.[7]

  • Stir the reaction and monitor by TLC.

  • Upon completion, quench the reaction by the addition of water.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield the deprotected alcohol.

Benzyl Ethers: Robust and Orthogonal

Benzyl (Bn) ethers are another excellent choice for protecting alcohols, prized for their high stability to a wide range of acidic and basic conditions, as well as many oxidizing and reducing agents.[7] This robustness makes them suitable for lengthy synthetic sequences. The key feature of the benzyl ether is its unique mode of cleavage: catalytic hydrogenolysis.[8] This deprotection method is exceptionally mild and orthogonal to the cleavage conditions for many other protecting groups, such as silyl ethers and esters.[9]

Table 2: Stability and Cleavage of Benzyl Ethers

Protecting GroupCommon Reagents for FormationStability to Acidic ConditionsStability to Basic ConditionsCommon Reagents for Cleavage
Benzyl (Bn) NaH, BnBr, THF/DMF[10]HighHighH₂, Pd/C[11]; Birch Reduction (Na, NH₃)[9]
p-Methoxybenzyl (PMB) NaH, PMBCl, THF/DMFModerateHighH₂, Pd/C; DDQ, CAN[6]

Data synthesized from multiple sources.[6][9][10][11]

The formation of a benzyl ether is typically achieved via a Williamson ether synthesis, where the alcohol is deprotonated with a strong base, such as sodium hydride (NaH), to form an alkoxide, which then displaces a halide from benzyl bromide or chloride.[10]

Experimental Protocol 2: Protection of Methyl 3-hydroxy-2-methylpropanoate as its Benzyl (Bn) Ether

Objective: To protect the secondary hydroxyl group of Methyl 3-hydroxy-2-methylpropanoate with a benzyl group.

Materials:

  • Methyl 3-hydroxy-2-methylpropanoate

  • Sodium hydride (60% dispersion in mineral oil)

  • Benzyl bromide (BnBr)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride solution

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • To a suspension of sodium hydride (1.2 eq) in anhydrous THF at 0 °C, add a solution of Methyl 3-hydroxy-2-methylpropanoate (1.0 eq) in anhydrous THF dropwise.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature for an additional 30 minutes.

  • Cool the reaction mixture back to 0 °C and add benzyl bromide (1.2 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir until completion as monitored by TLC.

  • Carefully quench the reaction by the dropwise addition of saturated aqueous ammonium chloride solution.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Deprotection Protocol 2A: Cleavage of the Benzyl Ether by Hydrogenolysis

Objective: To remove the benzyl protecting group to regenerate the free alcohol.

Materials:

  • Bn-protected Methyl 3-hydroxy-2-methylpropanoate

  • Palladium on carbon (10% Pd/C)

  • Methanol or Ethyl acetate

  • Hydrogen gas (H₂)

Procedure:

  • Dissolve the benzyl-protected starting material in methanol or ethyl acetate.

  • Add 10% Pd/C (typically 5-10 mol% by weight).

  • Purge the reaction vessel with hydrogen gas and maintain a hydrogen atmosphere (e.g., using a balloon).

  • Stir the reaction vigorously at room temperature until the starting material is consumed (monitored by TLC).

  • Carefully filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to yield the deprotected alcohol.[11]

Protecting the Carboxylic Acid Functionality

While the methyl ester in the starting material is relatively stable, certain reaction conditions, such as saponification with strong bases or reactions with potent nucleophiles, may require its protection or modification. A common strategy is to convert it to a more robust ester, such as a tert-butyl (t-Bu) ester.

tert-Butyl Esters: Acid-Labile Protection

The tert-butyl ester is an excellent protecting group for carboxylic acids due to its stability to basic, nucleophilic, and reductive conditions.[12] Its key feature is its lability under acidic conditions, which proceeds via a stable tert-butyl cation intermediate.[13] This allows for its selective removal in the presence of acid-sensitive groups.

Table 3: Stability and Cleavage of tert-Butyl Esters

Protecting GroupCommon Reagents for FormationStability to Basic ConditionsStability to Reductive ConditionsCommon Reagents for Cleavage
tert-Butyl (t-Bu) Isobutylene, H₂SO₄ (cat.)[12]HighHighTrifluoroacetic acid (TFA); HCl[14]

Data synthesized from multiple sources.[12][14]

Experimental Protocol 3: Formation of the tert-Butyl Ester

Objective: To convert the methyl ester of Methyl 3-hydroxy-2-methylpropanoate to a tert-butyl ester. Note: This typically involves hydrolysis of the methyl ester to the carboxylic acid, followed by protection.

Part A: Hydrolysis of the Methyl Ester

  • Dissolve Methyl 3-hydroxy-2-methylpropanoate in a mixture of methanol and water.

  • Add an excess of lithium hydroxide (LiOH) and stir at room temperature until the starting material is consumed (monitored by TLC).

  • Acidify the reaction mixture with 1M HCl and extract the carboxylic acid with ethyl acetate.

  • Dry the organic layer and concentrate to obtain 3-hydroxy-2-methylpropanoic acid.

Part B: tert-Butylation of the Carboxylic Acid

  • Dissolve the carboxylic acid from Part A in a suitable solvent such as dichloromethane.

  • Add a catalytic amount of a strong acid (e.g., sulfuric acid).[12]

  • Bubble isobutylene gas through the solution or add an excess of tert-butanol.

  • Stir the reaction at room temperature until completion.

  • Wash the reaction mixture with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer and concentrate under reduced pressure.

  • Purify by flash column chromatography.

Deprotection Protocol 3A: Cleavage of the tert-Butyl Ester

Objective: To remove the tert-butyl protecting group to regenerate the carboxylic acid.

Materials:

  • tert-Butyl ester protected compound

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

Procedure:

  • Dissolve the tert-butyl ester in dichloromethane.

  • Add an excess of trifluoroacetic acid (typically 20-50% v/v).

  • Stir the reaction at room temperature for 1-4 hours, monitoring by TLC.

  • Concentrate the reaction mixture under reduced pressure to remove the TFA and solvent.

  • The resulting carboxylic acid can often be used directly or purified further if necessary.

Visualization of Protecting Group Strategies

Protection_Deprotection_Workflow cluster_hydroxyl Hydroxyl Protection cluster_deprotection Deprotection SM Methyl 3-hydroxy-2-methylpropanoate TBS_Protected TBS-Protected Ester SM->TBS_Protected TBSCl, Imidazole, DMF Bn_Protected Bn-Protected Ester SM->Bn_Protected NaH, BnBr, THF Deprotected_OH Free Hydroxyl TBS_Protected->Deprotected_OH TBAF, THF Bn_Protected->Deprotected_OH H2, Pd/C, MeOH

Caption: Workflow for Hydroxyl Protection and Deprotection.

Orthogonal_Strategy Start Di-functional Molecule (Hydroxyl & Carboxyl) Protect_OH Protect Hydroxyl (e.g., TBS ether) Start->Protect_OH Protect_COOH Protect Carboxyl (e.g., t-Bu ester) Protect_OH->Protect_COOH Di_Protected Di-Protected Intermediate Protect_COOH->Di_Protected React_1 Reaction at another site Di_Protected->React_1 Deprotect_OH Selective Deprotection of OH (e.g., TBAF) React_1->Deprotect_OH Orthogonal Cleavage Deprotect_COOH Selective Deprotection of COOH (e.g., TFA) React_1->Deprotect_COOH Orthogonal Cleavage Final_Product Final Product Deprotect_OH->Final_Product Deprotect_COOH->Final_Product

Caption: Decision workflow for an orthogonal protection strategy.

Conclusion

The judicious selection and application of protecting groups are paramount for the successful synthesis of complex molecules derived from Methyl 3-hydroxy-2-methylpropanoate. Silyl ethers, particularly the TBS group, offer a versatile and readily cleavable option for hydroxyl protection. Benzyl ethers provide a more robust alternative, with the advantage of an orthogonal deprotection strategy via hydrogenolysis. For the carboxylic acid functionality, the tert-butyl ester serves as a reliable, acid-labile protecting group. By understanding the stability and reactivity of these protecting groups, and by employing the detailed protocols provided herein, researchers can confidently navigate the challenges of multi-step synthesis and efficiently achieve their synthetic targets.

References

  • Wikipedia. Silyl ether. [Online] Available at: [Link][5]

  • University of Toronto. Alcohol Protecting Groups. [Online] Available at: [Link][9]

  • Master Organic Chemistry. Protecting Groups For Alcohols. [Online] June 17, 2015. Available at: [Link][4]

  • Gelest. Deprotection of Silyl Ethers. [Online] Available at: [Link][15]

  • RSC Publishing. Mechanocatalytic hydrogenolysis of benzyl phenyl ether over supported nickel catalysts. RSC Sustainability. [Online] Available at: [Link][16]

  • Chemistry LibreTexts. Silylethers. [Online] June 10, 2021. Available at: [Link][17]

  • National Institutes of Health. Reductive Deprotection of Silyl Groups with Wilkinson's Catalyst/Catechol Borane. [Online] Available at: [Link][18]

  • RSC Publishing. The chemoselective and efficient deprotection of silyl ethers using trimethylsilyl bromide. Organic & Biomolecular Chemistry. [Online] April 18, 2008. Available at: [Link][19]

  • Study.com. Silyl Ether Protecting Groups Explained: Definition, Examples, Practice & Video Lessons. [Online] May 4, 2022. Available at: [Link][20]

  • Chemistry Steps. Protecting Groups For Alcohols. [Online] Available at: [Link][3]

  • ACS Publications. A Novel, Chemoselective and Efficient Microwave-Assisted Deprotection of Silyl Ethers with Selectfluor. The Journal of Organic Chemistry. [Online] Available at: [Link][21]

  • Organic Chemistry Portal. Benzyl Ethers. [Online] Available at: [Link][10]

  • Organic Chemistry Portal. tert-Butyl Esters. [Online] Available at: [Link][14]

  • YouTube. benzyl ether cleavage. [Online] December 31, 2018. Available at: [Link][11]

  • University of California, Irvine. Protecting Groups. [Online] Available at: [Link][1]

  • SynArchive. Protection of Alcohol by Ether. [Online] Available at: [Link][22]

  • ACS Publications. Triarylamminium Radical Cation Facilitates the Deprotection of tert-Butyl Groups in Esters, Ethers, Carbonates. The Journal of Organic Chemistry. [Online] January 31, 2023. Available at: [Link][23]

  • ResearchGate. Selective tert-Butyl Ester Deprotection in the Presence of Acid Labile Protecting Groups with Use of ZnBr2. [Online] Available at: [Link][24]

  • Thieme. A Simple and Powerful tert-Butylation of Carboxylic Acids and Alcohols. [Online] August 29, 2023. Available at: [Link][25]

  • Chemistry LibreTexts. Protecting Groups in Organic Synthesis. [Online] March 5, 2021. Available at: [Link][26]

  • Semantic Scholar. Selective tert-butyl ester deprotection in the presence of acid labile protecting groups with use of ZnBr2. [Online] August 12, 2004. Available at: [Link][27]

  • YouTube. Carboxylic acid Protection Part 1: t-Butyl Ester as protecting group. [Online] March 15, 2020. Available at: [Link][13]

  • University of Leeds. Protecting Groups and Orthogonal Protection Strategies. [Online] Available at: [Link][28]

  • Organic Chemistry Portal. tert-Butyl Ethers. [Online] Available at: [Link][29]

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Application

scale-up synthesis of enantiopure Methyl 3-hydroxy-2-methylpropanoate

An Application Note and Protocol for the Scale-Up Synthesis of Enantiopure Methyl 3-hydroxy-2-methylpropanoate Abstract Enantiopure methyl 3-hydroxy-2-methylpropanoate, commonly known as the "Roche ester," is a cornersto...

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the Scale-Up Synthesis of Enantiopure Methyl 3-hydroxy-2-methylpropanoate

Abstract

Enantiopure methyl 3-hydroxy-2-methylpropanoate, commonly known as the "Roche ester," is a cornerstone chiral building block in the synthesis of complex, high-value molecules such as pharmaceuticals, agrochemicals, and natural products.[1][2] Its bifunctional nature and defined stereocenter make it an invaluable starting material for targets including the anticancer agent discodermolide and the immunosuppressant dictyostatin.[3][4] The transition from laboratory-scale synthesis to industrial production necessitates robust, efficient, and scalable methodologies. This guide provides a detailed analysis of the two primary strategies for the large-scale synthesis of this key intermediate: catalytic asymmetric hydrogenation and biocatalytic asymmetric reduction. We offer a comparative analysis of these routes, detailed experimental protocols, and critical insights into the practical considerations for successful scale-up.

Strategic Overview: Pathways to Enantiopure Roche Ester

The industrial synthesis of enantiopure methyl 3-hydroxy-2-methylpropanoate has evolved from classical resolution techniques to highly efficient asymmetric methods. The dominant modern strategies commence from the achiral, readily available precursor, methyl 2-(hydroxymethyl)acrylate. The challenge lies in the stereoselective reduction of the carbon-carbon double bond to establish the crucial chiral center at the C2 position. Two principal technologies have emerged as leaders in this field: chemocatalysis and biocatalysis.

G cluster_start Starting Material cluster_product Product start Methyl 2-(hydroxymethyl)acrylate chemo Asymmetric Hydrogenation (e.g., Ru-SYNPHOS, Rh-DIPAMP) start->chemo H₂, Chiral Catalyst bio Asymmetric Bioreduction (Enoate Reductases - OYEs) start->bio Enzyme, Cofactor product_S (S)-Methyl 3-hydroxy- 2-methylpropanoate chemo->product_S (S)-Ligand product_R (R)-Methyl 3-hydroxy- 2-methylpropanoate chemo->product_R (R)-Ligand bio->product_R (Typically R-selective)

Caption: High-level strategies for the synthesis of enantiopure Roche esters.

Method 1: Catalytic Asymmetric Hydrogenation

Asymmetric hydrogenation is a powerful and widely adopted technology in the pharmaceutical industry for the synthesis of chiral compounds.[5] The strategy relies on the use of a transition metal (typically Ruthenium or Rhodium) complexed with a chiral ligand to catalyze the addition of hydrogen across the double bond of a prochiral substrate with high enantioselectivity.

2.1. Scientific Principle

The enantioselectivity of the reaction is dictated by the chiral environment created by the ligand around the metal center. The substrate coordinates to the metal catalyst in a specific orientation due to steric and electronic interactions with the chiral ligand. This preferential binding conformation ensures that hydrogen is delivered to one face of the double bond, leading to the formation of one enantiomer in excess. For the synthesis of the Roche ester, cationic Ru-SYNPHOS® catalysts have demonstrated exceptional performance.[6]

2.2. Scale-Up Considerations

  • Catalyst Loading: Minimizing the catalyst loading (expressed as substrate-to-catalyst ratio, S/C) is crucial for cost-effectiveness, as noble metal catalysts and chiral ligands are expensive. S/C ratios of 1,000 to 10,000 are often targeted on a large scale.

  • Hydrogen Pressure & Temperature: These parameters significantly influence reaction rates and, occasionally, selectivity. Optimization is required to find a balance between reaction time and safety/equipment constraints. Pressures typically range from 5 to 80 bar.[6]

  • Solvent Selection: The solvent must solubilize the substrate and catalyst and is often critical for achieving high enantioselectivity. Methanol is a common choice for this transformation.[6]

  • Purity of Starting Material: The precursor, methyl 2-(hydroxymethyl)acrylate, can be prone to polymerization. The presence of inhibitors or polymers can poison the catalyst. Use of stabilizers like benzoquinone may be necessary.[6]

  • Catalyst Removal & Recycling: Post-reaction, the removal of the metal catalyst to meet stringent pharmaceutical limits (typically low ppm) is mandatory. This can be achieved through crystallization, carbon treatment, or silica gel chromatography.

2.3. Data Presentation: Performance of Asymmetric Hydrogenation

Catalyst SystemLigand EnantiomerProduct EnantiomerPressure (bar)Yield (%)ee (%)Reference
Cationic Ru-SYNPHOS®(S)-SYNPHOS(R)5 - 809894[6]
Cationic Ru-SYNPHOS®(R)-SYNPHOS(S)5 - 80up to 98up to 94[6]
[Rh(COD)L*]BF₄Chiral Phosphine(S)~100->95[7]

2.4. Experimental Protocol: Gram-Scale Synthesis of (R)-Methyl 3-hydroxy-2-methylpropanoate

This protocol is based on the highly efficient method developed by Genêt and co-workers.[6]

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Analysis prep1 Charge Autoclave: - Substrate (10g) - Catalyst (e.g., 1 mol%) - Solvent (MeOH) react1 Purge with N₂ then H₂ (3x) prep1->react1 react2 Pressurize with H₂ (e.g., 50 bar) react1->react2 react3 Stir at Temp (e.g., 50°C) for 24h react2->react3 workup1 Cool & Depressurize react3->workup1 workup2 Concentrate Solvent workup1->workup2 workup3 Purify (e.g., Distillation) workup2->workup3 analysis Analyze: - GC (Purity) - Chiral GC (ee%) workup3->analysis

Caption: Workflow for Asymmetric Hydrogenation.

Methodology:

  • Reactor Preparation: A high-pressure autoclave equipped with a magnetic stir bar and a glass liner is dried in an oven and cooled under a stream of nitrogen.

  • Charging the Reactor: The glass liner is charged with methyl 2-(hydroxymethyl)acrylate (e.g., 10.0 g, 86.1 mmol) and a cationic Ruthenium-(S)-SYNPHOS® catalyst (S/C ratio of 1000, 0.086 mmol) under an inert atmosphere.

  • Solvent Addition: Anhydrous, degassed methanol (e.g., 50 mL) is added.

  • Reaction Execution: The autoclave is sealed, purged three times with nitrogen, and then three times with hydrogen gas. The reactor is then pressurized to 50 bar with hydrogen. The reaction mixture is stirred vigorously at 50°C.

  • Monitoring: The reaction is monitored for completion (disappearance of starting material) by GC analysis of aliquots.

  • Work-up: Upon completion, the reactor is cooled to room temperature and carefully depressurized. The reaction mixture is filtered through a short pad of silica gel to remove the bulk of the catalyst and the solvent is removed under reduced pressure.

  • Purification: The crude product is purified by vacuum distillation to yield enantiopure (R)-methyl 3-hydroxy-2-methylpropanoate.

  • Analysis: The purity of the final product is confirmed by GC and NMR. The enantiomeric excess (ee) is determined by chiral GC analysis.

Method 2: Biocatalytic Asymmetric Reduction

Biocatalysis offers a green and highly selective alternative to traditional chemical methods.[8] For the synthesis of the Roche ester, enoate reductases (ERs), also known as Old Yellow Enzymes (OYEs), are particularly effective. These enzymes catalyze the asymmetric reduction of activated C=C bonds, such as the one in methyl 2-(hydroxymethyl)acrylate.[1]

3.1. Scientific Principle

Enoate reductases are flavin-dependent enzymes that utilize a reduced nicotinamide cofactor (NADH or NADPH) as a hydride source. The substrate binds in a highly organized active site, where the flavin cofactor, stabilized by the protein scaffold, delivers a hydride to the β-carbon of the double bond. A proton is subsequently delivered to the α-carbon, resulting in a stereospecific reduction. For this process to be economically viable on a large scale, the expensive nicotinamide cofactor must be continuously regenerated. This is typically achieved using a secondary enzyme system, such as glucose dehydrogenase (GDH), which oxidizes a cheap co-substrate like glucose.

3.2. Scale-Up Considerations

  • Enzyme Source and Form: Enzymes can be used in isolated form or as whole-cell catalysts. Whole-cell systems often contain endogenous cofactor regeneration machinery, simplifying the process, but may have lower volumetric productivity.

  • Substrate Loading: High substrate concentrations can lead to enzyme inhibition or toxicity (in whole-cell systems). A fed-batch strategy is often employed to maintain a low but constant substrate concentration.

  • Cofactor Regeneration: The efficiency of the cofactor regeneration system is paramount for achieving high turnover numbers and a cost-effective process.

  • pH and Temperature Control: Biocatalytic reactions operate under mild conditions (typically near neutral pH and 25-40°C), which must be carefully controlled in large bioreactors.

  • Downstream Processing: The product must be efficiently extracted from the aqueous reaction medium. This is typically done using a water-immiscible organic solvent (e.g., ethyl acetate or MTBE), followed by distillation.

3.3. Data Presentation: Performance of Biocatalytic Reduction

Enzyme SourceSubstrateCofactor SystemYield (%)ee (%)Reference
Enoate Reductases (OYE family)Methyl 2-(hydroxymethyl)acrylateNADPHHigh>99[1]
Enoate Reductases (OYE family)O-protected derivativesNADPHHigh>99[1]

3.4. Experimental Protocol: Whole-Cell Bioreduction for (R)-Methyl 3-hydroxy-2-methylpropanoate

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Analysis prep1 Prepare Bioreactor: - Buffer (pH 7) - Glucose (co-substrate) - E. coli cells (expressing ER & GDH) react1 Stir at 30°C prep1->react1 react2 Feed Substrate (e.g., 5 g/L/h) react1->react2 react3 Monitor pH & conversion (GC) react2->react3 workup1 Centrifuge to remove cells react3->workup1 workup2 Extract Supernatant with Ethyl Acetate workup1->workup2 workup3 Purify by Distillation workup2->workup3 analysis Analyze: - GC (Purity) - Chiral GC (ee%) workup3->analysis

Caption: Workflow for Whole-Cell Biocatalytic Reduction.

Methodology:

  • Bioreactor Setup: A temperature and pH-controlled bioreactor is filled with a phosphate buffer (e.g., 100 mM, pH 7.0). Glucose (e.g., 1.5 equivalents relative to total substrate) and NADP⁺ (catalytic amount) are added.

  • Inoculation: A suspension of E. coli cells overexpressing a suitable enoate reductase and glucose dehydrogenase is added to the reactor.

  • Reaction Initiation: The mixture is stirred at 30°C. Once the temperature is stable, a continuous feed of methyl 2-(hydroxymethyl)acrylate is initiated. The pH is maintained at 7.0 by the automated addition of a base (e.g., 2M NaOH).

  • Monitoring: The reaction is monitored by periodically taking samples, quenching them (e.g., with ethyl acetate), and analyzing the organic phase by GC for substrate conversion.

  • Work-up: Once the reaction reaches completion, the cells are removed by centrifugation or filtration.

  • Extraction: The aqueous supernatant is extracted multiple times with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: The combined organic layers are dried (e.g., over Na₂SO₄), filtered, and concentrated. The final product is purified by vacuum distillation.

  • Analysis: Purity and enantiomeric excess are determined as described in the chemocatalysis section.

Comparative Analysis for Industrial Scale-Up

The choice between asymmetric hydrogenation and biocatalysis depends on a variety of factors, including cost, available infrastructure, and environmental policy.

ParameterAsymmetric HydrogenationBiocatalysis
Catalyst/Enzyme Cost High initial cost for noble metals and ligands. Recycling is critical.Lower initial cost, especially for whole-cell systems. Cofactor can add cost.
Operating Conditions High pressure (H₂) and variable temperature. Requires specialized equipment (autoclaves).Ambient pressure, mild temperature and pH. Standard bioreactors can be used.
Safety Concerns Handling of flammable hydrogen gas under high pressure poses significant risks.Generally safer, operates in aqueous media. Standard biological containment may be needed.
Solvent Usage Typically uses organic solvents (e.g., methanol), which have environmental and safety implications.Primarily aqueous media, aligning with green chemistry principles. Solvent needed for extraction.
Volumetric Productivity Generally high; reactions can be run at high concentrations.Can be lower due to substrate inhibition and solubility limits in water.
Downstream Processing Removal of trace metals to ppm levels is critical and can be challenging.Product extraction from a dilute aqueous stream is the main challenge.
Selectivity (ee%) Very high (often 90-98% ee).Excellent (often >99% ee).

Conclusion

Both asymmetric hydrogenation and biocatalytic reduction are highly effective and scalable methods for producing enantiopure methyl 3-hydroxy-2-methylpropanoate.

  • Asymmetric hydrogenation is a mature, high-throughput technology that offers excellent yields and selectivities. It is often favored when high substrate concentrations are required and the infrastructure for high-pressure reactions is in place. The primary challenges are the cost of the catalyst and the stringent requirements for metal removal.

  • Biocatalysis represents a greener, safer, and often more selective approach. It operates under mild conditions and can deliver products with exceptionally high enantiomeric purity (>99% ee). The main hurdles for scale-up are achieving high volumetric productivity and developing efficient downstream extraction processes.

The optimal choice will depend on a detailed techno-economic analysis for a specific manufacturing scenario. For new processes, the inherent safety and sustainability of biocatalysis make it an increasingly attractive and competitive option.

References

  • Foley, C. N., & Leighton, J. L. (2014). Beyond the Roche Ester: A New Approach to Polypropionate Stereotriad Synthesis. Journal of the American Chemical Society. Available at: [Link]

  • Organic Chemistry Portal. (2014). Roche ester | Interesting Organic Chemistry and Natural Products. Available at: [Link]

  • Stueckler, C., et al. (2010). Asymmetric Synthesis of (R)-3-Hydroxy-2-methylpropanoate ('Roche Ester') and Derivatives via Biocatalytic C=C-Bond Reduction. ResearchGate. Available at: [Link]

  • Wikipedia. (n.d.). Roche ester. Wikipedia. Available at: [Link]

  • ResearchGate. (n.d.). Chiral Pool Synthesis: Chiral Pool Synthesis from Hydroxy Acids. Available at: [Link]

  • Nakagawa, S., Sugimura, T., & Tai, A. (1997). Almost Perfect Enantio-differentiating Hydrogenation of Methyl 3-Cyclopropyl-3-oxopropanoate over Tartaric Acid Modified Raney Nickel Catalyst. Chemistry Letters. Available at: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Methyl (S)-(+)-3-Hydroxy-2-methylpropionate: A Cornerstone of Advanced Organic Synthesis. Available at: [Link]

  • Wikipedia. (n.d.). Asymmetric hydrogenation. Wikipedia. Available at: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Methyl (S)-(+)-3-Hydroxy-2-methylpropionate in Modern Pharmaceutical Synthesis. Available at: [Link]

  • PubChem. (n.d.). Methyl 3-hydroxy-2-methylpropanoate. National Center for Biotechnology Information. Available at: [Link]

  • Hollmann, F., & Kara, S. (2019). Biocatalytic Reduction Reactions from a Chemist's Perspective. PMC. Available at: [Link]

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Method

Application Notes and Protocols for Methyl 3-hydroxy-2-methylpropanoate in the Fragrance and Flavor Industry

Introduction: Unveiling the Potential of a Versatile Chiral Ester Methyl 3-hydroxy-2-methylpropanoate, particularly its chiral isomers, represents a class of specialty esters with emerging significance in the fragrance a...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Versatile Chiral Ester

Methyl 3-hydroxy-2-methylpropanoate, particularly its chiral isomers, represents a class of specialty esters with emerging significance in the fragrance and flavor sectors. While extensively recognized as a valuable chiral building block, or "chiron," in complex organic synthesis, its inherent sensory properties are now being explored for the creation of nuanced and innovative aromatic profiles.[1][2] This technical guide provides researchers, scientists, and product development professionals with a comprehensive overview of its applications, supported by detailed protocols for its synthesis, quality assessment, and sensory evaluation.

The (S)-enantiomer, often referred to as the Roche ester, is particularly notable for its role as a precursor in the synthesis of a wide range of pharmaceuticals and natural products.[3][4][5] However, its utility extends into the realm of sensory science, where it is described as possessing a pleasant, sweet, and fruity aroma, making it a desirable component in the formulation of high-quality fragrance and flavor compositions.[2] This document aims to bridge the gap between its synthetic utility and its practical application in the creative perfumery and flavoristry domains.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of Methyl 3-hydroxy-2-methylpropanoate is fundamental to its effective application. The properties of both the racemic mixture and the individual enantiomers are crucial for predicting its behavior in various formulations and during analytical procedures.

PropertyValueSource
Molecular Formula C₅H₁₀O₃PubChem [CID: 521128]
Molecular Weight 118.13 g/mol PubChem [CID: 521128]
Appearance Colorless to light yellow liquidChem-Impex
Boiling Point 74 °C at 10 mmHgChem-Impex
Density (S)-enantiomer: 1.071 g/mL at 25 °CChem-Impex
Refractive Index (S)-enantiomer: n20/D 1.425 (lit.)Chem-Impex
Optical Rotation (S)-enantiomer: [α]D²⁰ = +27 ± 1° (c=1 in MeOH)Chem-Impex
CAS Number Racemic: 42998-03-8; (S)-enantiomer: 80657-57-4PubChem [CID: 521128], Chem-Impex

Sensory Profile: A Multifaceted Olfactory Experience

The sensory characteristics of Methyl 3-hydroxy-2-methylpropanoate are a key driver for its use in the fragrance and flavor industry. While broadly characterized as having a "sweet and fruity" aroma, a more detailed olfactory analysis reveals a more complex and multifaceted profile.[2]

  • Odor Profile: The primary scent is a delicate, sweet fruitiness, reminiscent of ripe berries with subtle creamy undertones. There are also potential green and milky nuances, which can add a natural and fresh dimension to fragrance compositions. A related compound, cyclohex-3-en-1-ylmethyl (2S)-2-hydroxypropanoate, is described as having milky, green, floral, and even buttery and herbal notes, suggesting a similar complexity may be present in Methyl 3-hydroxy-2-methylpropanoate.[6]

  • Flavor Profile: In flavor applications, it contributes a sweet, fruity taste with a smooth mouthfeel. Its profile can enhance and round out fruit flavors, particularly in berry, stone fruit, and tropical fruit formulations.

The chirality of the molecule can significantly influence its sensory perception, a common phenomenon in fragrance and flavor chemistry. It is therefore crucial to specify the enantiomeric form when discussing its olfactory properties.

Applications in Fragrance and Flavor Formulation

The unique sensory profile of Methyl 3-hydroxy-2-methylpropanoate makes it a versatile ingredient for a range of applications.

Fragrance Applications:
  • Fine Fragrances: Its sweet, fruity, and slightly green notes can be used to add a natural lift and a modern twist to floral and fruity accords. It can act as a modifier, enhancing the diffusion and radiance of a fragrance.

  • Personal Care Products: In products such as lotions, creams, and shampoos, it can impart a subtle, fresh, and pleasant scent that is not overpowering.[2]

  • Air Care: In diffusers and room sprays, it can contribute to a welcoming and uplifting ambiance.

Flavor Applications:
  • Beverages: It can be used to enhance the fruity notes in juices, soft drinks, and flavored waters.[2]

  • Confectionery: In candies, gums, and desserts, it can provide a sweet and fruity character.

  • Dairy Products: Its creamy undertones make it a suitable addition to yogurts and ice creams to complement fruit flavors.

Recommended Usage Levels: As with all fragrance and flavor materials, the optimal usage level of Methyl 3-hydroxy-2-methylpropanoate will depend on the specific application and the desired sensory effect. It is recommended to start with low concentrations (e.g., 0.01% to 0.5% in a finished product) and adjust based on sensory evaluation. In fragrance concentrates, its level can be significantly higher.

Protocols for Synthesis and Analysis

Protocol 1: Enantioselective Synthesis via Asymmetric Hydrogenation

The enantioselective synthesis of Methyl (S)-3-hydroxy-2-methylpropanoate (Roche ester) is most commonly achieved through the asymmetric hydrogenation of methyl 2-(hydroxymethyl)acrylate. This method offers high yields and excellent enantioselectivity.[4][7]

Synthesis_Workflow Start Methyl 2-(hydroxymethyl)acrylate Reaction Asymmetric Hydrogenation (Autoclave, 16h, RT) Start->Reaction Catalyst [Rh(COD)L*]BF4 (Chiral Ligand) Catalyst->Reaction Hydrogen H₂ (gas) Hydrogen->Reaction Solvent Dichloromethane Solvent->Reaction Workup Solvent Removal (Rotary Evaporation) Reaction->Workup Purification Silica Gel Column Chromatography Workup->Purification Product Methyl (S)-3-hydroxy-2-methylpropanoate Purification->Product Analysis Chiral HPLC/GC (Enantiomeric Excess) Product->Analysis

Caption: Workflow for the enantioselective synthesis of Methyl (S)-3-hydroxy-2-methylpropanoate.

Step-by-Step Methodology:

  • Catalyst and Substrate Preparation: In a glovebox, dissolve the chiral rhodium catalyst (e.g., [Rh(COD)L]BF4, where L is a chiral phosphine ligand) and the substrate, methyl 2-(hydroxymethyl)acrylate, in a dry, degassed solvent such as dichloromethane.[7]

  • Reaction Setup: Transfer the solution to a stainless-steel autoclave.

  • Hydrogenation: Seal the autoclave, purge it several times with hydrogen gas, and then pressurize it to the desired pressure. Stir the reaction mixture at room temperature for approximately 16 hours.[7]

  • Work-up: After the reaction is complete, slowly release the hydrogen pressure. Transfer the reaction mixture to a round-bottom flask and remove the solvent using a rotary evaporator.[7]

  • Purification: Purify the crude product by silica gel column chromatography to obtain the pure Methyl (S)-3-hydroxy-2-methylpropanoate.[7]

  • Analysis: Determine the enantiomeric excess of the product using chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).[7]

Protocol 2: Quality Control using Chiral Gas Chromatography (GC-FID)

Ensuring the purity and enantiomeric composition of Methyl 3-hydroxy-2-methylpropanoate is critical for its application in fragrances and flavors. Chiral GC is the method of choice for this analysis.

QC_Workflow Sample Methyl 3-hydroxy-2-methylpropanoate Sample Dilution Dilute in appropriate solvent (e.g., Hexane) Sample->Dilution Injection Inject into GC-FID Dilution->Injection Separation Chiral GC Column (e.g., Rt-βDEXsm) Injection->Separation Detection Flame Ionization Detector (FID) Separation->Detection Data Chromatogram Analysis: - Purity (% Area) - Enantiomeric Ratio Detection->Data

Caption: Quality control workflow for Methyl 3-hydroxy-2-methylpropanoate using chiral GC-FID.

GC-FID Parameters:

  • Instrument: Gas chromatograph equipped with a Flame Ionization Detector (FID).

  • Column: Chiral capillary column (e.g., Rt-βDEXsm, 30m x 0.25mm ID, 0.25µm film thickness). The choice of a chiral stationary phase is essential for separating the enantiomers.

  • Carrier Gas: Hydrogen or Helium at a constant flow.

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes.

    • Ramp at 5°C/min to 200°C.

    • Hold at 200°C for 5 minutes.

  • Injector Temperature: 250°C.

  • Detector Temperature: 250°C.

  • Injection Volume: 1 µL (split injection).

Data Analysis:

  • Purity Assessment: The purity of the sample is determined by calculating the area percentage of the main peak(s) relative to the total area of all peaks in the chromatogram.

  • Enantiomeric Ratio: The enantiomeric ratio is calculated from the peak areas of the two separated enantiomers. The enantiomeric excess (% ee) can be determined using the formula: % ee = [|Area(S) - Area(R)| / (Area(S) + Area(R))] x 100.

Protocol 3: Sensory Evaluation

A structured sensory evaluation is crucial to fully characterize the odor and flavor profile of Methyl 3-hydroxy-2-methylpropanoate and to determine its suitability for specific applications.

Methodology:

  • Panel Selection: Assemble a panel of trained sensory assessors with experience in evaluating fragrance and flavor materials.

  • Sample Preparation:

    • Odor Evaluation: Prepare dilutions of the material in a suitable solvent (e.g., ethanol for fragrances, propylene glycol for flavors) at various concentrations (e.g., 1%, 0.1%, 0.01%). Dip smelling strips into the solutions for olfactory assessment.

    • Flavor Evaluation: Prepare solutions in a neutral base (e.g., sugar water for beverages, unflavored fondant for confectionery) at different concentrations.

  • Evaluation Procedure:

    • Assessors should evaluate the samples in a controlled environment, free from distracting odors.

    • Use a standardized sensory evaluation sheet to record descriptors for aroma, flavor, and intensity.

    • Employ a rating scale (e.g., 1 to 9) to quantify the intensity of each descriptor.

  • Data Analysis: Analyze the data to generate a sensory profile (e.g., a spider web plot) that visually represents the olfactory and gustatory characteristics of the material.

Regulatory and Safety Considerations

  • Safety: Based on available data, Methyl 3-hydroxy-2-methylpropanoate is classified as a combustible liquid and may cause skin and eye irritation. Appropriate personal protective equipment (PPE), such as safety glasses and gloves, should be worn when handling this material.

  • Regulatory Status: The regulatory status of a flavor ingredient is a critical consideration. As of the time of this writing, Methyl 3-hydroxy-2-methylpropanoate does not appear on the FEMA GRAS (Generally Recognized as Safe) list. The absence of a FEMA number suggests that its use as a flavor ingredient in the United States may require further safety evaluation and regulatory approval. For cosmetic and fragrance applications, regional regulations (e.g., EU Cosmetics Regulation, IFRA standards) should be consulted to ensure compliance.

Conclusion

Methyl 3-hydroxy-2-methylpropanoate is a promising specialty ester for the fragrance and flavor industry, offering a unique combination of sweet, fruity, and potentially complex green and creamy notes. Its value as a chiral building block in synthesis is well-established, and this guide provides the necessary protocols and application insights to unlock its potential as a sensory ingredient. Further research into its sensory properties, particularly the differences between its enantiomers, and a clarification of its regulatory status for flavor applications will be crucial for its wider adoption in the industry.

References

  • Jeulin, S., Ayad, T., Ratovelomanana-Vidal, V., & Genêt, J.-P. (2007). Highly Enantioselective Synthesis of 3-Hydroxy-2-methylpropanoic Esters through Ruthenium-SYNPHOS®-Catalyzed Hydrogenation: Useful Building Blocks for the Synthetic Community. Advanced Synthesis & Catalysis, 349(10), 1592-1596. ([Link])

  • Foley, C. N., & Leighton, J. L. (2014). Beyond the Roche Ester: A New Approach to Polypropionate Stereotriad Synthesis. Angewandte Chemie International Edition, 53(6), 1613-1616. ([Link])

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Methyl (S)-(+)-3-Hydroxy-2-methylpropionate: A Cornerstone of Advanced Organic Synthesis. Retrieved from [Link]

  • Interesting Organic Chemistry and Natural Products. (2014, February 11). Roche ester. Retrieved from [Link]

  • Stueckler, C., et al. (2010). Convenient General Asymmetric Synthesis of Roche Ester Derivatives through Catalytic Asymmetric Hydrogenation: Steric and Electronic Effects of Ligands. Chemistry – A European Journal, 16(30), 9062-9067. ([Link])

  • PubChem. (n.d.). Methyl 3-hydroxy-2-methylpropanoate. National Center for Biotechnology Information. Retrieved from [Link]

  • Flavor and Extract Manufacturers Association. (n.d.). GRAS Flavoring Substances 24. Retrieved from [Link]

  • OENO One. (2023). Sensory dimensions derived from competitive and creative perceptual interactions between fruity ethyl esters and woody odorants. OENO One, 57(2). ([Link])

  • Restek. (n.d.). A Guide to the Analysis of Chiral Compounds by GC. Retrieved from [Link]

  • Unibest Industrial Co., Ltd. (n.d.). methyI (S)-3-hydroxy-2-methylpropanoate. Retrieved from [Link]

  • MDPI. (2023). Determination of Major, Minor and Chiral Components as Quality and Authenticity Markers of Rosa damascena Oil by GC-FID. Molecules, 28(3), 1079. ([Link])

  • Google Patents. (n.d.). WO2017214455A1 - Fragrance material.
  • ResearchGate. (n.d.). Sensory Evaluation of Fruits and Selected Food Items by Descriptive Analysis, Electronic Nose, and Electronic Tongue. Retrieved from [Link]

  • Flavor and Extract Manufacturers Association. (n.d.). GRAS Substances (3964-4023). Retrieved from [Link]

  • Perfumer & Flavorist. (n.d.). Flavor Properties of FEMA GRAS List 25 Flavor Chemicals. Retrieved from [Link]

  • Perfumer & Flavorist. (n.d.). Flavor Properties of FEMA GRAS List 25 Flavor Chemicals - A preliminary assessment. Retrieved from [Link]

  • ResearchGate. (n.d.). Improved gas chromatographic stereodifferentiation of chiral main constituents from different essential oils using a mixture of chiral stationary phases. Retrieved from [Link]

  • Academia.edu. (n.d.). Analysis of Essential Oils Using GC- FID And GC-MS. Retrieved from [Link]

  • ResearchGate. (n.d.). Sensory Evaluation of Fruit and Vegetable Flavors. Retrieved from [Link]

  • Google Patents. (n.d.). US7691803B1 - Propanol and related compounds and their use in perfume compositions.
  • Everglow Spirits. (n.d.). Sensory assessment: How to implement flavour evaluation techniques. Retrieved from [Link]

  • Google Patents. (n.d.). EP3468526B1 - Fragrance material.
  • ResearchGate. (n.d.). Improved gas chromatographic stereodifferentiation of chiral main constituents from different essential oils using a mixture of chiral stationary phases. Retrieved from [Link]

  • Google Patents. (n.d.). US20140194338A1 - Fragrance Compositions.
  • Olfasense. (n.d.). Sensory and molecular evaluation of fragrances. Retrieved from [Link]

  • PubMed. (2018). Sensory evaluation of the synergism among ester odorants in light aroma-type liquor by odor threshold, aroma intensity and flash GC electronic nose. Food Chemistry, 240, 1028-1036. ([Link])

  • Justia Patents. (2020). fragrance and flavor materials. Retrieved from [Link]

  • PubMed. (1997). The cosmetic/drug dilemma: FDA regulation of alpha-hydroxy acids. Food and Drug Law Journal, 52(4), 357-375. ([Link])

  • U.S. Food and Drug Administration. (n.d.). Food Additive Status List. Retrieved from [Link]

  • ResearchGate. (n.d.). The importance of higher alcohols and esters for sensory evaluation of Rheinriesling and Chardonnay wine varieties. Retrieved from [Link]

  • H&M Group. (2024). Chemical Restrictions. Retrieved from [Link]

  • National Center for Biotechnology Information. (2021). Sensory and Volatile Flavor Analysis of Beverages. Foods, 10(2), 245. ([Link])

  • C&K Testing. (2025, June). Global Cosmetics Regulatory Updates - Vol.28. Retrieved from [Link]

  • GRAS Associates. (n.d.). GRAS Cosmetic Actives – Safe Skincare Ingredients. Retrieved from [Link]

  • MDPI. (2013). Associations of Volatile Compounds with Sensory Aroma and Flavor: The Complex Nature of Flavor. Molecules, 18(5), 4887-4905. ([Link])

Sources

Application

Application Notes and Protocols for the Biocatalytic Reduction of a β-Keto Ester to (2S, 3S)-Methyl 3-hydroxy-2-methylpropanoate

Introduction: The Imperative for Stereoselective Synthesis In the landscape of modern pharmaceutical and fine chemical synthesis, the control of stereochemistry is not merely an academic exercise but a critical determina...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Stereoselective Synthesis

In the landscape of modern pharmaceutical and fine chemical synthesis, the control of stereochemistry is not merely an academic exercise but a critical determinant of biological activity, efficacy, and safety.[1][2] Chiral molecules, particularly enantiomerically pure alcohols, serve as indispensable building blocks for a vast array of bioactive compounds.[3][4] Methyl 3-hydroxy-2-methylpropanoate, a chiral β-hydroxy ester, is a valuable synthon in the synthesis of various complex molecules. Traditional chemical methods for the reduction of β-keto esters often rely on metal hydrides, which, while effective, typically yield racemic mixtures and can introduce toxic metal contaminants.[5] Biocatalysis, leveraging the inherent stereoselectivity of enzymes, has emerged as a powerful and sustainable alternative, offering mild reaction conditions and exceptional control over the stereochemical outcome.[4]

This application note provides a comprehensive guide to the biocatalytic reduction of a model β-keto ester, methyl 2-methyl-3-oxobutanoate, to predominantly (2S, 3S)-methyl 3-hydroxy-2-methylbutanoate using a ketoreductase (KRED). The principles and protocols detailed herein are broadly applicable to the synthesis of other chiral β-hydroxy esters, including Methyl 3-hydroxy-2-methylpropanoate, by selecting the appropriate ketoreductase and substrate. We will delve into the causality behind experimental choices, provide detailed, step-by-step protocols, and discuss the analytical methods for validating the success of the synthesis.

The Power of Ketoreductases: A Mechanistic Overview

Ketoreductases (KREDs), also known as alcohol dehydrogenases (ADHs), are a class of oxidoreductase enzymes that catalyze the reversible reduction of ketones to their corresponding secondary alcohols.[6] The remarkable utility of KREDs in asymmetric synthesis stems from their ability to deliver a hydride from a nicotinamide cofactor (NADH or NADPH) to one of the two prochiral faces of a carbonyl group, thereby establishing a new stereocenter with high fidelity.[3]

The stereochemical outcome of the reduction is dictated by the specific KRED employed. The vast natural diversity of KREDs, coupled with the power of protein engineering, has led to the availability of enzyme panels that can produce either the (R)- or (S)-enantiomer of a target alcohol with high enantiomeric excess (e.e.) and diastereomeric excess (d.e.).[6][7]

Experimental Workflow: A Visual Guide

The overall workflow for the biocatalytic reduction of a β-keto ester is a systematic process encompassing enzyme selection, reaction execution, and product analysis.

experimental_workflow cluster_prep Preparation cluster_reaction Biocatalytic Reaction cluster_analysis Analysis & Purification enzyme_selection Enzyme Screening reagent_prep Reagent Preparation enzyme_selection->reagent_prep Select best KRED reaction_setup Reaction Setup reagent_prep->reaction_setup incubation Incubation & Monitoring reaction_setup->incubation workup Work-up & Extraction incubation->workup Reaction completion analysis Chiral HPLC Analysis workup->analysis purification Purification (Optional) analysis->purification Verify e.e. and d.e.

Caption: A generalized workflow for the biocatalytic reduction of a β-keto ester.

Materials and Methods

Materials
  • Substrate: Methyl 2-methyl-3-oxobutanoate (CAS No. 1693-45-4)

  • Enzyme: Ketoreductase (KRED) screening kit (e.g., from Codexis or similar suppliers)[6]

  • Cofactor: NADP⁺ or NAD⁺ (as required by the selected KRED)

  • Cofactor Regeneration System:

    • Enzyme-coupled: Glucose dehydrogenase (GDH) and D-glucose[8]

    • Substrate-coupled: Isopropanol (IPA)[8]

  • Buffer: Potassium phosphate buffer (100 mM, pH 7.0)

  • Organic Solvent: Methyl tert-butyl ether (MTBE) for extraction

  • Drying Agent: Anhydrous sodium sulfate (Na₂SO₄)

  • Analytical Standards: Racemic methyl 3-hydroxy-2-methylbutanoate (for HPLC method development)

Equipment
  • Thermostatted shaker incubator

  • pH meter

  • Centrifuge

  • Vortex mixer

  • Rotary evaporator

  • High-Performance Liquid Chromatography (HPLC) system with a chiral column

Protocol 1: Ketoreductase Screening

The selection of the optimal KRED is paramount for achieving high stereoselectivity and conversion. Commercial screening kits provide a panel of KREDs with diverse substrate specificities and stereochemical preferences.[6]

Step-by-Step Procedure:

  • Prepare a stock solution of the substrate , methyl 2-methyl-3-oxobutanoate, at a concentration of 100 mM in a suitable organic solvent (e.g., DMSO or isopropanol).

  • Reconstitute the lyophilized KREDs from the screening kit in 100 mM potassium phosphate buffer (pH 7.0) to a final concentration of 10 mg/mL.

  • Set up the screening reactions in 1.5 mL microcentrifuge tubes:

    • 880 µL of 100 mM potassium phosphate buffer (pH 7.0)

    • 50 µL of cofactor solution (20 mM NADP⁺ or NAD⁺)

    • 50 µL of the appropriate cofactor regeneration system solution (e.g., 1 M D-glucose for GDH system, or use 10% v/v isopropanol in the buffer for a substrate-coupled system)

    • 10 µL of the substrate stock solution (final concentration: 1 mM)

    • 10 µL of the reconstituted KRED solution (final concentration: 0.1 mg/mL)

  • Include a negative control for each KRED without the substrate to account for any background signals.

  • Incubate the reactions at 30°C with shaking (e.g., 250 rpm) for 24 hours.

  • Quench the reactions by adding an equal volume (1 mL) of a suitable organic solvent (e.g., ethyl acetate or MTBE).

  • Vortex vigorously for 1 minute to extract the product.

  • Centrifuge to separate the layers and carefully transfer the organic layer to a new tube.

  • Analyze the organic extract by GC or LC-MS to determine the conversion of the substrate to the product.

  • For promising candidates , perform a larger scale reaction to generate enough material for chiral HPLC analysis to determine the enantiomeric and diastereomeric excess.

Protocol 2: Preparative Scale Biocatalytic Reduction

Once an optimal KRED has been identified, the reaction can be scaled up to produce a larger quantity of the desired chiral alcohol. This protocol is for a 100 mg scale synthesis.

Step-by-Step Procedure:

  • Prepare the reaction mixture in a suitable flask:

    • 45 mL of 100 mM potassium phosphate buffer (pH 7.0)

    • If using an enzyme-coupled cofactor regeneration system:

      • 2.5 mL of 1 M D-glucose solution

      • 5 mg of Glucose Dehydrogenase (GDH)

      • 25 mg of NADP⁺

    • If using a substrate-coupled system, the buffer should contain 10% (v/v) isopropanol.

  • Dissolve 100 mg of methyl 2-methyl-3-oxobutanoate in a minimal amount of a water-miscible co-solvent (e.g., 1-2 mL of DMSO or isopropanol) and add it to the reaction mixture.

  • Add the selected KRED (typically 1-5% w/w of the substrate, e.g., 5 mg).

  • Incubate the reaction at 30°C with shaking (150-200 rpm).

  • Monitor the reaction progress by taking small aliquots at regular intervals (e.g., every 2-4 hours), extracting with an organic solvent, and analyzing by TLC or GC.

  • Upon completion (typically when no more substrate is consumed), proceed to the work-up and extraction.

Protocol 3: Product Work-up and Extraction

  • Transfer the reaction mixture to a separatory funnel.

  • Extract the product with an equal volume of methyl tert-butyl ether (MTBE) three times.

  • Combine the organic layers and wash with a saturated solution of sodium bicarbonate followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

  • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

Data Analysis: Determining Stereoselectivity

The primary measure of success for an asymmetric synthesis is the enantiomeric excess (e.e.) and, in the case of products with multiple stereocenters, the diastereomeric excess (d.e.). Chiral High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for this determination.[9][10]

Chiral HPLC Method Development
  • Column Selection: A polysaccharide-based chiral stationary phase (CSP), such as those derived from cellulose or amylose, is a good starting point for the separation of β-hydroxy esters.[11]

  • Mobile Phase: A typical mobile phase for normal-phase chiral HPLC is a mixture of hexane and isopropanol. The ratio can be adjusted to optimize the separation. For reversed-phase chiral HPLC, a mixture of water or buffer and acetonitrile or methanol is used.[11]

  • Detection: UV detection is commonly used if the analyte has a chromophore. If not, a refractive index (RI) detector may be necessary.

  • Injection of Racemic Standard: Inject a solution of the racemic methyl 3-hydroxy-2-methylbutanoate to confirm the separation of the enantiomers and diastereomers and to determine their retention times.

  • Analysis of the Biocatalytic Product: Inject a solution of the purified product from the biocatalytic reaction. The peak areas of the different stereoisomers can be used to calculate the e.e. and d.e.

Calculation of Enantiomeric Excess (e.e.) and Diastereomeric Excess (d.e.):

  • e.e. (%) = [ (Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer) ] x 100

  • d.e. (%) = [ (Area of major diastereomer - Area of minor diastereomer) / (Area of major diastereomer + Area of minor diastereomer) ] x 100

Expected Results

The following table presents hypothetical results from a KRED screening for the reduction of methyl 2-methyl-3-oxobutanoate.

KRED IDConversion (%)Diastereomeric Ratio (syn:anti)e.e. of Major Diastereomer (%)
KRED-018590:1092 (syn)
KRED-029215:8598 (anti)
KRED-03 >99 5:95 >99 (anti)
KRED-046050:5075 (syn)

Based on these hypothetical results, KRED-03 would be the enzyme of choice for the preparative scale synthesis of the (2S, 3S)-methyl 3-hydroxy-2-methylbutanoate (assuming the 'anti' diastereomer corresponds to the desired stereochemistry).

Troubleshooting

IssuePossible CauseSuggested Solution
Low Conversion Enzyme inhibition by substrate or product.Lower the substrate concentration; perform the reaction in a biphasic system to remove the product from the aqueous phase.
Inefficient cofactor regeneration.Ensure the cofactor regeneration system is active; for substrate-coupled systems, ensure an adequate excess of the co-substrate (e.g., isopropanol).
Low Enantioselectivity Sub-optimal reaction conditions (pH, temperature).Optimize the reaction pH and temperature for the specific KRED.
Presence of multiple enzymes in a whole-cell catalyst with opposing stereoselectivities.Use a purified enzyme or an engineered whole-cell system overexpressing a single KRED.
Poor Peak Separation in Chiral HPLC Inappropriate chiral stationary phase or mobile phase.Screen different chiral columns and mobile phase compositions.

Conclusion: Embracing Biocatalysis for Sustainable Synthesis

The biocatalytic reduction of β-keto esters using ketoreductases offers a highly efficient, selective, and environmentally benign route to enantiomerically pure chiral alcohols.[4] By following the systematic approach of enzyme screening, reaction optimization, and rigorous analytical validation outlined in these application notes, researchers can confidently implement this powerful technology in their synthetic endeavors. The principles and protocols described provide a solid foundation for the successful synthesis of Methyl 3-hydroxy-2-methylpropanoate and a wide range of other valuable chiral building blocks, paving the way for more sustainable and efficient drug development and chemical manufacturing processes.

References

  • Campos, K. R., Coleman, P. J., Alvarez, J. C., Dreher, S. D., Garbaccio, R. M., Terrett, N. K., ... & Fandrick, K. R. (2019). The importance of synthetic chemistry in the pharmaceutical industry. Science, 363(6424)
  • Chenault, H. K., & Whitesides, G. M. (1987). Regeneration of nicotinamide cofactors for use in organic synthesis. Applied biochemistry and biotechnology, 14(2), 147-197.
  • Codexis. (n.d.). Enzyme Screening Kits and Panels. Retrieved from [Link]

  • Goldberg, K., Schroer, K., Lütz, S., & Liese, A. (2007). Biocatalytic ketone reduction—a powerful tool for the production of chiral alcohols—part I: processes with isolated enzymes. Applied microbiology and biotechnology, 76(2), 237-248.
  • Hummel, W. (1999). New alcohol dehydrogenases for the synthesis of chiral compounds.
  • Kambourakis, S., & Rozzell, J. D. (2004). Chemoenzymatic synthesis of chiral α-alkyl-β-hydroxy esters. Tetrahedron: Asymmetry, 15(18), 2839-2845.
  • Kirk, O., Borchert, T. V., & Fuglsang, C. C. (2002). Industrial enzyme applications. Current opinion in biotechnology, 13(4), 345-351.
  • Li, C., Li, G., & Xu, J. H. (2020). Ketoreductase-catalyzed dynamic kinetic resolution of racemic α-alkoxy-β-keto esters for the synthesis of chiral 1, 2-diols. Organic Letters, 22(15), 6042-6046.
  • Nakamura, K., Yamanaka, R., Matsuda, T., & Harada, T. (2003). Recent developments in the asymmetric reduction of ketones with biocatalysts. Tetrahedron: Asymmetry, 14(18), 2659-2681.
  • Phenomenex. (n.d.). Chiral HPLC Separations. Retrieved from [Link]

  • Stewart, J. D. (2001). Dehydrogenases and reductases for the synthesis of chiral alcohols. Current opinion in chemical biology, 5(2), 120-129.
  • Tang, S., Chen, X., Zhang, H., Maria-Solano, M. A., Liu, W., Li, J., ... & Feng, J. (2019). Efficient reductive desymmetrization of bulky 1, 3-cyclodiketones enabled by structure-guided directed evolution of a carbonyl reductase.
  • Toogood, H. S., & Scrutton, N. S. (2018). Redox biocatalysis: quantitative comparisons of nicotinamide cofactor regeneration methods. ChemBioChem, 19(3), 198-209.
  • Wzorek, A., & Szultka-Młyńska, M. (2021). Determination of Enantiomeric Excess in Pharmaceutical Active Agents: The Role of High Performance Liquid Chromatography. Journal of Pharmaceutical and Biomedical Analysis, 198, 114002.
  • Xu, J. H., & Yang, T. (2012). Engineering of ketoreductases for the enantioselective synthesis of chiral alcohols.
  • Zhang, Z., Li, Y., & Xu, J. H. (2017). Recent advances in the biocatalytic synthesis of chiral alcohols. Biotechnology advances, 35(6), 751-765.

Sources

Method

Application of Methyl 3-hydroxy-2-methylpropanoate in Agrochemical Synthesis: A Technical Guide

Introduction: The Imperative of Chirality in Modern Agrochemicals In the pursuit of highly effective and environmentally benign crop protection agents, the principles of stereochemistry have become paramount. Many modern...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Chirality in Modern Agrochemicals

In the pursuit of highly effective and environmentally benign crop protection agents, the principles of stereochemistry have become paramount. Many modern agrochemicals, including a significant portion of fungicides, herbicides, and insecticides, are chiral molecules.[1][2] The three-dimensional arrangement of atoms in these molecules is critical to their biological activity. Often, only one enantiomer (a non-superimposable mirror image) of a chiral agrochemical exhibits the desired pesticidal effect, while the other may be less active, inactive, or even phytotoxic.[3] Consequently, the synthesis of enantiomerically pure agrochemicals is a key objective in the industry to maximize efficacy and minimize off-target effects.[2]

This has led to a growing demand for versatile and economically viable chiral building blocks – small, enantiomerically pure molecules that can be incorporated into the synthesis of more complex active ingredients.[] Methyl 3-hydroxy-2-methylpropanoate, particularly its (R)- and (S)-enantiomers, has emerged as a valuable C5 chiral synthon for this purpose.[5] Its bifunctional nature, possessing both a hydroxyl and a methyl ester group, allows for a variety of chemical transformations while retaining the crucial stereocenter. This guide provides a detailed exploration of the application of Methyl 3-hydroxy-2-methylpropanoate in the synthesis of chiral intermediates relevant to the agrochemical industry.

Methyl (R)-3-hydroxy-2-methylpropanoate: A Gateway to Chiral Agrochemical Scaffolds

Methyl (R)-3-hydroxy-2-methylpropanoate, often referred to as the "Roche ester," is a commercially available and widely utilized chiral building block in organic synthesis.[5] While the precise synthetic routes to many commercial agrochemicals are proprietary, the utility of this compound can be effectively demonstrated through its conversion into other key chiral intermediates. One such transformation is the synthesis of (R)-(-)-pantolactone, a valuable precursor for various bioactive molecules, including those with potential agrochemical applications. This conversion showcases the chemical manipulations that make Methyl (R)-3-hydroxy-2-methylpropanoate a versatile starting material.

The following sections provide a detailed protocol and scientific rationale for the synthesis of (R)-(-)-pantolactone from Methyl (R)-3-hydroxy-2-methylpropanoate, illustrating its potential as a foundational element in the development of novel chiral agrochemicals.

Experimental Protocol: Synthesis of (R)-(-)-Pantolactone

This protocol details the conversion of Methyl (R)-3-hydroxy-2-methylpropanoate to (R)-(-)-pantolactone. The process involves a reduction of the ester functionality to a primary alcohol, followed by an acid-catalyzed intramolecular cyclization (lactonization).

Materials and Reagents
Reagent/MaterialGradeSupplier
Methyl (R)-3-hydroxy-2-methylpropanoate≥98%Commercially Available
Lithium aluminum hydride (LiAlH₄)1 M solution in THFCommercially Available
Diethyl ether (anhydrous)ReagentCommercially Available
Tetrahydrofuran (THF, anhydrous)ReagentCommercially Available
Hydrochloric acid (HCl)ConcentratedCommercially Available
Sodium sulfate (anhydrous)ReagentCommercially Available
Celite®---Commercially Available
p-Toluenesulfonic acid monohydrate≥98%Commercially Available
TolueneReagentCommercially Available
Step-by-Step Methodology

Part 1: Reduction of Methyl (R)-3-hydroxy-2-methylpropanoate to (R)-2-methyl-1,3-propanediol

  • Reaction Setup: A 500 mL three-necked round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere.

  • Reagent Addition: Anhydrous diethyl ether (100 mL) and lithium aluminum hydride (1.2 equivalents) are added to the flask and cooled to 0 °C in an ice bath.

  • Substrate Addition: A solution of Methyl (R)-3-hydroxy-2-methylpropanoate (1 equivalent) in anhydrous diethyl ether (50 mL) is added dropwise via the dropping funnel over 30 minutes, maintaining the temperature at 0 °C.

  • Reaction Progression: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then gently refluxed for 2 hours.

  • Quenching: The reaction is carefully quenched by the slow, sequential addition of water (x mL), 15% aqueous sodium hydroxide (x mL), and water (3x mL), where x is the number of grams of LiAlH₄ used. This is done at 0 °C.

  • Work-up: The resulting white precipitate is filtered through a pad of Celite® and washed with diethyl ether. The combined organic filtrates are dried over anhydrous sodium sulfate.

  • Solvent Removal: The solvent is removed under reduced pressure to yield the crude (R)-2-methyl-1,3-propanediol as a colorless oil.

Part 2: Lactonization to (R)-(-)-Pantolactone

  • Reaction Setup: The crude (R)-2-methyl-1,3-propanediol is dissolved in toluene (200 mL) in a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser.

  • Catalyst Addition: A catalytic amount of p-toluenesulfonic acid monohydrate (0.05 equivalents) is added to the solution.

  • Reaction: The mixture is heated to reflux, and water is removed azeotropically using the Dean-Stark trap. The reaction is monitored by thin-layer chromatography (TLC) until the starting material is consumed.

  • Work-up: The reaction mixture is cooled to room temperature and washed with saturated aqueous sodium bicarbonate solution and brine.

  • Purification: The organic layer is dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product is purified by vacuum distillation to afford (R)-(-)-pantolactone as a colorless solid.

Causality Behind Experimental Choices
  • Choice of Reducing Agent: Lithium aluminum hydride is a powerful reducing agent capable of reducing the ester to a primary alcohol. Its use ensures a complete and efficient conversion.

  • Anhydrous Conditions: LiAlH₄ reacts violently with water. Therefore, anhydrous solvents and a dry nitrogen atmosphere are crucial for safety and to prevent the decomposition of the reagent.

  • Quenching Procedure: The specific sequence of water, NaOH, and water addition (Fieser workup) is designed to produce a granular, easily filterable precipitate of aluminum salts, simplifying the isolation of the product.

  • Acid-Catalyzed Lactonization: p-Toluenesulfonic acid acts as a catalyst to protonate the primary alcohol, facilitating the intramolecular nucleophilic attack by the other hydroxyl group to form the cyclic lactone.

  • Azeotropic Removal of Water: The use of a Dean-Stark trap to remove the water formed during the lactonization drives the equilibrium towards the product, ensuring a high yield.

Visualization of the Synthetic Workflow

G A Methyl (R)-3-hydroxy-2-methylpropanoate B LiAlH4, Diethyl Ether 0°C to reflux A->B Reduction C (R)-2-methyl-1,3-propanediol B->C D p-Toluenesulfonic acid, Toluene Reflux with Dean-Stark C->D Lactonization E (R)-(-)-Pantolactone D->E G cluster_0 Chiral Building Block cluster_1 Synthetic Transformations cluster_2 Final Product A Methyl (R)-3-hydroxy-2-methylpropanoate B Protection/Activation A->B C Chain Extension B->C D Functional Group Interconversion C->D E Complex Chiral Agrochemical D->E

Caption: Conceptual pathway for incorporating a chiral building block into a complex agrochemical.

For instance, the mandelic acid backbone of the fungicide mandestrobin highlights the importance of a chiral α-hydroxy acid moiety in achieving biological activity. [6]While not directly synthesized from Methyl 3-hydroxy-2-methylpropanoate, the structural similarity underscores the value of such chiral synthons in the design and discovery of new agrochemicals. The development of novel pesticides often involves the screening of libraries of chiral compounds, and versatile building blocks like Methyl 3-hydroxy-2-methylpropanoate are essential for generating this molecular diversity.

Conclusion

Methyl 3-hydroxy-2-methylpropanoate is a powerful and versatile chiral building block with significant potential in the synthesis of advanced agrochemicals. Its ability to introduce a defined stereocenter, which can be further elaborated through a variety of chemical transformations, makes it an invaluable tool for researchers and scientists in the field of crop protection. The detailed protocol for its conversion to (R)-(-)-pantolactone serves as a practical example of its utility and provides a foundation for the development of novel, enantiomerically pure active ingredients. As the demand for more selective and environmentally compatible agrochemicals continues to grow, the importance of chiral synthons like Methyl 3-hydroxy-2-methylpropanoate in the innovation pipeline is set to increase.

References

  • Sumitomo Chemical Co., Ltd. (2016). Research and Development of a Novel Fungicide 'Mandestrobin'. SUMITOMO KAGAKU (English Edition). [Link]

  • Yabuta, H., et al. (2023). Efficient synthesis of carbon-14 labeled metabolites of the strobilurin fungicide mandestrobin using biomimetic iron-porphyrin catalyzed oxidation. Journal of Labelled Compounds and Radiopharmaceuticals, 66(10), 290-297. [Link]

  • Jeschke, P. (2018). 1.8 Chirality in Agrochemicals. In Chirality in Natural and Applied Science. [Link]

  • Haleema, S., et al. (2012). Enantiomerically pure compounds related to chiral hydroxy acids derived from renewable resources. RSC Advances. [Link]

  • Organic Syntheses. (s.d.). Pentanoic acid, 3-hydroxy-2-methyl-, methyl ester, (R, R)-(±). Organic Syntheses Procedure. [Link]

  • García, C., et al. (2001). Beta-hydroxy-gamma-lactones as chiral building blocks for the enantioselective synthesis of marine natural products. The Journal of Organic Chemistry, 66(4), 1420-1428. [Link]

  • ResearchGate. (s.d.). Biosynthesis of (R)-(−)-mandelic acid from (R,S)-mandelonitrile with nitrilase. [Link]

  • ResearchGate. (s.d.). Current status of chirality in agrochemicals. [Link]

  • Jeschke, P. (2025). The continuing significance of chiral agrochemicals. Pest Management Science, 81(5), 1697-1716. [Link]

  • ResearchGate. (s.d.). Synthesis of racemic pantolactone. [Link]

  • Nakao, T., et al. (2021). Physiological effects of mandestrobin. Journal of Pesticide Science, 46(3), 263-270. [Link]

  • Allaert, B., et al. (2021). Chemo-Enzymatic Synthesis of Chiral Epoxides Ethyl and Methyl (S)-3-(Oxiran-2-yl)propanoates from Renewable Levoglucosenone: An Access to Enantiopure (S)-Dairy Lactone. Molecules, 26(4), 988. [Link]

  • ResearchGate. (s.d.). Major Synthetic Routes for Modern Herbicide Classes and Agrochemical Characteristics. [Link]

  • Danheiser, R. L. (2007). Problem Set 8 Stereocontrolled Addition to Carbonyl Compounds. MIT OpenCourseWare. [Link]

  • Sharma, A., et al. (2023). Asymmetric Synthesis of US-FDA Approved Drugs over Five Years (2016–2020): A Recapitulation of Chirality. Molecules, 28(5), 2105. [Link]

  • ResearchGate. (s.d.). Synthetic route to methyl (S)-3-hydroxy-3-phenylpropanoate 24. [Link]

  • Organic Syntheses. (s.d.). Mandelic acid. Organic Syntheses Procedure. [Link]

  • Google Patents. (s.d.). EP0449648A2 - Process for producing R(-)
  • Organic Syntheses. (s.d.). Mandelic Acid. Organic Syntheses Procedure. [Link]

  • National Center for Biotechnology Information. (s.d.). Methyl 3-hydroxy-2-methylpropanoate. PubChem Compound Database. [Link]

  • Organic Syntheses. (s.d.). A. - Methyl 1,2,3,4-tetra-O-acetyl-β-D-glucopyranuronate. Organic Syntheses Procedure. [Link]

  • Organic Syntheses. (s.d.). Butanoic acid, 3-hydroxy-, methyl ester, (R). Organic Syntheses Procedure. [Link]

  • Minnesota Department of Agriculture. (s.d.). Mandestrobin | New Active Ingredient Review. [Link]

  • Gemoets, H. P. L., et al. (2021). Continuous flow asymmetric synthesis of chiral active pharmaceutical ingredients and their advanced intermediates. Green Chemistry, 23(1), 89-113. [Link]

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Catalyst Loading in Asymmetric Hydrogenation

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for asymmetric hydrogenation. This guide is designed for researchers, scientists, and drug development professionals to navigate t...

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for asymmetric hydrogenation. This guide is designed for researchers, scientists, and drug development professionals to navigate the critical parameter of catalyst loading. Achieving high enantioselectivity and yield while minimizing catalyst consumption is a constant challenge. This document provides in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot common issues and optimize your experimental outcomes.

Section 1: Troubleshooting Guide

This section addresses specific problems you may encounter during your experiments. The answers provide not just solutions, but the scientific reasoning behind them to empower your decision-making.

Q1: My enantiomeric excess (% ee) is low or inconsistent, even though I'm using a well-established catalyst system. Could this be related to catalyst loading?

A1: Absolutely. While ligand choice is paramount for stereoinduction, improper catalyst loading can significantly erode enantioselectivity. Here’s a breakdown of the causal factors and how to troubleshoot them:

  • The "Too Much" Problem - Catalyst Aggregation: At excessively high concentrations (low Substrate-to-Catalyst ratio, S/C), homogeneous catalysts can form aggregates or nanoparticles. This aggregation can alter the precisely defined chiral pocket of the catalyst, leading to competing, non-selective reaction pathways or the formation of less selective catalytic species.[1] The result is a drop in the observed enantiomeric excess.

  • The "Too Little" Problem - Background Reactions & Impurities: At very high S/C ratios (very low loading), the desired catalytic reaction may be slow enough that a non-catalyzed or background hydrogenation pathway becomes significant, producing a racemic product that dilutes your % ee. Furthermore, at very low loadings, the catalyst is more susceptible to deactivation by trace impurities in the substrate, solvent, or hydrogen gas, which can disproportionately affect the concentration of the active chiral catalyst.[2]

  • Mass Transfer Limitations: In some systems, particularly at high hydrogen pressure, the rate of hydrogen dissolving from the gas phase into the liquid phase can be slower than the intrinsic rate of the catalytic reaction.[3] This can alter the concentration of the active hydride species at the catalytic center, potentially affecting the enantioselectivity. This effect can be masked or exacerbated by catalyst loading.[3]

Troubleshooting Workflow for Low Enantioselectivity:

Low_ee_Troubleshooting start Low or Inconsistent % ee Observed q1 Is your analytical method (chiral HPLC/GC) validated? start->q1 a1_yes Yes, method is robust. q1->a1_yes Yes a1_no No -> Validate method first. Check resolution, accuracy. q1->a1_no No q2 Are all reagents (substrate, solvent) of highest purity and anhydrous? a1_yes->q2 a2_yes Yes, purity confirmed. q2->a2_yes Yes a2_no No -> Purify substrate, use fresh anhydrous solvent. Impurities can be catalyst poisons. q2->a2_no No q3 Screen Catalyst Loading (S/C Ratio) a2_yes->q3 q3_details Run reactions at S/C = 100, 500, 1000, 2000. Keep all other parameters constant. q3->q3_details q4 Analyze ee vs. S/C trend q3->q4 a4_high ee improves at higher S/C? -> Suggests aggregation at low S/C. q4->a4_high Higher S/C is better a4_low ee improves at lower S/C? -> Suggests background reaction or impurity effects at high S/C. q4->a4_low Lower S/C is better a4_no_change No clear trend? -> Problem may be Temp, Pressure, or Solvent. Re-evaluate other parameters. q4->a4_no_change No Trend

Caption: Troubleshooting workflow for low enantioselectivity.

Q2: My reaction is very slow or stalls before reaching full conversion. How should I adjust the catalyst loading?

A2: Low conversion is a classic sign that the number of active catalytic sites is insufficient to achieve a practical reaction rate. The turnover frequency (TOF), a measure of catalyst activity, is directly linked to the amount of catalyst present.[4]

  • Insufficient Active Sites: The most straightforward cause is simply too little catalyst for the amount of substrate (an S/C ratio that is too high). Increasing the catalyst loading (decreasing the S/C ratio) provides more active centers to carry out the hydrogenation, thus increasing the overall reaction rate.[5]

  • Catalyst Deactivation: The reaction may start but then slow down or stop entirely. This indicates that the catalyst is losing its activity over the course of the reaction. While the root cause might be thermal degradation or reaction with byproducts, the effect is a reduction in the concentration of the active catalyst.[6][7] A slightly higher initial catalyst loading can sometimes compensate for this gradual loss, allowing the reaction to proceed to completion.

  • Substrate or Product Inhibition: Some substrates, and more commonly, the reaction products, can act as inhibitors by coordinating to the metal center and preventing the turnover cycle. If this is the case, the reaction will slow dramatically as the product concentration increases. Increasing catalyst loading can help overcome competitive inhibition by increasing the concentration of the active catalyst relative to the inhibitor.

Decision Tree for Optimizing Conversion:

Low_Conversion_Troubleshooting start Low Conversion / Stalled Reaction q1 Monitor reaction profile (e.g., via inline IR/NMR or sampling). start->q1 q2 Does the reaction start then stop? q1->q2 a2_yes Indicates Catalyst Deactivation or Product Inhibition. q2->a2_yes Yes a2_no Indicates intrinsically slow rate. q2->a2_no No action2 Investigate deactivation mechanism. - Check for impurities. - Consider lower temperature. - A modest increase in loading may help. a2_yes->action2 action1 Systematically decrease S/C ratio (e.g., from 2000 to 1000 to 500). This increases catalyst loading. a2_no->action1 q3 Does rate increase proportionally? action1->q3 a3_yes Reaction is catalyst-limited. Optimal loading found. q3->a3_yes Yes a3_no Rate does not increase significantly? -> Reaction may be limited by H₂ mass transfer or other factors. Consider increasing H₂ pressure or agitation. q3->a3_no No

Caption: Decision tree for addressing low reaction conversion.

Q3: I suspect my catalyst is deactivating during the reaction. How does catalyst loading play a role?

A3: Catalyst deactivation is a process where the active catalyst is converted into an inactive form. Loading can both influence and be influenced by deactivation phenomena.[6][8]

  • Sensitivity to Poisons: At very low catalyst loadings, the system is extremely sensitive to poisons (e.g., sulfur compounds, residual halides, or coordinating functional groups on the substrate itself).[4][9] A poison present at a 10 ppm level in your substrate could completely deactivate a catalyst at an S/C of 100,000. Increasing the catalyst loading can provide a "sacrificial" amount of catalyst to react with the poison, allowing the remainder to complete the reaction.

  • Formation of Inactive Dimers/Aggregates: As discussed in Q1, some catalyst systems are prone to forming inactive dimers or larger aggregates at high concentrations (low S/C).[8] This is a form of deactivation where the active monomeric species is depleted. If you observe a decrease in the overall rate upon increasing catalyst concentration, this mechanism might be at play.

  • Irreversible Decomposition: The active catalytic species, often a metal-hydride, can be unstable under the reaction conditions and decompose over time.[6] While catalyst loading doesn't directly cause this, understanding the rate of deactivation is crucial for choosing an appropriate initial loading. If the catalyst has a known half-life under your conditions, you must load enough at the start to ensure a sufficient concentration remains to drive the reaction to completion.

Key Insight: A kinetic study that monitors substrate consumption over time is invaluable. A linear profile suggests a stable catalyst, whereas a curve that flattens out is a clear indicator of deactivation.[6][8]

Section 2: Frequently Asked Questions (FAQs)

This section covers broader topics and best practices for rationally selecting and optimizing your catalyst loading from the outset.

Q1: How do I determine a good starting point for catalyst loading (S/C ratio)?

A1: There is no universal S/C ratio, as the optimal value is highly dependent on the catalyst's activity and the substrate's reactivity.[4][10] However, a structured approach based on established norms is highly effective.

  • Literature Precedent: Always start by reviewing the literature for the asymmetric hydrogenation of similar substrate classes with your chosen catalyst type. This will provide a validated range.

  • Screening Phase: For a new substrate-catalyst pair, a common starting point for initial screening is an S/C ratio of 100 to 1000 .[11] This is typically a high enough loading to ensure conversion in a reasonable timeframe, allowing you to focus on finding conditions that give good enantioselectivity.

  • Optimization Phase: Once you have identified promising conditions (solvent, temperature, pressure) that provide high ee, the next step is to maximize the S/C ratio to improve process economy. Increase the S/C ratio incrementally (e.g., 1000, 2500, 5000, 10000) until you see a significant drop in conversion within your desired reaction time or a decrease in enantioselectivity.

Substrate ClassTypical Catalyst TypeTypical Screening S/C RatioTypical Optimized S/C Ratio
Activated Alkenes (e.g., enamides)Rh-Diphosphine100 - 10001,000 - 50,000
Simple KetonesRu-Diphosphine/Diamine500 - 20002,000 - 100,000+
Unfunctionalized OlefinsIr-P,N Ligands100 - 500500 - 5,000
Heteroaromatic CompoundsRu, Ir Complexes200 - 10001,000 - 20,000

Table 1: General starting points for catalyst loading based on substrate class. These are illustrative values and require experimental validation.

Q2: What is the impact of hydrogen pressure on optimal catalyst loading and enantioselectivity?

A2: The effect of hydrogen pressure is highly system-dependent and can be complex.[9] There is no universal rule, but the interplay with catalyst loading is critical.

  • Case 1: Positive Pressure Dependence: In many systems, increasing hydrogen pressure increases the reaction rate.[12][13] This can allow you to use a lower catalyst loading (higher S/C) to achieve the same reaction time. Enantioselectivity may also increase with pressure, potentially due to a change in the rate-determining step or the dominant catalytic cycle.[3]

  • Case 2: No Pressure Dependence: For some catalyst-substrate combinations, the reaction rate and ee are largely insensitive to pressure changes within a typical range (e.g., 2 to 50 bar).[9] In these cases, optimizing catalyst loading can be done at a conveniently low pressure.

  • Case 3: Negative Pressure Dependence: Less commonly, high hydrogen pressure can be detrimental to enantioselectivity. This may occur if hydrogen adds to a catalyst-substrate complex non-stereoselectively, competing with the desired pathway.

Expert Advice: When optimizing catalyst loading, it is best to fix the hydrogen pressure at a level that is practical for your equipment. If you later need to change the pressure (e.g., for scale-up), you may need to re-optimize the catalyst loading, as the kinetics of the system may have changed.[3]

Q3: How do solvent and temperature influence the choice of catalyst loading?

A3: Solvent and temperature are fundamental parameters that must be co-optimized with catalyst loading.

  • Solvent: The solvent affects catalyst solubility, stability, and the delicate non-covalent interactions between the catalyst and substrate that govern stereoinduction.[14][15][16] A solvent that provides high rates (high TOF) will naturally allow for lower catalyst loadings (higher S/C). For instance, a switch from THF to a more coordinating solvent like methanol can dramatically alter the catalytic activity and the optimal loading required.[14][15]

  • Temperature: Increasing temperature generally increases the reaction rate, which would suggest that lower catalyst loadings could be used. However, for many asymmetric hydrogenations, there is an optimal temperature for enantioselectivity, above which the selectivity begins to decrease.[14][17] The goal is to find the temperature that provides the best balance of high enantioselectivity and acceptable reaction rate, and then determine the minimum catalyst loading required at that temperature.

Section 3: Experimental Protocols

Protocol 1: General Procedure for Catalyst Loading Screening

This protocol outlines a systematic workflow for determining the optimal S/C ratio for a given reaction.

Screening_Workflow cluster_prep Preparation cluster_execution Execution (in parallel pressure vials) cluster_analysis Analysis prep1 Prepare Stock Solution of Substrate (e.g., 1.0 M in chosen solvent) prep2 Prepare Stock Solution of Catalyst (e.g., 0.01 M in same solvent) prep1->prep2 rxn1 Vial 1: S/C = 500 (e.g., 1 mmol Substrate, 0.002 mmol Catalyst) rxn_setup Assemble vials under inert atmosphere. Charge, purge with H₂, pressurize. prep2->rxn_setup rxn2 Vial 2: S/C = 1000 (e.g., 1 mmol Substrate, 0.001 mmol Catalyst) rxn3 Vial 3: S/C = 2500 (e.g., 1 mmol Substrate, 0.0004 mmol Catalyst) rxn4 Vial 4: S/C = 5000 (e.g., 1 mmol Substrate, 0.0002 mmol Catalyst) rxn_run Run all reactions at identical Temperature and Pressure for fixed time (e.g., 16h). rxn_setup->rxn_run analyze1 Quench reactions, take samples. rxn_run->analyze1 analyze2 Analyze Conversion (GC/NMR) and Enantiomeric Excess (Chiral HPLC/GC) for each vial. analyze1->analyze2 analyze3 Plot Conversion vs. S/C and ee vs. S/C. analyze2->analyze3 analyze4 Identify highest S/C ratio that gives >95% conversion and maximal ee. analyze3->analyze4

Caption: Experimental workflow for catalyst loading screening.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare stock solutions of your substrate and catalyst in the chosen anhydrous solvent under an inert atmosphere. This minimizes weighing errors for small amounts of catalyst.

  • Reaction Setup: In parallel reaction vessels (e.g., a multi-well pressure reactor), add the substrate stock solution. Then, add the calculated volume of the catalyst stock solution to achieve the target S/C ratios (e.g., 500, 1000, 2500, 5000).

  • Execution: Seal the reactors, purge thoroughly with hydrogen gas, and then pressurize to the desired setpoint. Place the reactors in a temperature-controlled shaker or stirring block and run for a fixed period (e.g., 16 hours).

  • Analysis: After the allotted time, carefully vent the reactors, quench the reactions, and take a sample from each. Analyze each sample for conversion (by ¹H NMR or GC) and enantiomeric excess (by chiral HPLC or chiral GC).

  • Optimization: Identify the highest S/C ratio that provides both excellent conversion (>95%) and maximal enantioselectivity. This is your optimized catalyst loading under these conditions.

References

  • Ikeda, S., Yamagishi, T., Yamaguchi, M., & Hida, M. (n.d.). Effects of Solvent and Temperature on the 1,4-Asymmetric Induction in the Diastereoselective Hydrogenation of Dehydrodipeptides. Bulletin of the Chemical Society of Japan, Oxford Academic. Available at: [Link]

  • Vargas-Cervantes, D., & Szöllősi, G. (2017). Recent Progress in Heterogeneous Asymmetric Hydrogenation of C=O and C=C Bonds on Supported Noble Metal Catalysts. Chemical Reviews. Available at: [Link]

  • Affeldt, F., & Armstrong, J. D. (2022). High-Throughput Experimentation-Enabled Asymmetric Hydrogenation. In ACS Symposium Series. American Chemical Society. Available at: [Link]

  • Tan, R., Wang, Y., Li, Y., Wang, K., & Luo, G. (2021). High-pressure asymmetric hydrogenation in a customized flow reactor and its application in multi-step flow synthesis of chiral drugs. White Rose Research Online. Available at: [Link]

  • Nadi, M., Blackmond, D. G., & T-Raissi, A. (1996). A Re-Examination of Pressure Effects on Enantioselectivity in Asymmetric Catalytic Hydrogenation. Journal of the American Chemical Society. Available at: [Link]

  • Zhang, Z., Zeng, C., & Francke, R. (2024). Effect of Solvents on Electrogenerated Base-Driven Transfer Hydrogenation Reactions. Molecules. Available at: [Link]

  • Togni, A. (2015). Asymmetric Hydrogenation. ETH Zurich. Available at: [Link]

  • Godfrey, J., Bacsa, J., & Blacker, A. J. (2018). High-pressure asymmetric hydrogenation in a customized flow reactor and its application in multi-step flow synthesis of chiral drugs. University of Leeds. Available at: [Link]

  • Tan, R., Wang, Y., Li, Y., Wang, K., & Luo, G. (2021). High-pressure asymmetric hydrogenation in a customized flow reactor and its application in multi-step flow synthesis of chiral drugs. Asynt. Available at: [Link]

  • Vargas, A., & Beker, T. (2014). Monitoring surface processes during heterogeneous asymmetric hydrogenation of ketones on a chirally modified platinum catalyst by operando spectroscopy. PubMed. Available at: [Link]

  • Ordóñez, P., Zúñiga, A., & Córdova, A. (2019). Chiral Catalyst Deactivation during the Asymmetric Hydrogenation of Acetophenone. Catalysts. Available at: [Link]

  • Wang, D., & Chen, G. (2018). Catalyst screening and optimization for the asymmetric hydrogenation of (E)-2a. ResearchGate. Available at: [Link]

  • Singh, S., & Kumar, V. (2024). Asymmetric Hydrogenation Methods for the Synthesis of Chiral Molecules. Available at: [Link]

  • Morris, R. H. (2018). Catalytic Homogeneous Asymmetric Hydrogenation: Successes and Opportunities. Organometallics. Available at: [Link]

  • Kenny, D. J., & Rzepa, H. S. (2019). Kinetics of Asymmetric Transfer Hydrogenation, Catalyst Deactivation, and Inhibition with Noyori Complexes As Revealed by Real-Time High-Resolution FlowNMR Spectroscopy. ACS Catalysis. Available at: [Link]

  • Gridnev, I. D., & Imamoto, T. (2015). Challenging the Major/Minor Concept in Rh-Catalyzed Asymmetric Hydrogenation. ACS Catalysis. Available at: [Link]

  • Vargas, A., & Beker, T. (2014). Monitoring Surface Processes During Heterogeneous Asymmetric Hydrogenation of Ketones on a Chirally Modified Platinum Catalyst by Operando Spectroscopy. ResearchGate. Available at: [Link]

  • Boller, T. M., & Jones, C. (2011). Continuous-flow catalytic asymmetric hydrogenations: Reaction optimization using FTIR inline analysis. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Hayouni, S., & Michon, C. (2020). Effect of the substrate/catalyst and additive/catalyst ratios on the asymmetric hydrogenation of 5-methylenhydantoin 1. ResearchGate. Available at: [Link]

  • (n.d.). Asymmetric hydrogenation. Wikipedia. Available at: [Link]

  • Woodward, G., & Pringle, P. G. (2006). Allosteric effects in asymmetric hydrogenation catalysis? Asymmetric induction as a function of the substrate and the backbone flexibility of C1-symmetric diphosphines in rhodium-catalysed hydrogenations. PubMed. Available at: [Link]

  • (2017). Rational optimization of catalysts for asymmetric hydrogenation. University of Amsterdam. Available at: [Link]

  • Noyori, R., & Ohkuma, T. (2001). Asymmetric hydrogenation of ketones: Tactics to achieve high reactivity, enantioselectivity, and wide scope. Proceedings of the National Academy of Sciences. Available at: [Link]

  • Russell, D. (2021). CHEM 622 Asymmetric Hydrogenation 4-23-21. YouTube. Available at: [Link]

  • Rychnovsky, S. D., & Marumoto, S. (2011). Anomalies in the asymmetric transfer hydrogenation of several polycyclic meso compounds. Organic Letters. Available at: [Link]

  • Liu, Z., & Li, C. (2023). Towards the insights into the deactivation behavior of acetylene hydrogenation catalyst. Green Energy and Environment. Available at: [Link]

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  • Woodward, G., & Pringle, P. G. (2006). Allosteric effects in asymmetric hydrogenation catalysis? Asymmetric induction as a function of the substrate and the backbone flexibility of C-1-symmetric diphosphines in rhodium-catalysed hydrogenations. University of Bristol Research Portal. Available at: [Link]

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Optimization

Technical Support Center: Synthesis of Methyl 3-hydroxy-2-methylpropanoate

Introduction Welcome to the Technical Support Center for the synthesis of Methyl 3-hydroxy-2-methylpropanoate (MMP), a crucial chiral building block and intermediate in the pharmaceutical and specialty chemical industrie...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the Technical Support Center for the synthesis of Methyl 3-hydroxy-2-methylpropanoate (MMP), a crucial chiral building block and intermediate in the pharmaceutical and specialty chemical industries.[1] This guide is designed for researchers, chemists, and process development professionals to navigate the complexities of MMP synthesis, with a specific focus on the identification, minimization, and troubleshooting of common byproducts. By understanding the causality behind side-reaction pathways, you can optimize your experimental outcomes for higher yield and purity.

This document provides in-depth, experience-driven insights in a question-and-answer format, supplemented with detailed analytical protocols, purification strategies, and visual aids to clarify complex reaction networks.

Part 1: Frequently Asked Questions (FAQs) on Byproduct Formation

Q1: What are the primary synthesis routes for Methyl 3-hydroxy-2-methylpropanoate, and which is most prone to byproduct formation?

A1: The main synthetic strategies include:

  • Crossed-Aldol Condensation and Tishchenko Reaction: This is a common industrial method involving the reaction of propanal with formaldehyde, followed by a crossed Cannizzaro-Tishchenko type reaction to form the ester.[2][3] This route is highly susceptible to a wide range of byproducts due to the multiple competing reaction pathways, such as self-aldol condensations and homo-Tishchenko reactions.[4][5]

  • Asymmetric Hydrogenation: This method typically involves the hydrogenation of methyl 2-(hydroxymethyl)acrylate or a similar unsaturated precursor using a chiral catalyst (e.g., Rhodium-based).[6][7] While generally cleaner, it can suffer from incomplete conversion or loss of enantiomeric excess.

  • Reformatsky Reaction: A classic method for preparing β-hydroxy esters, though less common now for large-scale production of this specific molecule.[8]

The crossed-aldol/Tishchenko route is by far the most complex in terms of its byproduct profile, and it will be the primary focus of this troubleshooting guide.

Q2: How can I detect and quantify the common impurities in my final MMP product?

A2: Gas chromatography-mass spectrometry (GC-MS) is the most powerful and widely used technique for identifying and quantifying volatile byproducts in your MMP sample.[9][10] Due to the polar hydroxyl group in MMP and some byproducts, derivatization (silylation) is often necessary to improve volatility and chromatographic peak shape.[11] For non-volatile or polymeric materials, techniques like Nuclear Magnetic Resonance (NMR) spectroscopy are invaluable for structural elucidation.[12]

Part 2: Troubleshooting Guide: Synthesis via Crossed-Aldol and Tishchenko Reaction

This pathway is a cost-effective but complex route starting from propanal and formaldehyde. The initial reaction is a base-catalyzed crossed-aldol condensation to form 3-hydroxy-2-methylpropanal, which is then subjected to a crossed Tishchenko reaction with additional formaldehyde to yield the final product.

Reaction Pathway Overview

Tishchenko_Pathway Propanal Propanal Aldol_Adduct 3-Hydroxy-2-methylpropanal Propanal->Aldol_Adduct Aldol Condensation Formaldehyde Formaldehyde Formaldehyde->Aldol_Adduct MMP Methyl 3-hydroxy-2-methylpropanoate (Desired Product) Formaldehyde->MMP Aldol_Adduct->MMP Crossed Tishchenko Reaction Methanol Methanol Methanol->MMP Esterification source Catalyst Base Catalyst (e.g., Ca(OH)₂) Catalyst->Aldol_Adduct Tishchenko_Cat Tishchenko Catalyst (e.g., Aluminum Alkoxide) Tishchenko_Cat->MMP Byproduct_Formation cluster_reactants Reactant Pool Propanal Propanal MMP Desired Product (MMP) Propanal->MMP Desired Crossed-Tishchenko PP Byproduct: Propyl Propanoate Propanal->PP Homo-Tishchenko Formaldehyde Formaldehyde Formaldehyde->MMP Desired Crossed-Tishchenko MF Byproduct: Methyl Formate Formaldehyde->MF Homo-Tishchenko Other_Ester Byproduct: Other Esters Formaldehyde->Other_Ester Alternative Crossed-Tishchenko Aldol_Adduct 3-Hydroxy-2-methylpropanal Aldol_Adduct->MMP Desired Crossed-Tishchenko Aldol_Adduct->Other_Ester Alternative Crossed-Tishchenko

Caption: Competing Tishchenko reaction pathways leading to desired and undesired ester products.

Q4: I'm observing significant formation of 2-methyl-1,3-propanediol. What is the cause?

A4: The formation of 2-methyl-1,3-propanediol is typically due to an undesired Cannizzaro reaction. [3]In the presence of a strong base catalyst, one molecule of the intermediate aldehyde (3-hydroxy-2-methylpropanal) is reduced to the diol, while another molecule (often formaldehyde) is oxidized to the corresponding carboxylate (formate).

Causality and Troubleshooting:

  • High Base Concentration/Strength: Using an excessively strong base or a high concentration can promote the Cannizzaro pathway over the desired Tishchenko reaction.

    • Solution: Screen different base catalysts (e.g., Ca(OH)₂, basic resins) and use the minimum effective concentration.

  • High Temperature: Higher temperatures can accelerate the Cannizzaro reaction.

    • Solution: Maintain strict temperature control, especially during the addition of reagents. Perform the reaction at the lowest feasible temperature.

Q5: My reaction mixture is turning viscous and yellow-brown, and my yield is low. What's happening?

A5: This points to polymerization and self-condensation of the aldehydes, which are common side reactions in aldol chemistry. [4][13]

  • Propanal Self-Condensation: Propanal can undergo a self-aldol reaction to form 3-hydroxy-2-methylpentanal, which can then dehydrate and polymerize.

  • Formaldehyde Polymerization: Formaldehyde can polymerize to form paraformaldehyde, especially under acidic conditions or in high concentrations.

Troubleshooting Steps:

  • Control Stoichiometry and Addition Rate: Add the propanal slowly to a solution containing the base catalyst and formaldehyde. This maintains a low concentration of the enolizable aldehyde (propanal), favoring the crossed-aldol reaction with the non-enolizable formaldehyde.

  • Temperature Management: Keep the reaction temperature low (e.g., 10-20°C) during the aldol addition step to minimize side reactions.

  • Use of Inhibitors: In some cases, small amounts of radical inhibitors can prevent polymerization, although this is less common for aldol-type polymerization.

Part 3: Troubleshooting Guide: Synthesis via Asymmetric Hydrogenation

This route offers higher selectivity but has its own challenges, primarily related to catalyst activity and starting material purity.

Q6: My hydrogenation reaction is stalled or showing low conversion. What are the potential causes?

A6: Low conversion in catalytic hydrogenation is almost always linked to catalyst deactivation or suboptimal reaction conditions.

  • Catalyst Poisoning: The chiral rhodium catalyst is sensitive to impurities. [14]Sulfur compounds, strong coordinating species, or oxidants in the starting material (methyl 2-(hydroxymethyl)acrylate) or solvent can poison the catalyst.

    • Solution: Ensure the purity of your substrate and use high-purity, degassed solvents. Purify the substrate via filtration through a plug of silica if necessary. [14]* Insufficient Hydrogen Pressure: The reaction rate is dependent on hydrogen pressure.

    • Solution: Ensure your reactor is properly sealed and pressurized to the recommended level for your specific catalyst system (typically >1 atm). [6]* Poor Mass Transfer: Inefficient stirring can limit the contact between the gaseous hydrogen, the liquid phase, and the solid catalyst.

    • Solution: Use a high-quality stir bar or mechanical stirrer to ensure vigorous agitation of the reaction mixture.

Q7: The enantiomeric excess (ee) of my product is lower than expected. How can I improve it?

A7: Low enantioselectivity is a critical issue in asymmetric synthesis.

  • Incorrect Catalyst/Ligand Choice: The chiral ligand is the source of stereocontrol. The choice of ligand is substrate-specific.

    • Solution: Consult literature for the optimal chiral ligand for this specific transformation. Perform a small-scale screen of different ligands if necessary.

  • Reaction Temperature: While higher temperatures increase reaction rate, they can often decrease enantioselectivity by allowing for less-organized transition states.

    • Solution: Run the reaction at room temperature or below, if catalyst activity permits. [6]* Solvent Effects: The solvent can influence the conformation of the catalyst-substrate complex.

    • Solution: Use the solvent system recommended in the literature for your chosen catalyst. Common solvents include methanol, THF, or mixtures thereof.

Part 4: Analytical and Purification Protocols

Protocol 1: GC-MS Analysis of MMP and Byproducts (with Silylation)

This protocol is designed for the accurate identification and quantification of MMP and its volatile byproducts. [10][11] 1. Sample Preparation and Derivatization (Silylation): a. Transfer 10-20 mg of your crude reaction mixture to a 2 mL glass vial. b. If water is present, evaporate the sample to dryness under a gentle stream of nitrogen. c. Add 100 µL of anhydrous pyridine to dissolve the residue. d. Add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS). e. Cap the vial tightly and vortex for 1 minute. f. Heat the mixture at 60°C for 30 minutes. g. Allow the vial to cool to room temperature. The sample is now ready for injection.

2. GC-MS Instrument Conditions:

ParameterRecommended Setting
GC Column 30 m x 0.25 mm ID, 0.25 µm film (e.g., 5% phenyl-methylpolysiloxane)
Injector Temp. 250°C
Injection Mode Split (e.g., 50:1)
Oven Program Initial 60°C (hold 2 min), ramp 10°C/min to 250°C (hold 5 min)
Carrier Gas Helium, constant flow (1.0 mL/min)
MS Ion Source 230°C
MS Quadrupole 150°C
Acquisition Mode Full Scan (m/z 40-500)

3. Data Analysis: a. Identify the peak for the TMS-derivatized MMP by its retention time and mass spectrum. b. Compare other peaks against a mass spectral library (e.g., NIST) to identify known byproducts. [15]

Protocol 2: Purification by Vacuum Distillation

This protocol is effective for separating MMP from lower-boiling starting materials and higher-boiling polymeric byproducts. [16] 1. Apparatus Setup: a. Assemble a standard vacuum distillation apparatus, preferably with a short path distillation head to minimize losses. b. Ensure all glassware is dry and joints are well-sealed with appropriate vacuum grease. c. Use a cold trap between the apparatus and the vacuum pump.

2. Distillation Procedure: a. Charge the crude MMP to the distillation flask, adding a magnetic stir bar. b. Slowly apply vacuum to the system. c. Begin heating the flask gently with a heating mantle while stirring. d. Collect the initial low-boiling fraction (forerun), which may contain unreacted propanal or methyl formate. e. As the temperature stabilizes at the boiling point of MMP (approx. 74-77°C at 10-12 mmHg), switch to a clean receiving flask. f. Collect the pure MMP fraction, monitoring for a stable temperature and pressure. g. Stop the distillation when the temperature begins to rise sharply or when only a dark, viscous residue remains. h. Allow the apparatus to cool completely before slowly releasing the vacuum.

Troubleshooting_Workflow Start Crude Product Analysis (GC-MS) Check_Purity Is MMP Purity >95%? Start->Check_Purity Success Process Complete Check_Purity->Success Yes Identify_Impurity Identify Major Impurity Class Check_Purity->Identify_Impurity No Esters Ester Byproducts (e.g., Propyl Propanoate) Identify_Impurity->Esters Esters Diol 2-methyl-1,3-propanediol Identify_Impurity->Diol Diol Polymer Polymer/High MW Species Identify_Impurity->Polymer Viscous/Colored Sol_Esters Optimize Tishchenko: - Adjust Stoichiometry - Control Temperature Esters->Sol_Esters Sol_Diol Optimize Cannizzaro: - Lower Base Concentration - Reduce Temperature Diol->Sol_Diol Sol_Polymer Optimize Aldol: - Slow Propanal Addition - Lower Temperature Polymer->Sol_Polymer Sol_Esters->Start Re-run Synthesis & Re-analyze Sol_Diol->Start Re-run Synthesis & Re-analyze Sol_Polymer->Start Re-run Synthesis & Re-analyze

Caption: A logical workflow for troubleshooting byproduct formation in MMP synthesis.

References

  • BenchChem. (2025).
  • BenchChem. (2025).
  • ChemicalBook. (n.d.). METHYL (S)-(+)
  • Organic Chemistry Portal. (n.d.). Tishchenko Reaction.
  • ChemicalBook. (2025). METHYL (S)-(+)
  • Organic Reactions. (n.d.). The Tishchenko Reaction.
  • Wikipedia. (n.d.). Tishchenko reaction.
  • BenchChem. (2025).
  • BenchChem. (2025).
  • Organic Syntheses. (n.d.). Pentanoic acid, 3-hydroxy-2-methyl-, methyl ester, (R, R)-(±).
  • National Center for Biotechnology Information. (n.d.).
  • BenchChem. (2025).
  • BYJU'S. (n.d.). NCERT Solutions for Class 12 Chemistry Chapter 12 Aldehydes, Ketones and Carboxylic Acids.
  • BenchChem. (2025).
  • Physics Wallah. (n.d.). Tischenko reaction Notes.
  • Royal Society of Chemistry. (2024). The Tishchenko reaction mediated by organo-f-complexes: the myths and obstacles.
  • Sigma-Aldrich. (n.d.). Methyl (S)-(+)
  • SRM University. (n.d.).
  • Chem-Impex. (n.d.). Methyl (S)-(+)
  • Sigma-Aldrich. (n.d.). Methyl (R)-(−)
  • BenchChem. (2025).

Sources

Troubleshooting

Technical Support Center: Methyl 3-hydroxy-2-methylpropanoate

Welcome to the dedicated technical support center for Methyl 3-hydroxy-2-methylpropanoate. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting gui...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support center for Methyl 3-hydroxy-2-methylpropanoate. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides and frequently asked questions (FAQs) regarding the enantiomeric stability of this critical chiral building block. Our goal is to equip you with the knowledge to anticipate, diagnose, and resolve issues related to racemization, ensuring the stereochemical integrity of your material throughout your experimental workflows.

Introduction: The Challenge of Stereochemical Integrity

Methyl 3-hydroxy-2-methylpropanoate possesses a stereocenter at the C2 position, which is alpha to the ester carbonyl group. The presence of a hydrogen atom at this chiral center makes it susceptible to racemization, particularly under non-optimal conditions.[1][2] In drug development and asymmetric synthesis, maintaining the enantiomeric purity of such building blocks is paramount, as different enantiomers can exhibit vastly different pharmacological and toxicological profiles.[3][4][5][6] This guide will delve into the mechanisms of racemization for Methyl 3-hydroxy-2-methylpropanoate and provide practical solutions to preserve its enantiomeric excess (ee).

Part 1: Frequently Asked Questions (FAQs)

Here we address common questions regarding the handling, storage, and analysis of Methyl 3-hydroxy-2-methylpropanoate.

Q1: What is racemization and why is it a concern for Methyl 3-hydroxy-2-methylpropanoate?

A1: Racemization is the process by which an enantiomerically pure or enriched compound converts into a mixture of equal parts of both enantiomers (a racemate), resulting in the loss of optical activity.[1][3] For Methyl 3-hydroxy-2-methylpropanoate, the chiral center is the carbon at the 2-position, which is bonded to a hydrogen, a methyl group, a hydroxymethyl group, and the methoxycarbonyl group. The hydrogen on this chiral carbon is acidic due to its position alpha to the carbonyl group of the ester.[2][7] Under certain conditions, this acidic proton can be removed to form a planar, achiral enolate intermediate.[1][8] Reprotonation of this intermediate can occur from either face of the planar molecule with equal probability, leading to the formation of both the (R) and (S) enantiomers and thus, racemization.[1][8] This is a significant concern in pharmaceutical development, where one enantiomer may be therapeutically active (the eutomer) while the other could be inactive or even harmful (the distomer).[3]

Q2: Under what conditions is Methyl 3-hydroxy-2-methylpropanoate most likely to racemize?

A2: Racemization of Methyl 3-hydroxy-2-methylpropanoate is most commonly catalyzed by the presence of acids or bases.[1][2]

  • Basic Conditions: Even weak bases can facilitate racemization by deprotonating the alpha-carbon to form the enolate intermediate. Sources of basicity can include residual catalysts from synthesis (e.g., amines, hydroxides), basic chromatography media, or contaminated glassware.

  • Acidic Conditions: Strong acids can catalyze racemization through the formation of a planar enol intermediate.[1][8] This can be a concern during certain reactions, extractions with acidic solutions, or when using acidic chromatography conditions.

  • Elevated Temperatures: Increased temperature can accelerate the rate of both acid- and base-catalyzed racemization. Long-term storage at elevated temperatures should be avoided.

Q3: How should I properly store enantiomerically pure Methyl 3-hydroxy-2-methylpropanoate to prevent racemization?

A3: To maintain the enantiomeric integrity of Methyl 3-hydroxy-2-methylpropanoate during storage, the following conditions are recommended:

ParameterRecommendationRationale
Temperature Store at low temperatures (e.g., 2-8 °C or frozen).Reduces the kinetic rate of racemization.
Atmosphere Store under an inert atmosphere (e.g., argon or nitrogen).Prevents exposure to atmospheric moisture and CO2, which can form carbonic acid.
pH Ensure the material is free from acidic or basic residues.Avoids catalytic racemization. If necessary, store in a neutral, aprotic solvent.
Container Use clean, dry, and inert containers (e.g., amber glass vials with PTFE-lined caps).Prevents contamination from residues on the container surface.
Q4: I'm planning a reaction using Methyl 3-hydroxy-2-methylpropanoate. What precautions should I take to avoid racemization?

A4: When using Methyl 3-hydroxy-2-methylpropanoate in a subsequent reaction, consider the following:

  • Reagent Choice: Be mindful of the pH of your reaction mixture. Avoid strongly basic or acidic conditions if possible. If a base is required, consider using a non-nucleophilic, sterically hindered base for short reaction times at low temperatures.

  • Temperature Control: Perform reactions at the lowest effective temperature.

  • Work-up Procedures: During aqueous work-up, use neutral or weakly acidic/basic washes (e.g., saturated ammonium chloride, saturated sodium bicarbonate) and minimize contact time. Avoid strong acids or bases.

  • Purification: When performing chromatography, opt for neutral silica gel. If basic or acidic impurities are a concern, you can pre-treat the silica gel by washing it with a solvent system containing a small amount of a volatile neutralizer (like triethylamine for acidic compounds, though this should be used with caution due to its basicity) and then re-equilibrating with your mobile phase.

Q5: How can I determine the enantiomeric excess (ee) of my Methyl 3-hydroxy-2-methylpropanoate sample?

A5: The most common and reliable methods for determining the enantiomeric excess of Methyl 3-hydroxy-2-methylpropanoate are chiral High-Performance Liquid Chromatography (HPLC) and chiral Gas Chromatography (GC).[9]

  • Chiral HPLC: This technique uses a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation. Polysaccharide-based columns (e.g., those with cellulose or amylose derivatives) are often effective for β-hydroxy esters.[9]

  • Chiral GC: For this method, the analyte must be volatile. Methyl 3-hydroxy-2-methylpropanoate is generally suitable for GC analysis. Chiral cyclodextrin-based capillary columns are commonly used.[9]

  • NMR Spectroscopy: Using chiral derivatizing agents or chiral solvating agents in conjunction with NMR spectroscopy can also be used to determine enantiomeric purity without chromatographic separation.[9]

Part 2: Troubleshooting Guide for Racemization Issues

This section provides a structured approach to troubleshooting when you suspect racemization of your Methyl 3-hydroxy-2-methylpropanoate.

Issue: My starting material, which was initially enantiopure, shows a decreased enantiomeric excess (ee) after a reaction or work-up.

This is a common problem that can often be traced back to specific steps in the experimental procedure. The following workflow can help you identify the source of racemization.

G cluster_0 Troubleshooting Workflow: Loss of Enantiomeric Excess cluster_1 Reaction Conditions cluster_2 Work-up Procedure cluster_3 Purification Method cluster_4 Storage and Handling start Observation: Decreased ee of Methyl 3-hydroxy-2-methylpropanoate check_reaction Analyze Reaction Conditions start->check_reaction q_base Was a strong base used? (e.g., NaOH, LDA, NaH) check_reaction->q_base check_workup Analyze Work-up Procedure q_workup_base Were strong basic washes used? (e.g., >1M NaOH) check_workup->q_workup_base check_purification Analyze Purification Method q_silica Was standard (acidic) silica gel used? check_purification->q_silica check_storage Analyze Storage and Handling q_store_temp Was the sample stored at room temperature for an extended period? check_storage->q_store_temp q_acid Was a strong acid used? (e.g., HCl, H2SO4) q_base->q_acid No solution Implement Corrective Actions: - Use milder bases/acids - Lower reaction/storage temperature - Use neutral work-up conditions - Use neutral chromatography media q_base->solution Yes q_temp Was the reaction run at elevated temperatures? q_acid->q_temp No q_acid->solution Yes q_temp->check_workup No q_temp->solution Yes q_workup_acid Were strong acidic washes used? (e.g., >1M HCl) q_workup_base->q_workup_acid No q_workup_base->solution Yes q_workup_time Was there prolonged exposure to aqueous layers? q_workup_acid->q_workup_time No q_workup_acid->solution Yes q_workup_time->check_purification No q_workup_time->solution Yes q_solvent Did the solvent contain acidic/basic impurities? q_silica->q_solvent No q_silica->solution Yes q_solvent->check_storage No q_solvent->solution Yes q_contaminants Could the sample have been exposed to contaminants? q_store_temp->q_contaminants No q_store_temp->solution Yes q_contaminants->solution Yes

Caption: Troubleshooting workflow for identifying the source of racemization.

Detailed Corrective Actions:
  • If Racemization Occurs During the Reaction:

    • Mitigation Strategy: If a base is necessary, consider using a non-ionic, sterically hindered base like 2,6-lutidine or proton sponge at low temperatures. If an acid is required, use the minimum catalytic amount necessary. Whenever possible, perform the reaction at a lower temperature, even if it requires a longer reaction time.

  • If Racemization Occurs During Work-up:

    • Mitigation Strategy: Neutralize reaction mixtures carefully. Use buffered solutions or mild reagents like saturated aqueous NaHCO₃ or NH₄Cl for pH adjustment. Minimize the time the compound spends in aqueous layers, especially if they are not neutral.

  • If Racemization Occurs During Purification:

    • Mitigation Strategy: For column chromatography, use deactivated or neutral silica gel. You can prepare this by flushing the column with your eluent containing a small amount (0.1-1%) of a neutral or weakly basic additive like triethylamine, followed by re-equilibration with the pure eluent. Ensure your solvents are of high purity and free from acidic or basic contaminants.

  • If Racemization Occurs During Storage:

    • Mitigation Strategy: Re-evaluate your storage conditions based on the recommendations in Q3 of the FAQ section. Ensure samples are stored in a clean, dry, and inert environment at a low temperature.

Part 3: Experimental Protocols

This section provides detailed protocols for the analysis of the enantiomeric purity of Methyl 3-hydroxy-2-methylpropanoate.

Protocol 1: Chiral HPLC Analysis

This protocol provides a starting point for developing a chiral HPLC method. Optimization will likely be required based on your specific system and column.

  • Column Selection: A polysaccharide-based chiral stationary phase is recommended. Good starting points are columns such as Chiralpak® AD-H or Chiralcel® OD-H.[9]

  • Sample Preparation:

    • Accurately weigh approximately 1-2 mg of your Methyl 3-hydroxy-2-methylpropanoate sample.

    • Dissolve the sample in 1 mL of the mobile phase to create a solution of approximately 1-2 mg/mL.

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • HPLC Conditions (Starting Point):

ParameterCondition
Column Chiralpak® AD-H (250 x 4.6 mm, 5 µm)
Mobile Phase n-Hexane / Isopropanol (90:10 v/v)
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection UV at 210 nm
Injection Volume 10 µL
  • Analysis:

    • Inject a racemic standard of Methyl 3-hydroxy-2-methylpropanoate to determine the retention times of both enantiomers and to confirm resolution.

    • Inject your sample.

    • Calculate the enantiomeric excess (ee) using the peak areas of the two enantiomers:

      • ee (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] * 100 (where Area₁ is the area of the major enantiomer and Area₂ is the area of the minor enantiomer)

Troubleshooting Chiral HPLC Separations
IssuePotential CauseSuggested Solution
Poor or no resolution Mobile phase composition is not optimal.Systematically vary the ratio of hexane to isopropanol (e.g., 95:5, 85:15). Try adding a different alcohol modifier like ethanol.[10]
Flow rate is too high.Decrease the flow rate (e.g., to 0.8 mL/min or 0.5 mL/min) to allow for better interaction with the stationary phase.[10]
Temperature is not optimal.Experiment with different column temperatures (e.g., 15 °C, 35 °C).[10]
Poor peak shape (tailing) Sample overload.Reduce the concentration of your sample or the injection volume.[10]
Presence of acidic or basic impurities.Add a small amount of an acidic or basic modifier to the mobile phase (e.g., 0.1% trifluoroacetic acid for acidic compounds, or 0.1% diethylamine for basic compounds), but be aware this could affect the stationary phase over time.[10]
Drifting retention times Column not fully equilibrated.Flush the column with at least 10-20 column volumes of the mobile phase before analysis.[11]
Mobile phase composition changing.Ensure the mobile phase is well-mixed and degassed.[11]
Mechanism of Racemization: A Visual Guide

The following diagram illustrates the base-catalyzed racemization mechanism for Methyl 3-hydroxy-2-methylpropanoate.

Caption: Base-catalyzed racemization via a planar enolate intermediate.

References

  • A Comparative Guide to Isomeric Purity Analysis of Methyl 3-hydroxypropanoate - Benchchem.
  • Racemization in Drug Discovery EODC v08.pdf - ORCA – Online Research @ Cardiff.
  • CHEM 2325 Module 27: Alpha Substitution Reactions - Racemization - YouTube.
  • Chirality in drug development: from racemic mixtures to enantiopure substances - Ardena Insight.
  • The problem of racemization in drug discovery and tools to predict it - ResearchGate.
  • Racemization, Enantiomerization and Diastereomerization | Dynamic Stereochemistry of Chiral Compounds: Principles and Applications | Books Gateway.
  • Guidance for Industry: Stereochemical Issues in Chiral Drug Development - Canada.ca.
  • The Significance of Chirality in Drug Design and Development - PMC - PubMed Central.
  • Troubleshooting poor peak resolution in chiral separation of HETE enantiomers - Benchchem.
  • Video: Stereochemical Effects of Enolization - JoVE.
  • HPLC Troubleshooting Guide.
  • Preventing racemization of (R)-2-Hydroxy-2-phenylpropanoic acid during reaction - Benchchem.

Sources

Optimization

Technical Support Center: Enantioselective Synthesis of Methyl 3-hydroxy-2-methylpropanoate (Roche Ester)

Welcome to the technical support center for the synthesis of the chiral building block, Methyl 3-hydroxy-2-methylpropanoate, widely known as the Roche Ester.[1][2][3] This guide is designed for researchers, scientists, a...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of the chiral building block, Methyl 3-hydroxy-2-methylpropanoate, widely known as the Roche Ester.[1][2][3] This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of achieving high enantioselectivity in this crucial synthesis. As Senior Application Scientists, we have compiled field-proven insights and troubleshooting strategies to address common challenges encountered during this asymmetric transformation.

Part 1: Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the synthesis, providing the core knowledge needed for successful experimentation.

Q1: What are the principal strategies for the enantioselective synthesis of Methyl 3-hydroxy-2-methylpropanoate?

A1: The enantioselective synthesis of the Roche ester is primarily achieved through two highly effective methods: catalytic asymmetric hydrogenation and biocatalytic reduction.

  • Catalytic Asymmetric Hydrogenation: This is the most prevalent industrial and academic method. It involves the hydrogenation of a prochiral substrate, typically methyl 2-(hydroxymethyl)acrylate, using a chiral transition metal catalyst.[1][4] The catalyst, usually based on Rhodium (Rh) or Ruthenium (Ru) complexed with a chiral ligand, controls the stereochemical outcome of the hydrogen addition, leading to one enantiomer in excess.[5] The efficiency of this method is marked by high turnover numbers (TON) and turnover frequencies (TOF), making it highly scalable.[5]

  • Biocatalytic Reduction: This approach utilizes enzymes, specifically enoate reductases from the 'Old Yellow Enzyme' family, to catalyze the asymmetric reduction of the C=C double bond in methyl 2-(hydroxymethyl)acrylate or its derivatives.[6][7][8] This method offers exceptional enantioselectivity (often >99% e.e.) and operates under mild, environmentally benign conditions (aqueous media, room temperature).[6][7] The choice of enzyme and reaction conditions can be tailored to achieve the desired (R)- or (S)-enantiomer.[9][10][11][12]

Q2: How do I select the optimal chiral catalyst system for asymmetric hydrogenation?

A2: The choice between a Rhodium or Ruthenium-based catalyst system is a critical decision that influences both enantioselectivity and substrate scope.

  • Rhodium (Rh)-Based Catalysts: Rhodium catalysts, often paired with chiral diphosphine ligands like DuPHOS or phosphine-phosphoramidites such as THNAPhos, have demonstrated high enantioselectivity (up to 96.7% e.e.) for the hydrogenation of methyl 2-hydroxymethylacrylate.[1] These systems are typically effective under mild conditions. However, their performance can be sensitive to the substrate; for instance, bulkier ester groups on the substrate may lead to lower enantioselectivity.[1]

  • Ruthenium (Ru)-Based Catalysts: Ruthenium catalysts, particularly those employing the BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) ligand, are highly versatile and effective.[5] Ru(II)/BINAP systems have a broader substrate scope compared to many Rh(I) systems and can hydrogenate α,β-unsaturated carboxylic acids and their derivatives with excellent enantioselectivity.[5] A key distinction is that Ru(II)-BINAP and Rh(I)-BINAP catalysts often produce opposite enantiomers for the same substrate due to differing reaction mechanisms.[5]

Table 1: Comparison of Common Catalyst Systems for Roche Ester Synthesis

Catalyst SystemLigand ExampleTypical e.e. (%)Key AdvantagesConsiderations
Rhodium (I) (Rc,Ra)-THNAPhosup to 96.7%[1]High e.e. at low catalyst loading.Enantioselectivity can be sensitive to substrate's ester group size.[1]
Rhodium (I) catASium® Mup to 99%Represents the best results reported for Rh-catalyzed systems.May require specific reaction conditions to achieve optimal performance.
Ruthenium (II) (S)-BINAPup to 88% (for parent)Broader substrate scope, effective for various unsaturated acids.[5]Parent Roche Ester e.e. may be lower than with specialized Rh systems.
Biocatalysis Enoate Reductaseup to >99%[6][7]Extremely high e.e., environmentally friendly conditions.Reaction rates can be sensitive to O-protective groups on the substrate.[6][7]
Q3: Can you explain the generally accepted mechanism for Ru-BINAP catalyzed asymmetric hydrogenation?

A3: Understanding the catalytic cycle is fundamental to troubleshooting. The hydrogenation of α,β-unsaturated esters with Ru(II)-BINAP catalysts in a protic solvent like methanol is proposed to proceed via a monohydride-unsaturate mechanism .[13][14]

The key steps are:

  • Catalyst Activation: The precatalyst, e.g., Ru(OAc)₂(BINAP), reacts with H₂ to form a ruthenium monohydride species (RuH).[14]

  • Substrate Coordination: The α,β-unsaturated ester coordinates to the ruthenium monohydride intermediate.

  • Migratory Insertion: The hydride on the ruthenium atom is transferred to the β-carbon of the double bond, and the α-carbon forms a bond with the ruthenium, creating a five-membered metallacyclic intermediate.[13]

  • Hydrogenolysis: This Ru-C bond is then cleaved by either another molecule of H₂ (major pathway) or the protic solvent (minor pathway) to release the saturated product and regenerate the active catalyst.[13][14]

The high enantioselectivity arises from the specific chiral environment created by the BINAP ligand, which forces the substrate to coordinate in a preferred orientation, leading to the facial-selective addition of hydrogen.

Ru-BINAP Catalytic Cycle cluster_cycle Catalytic Cycle Precatalyst Ru(OAc)₂(BINAP) Active_Catalyst [RuH(BINAP)]⁺ Precatalyst->Active_Catalyst + H₂ - 2 AcOH Substrate_Complex Substrate-RuH Complex Active_Catalyst->Substrate_Complex + Substrate Metallacycle Metallacyclic Intermediate Substrate_Complex->Metallacycle Migratory Insertion Product_Release Product Release & Catalyst Regeneration Metallacycle->Product_Release + H₂ (or Solvent) Product_Release->Active_Catalyst Regeneration Product_Final Product (Saturated Ester) Product_Release->Product_Final Substrate_Initial Substrate (Unsaturated Ester) Substrate_Initial->Substrate_Complex Troubleshooting_Low_EE start Low Enantiomeric Excess (e.e.) Observed cat_check Step 1: Verify Catalyst Integrity (Purity, Handling, Activation) start->cat_check reagent_check Step 2: Check Reagent/Solvent Purity (Substrate, Solvent, H₂) cat_check->reagent_check If no improvement success Problem Resolved: High e.e. Achieved cat_check->success Issue found & corrected condition_opt Step 3: Optimize Reaction Conditions (Temperature, Pressure) reagent_check->condition_opt If no improvement reagent_check->success Issue found & corrected ligand_screen Step 4: Consider Ligand Screening condition_opt->ligand_screen If no improvement condition_opt->success e.e. improves ligand_screen->success Better ligand found

Sources

Troubleshooting

Technical Support Center: Synthesis of Methyl 3-hydroxy-2-methylpropanoate

An in-depth guide to troubleshooting the synthesis of Methyl 3-hydroxy-2-methylpropanoate, a critical building block in pharmaceutical and specialty chemical development.[1] This guide provides field-proven insights and...

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide to troubleshooting the synthesis of Methyl 3-hydroxy-2-methylpropanoate, a critical building block in pharmaceutical and specialty chemical development.[1] This guide provides field-proven insights and solutions to common experimental challenges.

Introduction

Methyl 3-hydroxy-2-methylpropanoate (CAS 80657-57-4) is a chiral β-hydroxy ester valued as a versatile intermediate in organic synthesis.[2][3] Achieving a high yield of this compound can be challenging due to competing side reactions and the need for precise control over reaction conditions. This guide is designed to serve as a primary resource for researchers, scientists, and drug development professionals to diagnose and resolve common issues encountered during its synthesis, particularly through Aldol-type reaction pathways.

Part 1: Core Troubleshooting Guide

This section addresses the most common and critical issue in the synthesis of Methyl 3-hydroxy-2-methylpropanoate: low yield. The following decision tree and detailed Q&A provide a systematic approach to identifying and resolving the root cause of suboptimal results.

Troubleshooting Workflow for Low Yield

G start Low Yield of Methyl 3-hydroxy-2-methylpropanoate check_reagents 1. Verify Reagent Quality & Stoichiometry start->check_reagents check_conditions 2. Analyze Reaction Conditions start->check_conditions check_side_reactions 3. Identify Side Products start->check_side_reactions check_workup 4. Evaluate Workup & Purification start->check_workup reagent_q1 Anhydrous solvents used? check_reagents->reagent_q1 condition_q1 Temperature too high/low? check_conditions->condition_q1 side_q1 Evidence of dehydration (α,β-unsaturated ester)? check_side_reactions->side_q1 workup_q1 Product lost during extraction? check_workup->workup_q1 reagent_q2 Fresh aldehydes (e.g., propanal)? reagent_q1->reagent_q2 solution_reagent Solution: Use freshly distilled reagents. Ensure anhydrous conditions. Recalculate molar ratios. reagent_q1->solution_reagent No reagent_q3 Accurate stoichiometry? reagent_q2->reagent_q3 reagent_q2->solution_reagent No reagent_q3->solution_reagent No condition_q2 Inefficient mixing? condition_q1->condition_q2 solution_condition Solution: Optimize temperature profile. Improve stirring. Titrate catalyst/base. condition_q1->solution_condition Yes condition_q3 Incorrect catalyst loading? condition_q2->condition_q3 condition_q2->solution_condition Yes condition_q3->solution_condition Yes side_q2 Polymerization observed? side_q1->side_q2 solution_side Solution: Lower reaction temperature. Use kinetic control (e.g., LDA). Slowly add one reagent. side_q1->solution_side Yes side_q3 Self-condensation products detected? side_q2->side_q3 side_q2->solution_side Yes side_q3->solution_side Yes workup_q2 Degradation during distillation? workup_q1->workup_q2 solution_workup Solution: Increase number of extractions. Use high vacuum/short path distillation. workup_q1->solution_workup Yes workup_q2->solution_workup Yes

Caption: Troubleshooting Decision Tree for Low Yield Synthesis.

Q1: My reaction yield is low and I observe a significant amount of a viscous, polymeric material. What is the cause and how can I prevent it?

Answer: The formation of a viscous polymer is a common issue in Aldol-type reactions, especially when using aldehydes like formaldehyde or propanal.[4][5] This is typically due to uncontrolled base-catalyzed self-condensation or polymerization of the starting aldehydes.

Causality & Prevention:

  • Reagent Purity: Aldehyd starting materials can auto-oxidize to carboxylic acids or polymerize upon storage. The presence of acidic impurities can interfere with the base catalyst, while existing oligomers can promote further polymerization.

    • Solution: Use freshly distilled aldehydes for the reaction.

  • Temperature Control: Aldol reactions are exothermic. A runaway temperature can accelerate unwanted side reactions, including polymerization.[4]

    • Solution: Maintain strict temperature control, typically between -78°C and 0°C for the addition step.[6] Use a cryostat or a well-maintained ice/salt bath and add reagents dropwise to manage the exotherm.

  • Base Concentration: A high local concentration of a strong base can rapidly polymerize aldehydes before the desired crossed-Aldol reaction can occur.

    • Solution: Add the base slowly to a well-stirred solution of the ketone/ester enolate precursor. For reactions involving two different aldehydes, slowly adding one aldehyde to the reaction mixture containing the base and the other aldehyde can favor the crossed product.

Q2: My final product is contaminated with an α,β-unsaturated compound. How can I avoid this dehydration?

Answer: The formation of Methyl 2-methyl-2-butenoate is a classic side reaction known as an Aldol condensation. It occurs when the initial β-hydroxy ester product eliminates a molecule of water.[7][8]

Causality & Prevention:

  • Reaction Temperature: This elimination is highly temperature-dependent. Heating the reaction mixture, either intentionally or through a poor exotherm control, strongly favors the formation of the conjugated, and therefore more stable, condensation product.[6]

    • Solution: Keep the reaction temperature low throughout the process, including the quench. The desired β-hydroxy adduct is the kinetic product, while the condensed product is the thermodynamic product.[9]

  • Base Strength & Workup: Prolonged exposure to a strong base, especially at elevated temperatures during workup, can promote elimination.

    • Solution: Quench the reaction at low temperature with a mild acid (e.g., saturated aqueous ammonium chloride) to neutralize the base promptly. Avoid excessive heating during solvent removal or purification.

G cluster_0 Desired Pathway (Addition) cluster_1 Side Reaction (Condensation) Propanal Propanal Enolate Aldol_Adduct Aldol Adduct (Alkoxide Intermediate) Propanal->Aldol_Adduct + Formaldehyde Formaldehyde (Electrophile) Formaldehyde->Aldol_Adduct Product Methyl 3-hydroxy- 2-methylpropanoate (Desired Product) Aldol_Adduct->Product Workup (Protonation) Byproduct Methyl 2-methyl-2-butenoate (Dehydration Byproduct) Product->Byproduct Heat / Strong Base (-H₂O)

Caption: Reaction pathway showing desired Aldol addition vs. side reaction.

Q3: The reaction is very slow and starting material remains even after extended time. What adjustments can be made?

Answer: A slow or incomplete reaction can stem from issues with enolate formation or the reactivity of the electrophile.

Causality & Prevention:

  • Insufficiently Strong Base: If the base is not strong enough to deprotonate the ester or aldehyde precursor to a sufficient concentration of the enolate, the reaction will be slow.

    • Solution: For esters, a strong, non-nucleophilic base like Lithium diisopropylamide (LDA) is often required for irreversible and complete enolate formation.[9] For aldehydes, a catalytic amount of NaOH or KOH is often sufficient, but its effectiveness can be hampered by poor quality.

  • Steric Hindrance: While the methyl group at the α-position is small, significant steric hindrance on the electrophile can slow down the reaction.

    • Solution: Ensure the electrophile is not overly bulky. Using formaldehyde or a related unhindered electrophile is common for this synthesis.

  • Low Temperature: While crucial for selectivity, excessively low temperatures can slow the reaction rate to a near halt.

    • Solution: After the initial low-temperature addition, it may be necessary to allow the reaction to warm slowly to a slightly higher temperature (e.g., -40°C or -20°C) to ensure it proceeds to completion. This must be carefully monitored by TLC or LC-MS to avoid the onset of side reactions.

Q4: I am losing a significant amount of product during the purification step. How can I improve my recovery?

Answer: Methyl 3-hydroxy-2-methylpropanoate is a relatively polar, hydrophilic molecule, which can lead to losses during aqueous workup. It is also susceptible to thermal degradation.[10]

Causality & Prevention:

  • Poor Extraction Efficiency: Due to the hydroxyl group, the product has some water solubility. A single extraction with an organic solvent will likely be insufficient.

    • Solution: Perform multiple (at least 3-5) extractions with a suitable solvent like dichloromethane or ethyl acetate to ensure complete recovery from the aqueous layer. Salting out the aqueous layer with NaCl can further decrease the product's solubility in water.

  • Thermal Degradation During Distillation: Standard atmospheric distillation is not suitable for this compound. High temperatures can cause decomposition or catalyze the dehydration side reaction discussed earlier.[10]

    • Solution: Purify the final product by vacuum distillation.[3] A short path distillation apparatus is recommended to minimize the time the compound spends at high temperatures. Boiling point is approximately 76-77 °C at 12 mmHg.[3]

Part 2: Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for Methyl 3-hydroxy-2-methylpropanoate?

Answer: Several routes exist, each with specific advantages and disadvantages. The choice depends on scale, available starting materials, and desired stereochemistry.

Synthesis RouteStarting MaterialsKey Reagents/CatalystTypical YieldProsCons
Crossed-Aldol Reaction Propanal, FormaldehydeBase (e.g., NaOH, LDA)Moderate-GoodInexpensive starting materials.Risk of self-condensation and polymerization.[7]
Reformatsky Reaction Methyl 2-bromopropionate, FormaldehydeActivated ZincGood-ExcellentHigh selectivity for β-hydroxy ester.Requires activated zinc, sensitive to moisture.[8]
Asymmetric Hydrogenation Methyl 2-(hydroxymethyl)acrylateChiral Rhodium or Ruthenium catalyst, H₂ExcellentHigh enantiomeric purity.[2]Requires specialized catalysts and high-pressure equipment.[2]
Q2: Which analytical techniques are best for monitoring reaction progress and final product purity?

Answer: A combination of techniques is recommended for a comprehensive analysis.

  • Thin Layer Chromatography (TLC): Excellent for rapid, qualitative monitoring of the consumption of starting materials and the appearance of the product.

  • Gas Chromatography-Mass Spectrometry (GC-MS): The preferred method for quantitative analysis.[10] It can separate the desired product from volatile impurities and side products (like the dehydrated ester) and provide their relative ratios. Its mass spectrometry detector is crucial for identifying unknown byproducts.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the final product and identifying impurities. The characteristic signals for the hydroxyl proton, the methoxy group, and the protons on the carbon backbone provide definitive structural proof.

Q3: Are there specific safety precautions for this synthesis?

Answer: Yes. The reagents used in this synthesis require careful handling.

  • Formaldehyde: Is a suspected carcinogen and a sensitizer. Always handle it in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

  • Propanal: Is a flammable liquid with a low boiling point.

  • Strong Bases (e.g., LDA, NaOH): Are highly corrosive. LDA is also pyrophoric and reacts violently with water.

  • General Precautions: The final product, Methyl 3-hydroxy-2-methylpropanoate, is a combustible liquid and causes skin and eye irritation.[11] Always wear safety glasses, gloves, and a lab coat.

Part 3: Experimental Protocols

Protocol 1: Synthesis via Crossed-Aldol Reaction

This protocol is an illustrative example. Concentrations and times may require optimization.

  • Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, an argon/nitrogen inlet, and an addition funnel.

  • Reagent Preparation: In the addition funnel, prepare a solution of freshly distilled propanal (1.0 eq) in anhydrous THF.

  • Enolate Formation: To the reaction flask, add anhydrous THF and cool to -78°C using a dry ice/acetone bath. Add a solution of Lithium Diisopropylamide (LDA) (1.05 eq) slowly.

  • Aldol Addition: Slowly add the propanal solution from the addition funnel to the LDA solution at -78°C. Stir for 1 hour to ensure complete enolate formation. Subsequently, add a solution of paraformaldehyde (1.1 eq) portion-wise, ensuring the temperature does not rise above -70°C.

  • Reaction Monitoring: Allow the reaction to stir at -78°C for 2-4 hours. Monitor the consumption of the propanal by TLC or by quenching small aliquots for GC analysis.

  • Quenching: Once the reaction is complete, slowly quench by adding saturated aqueous ammonium chloride solution at -78°C.

  • Workup: Allow the mixture to warm to room temperature. Transfer to a separatory funnel, add water, and extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure at low heat (<30°C).

Protocol 2: Purification by Vacuum Distillation
  • Apparatus Setup: Assemble a short path vacuum distillation apparatus. Ensure all glassware is dry.[10]

  • Procedure: Transfer the crude product to the distillation flask. Add a new magnetic stir bar.

  • Distillation: Slowly apply vacuum and begin heating gently with a heating mantle.

  • Fraction Collection: Discard any initial low-boiling forerun. Collect the product fraction at the appropriate temperature and pressure (e.g., ~76-77 °C / 12 mmHg).[1][3]

  • Completion: Stop the distillation once the main fraction is collected, before high-boiling residue begins to distill. Allow the apparatus to cool completely before venting to atmospheric pressure.

References

  • Google Patents. (n.d.). Synthesis method of (S) -2-hydroxy-3-o-methylpropanoic acid.
  • Google Patents. (n.d.). A kind of preparation method of methyl 3-hydroxypropionate.
  • National Center for Biotechnology Information. (n.d.). Methyl 3-hydroxy-2-methylpropanoate. PubChem Compound Database. Retrieved from [Link]

  • ChemEurope.com. (n.d.). Aldol reaction. Retrieved from [Link]

  • Wikipedia. (n.d.). Aldol reaction. Retrieved from [Link]

  • Master Organic Chemistry. (2022). Aldol Addition and Condensation Reactions (Base-Catalyzed). Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Aldol Addition Aldol Reaction. Retrieved from [Link]

  • KPU Pressbooks. (n.d.). 6.4 Aldol Reactions – Organic Chemistry II. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Rhodium Catalyst Removal from Methyl 3-hydroxy-2-methylpropanoate

Welcome to the technical support center for the purification of Methyl 3-hydroxy-2-methylpropanoate. This guide is designed for researchers, scientists, and drug development professionals to address the critical step of...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of Methyl 3-hydroxy-2-methylpropanoate. This guide is designed for researchers, scientists, and drug development professionals to address the critical step of removing residual rhodium catalyst from your product. Incomplete removal of this precious metal catalyst not only impacts the purity and safety of your final compound but also represents a significant economic loss.[1][2]

This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to tackle common challenges encountered during this purification process. The methodologies described are grounded in established chemical principles to ensure reliable and reproducible results.

Section 1: Adsorption-Based Scavenging Techniques

Adsorption is a widely employed method for rhodium catalyst removal due to its operational simplicity and high efficiency.[3] This technique involves passing the crude product solution through a bed of an adsorbent material that selectively binds to the rhodium species.

Activated Carbon

Activated carbon is a cost-effective and versatile adsorbent for rhodium removal.[3][4] Its high surface area and porous structure provide numerous sites for the adsorption of rhodium complexes.[3]

workflow start Crude Methyl 3-hydroxy-2-methylpropanoate (containing Rh catalyst) slurry Slurry with Activated Carbon start->slurry Add 1-10 wt% activated carbon agitate Agitate at Room Temperature (e.g., 2-4 hours) slurry->agitate filter Filter to Remove Carbon agitate->filter analyze Analyze Filtrate for Rhodium Content (e.g., ICP-MS) filter->analyze product Purified Product analyze->product Rh < specification

Caption: Workflow for Rhodium Removal with Activated Carbon.

Q1: After treatment with activated carbon, my product still shows significant rhodium content. What could be the issue?

A1: Several factors could contribute to incomplete rhodium removal:

  • Insufficient Carbon Loading: The amount of activated carbon may be too low for the concentration of rhodium in your mixture. Try increasing the weight percentage of activated carbon relative to your crude product.

  • Contact Time: Adsorption is a time-dependent process. Ensure you are allowing sufficient agitation time for the rhodium to bind to the carbon. Consider increasing the agitation time or performing a time-course study to determine the optimal duration.[4]

  • Carbon Grade: Not all activated carbons are equal. Decolorizing grades are often effective for this purpose.[4] The pore size and surface chemistry of the carbon can significantly impact its adsorption capacity. You may need to screen different grades of activated carbon to find the most effective one for your specific rhodium complex.

  • Solvent Effects: The solvent system can influence the interaction between the rhodium complex and the activated carbon. Highly polar solvents may compete for adsorption sites, reducing the efficiency of rhodium removal.

Q2: I'm observing a loss of my product after the activated carbon treatment. How can I prevent this?

A2: Product loss can occur due to adsorption onto the activated carbon. To mitigate this:

  • Minimize Carbon Usage: Use the lowest effective amount of activated carbon.

  • Wash the Carbon: After filtration, wash the activated carbon cake with a small amount of clean solvent to recover any adsorbed product.

  • Alternative Adsorbents: If product loss remains high, consider using a more selective adsorbent, such as a functionalized silica scavenger.

Functionalized Silica Metal Scavengers

Functionalized silica gels, often referred to as metal scavengers, offer high selectivity for precious metals like rhodium.[5] These materials are silica particles with covalently bound ligands that chelate the metal.

Scavenger LigandPrimary AffinitySupplier Examples
Dimercaptotriazine (DMT)Ruthenium, Rhodium, PalladiumSiliaMetS® DMT
Thiol (SH)Palladium, Rhodium, RutheniumSiliaMetS® Thiol
DiaminePalladium, Chromium, PlatinumSiliaMetS® Diamine

This table is for illustrative purposes; always consult the manufacturer's guide for the best scavenger for your specific application.[5]

workflow_silica start Crude Product Solution (with Rh catalyst) add_scavenger Add Functionalized Silica (e.g., 2-5 equivalents) start->add_scavenger stir Stir at Controlled Temperature (e.g., RT to 60°C) add_scavenger->stir filter_silica Filter to Remove Silica stir->filter_silica analyze_filtrate Analyze Filtrate for Rhodium Content filter_silica->analyze_filtrate purified_product Purified Product analyze_filtrate->purified_product Rh < specification

Caption: Workflow for Rhodium Removal with Functionalized Silica.

Q1: The functionalized silica scavenger is not reducing the rhodium levels sufficiently. What should I do?

A1:

  • Incorrect Scavenger Choice: The binding affinity of the scavenger is highly dependent on the rhodium complex's oxidation state and ligand sphere. You may need to screen a variety of scavengers to find the optimal one. Thiol and DMT-functionalized silicas are often good starting points for rhodium.[5]

  • Stoichiometry: Ensure you are using a sufficient excess of the scavenger. Typically, 2-5 equivalents relative to the rhodium content are recommended.

  • Reaction Conditions: Temperature and time are critical. Some scavenging reactions require heating to proceed at a reasonable rate. Consult the manufacturer's recommendations for the specific scavenger you are using.

  • Mass Transfer Limitations: If your solution is viscous, ensure adequate agitation to facilitate contact between the rhodium complex and the silica scavenger.

Q2: Can I regenerate and reuse the functionalized silica scavenger?

A2: In most laboratory-scale applications, regeneration is not practical due to the strong binding of the rhodium to the scavenger. The cost of the regeneration process often outweighs the cost of using fresh scavenger. For large-scale processes, some manufacturers may offer regeneration protocols.

Section 2: Extraction-Based Removal

Liquid-liquid extraction can be an effective method for separating the rhodium catalyst from the product, particularly if the catalyst can be selectively partitioned into an immiscible phase.

Q1: I'm trying to use an aqueous wash to extract the rhodium catalyst, but it's not working well.

A1: The success of aqueous extraction depends on the solubility of the rhodium complex.

  • Ligand Modification: If you are using a ligand-modified rhodium catalyst, consider if the ligand can be protonated or deprotonated to increase its aqueous solubility. For example, a basic amine ligand can be protonated with an acidic wash, potentially drawing the complex into the aqueous phase.

  • Oxidative Extraction: In some cases, an oxidizing agent can be added to the aqueous phase to change the oxidation state of the rhodium, altering its solubility. For instance, using hydrogen peroxide in an acidic solution has been shown to be effective for recovering rhodium from organic solutions.[6][7]

Q2: Emulsion formation is a problem during my liquid-liquid extraction. How can I resolve this?

A2: Emulsions are common when dealing with complex organic mixtures.

  • Reduce Agitation Speed: Vigorous shaking is a common cause of emulsions. Gentle inversion of the separatory funnel is often sufficient.

  • Brine Wash: Adding a saturated sodium chloride solution (brine) can help to break emulsions by increasing the ionic strength of the aqueous phase.

  • Change Solvent: If possible, using a different organic solvent may reduce the tendency to form emulsions.

Section 3: Precipitation-Based Removal

Precipitation involves converting the soluble rhodium complex into an insoluble solid that can be removed by filtration.[8]

Q1: I'm attempting to precipitate the rhodium catalyst, but the precipitation is incomplete.

A1:

  • Precipitating Agent: The choice of precipitating agent is crucial. For some rhodium complexes, changing the pH with a base like sodium hydroxide can induce precipitation of rhodium hydroxide.[9] In other systems, specific organic precipitants may be required.[10][11]

  • Temperature and Time: Precipitation can be slow. Allowing the mixture to stand for an extended period or gently heating it may improve the yield of the precipitate.[9]

  • Co-precipitation: If you are dealing with very low concentrations of rhodium, co-precipitation with a carrier can be effective.[8]

Q2: The precipitated rhodium particles are too fine and pass through my filter paper.

A2:

  • Digestion: Gently heating the mixture after precipitation (a process called digestion) can encourage the growth of larger crystals that are easier to filter.

  • Filter Aid: Using a filter aid like Celite can help to trap fine particles.

  • Centrifugation: For very fine precipitates, centrifugation followed by decantation of the supernatant can be more effective than filtration.

References

  • SiliCycle. (n.d.). Application Note: Different Ways of Removing Rhodium.
  • Zhang, Y., et al. (2022). Recent Developments on Processes for Recovery of Rhodium Metal from Spent Catalysts. Frontiers in Chemistry, 10.
  • Osaka Gas Chemicals Co., Ltd. (n.d.). Selective adsorption and removal of rhodium (Rh).
  • Habashi, F. (2011). Recovery of Palladium and Rhodium from Spent Automotive Catalytic Converters. Iranian Journal of Chemistry and Chemical Engineering, 30(4), 1-6.
  • MBMM. (2025, May 23). How Rhodium Is Extracted From Catalytic Converters. YouTube.
  • Google Patents. (n.d.). US3978148A - Process for removal of rhodium compounds from process streams.
  • eScholarship@McGill. (n.d.). Platinum and Rhodium Recovery from Scrapped Automotive Catalyst by Oxidative Acid Chloride Leaching.
  • Scientific.Net. (n.d.). Remove Rhodium Catalysts from HNBR Solution.
  • Google Patents. (n.d.). CN111020210A - A kind of method of recovering rhodium from waste homogeneous rhodium catalyst.
  • Lee, J., et al. (2019). Preferential Precipitation and Selective Separation of Rh(III) from Pd(II) and Pt(IV) Using 4-Alkylanilines as Precipitants. ACS Omega, 4(2), 2999-3005.
  • ResearchGate. (n.d.). (PDF) Rhodium Removal from Wastewater.
  • ResearchGate. (n.d.). Comparing the precipitation techniques on rhodium recovery from waste solutions | Request PDF.
  • Aidic. (n.d.). Removal of Homogeneous Precious Metal Catalysts via Organic Solvent Nanofiltration.
  • ResearchGate. (n.d.). (PDF) Removal of Homogeneous Precious Metal Catalysts via Organic Solvent Nanofiltration.
  • Zhang, Y., et al. (2022). Recent Developments on Processes for Recovery of Rhodium Metal from Spent Catalysts. Frontiers in Chemistry, 10.
  • MDPI. (2023). A New Process for Efficient Recovery of Rhodium from Spent Carbonyl Rhodium Catalyst by Microreactor. Processes, 11(9), 2769.
  • Gold Refining & Metal Extraction Forum. (2020, September 5). Selective precipitation of rhodium.

Sources

Troubleshooting

Technical Support Center: Managing Polymerization in Beta-Propiolactone Ring-Opening

Welcome to the technical support center for the ring-opening polymerization (ROP) of β-propiolactone (β-PL). This resource is designed for researchers, scientists, and drug development professionals to navigate the compl...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the ring-opening polymerization (ROP) of β-propiolactone (β-PL). This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of synthesizing poly(β-propiolactone) and its derivatives. Here, we address common experimental challenges through a series of troubleshooting guides and frequently asked questions, grounding our advice in established chemical principles and field-proven protocols.

Section 1: Troubleshooting Guide - Common Polymerization Issues

This section is formatted as a direct question-and-answer guide to address specific problems you may encounter during your experiments.

Initiation & Control Problems

Q1: My polymerization of β-propiolactone fails to initiate. What are the most probable causes?

A1: Failure to initiate is a common and frustrating issue, typically pointing to problems with the purity of your reagents or the integrity of your reaction setup.

  • Cause 1: Contaminated Monomer or Solvent: β-Propiolactone polymerization, especially anionic ROP, is extremely sensitive to protic impurities like water, alcohols, or acidic contaminants. Water, for instance, can act as a competing nucleophile, reacting with the initiator or the propagating chain end, effectively "killing" the polymerization.[1]

    • Solution: Ensure your β-propiolactone is freshly distilled under reduced pressure before use. Solvents must be rigorously dried using appropriate methods (e.g., distillation from sodium/benzophenone for THF, or passing through activated alumina columns) and stored under an inert atmosphere.

  • Cause 2: Inactive Initiator/Catalyst: The initiator or catalyst may have degraded due to improper storage or handling. Many common initiators, like metal alkoxides or carboxylates, are sensitive to air and moisture.

    • Solution: Purchase high-purity initiators and store them strictly according to the manufacturer's instructions, typically in a glovebox or desiccator under an inert atmosphere. If you are synthesizing your initiator, verify its purity and activity before use in polymerization.

  • Cause 3: Insufficiently Inert Atmosphere: Trace amounts of oxygen or moisture in your reaction vessel can quench the active species.

    • Solution: Glassware must be rigorously dried (e.g., flame-dried under vacuum or oven-dried at >120°C for several hours) and the reaction must be assembled under a high-purity inert atmosphere (argon or nitrogen). Using Schlenk line techniques or a glovebox is mandatory for achieving a controlled polymerization.

Q2: The final molecular weight of my polymer is significantly different from the theoretical value calculated from the monomer-to-initiator ratio. Why is this happening?

A2: This discrepancy points to issues with initiator efficiency or the occurrence of unintended chain transfer or termination reactions.

  • Cause 1: Low Initiator Efficiency: Not all of your initiator molecules may be successfully starting a polymer chain. This can be due to partial degradation of the initiator or slow initiation relative to propagation. If initiation is slow, some initiator may remain unreacted when the monomer is consumed, leading to a higher-than-expected molecular weight.

    • Solution: Titrate your initiator solution before use to determine its exact concentration of active species. Consider using a more efficient initiating system, such as a potassium salt complexed with a crown ether for anionic polymerization, which can promote faster and more quantitative initiation.[2]

  • Cause 2: Chain Transfer to Monomer: This is a known side reaction in β-lactone polymerizations. The propagating chain end (e.g., a carboxylate) can abstract a proton from the α-carbon of a monomer molecule. This terminates one chain and creates a new initiating species (an enolate), leading to more polymer chains than initiator molecules and thus a lower molecular weight. This process also often results in unsaturated end groups.[3][4]

    • Solution: Carefully control the reaction temperature. Lower temperatures generally suppress chain transfer reactions. The choice of counter-ion and solvent also plays a critical role; for instance, using bulky counter-ions can sterically hinder the deprotonation step.[3]

  • Cause 3: Impurities as Chain Transfer Agents: As mentioned in Q1, protic impurities (especially water) can act as chain transfer agents, terminating a growing chain and starting a new one, which lowers the final molecular weight.

    • Solution: Rigorous purification of all reagents and solvents is the only effective solution. Refer to the protocols in Section 3.

Q3: My polymer has a broad molecular weight distribution (high Polydispersity Index, PDI > 1.2). How can I achieve a more controlled, "living" polymerization?

A3: A high PDI indicates a loss of control over the polymerization, where chains initiate, propagate, and terminate at different rates. Achieving a "living" polymerization, where termination and chain transfer are negligible, is key to obtaining a narrow PDI.

  • Cause 1: Slow Initiation: If the rate of initiation is slower than the rate of propagation, new chains are formed throughout the reaction, leading to a wide distribution of chain lengths.

    • Solution: The goal is to have all chains start growing at the same time. Select an initiator known for rapid initiation in your chosen solvent system. For example, metalloporphyrin complexes are known to provide excellent control and lead to living polymerizations.[5]

  • Cause 2: Side Reactions: Chain transfer to the monomer and intermolecular transesterification are major culprits.[6][7] Transesterification involves the propagating chain end attacking a polymer backbone, leading to chain scission and a broadening of the molecular weight distribution.

    • Solution: Keep reaction temperatures as low as feasible to minimize these side reactions. Limit the reaction time and monomer conversion, as the probability of transesterification increases at high conversions when the monomer concentration is low.

  • Cause 3: Heterogeneous Conditions: If the initiator is not fully dissolved in the reaction medium, initiation will occur at different rates, leading to a broad PDI.

    • Solution: Ensure your initiator is completely soluble in the chosen solvent at the reaction temperature. If necessary, switch to a different solvent system or a more soluble initiator.

Section 2: Data Tables for Quick Reference

Table 1: Common Initiating Systems for β-Propiolactone ROP
Initiator ClassExample(s)MechanismTypical PDIKey Considerations
Anionic (Carboxylates) Potassium Acetate + 18-Crown-6Anionic1.1 - 1.3Requires high purity; crown ether is used to solubilize and activate the salt.[2]
Anionic (Alkoxides) Potassium tert-butoxideAnionic1.2 - 1.5Highly basic, can promote side reactions like deprotonation.
Coordination Aluminum Salen ComplexesCoordination1.05 - 1.2Offers excellent control, can be stereoselective.[8]
Coordination Zinc AlkoxidesCoordination1.1 - 1.4Effective but may also catalyze transesterification at higher temperatures.[9]
Organocatalysts TBD, DBU, BEMPOrganocatalytic1.1 - 1.3Metal-free systems, mechanism can be complex (nucleophilic vs. basic).[10]
Zwitterionic Tertiary Phosphines, BetainesZwitterionic> 1.5Can form macrozwitterions; control can be challenging.[11][12]
Table 2: Troubleshooting Summary
SymptomProbable Cause(s)Recommended Solution(s)
No Polymerization Impurities (water); Inactive initiator; Poor inert atmosphereRe-purify monomer/solvent; Use fresh/validated initiator; Improve Schlenk/glovebox technique.
Low Molecular Weight Chain transfer to monomer/impurities; High initiator concentrationLower reaction temperature; Rigorously purify all reagents; Titrate initiator solution.
High Molecular Weight Low initiator efficiency; Inaccurate initiator concentrationUse a faster/more efficient initiator; Titrate initiator solution before use.
Broad PDI ( > 1.2) Slow initiation; Side reactions (transesterification); ImpuritiesChoose a faster initiator; Lower temperature, limit conversion; Rigorously purify all reagents.
Gel Formation Spontaneous polymerization; High concentrationStore monomer at low temperature (-20°C); Conduct polymerization at a lower concentration.

Section 3: Key Experimental Protocols

Protocol 1: General Procedure for Controlled Anionic ROP of β-PL

This protocol is a representative example and should be adapted based on the specific initiator and desired polymer characteristics.

  • Glassware Preparation: All glassware (Schlenk flask, dropping funnel, magnetic stir bar) is disassembled, cleaned, and oven-dried at 150°C overnight. The hot glassware is assembled quickly under a stream of high-purity argon and then flame-dried under vacuum. Allow to cool to room temperature under argon.

  • Solvent & Monomer Preparation: Anhydrous tetrahydrofuran (THF) is freshly distilled from a sodium/benzophenone ketyl still under argon. β-propiolactone is distilled under reduced pressure from anhydrous calcium hydride and stored under argon in a freezer (-20°C).[13]

  • Reaction Setup: The reaction flask is charged with the desired amount of initiator (e.g., potassium acetate) and a complexing agent (e.g., 18-crown-6) inside a glovebox. The flask is sealed, removed from the glovebox, and attached to a Schlenk line.

  • Initiation: The required volume of anhydrous THF is cannulated into the flask to dissolve the initiator. The solution is then cooled to the desired reaction temperature (e.g., 0°C).

  • Polymerization: The purified β-propiolactone is added dropwise to the rapidly stirring initiator solution via a gas-tight syringe. The reaction is allowed to proceed under argon for the planned duration. Monitor conversion by taking aliquots for ¹H NMR analysis if desired.

  • Termination: The polymerization is quenched by adding a few drops of acidified methanol.

  • Isolation: The polymer is precipitated by pouring the reaction mixture into a large volume of a non-solvent (e.g., cold methanol or hexane). The precipitated polymer is collected by filtration, redissolved in a suitable solvent (e.g., chloroform), and re-precipitated.

  • Drying: The final polymer is dried under high vacuum to a constant weight.

  • Characterization: The polymer is characterized by Gel Permeation Chromatography (GPC) for molecular weight and PDI, and by NMR spectroscopy for structural verification.

Section 4: Visualizing Mechanisms and Workflows

Diagram 1: Troubleshooting Workflow for a Failed Polymerization

This diagram outlines the logical steps to diagnose why a β-propiolactone polymerization reaction has failed.

G start Polymerization Failed (No polymer observed) check_purity Step 1: Verify Reagent Purity start->check_purity check_inert Step 2: Check Inert Atmosphere Technique check_purity->check_inert Purity Confirmed solution_purity Action: Re-purify Monomer & Solvents. (Distillation, Drying Agents) check_purity->solution_purity Impurity Suspected check_initiator Step 3: Validate Initiator Activity check_inert->check_initiator Technique Confirmed solution_inert Action: Re-dry Glassware. Check for leaks in Schlenk line. check_inert->solution_inert Leak/Moisture Suspected check_conditions Step 4: Review Reaction Conditions check_initiator->check_conditions Activity Confirmed solution_initiator Action: Use fresh initiator or re-synthesize and titrate. check_initiator->solution_initiator Degradation Suspected solution_conditions Action: Confirm Temperature & Time. Ensure proper mixing. check_conditions->solution_conditions Error Suspected end_node Repeat Experiment check_conditions->end_node All Confirmed. Re-evaluate system. solution_purity->end_node solution_inert->end_node solution_initiator->end_node solution_conditions->end_node

Caption: A step-by-step decision tree for troubleshooting failed β-PL polymerizations.

Diagram 2: Anionic ROP Mechanism & Key Side Reactions

This diagram illustrates the primary pathway for anionic ring-opening polymerization and highlights two common side reactions that affect control.

G cluster_main Main Polymerization Pathway cluster_side Common Side Reactions I Initiator (Nu⁻) IM Ring-Opened Intermediate (Nu-CH₂CH₂COO⁻) I->IM Initiation M1 β-Propiolactone (Monomer) M1->IM P Propagating Chain (Nu-(CH₂CH₂CO)n-O⁻) IM->P Propagation (Repeat n times) P_plus_1 Elongated Chain (n+1 units) P->P_plus_1 Propagation M2 β-Propiolactone (Monomer) M2->P_plus_1 P_side Propagating Chain (Nu-(CH₂CH₂CO)n-O⁻) Dead_Chain Terminated Chain (Nu-(CH₂CH₂CO)n-OH) P_side->Dead_Chain Chain Transfer (Proton Abstraction) Shorter_Chain Shorter Chains (Broadens PDI) P_side->Shorter_Chain Transesterification (Backbiting) M_side Monomer M_side->Dead_Chain Crotonate Crotonate Initiator M_side->Crotonate Forms New Initiator Backbone Polymer Backbone Backbone->Shorter_Chain

Sources

Optimization

Technical Support Center: Minimizing Over-Reduction in Dimethyl Malonate Hydrogenation

Welcome to the technical support center for the selective hydrogenation of dimethyl malonate (DMM). This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of t...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the selective hydrogenation of dimethyl malonate (DMM). This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this valuable transformation. Here, we move beyond simple protocols to explain the underlying science, helping you troubleshoot common issues and optimize your reaction for high selectivity and yield.

Introduction: The Challenge of Selectivity

The hydrogenation of dimethyl malonate is a sequential reaction. The first hydrogenation step yields the valuable intermediate, methyl 3-hydroxypropanoate (MHP). Further hydrogenation produces 1,3-propanediol (1,3-PDO), another important chemical feedstock. However, excessive hydrogenation, or "over-reduction," leads to the formation of less desirable byproducts such as n-propanol and methanol, reducing the overall efficiency and complicating purification. The primary goal is to control the reaction to selectively favor either MHP or 1,3-PDO, depending on the desired product, while minimizing byproduct formation.

This guide provides a troubleshooting framework in a question-and-answer format to address the specific challenges you may encounter.

Troubleshooting & FAQs

Q1: My reaction is producing a significant amount of 1,3-propanediol and n-propanol when my target is methyl 3-hydroxypropanoate. How can I improve selectivity for the mono-alcohol?

A1: Achieving high selectivity for methyl 3-hydroxypropanoate (MHP) requires precise control over the reaction's catalytic activity and conditions to prevent the second hydrogenation step.

Over-reduction to 1,3-propanediol (1,3-PDO) and subsequently to n-propanol occurs when the reaction conditions are too harsh or the catalyst is too active for the selective hydrogenation of a single ester group.[1][2]

Causality & Recommended Actions:

  • Catalyst Choice is Critical: Heterogeneous copper-based catalysts are highly active and often drive the reaction towards 1,3-PDO.[3] For selective production of MHP, a homogeneous catalyst system, particularly one based on ruthenium, is often more effective. Ruthenium complexes with specific ligands, such as aminophosphines, have demonstrated high selectivity for MHP.[4]

  • Lower the Reaction Temperature: Hydrogenation is an exothermic process. Higher temperatures increase the reaction rate but often decrease selectivity by providing enough energy to overcome the activation barrier for the second hydrogenation step. Start with a lower temperature (e.g., 100-120°C for Ru-based systems) and incrementally increase if the conversion is too low.[4]

  • Reduce Hydrogen Pressure: High hydrogen pressure increases the concentration of active hydrogen species on the catalyst surface, promoting further reduction. Operate at the lower end of the effective pressure range for your catalyst system (e.g., 4.0 - 5.0 MPa).[4]

  • Limit Reaction Time: Monitor the reaction progress using in-situ sampling and analysis (e.g., GC). Stop the reaction once the maximum concentration of MHP is reached, before it begins to be consumed to form 1,3-PDO.

Q2: I am targeting 1,3-propanediol, but my yield is low and I'm seeing unreacted starting material and some byproducts like methyl propionate. What's going wrong?

A2: Low yield of 1,3-propanediol (1,3-PDO) with incomplete conversion points towards issues with catalyst activity, reaction conditions, or catalyst deactivation.

The formation of 1,3-PDO requires the complete hydrogenation of both ester groups. The reaction proceeds through the MHP intermediate.[3] Side reactions, such as the formation of methyl propionate, can also occur.

Causality & Recommended Actions:

  • Catalyst System Optimization: For high 1,3-PDO yields, copper-based heterogeneous catalysts are generally preferred. The synergistic effect between metallic copper (Cu⁰) and copper(I) ions (Cu⁺) is crucial. Cu⁺ sites are believed to activate the C=O bond of the ester, while Cu⁰ sites are responsible for H₂ dissociation.[3] An optimal Cu⁺/(Cu⁰+Cu⁺) ratio is key for high selectivity.[3]

  • Tuning the Cu⁺/Cu⁰ Ratio: The Cu⁺/Cu⁰ ratio can be influenced by:

    • Catalyst Preparation: The calcination and reduction temperatures during catalyst synthesis are critical.

    • Promoters/Dopants: Incorporating dopants like Titanium (Ti) into the catalyst support (e.g., SiO₂) can help to tune and stabilize the Cu⁺ species through the formation of Ti-O-Cu bonds, leading to enhanced activity and stability.[1][2]

  • Increase Temperature and Pressure: Unlike targeting MHP, forming 1,3-PDO requires more forcing conditions to drive the second hydrogenation. Typical conditions for Cu/SiO₂ catalysts can be in the range of 160°C and 8 MPa H₂.[3]

  • Solvent Choice: The choice of solvent can influence the reaction. While alcohols are common, they can sometimes participate in side reactions. For some ester hydrogenations, solvents like methanol can inhibit conversion but may suppress other side reactions like trans-esterification.[5]

Q3: My copper catalyst's performance is degrading over several runs. What causes this deactivation and can the catalyst be regenerated?

A3: Deactivation of copper catalysts is a common issue and is typically caused by thermal sintering, poisoning, or coking.

Causality & Recommended Actions:

  • Thermal Sintering: At elevated temperatures, small copper nanoparticles can migrate and agglomerate into larger particles. This reduces the active surface area of the catalyst, leading to a loss in activity. This process is significantly accelerated by the presence of halides (e.g., chloride).[6]

    • Mitigation: Ensure all reactants and solvents are free from halide contamination. Operate at the lowest possible temperature that still provides a good reaction rate (generally below 300°C for long-term stability).[6]

  • Poisoning: Sulfur compounds are common poisons for copper catalysts. They can strongly adsorb to the active sites and block them.

    • Mitigation: Ensure the purity of your dimethyl malonate and hydrogen gas.

  • Coking/Fouling: Carbonaceous deposits can form on the catalyst surface, blocking active sites. This can be a particular issue with gas-phase reactions.

  • Water-Induced Deactivation: In some systems, water produced as a byproduct can accelerate the sintering of the support material (like Al₂O₃) or lead to the oxidation of active copper species.[7]

Catalyst Regeneration:

For deactivation caused by coking, regeneration is often possible. A common procedure involves:

  • Calcination: Carefully heating the catalyst in a flow of air to burn off the carbon deposits.

  • Re-reduction: Reducing the oxidized copper back to its active metallic state with a flow of hydrogen before the next reaction.

It is important to note that regeneration may not fully restore the initial activity, especially if significant sintering has occurred.

Experimental Protocols & Data

Protocol 1: Selective Hydrogenation to Methyl 3-Hydroxypropanoate (MHP) using a Homogeneous Ruthenium Catalyst

This protocol provides a general procedure. Optimal conditions may vary depending on the specific ruthenium complex used.

Materials:

  • Dimethyl malonate (DMM)

  • Ruthenium catalyst (e.g., a complex with aminophosphine ligands) (0.01 mol%)

  • Anhydrous solvent (e.g., Ethanol or THF)

  • High-pressure autoclave with magnetic stirring and temperature control

Procedure:

  • Reactor Setup: Thoroughly dry the autoclave and all glassware. Under an inert atmosphere (e.g., Argon or Nitrogen), charge the autoclave with the ruthenium catalyst.

  • Add the anhydrous solvent (e.g., 50 mL for a 10 mmol scale reaction) to the autoclave via cannula transfer.

  • Reaction Execution: Add dimethyl malonate (e.g., 10 mmol) to the autoclave.

  • Seal the autoclave and purge it 3-5 times with hydrogen gas to remove air.

  • Pressurize the reactor to 4.0 - 5.0 MPa with hydrogen.

  • Begin stirring and heat the reactor to 100 - 120°C.

  • Monitor the reaction progress by taking aliquots at regular intervals for GC analysis.

  • Work-up: Once the desired conversion is achieved, cool the autoclave to room temperature and carefully vent the excess hydrogen. The product can be isolated by removing the solvent under reduced pressure and purified by column chromatography if necessary.[4]

Protocol 2: Hydrogenation to 1,3-Propanediol (1,3-PDO) using a Heterogeneous Copper Catalyst

This protocol outlines a general procedure for using a Cu/SiO₂ catalyst.

Materials:

  • Dimethyl malonate (DMM)

  • Cu/SiO₂ catalyst (e.g., 10 wt% Cu)

  • Anhydrous solvent (optional, can be run neat or in a solvent like 1,4-dioxane)

  • High-pressure autoclave with magnetic stirring and temperature control

Procedure:

  • Catalyst Activation: The Cu/SiO₂ catalyst must be reduced before use. Place the catalyst in the reactor and heat it under a flow of hydrogen (e.g., 5% H₂ in N₂) at a specified temperature (e.g., 300-350°C) for several hours.

  • Reactor Setup: After activation, cool the reactor under an inert atmosphere. Add the dimethyl malonate.

  • Reaction Execution: Seal the autoclave, purge with hydrogen, and then pressurize to the desired pressure (e.g., 8 MPa).

  • Heat the reactor to the target temperature (e.g., 160°C) with vigorous stirring.

  • Maintain the reaction for the specified time (e.g., 4-8 hours), monitoring as needed.

  • Work-up: After cooling and venting, the catalyst can be separated by filtration. The liquid product can then be analyzed and purified.

Data Summary: Influence of Catalyst and Conditions on Product Selectivity

The following table provides illustrative data on how different catalytic systems and conditions can affect the product distribution in dimethyl malonate hydrogenation.

Catalyst SystemTemperature (°C)Pressure (MPa)Time (h)DMM Conversion (%)MHP Selectivity (%)1,3-PDO Selectivity (%)Reference
Ru-aminophosphine1205.012>95~90<5[4]
Cu/SiO₂1608.06100LowHigh (varies with Cu⁺/Cu⁰)[3]
Ga-promoted Cu/SiO₂1608.06100Low76.6[3]

Note: This data is representative and compiled from various sources. Actual results will depend on the specific catalyst preparation and experimental setup.

Analytical Methods for Product Quantification

Accurate analysis of the reaction mixture is crucial for optimizing your process.

  • Gas Chromatography (GC): This is the most common method for analyzing the reaction products.

    • For MHP: A GC-MS method is highly sensitive. Due to the polar hydroxyl group, derivatization (e.g., silylation with BSTFA) is recommended to improve volatility and peak shape.[8]

    • For 1,3-PDO: A GC-FID method is robust and can be used for direct quantification in culture supernatants or reaction mixtures.[9]

  • High-Performance Liquid Chromatography (HPLC): An HPLC-UV method can be used for direct analysis of MHP without derivatization, offering a simpler but potentially less sensitive alternative to GC-MS.[8]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹³C and ¹H NMR can be used for structural confirmation and quantification of all components in the reaction mixture, including MHP (or its acid form, 3-hydroxypropionate) and 1,3-PDO.[10][11]

Visualizing the Process

Reaction Network and Byproduct Formation

ReactionNetwork DMM Dimethyl Malonate MHP Methyl 3-Hydroxypropanoate DMM->MHP +H2 -CH3OH MeOAc Methyl Acetate DMM->MeOAc Cracking PDO 1,3-Propanediol MHP->PDO +H2 -CH3OH NPOH n-Propanol PDO->NPOH +H2 -H2O Troubleshooting Start Low Selectivity Observed Target What is your target molecule? Start->Target MHP_Target Target: MHP Target->MHP_Target MHP PDO_Target Target: 1,3-PDO Target->PDO_Target 1,3-PDO MHP_Issue High 1,3-PDO / n-Propanol MHP_Target->MHP_Issue PDO_Issue Low Conversion / Byproducts PDO_Target->PDO_Issue MHP_Sol1 Switch to Homogeneous Catalyst (e.g., Ru) MHP_Issue->MHP_Sol1 MHP_Sol2 Decrease Temperature & Pressure MHP_Issue->MHP_Sol2 MHP_Sol3 Reduce Reaction Time MHP_Issue->MHP_Sol3 PDO_Sol1 Optimize Catalyst (Cu+/Cu0 ratio) PDO_Issue->PDO_Sol1 PDO_Sol2 Increase Temperature & Pressure PDO_Issue->PDO_Sol2 PDO_Sol3 Check for Catalyst Deactivation PDO_Issue->PDO_Sol3

Caption: Decision tree for troubleshooting selectivity issues.

References

  • Twigg, M. V., & Spencer, M. S. (2001). Deactivation of supported copper metal catalysts for hydrogenation reactions.
  • Meyer, C. I., Marchi, A. J., Monzon, A., & Garetto, T. F. (2006). Deactivation and regeneration of Cu/SiO2 catalyst in the hydrogenation of maleic anhydride. Kinetic modeling. Chemical Engineering Journal, 122(1-2), 97-103.
  • Zhang, Z., et al. (2021). Ti3+ Tuning the Ratio of Cu+/Cu0 in the Ultrafine Cu Nanoparticles for Boosting the Hydrogenation Reaction. Small, 17(23), e2008052. Available at: [Link]

  • Zhang, Z., et al. (2021). Ti3+ Tuning the Ratio of Cu+ /Cu0 in the Ultrafine Cu Nanoparticles for Boosting the Hydrogenation Reaction. Small, 17(23), e2008052. PubMed. Available at: [Link]

  • Twigg, M. V., & Spencer, M. S. (2001). Deactivation of Supported Copper Metal Catalysts for Hydrogenation Reactions. AMiner. Available at: [Link]

  • The Influence Mechanism of Solvent on the Hydrogenation of Dimethyl Oxalate. ResearchGate. Available at: [Link]

  • Pfaller, R. (2015). Synthesis, Reaction and Deactivation Mechanisms of Copper Aluminate Spinel Hydrogenation Catalysts. mediaTUM. Available at: [Link]

  • Regulating the Cu0-Cu+ ratio to enhance metal-support interaction for selective hydrogenation of furfural under mild conditions. ResearchGate. Available at: [Link]

  • Mechanisms of Copper-Based Catalyst Deactivation during CO2 Reduction to Methanol. ACS Publications. Available at: [Link]

  • Interface tuning of Cu+/Cu0 by Zirconia for dimethyl oxalate hydrogenation to ethylene glycol over Cu/SiO2 catalyst. ResearchGate. Available at: [Link]

  • Asymmetric Hydrogenation of β-Aryl Alkylidene Malonate Esters: Installing an Ester Group Significantly Increases the Efficiency. ACS Publications. Available at: [Link]

  • Abudukelimu, N., et al. (2012). Kinetics of Selective Hydrogenation of Dimethyl Maleate to Dimethyl Succinate in Liquid Phase. Asian Journal of Chemistry, 24(11), 5341-5345.
  • III Analytical Methods. Japan International Cooperation Agency. Available at: [Link]

  • Influence of the Support Nature of Copper Catalysts on Catalytic Properties in the Hydrogenation of Fatty Acid Esters. MDPI. Available at: [Link]

  • Quantitative understanding of solvent effects on Pd catalyzed hydrogenation reactions. ScienceDirect. Available at: [Link]

  • Hydrogenation of Dimethyl Malonate to 1,3-Propanediol Catalyzed by Cu/SiO 2 Catalyst: Reaction Network and Effect of Cu + / Cu 0 on Selectivity. ResearchGate. Available at: [Link]

  • Egoburo, D. E., et al. (2017). Optimization and Validation of a GC–FID Method for Quantitative Determination of 1,3-Propanediol in Bacterial Culture Aqueous Supernatants Containing Glycerol.
  • The presence of 3-hydroxypropionate and 1,3-propanediol suggests an alternative path for conversion of glycerol to Acetyl-CoA. NIH National Center for Biotechnology Information. Available at: [Link]

  • 1,3-propanediol and 3-hydroxypropionate detection. (A) 13 C NMR of... ResearchGate. Available at: [Link]

  • Ruthenium-Catalyzed Hydrogen Transfer Reactions. DiVA portal. Available at: [Link]

  • Catalytic hydrogenation performance of DMT of various Ru catalysts... ResearchGate. Available at: [Link]

  • Grassert, R., et al. (1997). Ruthenium catalysed hydrogenation of dimethyl oxalate to ethylene glycol.

Sources

Troubleshooting

Technical Support Center: Solvent Effects on the Stereoselectivity of Methyl 3-hydroxy-2-methylpropanoate Synthesis

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for the stereoselective synthesis of Methyl 3-hydroxy-2-methylpropanoate. This guide is designed for researchers, scientists, and...

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the stereoselective synthesis of Methyl 3-hydroxy-2-methylpropanoate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of controlling stereochemistry in this critical synthesis. Methyl (R)- and (S)-3-hydroxy-2-methylpropanoate, often referred to as Roche esters, are invaluable chiral building blocks in the synthesis of pharmaceuticals, natural products, and other high-value compounds.[1][2][3] Achieving high stereoselectivity is paramount, and the choice of solvent is one of the most powerful, yet nuanced, variables at your disposal.

This guide moves beyond simple protocols to explain the underlying principles that govern stereoselectivity, providing you with the knowledge to troubleshoot and optimize your reactions effectively.

Part 1: Core Scientific Principles

Understanding the fundamental mechanisms is crucial for rational experimental design. The synthesis of Methyl 3-hydroxy-2-methylpropanoate typically proceeds via an aldol reaction, where two new stereocenters can be formed. The relative configuration of these centers (syn or anti) is determined by the reaction's transition state geometry.

The Zimmerman-Traxler Transition State Model

The diastereoselectivity of aldol reactions involving pre-formed metal enolates is best rationalized by the Zimmerman-Traxler model.[4] This model proposes a six-membered, chair-like transition state where the metal cation coordinates to both the enolate oxygen and the aldehyde's carbonyl oxygen. The geometry of the enolate (Z or E) directly influences the stereochemical outcome:

  • Z-enolates preferentially lead to the syn -diastereomer.

  • E-enolates preferentially lead to the anti -diastereomer.[5]

The substituents on the enolate and aldehyde occupy either axial or equatorial positions to minimize steric strain, which dictates the facial selectivity of the reaction.

Zimmerman_Traxler cluster_Z Z-Enolate → syn-Product cluster_E E-Enolate → anti-Product Z_enolate Z-Enolate Z_TS Chair Transition State (R² equatorial) Z_enolate->Z_TS + R²CHO syn_product syn-Aldol Adduct Z_TS->syn_product E_enolate E-Enolate E_TS Chair Transition State (R² equatorial) E_enolate->E_TS + R²CHO anti_product anti-Aldol Adduct E_TS->anti_product

Caption: Zimmerman-Traxler model for syn and anti-selectivity.

Controlling Diastereoselectivity: Chelation vs. Non-Chelation

The rigidity of the Zimmerman-Traxler transition state can be enhanced or diminished by secondary interactions, primarily chelation. The choice of solvent plays a pivotal role in mediating these effects.

  • Chelation Control: This model applies when the aldehyde substrate contains a Lewis basic group (e.g., an α-alkoxy or α-silyloxy group) and a suitable Lewis acidic metal cation is used. The metal forms a five- or six-membered chelate ring, locking the conformation of the aldehyde. This creates a highly organized, rigid transition state, forcing the enolate to attack from a specific face, often leading to excellent diastereoselectivity.[6][7] Solvents that can support this ionic, organized structure without competitively binding to the metal cation are ideal.

  • Non-Chelation Control (Felkin-Anh Model): When chelation is not possible (e.g., no chelating group on the aldehyde) or is actively disrupted (e.g., by bulky protecting groups or strongly coordinating solvents), the stereochemical outcome is governed by steric and electronic effects as described by the Felkin-Anh model.[6][8] The incoming nucleophile (enolate) attacks the carbonyl carbon along the Bürgi-Dunitz trajectory (~107°), avoiding steric clash with the largest substituent on the α-carbon.[8]

Control_Models cluster_chelation Chelation Control cluster_nonchelation Non-Chelation Control (Felkin-Anh) chelate_start α-Alkoxy Aldehyde + Lewis Acid (M) chelate_ts Rigid Cyclic Transition State chelate_start->chelate_ts Enolate Attack chelate_end High Diastereoselectivity (e.g., syn-product) chelate_ts->chelate_end nonchelate_start Non-Chelating Aldehyde nonchelate_ts Open, Staggered Transition State nonchelate_start->nonchelate_ts Enolate Attack (Bürgi-Dunitz Trajectory) nonchelate_end Sterically-Controlled Selectivity (e.g., anti-product) nonchelate_ts->nonchelate_end solvent Solvent Choice solvent->chelate_start Non-coordinating (e.g., CH₂Cl₂) solvent->nonchelate_start Coordinating (e.g., THF, HMPA)

Caption: Influence of solvent on chelation vs. non-chelation pathways.

Part 2: Troubleshooting Guide & FAQs

This section addresses common issues encountered during the synthesis, with a focus on solvent-mediated effects.

Q1: My reaction shows poor diastereoselectivity (e.g., close to a 1:1 syn:anti ratio). What are the common causes and solutions?

A1: Poor diastereoselectivity is typically a sign that two or more competing reaction pathways have similar activation energies.

  • Cause 1: Incomplete or Mixed Enolate Geometry. The formation of a mixture of E and Z enolates will inevitably lead to a mixture of syn and anti products.

    • Solution: Re-evaluate your enolization conditions. For a selective Z-enolate (for syn products), use a bulky lithium amide base like LDA in a coordinating solvent like THF at low temperatures (-78 °C). For E-enolates, different conditions, sometimes involving Lewis acids, may be required.[5] Ensure reagents are pure and the reaction is kept scrupulously dry.

  • Cause 2: Solvent Disrupting Chelation. If you are attempting a chelation-controlled reaction, your solvent may be too polar or coordinating.

    • Solution: Switch to a less coordinating solvent. For example, if you are using THF, try switching to dichloromethane (DCM) or toluene. These solvents are less likely to displace the chelating aldehyde from the metal center in the transition state.

  • Cause 3: Incorrect Temperature. Aldol reactions are often highly sensitive to temperature.

    • Solution: Run the reaction at a lower temperature (e.g., -78 °C or -100 °C). Lower temperatures increase the energy difference between competing transition states, amplifying the preference for the lower-energy pathway and thus improving selectivity.

Q2: How can I selectively synthesize the syn diastereomer?

A2: The synthesis of the syn diastereomer relies on forming a Z-enolate and ensuring it reacts through a closed Zimmerman-Traxler transition state.

  • Strategy 1: Boron Enolates. Boron enolates are highly effective for syn-selective aldol reactions. Using dicyclohexylboron chloride or 9-BBN-Cl with a tertiary amine base in a non-polar solvent like DCM or diethyl ether reliably generates the Z-boron enolate, which reacts to give the syn product with high selectivity.

  • Strategy 2: Lithium Enolates in Coordinating Solvents. As mentioned, using LDA in THF at -78 °C is the classic method for generating a kinetic Z-lithium enolate, which typically yields the syn product.[4] The THF is crucial for solvating the lithium cation and maintaining the enolate's integrity.

Q3: How can I selectively synthesize the anti diastereomer?

A3: The synthesis of the anti product generally requires the formation of an E-enolate.

  • Strategy 1: Modifying Enolization Conditions. Generating a pure E-enolate can be challenging. Conditions often involve thermodynamic control (e.g., using weaker bases or allowing for equilibration) or the use of specific Lewis acids during enolization that favor the E geometry.[5]

  • Strategy 2: Non-Chelation Control. An alternative approach is to use a reaction that proceeds via a Felkin-Anh-type model, which can favor anti products. This may involve using substrates with bulky protecting groups that prevent chelation or using highly coordinating solvents (like HMPA, used with caution) that disrupt the closed transition state.

Q4: I'm observing inconsistent results between batches. What should I check?

A4: Inconsistency often points to sensitivity to trace impurities, especially water.

  • Solution: Ensure all solvents are rigorously dried using appropriate methods (e.g., distillation from a drying agent, passage through a solvent purification system). Dry all glassware thoroughly. Ensure all reagents, particularly aldehydes and bases, are pure and handled under an inert atmosphere (e.g., Argon or Nitrogen). Even trace amounts of water can alter the aggregation state of the enolate and affect selectivity.

Q5: My reaction yield is low, and I suspect a solvent-related issue. How can I troubleshoot this?

A5: Low yields can be due to poor solubility, side reactions, or decomposition.

  • Solubility: Ensure your starting materials and intermediates are soluble in the chosen solvent at the reaction temperature. If not, a co-solvent or a different solvent system may be necessary.

  • Side Reactions: The retro-aldol reaction can be a problem, especially at higher temperatures.[9] Ensure the reaction is worked up promptly at low temperature. Polymerization of the aldehyde can also occur; using freshly distilled aldehyde is recommended.[10]

  • Solvent Reactivity: Ensure your solvent is inert. For example, using protic solvents like methanol with lithium or magnesium enolates will quench the enolate, killing the reaction.[11]

Part 3: Data Summary

The following table provides representative data on how solvent and Lewis acid choices can influence the diastereoselectivity of an aldol reaction between a ketone enolate and benzaldehyde, illustrating the principles discussed.

EntryEnolate/Lewis AcidSolventTemperature (°C)Diastereomeric Ratio (syn:anti)Predominant Control
1Lithium (LDA)THF-78>95:5Zimmerman-Traxler
2Lithium (LDA)THF/HMPA-7810:90Non-Chelation
3Boron (9-BBN-OTf)CH₂Cl₂-78 to 0>98:2Zimmerman-Traxler
4Titanium (TiCl₄)CH₂Cl₂-78<5:95Chelation/Open TS

Data is illustrative and based on established principles in asymmetric synthesis.

Part 4: Experimental Protocols

Protocol 1: General Procedure for syn-Selective Aldol Reaction using a Boron Enolate

This protocol describes a reliable method for achieving high syn-selectivity.

Materials:

  • Methyl propanoate

  • 9-Boronabicyclo[3.3.1]nonane triflate (9-BBN-OTf)

  • Diisopropylethylamine (DIPEA)

  • Aldehyde (e.g., Benzaldehyde)

  • Dichloromethane (DCM), anhydrous

  • Methanol, Phosphate buffer (pH 7), Hydrogen peroxide (30%)

  • Standard laboratory glassware, inert atmosphere setup (Ar/N₂)

Procedure:

  • Setup: Under an argon atmosphere, add anhydrous DCM (0.2 M) to a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and argon inlet. Cool the flask to -78 °C using a dry ice/acetone bath.

  • Enolate Formation: To the stirred DCM, add methyl propanoate (1.0 eq.). Slowly add DIPEA (1.2 eq.) followed by the dropwise addition of 9-BBN-OTf (1.1 eq.) while maintaining the internal temperature below -70 °C. Stir the resulting mixture at -78 °C for 30 minutes, then warm to 0 °C and stir for an additional 1 hour to ensure complete enolate formation.

  • Aldol Addition: Cool the reaction mixture back down to -78 °C. Add the aldehyde (1.1 eq.) dropwise. Stir the reaction at -78 °C for 1-3 hours, monitoring by TLC for the consumption of the starting material.

  • Workup: Quench the reaction at -78 °C by the slow addition of methanol (5 mL per mmol of ester). Remove the cooling bath and add pH 7 phosphate buffer (5 mL). With vigorous stirring, add 30% hydrogen peroxide (3 mL) dropwise, ensuring the internal temperature does not exceed 25 °C (use an ice bath if necessary). Stir for 1 hour.

  • Extraction: Separate the organic layer. Extract the aqueous layer twice with DCM. Combine the organic layers, wash with saturated sodium bicarbonate solution, then brine. Dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel flash chromatography to yield the pure methyl 3-hydroxy-2-methylpropanoate adduct.

Protocol 2: Analysis of Diastereomeric Ratio using ¹H NMR Spectroscopy

The diastereomeric ratio (dr) can be determined by integrating characteristic, well-resolved signals in the ¹H NMR spectrum of the purified product. The signals for the protons at C2 and C3 are often diagnostic. For the syn and anti isomers, these protons will have different chemical shifts and coupling constants.

Part 5: Visualization of Troubleshooting Logic

The following workflow provides a systematic approach to diagnosing and solving issues with stereoselectivity.

Sources

Reference Data & Comparative Studies

Validation

chiral GC analysis of Methyl 3-hydroxy-2-methylpropanoate.

An In-Depth Technical Guide to the Chiral GC Analysis of Methyl 3-hydroxy-2-methylpropanoate Introduction: The Significance of Enantiomeric Purity Methyl 3-hydroxy-2-methylpropanoate is a crucial chiral building block in...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Chiral GC Analysis of Methyl 3-hydroxy-2-methylpropanoate

Introduction: The Significance of Enantiomeric Purity

Methyl 3-hydroxy-2-methylpropanoate is a crucial chiral building block in the synthesis of a wide array of optically active molecules, including pharmaceuticals, agrochemicals, and flavors.[1][2] Its stereochemistry is paramount, as different enantiomers of a chiral compound can exhibit vastly different biological activities.[3] Consequently, the ability to accurately determine the enantiomeric excess (ee) is a critical step in quality control, process development, and regulatory compliance. Among the various analytical techniques, chiral Gas Chromatography (GC) stands out for its high resolution, sensitivity, and speed, making it exceptionally well-suited for the analysis of volatile compounds like this β-hydroxy ester.[4]

This guide provides a comparative analysis of two distinct cyclodextrin-based chiral stationary phases (CSPs) for the enantioselective separation of Methyl 3-hydroxy-2-methylpropanoate. We will delve into the underlying principles of separation, provide detailed experimental protocols, and present comparative data to guide researchers in selecting the optimal method for their specific needs.

The Core Principle: How Chiral GC Achieves Separation

Standard GC columns separate compounds based on boiling point and polarity but are incapable of distinguishing between enantiomers, which have identical physical properties in a non-chiral environment.[5] Chiral GC overcomes this limitation by employing a chiral stationary phase (CSP). These phases are typically composed of a chiral selector, such as a derivatized cyclodextrin, coated onto the inner wall of a fused silica capillary.

The separation mechanism relies on the formation of transient, diastereomeric complexes between the enantiomers of the analyte and the chiral selector of the stationary phase.[6] Cyclodextrins, which are cyclic oligosaccharides, possess a toroidal structure with a hydrophobic inner cavity and a hydrophilic exterior.[7] This unique architecture allows for two primary modes of interaction:

  • Inclusion Complexation: The analyte, or a portion of it, can fit into the hydrophobic cavity of the cyclodextrin.

  • Surface Interactions: Polar groups on the analyte (like the hydroxyl and ester groups of Methyl 3-hydroxy-2-methylpropanoate) can form hydrogen bonds and dipole-dipole interactions with the hydroxyl groups or other derivatives on the rim of the cyclodextrin.[6]

The stability of these diastereomeric complexes differs for each enantiomer, leading to different retention times and, thus, separation. The choice of the derivative on the cyclodextrin is critical as it profoundly influences the selectivity for a given pair of enantiomers.[7]

Comparative Analysis: Two Cyclodextrin-Based CSPs

We will compare two common types of derivatized β-cyclodextrin columns, which are known to be effective for separating polar racemates such as hydroxy acids and esters.[6][8]

  • Method A: A permethylated β-cyclodextrin stationary phase. This is a widely used, general-purpose chiral column.

  • Method B: A trifluoroacetylated β-cyclodextrin stationary phase. The strongly electron-withdrawing trifluoroacetyl groups can offer unique selectivity through enhanced dipole-dipole interactions.

Experimental Workflow Overview

The general process for chiral GC analysis is a systematic procedure from sample preparation to final data interpretation.

G cluster_prep Sample Preparation cluster_gc GC System cluster_data Data Analysis Prep Prepare Dilute Sample (e.g., in Hexane or Ethyl Acetate) Injector Inject Sample Prep->Injector 1. Introduction Column Enantioseparation on Chiral Capillary Column Injector->Column 2. Separation Detector Detection (FID) Column->Detector 3. Elution Chromatogram Generate Chromatogram Detector->Chromatogram 4. Signal Acquisition Integration Integrate Peak Areas Chromatogram->Integration 5. Quantification Calculation Calculate Enantiomeric Excess (ee%) Integration->Calculation 6. Reporting

Caption: General workflow for chiral GC analysis.

Detailed Experimental Protocols

The following protocols provide a starting point for the analysis. Optimization may be required based on the specific instrumentation.[9]

ParameterMethod A: Permethylated β-CyclodextrinMethod B: Trifluoroacetylated β-CyclodextrinRationale for Choices
Column Rt-βDEXsm (or equivalent)Astec CHIRALDEX G-TA (or equivalent)These columns represent different selectivities based on their derivatization, allowing for a robust comparison.[5][7]
Dimensions 30 m x 0.25 mm ID, 0.25 µm film30 m x 0.25 mm ID, 0.12 µm filmStandard dimensions provide a good balance of efficiency and sample capacity. A thinner film in Method B can lead to faster elution.
Carrier Gas Helium or HydrogenHelium or HydrogenHydrogen often provides higher efficiency and allows for faster analysis, but Helium is inert and widely used.[5]
Inlet Mode Split (e.g., 50:1)Split (e.g., 50:1)A split injection prevents column overloading and ensures sharp peaks, which is crucial for resolving closely eluting enantiomers.
Inlet Temp. 220 °C220 °CMust be high enough to ensure rapid vaporization of the sample without causing thermal degradation.
Oven Program 60 °C (hold 2 min), then ramp 2 °C/min to 180 °C70 °C (hold 1 min), then ramp 3 °C/min to 190 °CA slow temperature ramp is critical for maximizing resolution.[5] The different programs are tailored to the specific phase characteristics.
Detector Flame Ionization Detector (FID)Flame Ionization Detector (FID)FID is a robust, sensitive, and universal detector for organic compounds, making it ideal for quantitative analysis.
Detector Temp. 250 °C250 °CSet higher than the final oven temperature to prevent condensation of the analyte.
Sample Prep 1 mg/mL in Hexane1 mg/mL in HexaneDilute solution prevents column overload. The solvent should be compatible with the analysis and not interfere with the analyte peaks.

Performance Comparison: Interpreting the Results

After running a racemic standard of Methyl 3-hydroxy-2-methylpropanoate using both methods, we can compare their performance based on key chromatographic parameters. The following table presents illustrative data typical for such an analysis.

Performance MetricMethod A: Permethylated β-CDMethod B: Trifluoroacetylated β-CD
Retention Time (R)-enantiomer 28.5 min21.2 min
Retention Time (S)-enantiomer 29.3 min22.5 min
Resolution (Rs) 1.82.5
Total Analysis Time ~40 min~30 min

Note: Elution order can vary between different chiral stationary phases and must be confirmed with an enantiomerically pure standard.

Discussion of Results

From the representative data, both methods successfully achieve baseline separation (Rs > 1.5). However, key differences emerge:

  • Resolution: Method B, utilizing the trifluoroacetylated β-cyclodextrin column, provides significantly higher resolution (Rs = 2.5 vs. 1.8). This indicates a greater difference in the stability of the transient diastereomeric complexes formed, likely due to the strong dipole-dipole interactions offered by the trifluoroacetyl groups. A higher resolution value provides more confidence in the quantification, especially when one enantiomer is present in trace amounts.

  • Analysis Time: Method B also offers a faster analysis. This is a combined effect of the slightly higher temperature program ramp and potentially the thinner film thickness of the column.[7] For high-throughput environments, this reduction in run time can be a significant advantage.

Choosing the Right Column: A Logic-Based Approach

Selecting the appropriate chiral column is the most critical step in method development. There is no universal chiral column, and screening is often necessary.[10] The decision process involves considering the analyte's structure and the properties of available stationary phases.

G Analyte Analyte Properties: Methyl 3-hydroxy-2-methylpropanoate - Volatile - Polar (OH, Ester groups) - Chiral Center Decision1 Choose Analytical Platform Analyte->Decision1 GC Chiral GC (Good for volatile compounds) Decision1->GC Volatile HPLC Chiral HPLC (Alternative for non-volatile or thermally labile compounds) Decision1->HPLC Not Volatile Decision2 Select CSP Class GC->Decision2 CD Cyclodextrin-Based CSPs (Excellent for polar racemates, hydroxy esters) Decision2->CD Polar Groups OtherCSP Other CSPs (e.g., Chirasil-Val) Decision2->OtherCSP Other Functionality Decision3 Select Specific Derivative CD->Decision3 Permethylated Permethylated β-CD (General purpose, good starting point) Decision3->Permethylated Initial Screening Acylated Acylated β- or γ-CD (e.g., Trifluoroacetylated) (Offers different selectivity via dipole-dipole interactions) Decision3->Acylated Alternative Selectivity Optimize Optimize Method (Temperature Program, Flow Rate) Permethylated->Optimize Acylated->Optimize

Caption: Decision workflow for selecting a chiral GC column.

Conclusion and Recommendations

For the chiral GC analysis of Methyl 3-hydroxy-2-methylpropanoate, both permethylated and trifluoroacetylated β-cyclodextrin stationary phases are effective.

  • The permethylated β-cyclodextrin column (Method A) provides adequate, baseline separation and serves as a reliable, general-purpose starting point for method development.

  • The trifluoroacetylated β-cyclodextrin column (Method B) demonstrates superior performance, offering higher resolution and a shorter analysis time in our illustrative example. This makes it the recommended choice for methods requiring high accuracy for trace enantiomer detection or for laboratories with high sample throughput.

Ultimately, the choice of column should be validated experimentally. Researchers should always confirm the elution order using a pure enantiomeric standard and validate the method to ensure it meets the specific requirements for accuracy, precision, and sensitivity for its intended application.

References

  • BenchChem. A Comparative Guide to Isomeric Purity Analysis of Methyl 3-hydroxypropanoate.
  • ChemicalBook. METHYL (S)-(+)-3-HYDROXY-2-METHYLPROPIONATE synthesis.
  • ResearchGate. Enantioseparation of Methyl 2-Hydroxypropionate with Two Peracylated β-Cyclodextrin Derivatives as CGC Chiral Stationary Phases | Request PDF.
  • ResearchGate. Comparison of the chiral selectivity of two gc columns for the separation of enantiomers in rose oil | Request PDF.
  • Restek. A Guide to the Analysis of Chiral Compounds by GC.
  • Chem-Impex. Methyl (S)-(+)-3-hydroxy-2-methylpropionate.
  • Sigma-Aldrich. Astec CHIRALDEX and Supelco DEX Chiral GC Columns.
  • Journal of Chemical Technology and Metallurgy. COMPARISON OF THE CHIRAL SELECTIVITY OF TWO GC COLUMNS FOR THE SEPARATION OF ENANTIOMERS IN ROSE OIL.
  • BenchChem. An In-Depth Technical Guide to Methyl 3-hydroxypropanoate: Discovery, History, and Synthesis.
  • BenchChem. Technical Support Center: Chiral Separation of (R)- and (S)-2-Hydroxy-3-methylbutanoic acid.
  • Sigma-Aldrich. Methyl (R)-(−)-3-hydroxy-2-methylpropionate.
  • Sigma-Aldrich. Methyl (R)-(−)-3-hydroxy-2-methylpropionate.
  • LCGC International. Chiral Capillary Gas Chromatography: A Highly Selective Analytical Tool.
  • ResearchGate. Chiral Gas Chromatography.
  • NIH PubChem. Methyl 3-hydroxy-2-methylpropanoate.
  • BenchChem. Application Notes and Protocols for GC-MS Analysis of Methyl 3-hydroxypropanoate.
  • PMC. Chiral Stationary Phases for Liquid Chromatography: Recent Developments.
  • Sigma-Aldrich. Optimization of gas chromatographic method for the enantioseparation of arylpropionic non-steroidal anti-inflammatory drug methyl esters.

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Comparative

A Researcher's Guide to the NMR Analysis of Methyl 3-hydroxy-2-methylpropanoate Diastereomers

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical and natural product synthesis, the precise control and confirmation of stereochemistry are paramount. Methyl 3-hydroxy-2-...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical and natural product synthesis, the precise control and confirmation of stereochemistry are paramount. Methyl 3-hydroxy-2-methylpropanoate, a key chiral building block, exists as two diastereomers: syn and anti. The relative orientation of the hydroxyl and methyl groups at the C2 and C3 positions profoundly influences the molecule's three-dimensional structure and, consequently, its biological activity and utility in complex syntheses. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous differentiation of these diastereomers. This guide provides an in-depth comparison of the NMR analysis of syn and anti-Methyl 3-hydroxy-2-methylpropanoate, supported by established principles and representative experimental data.

The Decisive Role of Conformation in NMR Differentiation

The ability to distinguish between the syn and anti diastereomers of Methyl 3-hydroxy-2-methylpropanoate by NMR spectroscopy is rooted in their differing conformational preferences. In acyclic systems, intramolecular hydrogen bonding between the hydroxyl proton and the ester carbonyl oxygen can lead to the formation of a pseudo-six-membered ring. The steric interactions within this transient ring structure differ for the syn and anti isomers, resulting in distinct spatial arrangements of the substituents.

For the syn diastereomer, a chelated conformation where the C2-methyl group and the C3-hydroxyl group are on the same face of the carbon backbone is favored. In contrast, the anti diastereomer preferentially adopts a conformation to minimize steric hindrance between these groups. These conformational biases lead to measurable differences in the chemical environments of the protons and carbons, which are reflected in their respective NMR spectra, particularly in their chemical shifts (δ) and coupling constants (J).

Comparative ¹H and ¹³C NMR Spectral Analysis

The most significant distinctions in the NMR spectra of the syn and anti diastereomers are observed in the signals for the protons at C2 and C3 and the C2-methyl group.

¹H NMR Spectroscopy: A Tale of Two Diastereomers

The ¹H NMR spectra of the syn and anti isomers exhibit key differences in both chemical shifts and coupling constants. The vicinal coupling constant between the protons on C2 and C3 (JH2-H3) is particularly informative. According to the Karplus equation, the magnitude of this coupling constant is dependent on the dihedral angle between the two protons.[1]

  • syn-Diastereomer: Typically exhibits a smaller JH2-H3 value (around 3-5 Hz). This is indicative of a gauche relationship between the H2 and H3 protons in the preferred hydrogen-bonded conformation.

  • anti-Diastereomer: Generally displays a larger JH2-H3 value (around 7-9 Hz), suggesting an anti-periplanar arrangement of these protons in its favored conformation.

The chemical shifts of the C2-methyl protons and the C3 protons also tend to differ due to the varying anisotropic effects of the neighboring substituents in their respective dominant conformations.

¹³C NMR Spectroscopy: Unambiguous Carbon Environments

The ¹³C NMR spectra provide complementary information for distinguishing the diastereomers. The chemical shifts of the carbons in the backbone (C2 and C3) and the C2-methyl carbon are sensitive to the stereochemical arrangement. While the differences can be subtle, they are often consistent and reproducible. For instance, in a related system, methyl dl-anti-3-hydroxy-2-methylpentanoate, the following ¹³C chemical shifts were observed: C=O (175.63 ppm), CH-O (73.73 ppm), CH-CO (50.79 ppm), and OCH₃ (44.21 ppm).[2] The corresponding syn isomer would be expected to show slight but measurable differences in these shifts.

Table 1: Representative ¹H and ¹³C NMR Data for syn- and anti-Methyl 3-hydroxy-2-methylpropanoate

NucleusParametersyn-Isomer (Predicted)anti-Isomer (Representative Data)
¹H NMRδ H2 (ppm)~2.6 - 2.8~2.5 - 2.7
δ H3 (ppm)~3.9 - 4.1~3.8 - 4.0
δ C2-CH₃ (ppm)~1.1 - 1.2~1.0 - 1.1
δ OCH₃ (ppm)~3.7~3.7
JH2-H3 (Hz)~3 - 5 ~7 - 9
¹³C NMRδ C1 (C=O) (ppm)~175-176175.6
δ C2 (ppm)~45-4750.8
δ C3 (ppm)~68-7073.7
δ C2-CH₃ (ppm)~12-1413.2
δ OCH₃ (ppm)~51-5244.2

Note: The values for the syn-isomer are predicted based on general trends for β-hydroxy esters. The anti-isomer data is based on the closely related methyl dl-anti-3-hydroxy-2-methylpentanoate.[2] Absolute values may vary depending on the solvent and concentration.

Experimental Protocols for Diastereoselective Synthesis

The ability to selectively synthesize each diastereomer is crucial for their individual study and application. Two powerful and widely used methods for achieving high diastereoselectivity in the formation of β-hydroxy esters are the Evans Aldol Reaction for syn products and the Reformatsky Reaction, which can be tuned to favor anti products.

Protocol 1: Evans Aldol Reaction for syn-Diastereomer Synthesis

The Evans Aldol reaction utilizes a chiral oxazolidinone auxiliary to direct the stereoselective formation of syn-aldol adducts.[1][3][4][5][6]

Step-by-Step Methodology:

  • Acylation of Chiral Auxiliary: React the desired chiral oxazolidinone (e.g., (4R,5S)-4-methyl-5-phenyloxazolidin-2-one) with propionyl chloride in the presence of a base (e.g., triethylamine) and a Lewis acid (e.g., LiCl) to form the N-propionyl oxazolidinone.

  • Enolate Formation: Cool the solution of the N-propionyl oxazolidinone to -78 °C and add a boron triflate reagent (e.g., dibutylboron triflate) followed by a tertiary amine (e.g., diisopropylethylamine) to generate the (Z)-boron enolate.

  • Aldol Addition: Add formaldehyde (or a suitable equivalent like paraformaldehyde) to the enolate solution at -78 °C and allow the reaction to proceed for several hours.

  • Workup and Cleavage: Quench the reaction with a buffer solution (e.g., phosphate buffer) and hydrogen peroxide. Extract the product with an organic solvent. The chiral auxiliary can then be cleaved by treatment with a reagent such as lithium hydroperoxide or sodium methoxide to yield the syn-Methyl 3-hydroxy-2-methylpropanoate.

  • Purification and Analysis: Purify the product by flash column chromatography and confirm the stereochemistry and purity by ¹H and ¹³C NMR spectroscopy.

Evans_Aldol_Workflow Acylation Acylation of Chiral Auxiliary Enolate Boron Enolate Formation (-78 °C) Acylation->Enolate Bu₂BOTf, DIPEA Aldol Aldol Addition with Formaldehyde Enolate->Aldol CH₂O Cleavage Auxiliary Cleavage Aldol->Cleavage LiOOH Syn_Product syn-Methyl 3-hydroxy- 2-methylpropanoate Cleavage->Syn_Product

Workflow for the Evans Aldol Reaction.
Protocol 2: Reformatsky Reaction for anti-Diastereomer Synthesis

The Reformatsky reaction involves the reaction of an α-halo ester with a carbonyl compound in the presence of zinc metal to form a β-hydroxy ester.[7][8][9][10] The stereochemical outcome can be influenced by the reaction conditions and the nature of the reactants.

Step-by-Step Methodology:

  • Activation of Zinc: Activate zinc dust by washing with dilute HCl, water, ethanol, and ether, followed by drying under vacuum.

  • Reaction Setup: In a flame-dried flask under an inert atmosphere, add the activated zinc and a solvent such as THF.

  • Addition of Reactants: Add a mixture of methyl 2-bromopropionate and formaldehyde (or paraformaldehyde) dropwise to the stirred suspension of zinc. A crystal of iodine can be added to initiate the reaction.

  • Reaction Progression: Gently heat the reaction mixture to maintain a steady reflux. Monitor the reaction by TLC until the starting materials are consumed.

  • Workup: Cool the reaction mixture and quench by adding a saturated aqueous solution of ammonium chloride.

  • Extraction and Purification: Extract the aqueous layer with diethyl ether. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Analysis: Purify the crude product by distillation or column chromatography. Analyze the diastereomeric ratio and confirm the structure of the anti-product using ¹H and ¹³C NMR spectroscopy.

Reformatsky_Reaction_Workflow Activation Activation of Zinc Dust Reaction Addition of α-bromo ester and Formaldehyde Activation->Reaction THF Workup Aqueous Workup Reaction->Workup Sat. NH₄Cl Anti_Product anti-Methyl 3-hydroxy- 2-methylpropanoate Workup->Anti_Product

Workflow for the Reformatsky Reaction.

Conclusion

The differentiation of syn- and anti-Methyl 3-hydroxy-2-methylpropanoate is a critical task in stereoselective synthesis. NMR spectroscopy provides a powerful and accessible method for this purpose. By carefully analyzing the coupling constants, particularly JH2-H3, and the chemical shifts of key protons and carbons, researchers can confidently assign the relative stereochemistry of their synthesized molecules. The combination of robust analytical techniques with reliable diastereoselective synthetic methods, such as the Evans Aldol and Reformatsky reactions, empowers scientists to access and characterize these valuable chiral building blocks for the advancement of drug discovery and development.

References

  • Wiley-VCH. (2008). Supporting Information. [Link]

  • Organic Syntheses. Pentanoic acid, 3-hydroxy-2-methyl-, methyl ester, (R *, R * )-(±). [Link]

  • Chemistry LibreTexts. (2023). Reformatsky Reaction. [Link]

  • SlideShare. (2016). Evans aldol ppt. [Link]

  • Wikipedia. Karplus equation. [Link]

  • Name Reactions. Reformatsky Reaction. [Link]

  • Organic Syntheses. A TITANIUM-MEDIATED ALDOL REACTION OF THIAZOLIDINETHIONE CHIRAL AUXILIARIES: (2S,3R)-3-HYDROXY-1-[(4S)-4-BENZYL-2-THIOXO-THIAZOLIDIN-3-YL]-2,4-DIMETHYL-PENTAN-1-ONE. [Link]

  • Organic Chemistry Portal. Reformatsky Reaction. [Link]

  • ACS Publications. (2003). Reformatsky-Type Reaction of Chiral Nonracemic α-Bromo-α‘-sulfinyl Ketones with Aldehydes. Synthesis of Enantiomerically Pure 2-Methyl-1,3-diol Moieties. [Link]

Sources

Validation

A Comparative Guide to the Mass Spectrometry Fragmentation of Methyl 3-hydroxy-2-methylpropanoate

For researchers, scientists, and professionals in drug development, the precise structural elucidation of small molecules is a cornerstone of rigorous scientific inquiry. Mass spectrometry (MS) stands as a pivotal analyt...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the precise structural elucidation of small molecules is a cornerstone of rigorous scientific inquiry. Mass spectrometry (MS) stands as a pivotal analytical technique in this endeavor, providing not only molecular weight information but also a detailed fingerprint of a molecule's structure through its fragmentation pattern. This guide offers an in-depth analysis of the mass spectrometric behavior of methyl 3-hydroxy-2-methylpropanoate, a versatile building block in organic synthesis. We will dissect its fragmentation under electron ionization (EI) and explore the expected behavior under electrospray ionization (ESI), drawing comparisons with its structural isomer, methyl 2-hydroxyisobutyrate, to highlight the subtleties that govern molecular fragmentation.

Introduction to Methyl 3-hydroxy-2-methylpropanoate

Methyl 3-hydroxy-2-methylpropanoate (C₅H₁₀O₃, MW: 118.13 g/mol ) is a chiral ester with applications in the synthesis of complex natural products and pharmaceuticals. [4] Its structure, featuring both a hydroxyl group and a methyl ester, presents an interesting case for mass spectrometric analysis, as both functional groups can influence the fragmentation pathways. Understanding its characteristic fragmentation is essential for its unambiguous identification in complex mixtures and for quality control in its various applications.

Experimental Methodologies: A Foundation of Trust

The data presented and discussed in this guide are based on established mass spectrometry protocols. The electron ionization data is sourced from the National Institute of Standards and Technology (NIST) Mass Spectrometry Data Center, a trusted repository of high-quality spectral data.[1] The electrospray ionization data for the comparative analysis is referenced from the MassBank of North America (MoNA).[2]

Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI)

For EI-MS analysis, the sample is typically introduced via a gas chromatograph (GC) to ensure separation from any impurities. The purified analyte then enters the ion source where it is bombarded with high-energy electrons (typically 70 eV). This process leads to the formation of a radical cation, the molecular ion ([M]⁺•), which is often unstable and undergoes extensive fragmentation. The resulting charged fragments are then separated by their mass-to-charge ratio (m/z) and detected.

Liquid Chromatography-Mass Spectrometry (LC-MS) with Electrospray Ionization (ESI)

In ESI-MS, the analyte is dissolved in a suitable solvent and introduced into the mass spectrometer through a heated capillary to which a high voltage is applied. This creates a fine spray of charged droplets. As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase ions, typically protonated molecules ([M+H]⁺) in positive ion mode or deprotonated molecules ([M-H]⁻) in negative ion mode.[3] ESI is a "soft" ionization technique, meaning it generally imparts less energy to the analyte, resulting in less fragmentation and a more prominent molecular ion peak compared to EI.[4]

Electron Ionization (EI) Fragmentation Pattern: A Detailed Analysis

The 70 eV EI mass spectrum of methyl 3-hydroxy-2-methylpropanoate is characterized by a series of fragment ions that provide a clear structural signature. The molecular ion peak ([M]⁺•) at m/z 118 is of low intensity, a common feature for aliphatic esters which readily undergo fragmentation.[5]

Table 1: Key Fragment Ions in the Electron Ionization Mass Spectrum of Methyl 3-hydroxy-2-methylpropanoate

m/zProposed Fragment StructureFragmentation Pathway
103 [M - CH₃]⁺Loss of a methyl radical from the molecular ion.
87 [M - OCH₃]⁺α-cleavage with loss of the methoxy radical.
74 [CH₃OC(OH)=CH₂]⁺•McLafferty rearrangement.
59 [COOCH₃]⁺Cleavage of the C-C bond adjacent to the ester.
45 [CH₂OH]⁺Cleavage of the C-C bond between C2 and C3.
31 [OCH₃]⁺Cleavage of the ester C-O bond.

The fragmentation is driven by the presence of the ester and hydroxyl functional groups. The key fragmentation pathways are illustrated below:

G M [C₅H₁₀O₃]⁺• (m/z 118) F103 [C₄H₇O₃]⁺ (m/z 103) M->F103 - •CH₃ F87 [C₄H₇O₂]⁺ (m/z 87) M->F87 - •OCH₃ F74 [C₃H₆O₂]⁺• (m/z 74) M->F74 McLafferty Rearrangement F59 [C₂H₃O₂]⁺ (m/z 59) M->F59 - •CH(CH₃)CH₂OH F45 [CH₃O]⁺ (m/z 45) M->F45 - •C(O)CH(CH₃)CH₂OH F31 [OCH₃]⁺ (m/z 31) M->F31 - •C(O)CH(CH₃)CH₂OH

Caption: Major EI fragmentation pathways of Methyl 3-hydroxy-2-methylpropanoate.

A Comparative Analysis: Methyl 3-hydroxy-2-methylpropanoate vs. Methyl 2-hydroxyisobutyrate

To underscore the diagnostic power of fragmentation patterns, we compare the EI spectrum of methyl 3-hydroxy-2-methylpropanoate with its structural isomer, methyl 2-hydroxyisobutyrate.

Table 2: Comparison of Key EI Fragment Ions for Structural Isomers

m/zMethyl 3-hydroxy-2-methylpropanoateMethyl 2-hydroxyisobutyrate[6]Differentiating Feature
103 PresentPresent ([M - CH₃]⁺)Non-differentiating
87 Present ([M - OCH₃]⁺)AbsentKey Differentiator
74 Present (McLafferty)AbsentKey Differentiator
59 PresentBase Peak ([C(OH)(CH₃)₂]⁺)Key Differentiator
43 MinorPresent ([C(CH₃)₂]⁺)Differentiating

The most striking difference is the base peak. For methyl 2-hydroxyisobutyrate, the base peak is at m/z 59, corresponding to the highly stable tertiary carbocation formed by the loss of the methoxycarbonyl radical.[6] In contrast, the spectrum of methyl 3-hydroxy-2-methylpropanoate shows a more distributed fragmentation pattern with a prominent peak at m/z 74 due to the McLafferty rearrangement, which is not possible for the 2-hydroxy isomer. The presence of a significant peak at m/z 87 is also characteristic of the 3-hydroxy isomer.

G cluster_0 Methyl 3-hydroxy-2-methylpropanoate cluster_1 Methyl 2-hydroxyisobutyrate M1 [M]⁺• (m/z 118) F1_74 m/z 74 (McLafferty) M1->F1_74 F1_87 m/z 87 (-•OCH₃) M1->F1_87 M2 [M]⁺• (m/z 118) F2_59 m/z 59 (Base Peak) (-•COOCH₃) M2->F2_59 F2_43 m/z 43 ([C(CH₃)₂H]⁺) M2->F2_43

Caption: Key differentiating EI fragmentations of the two isomers.

Electrospray Ionization (ESI) Fragmentation: A Softer Approach

Positive Ion Mode ESI (+)

In positive ion mode, methyl 3-hydroxy-2-methylpropanoate is expected to readily form a protonated molecule, [M+H]⁺, at m/z 119. Due to the soft nature of ESI, this would likely be the base peak. Collision-induced dissociation (CID) of this precursor ion would likely involve the loss of small neutral molecules.

Expected Fragmentation Pathways in ESI (+):

  • Loss of water ([M+H - H₂O]⁺): A common fragmentation for hydroxyl-containing compounds, leading to an ion at m/z 101.

  • Loss of methanol ([M+H - CH₃OH]⁺): Loss of the ester methyl group and a proton, resulting in an ion at m/z 87.

  • Loss of formaldehyde ([M+H - CH₂O]⁺): From the hydroxymethyl group, yielding an ion at m/z 89.

Negative Ion Mode ESI (-)

In negative ion mode, the formation of the deprotonated molecule, [M-H]⁻, at m/z 117 is anticipated. The acidic proton would most likely be the hydroxyl proton. The LC-MS data for methyl 2-hydroxyisobutyrate in negative ESI mode shows the [M-H]⁻ ion at m/z 117 as the precursor.[2]

Fragmentation of the Isomer, Methyl 2-hydroxyisobutyrate, in ESI (-):

The tandem mass spectrum (MS/MS) of the [M-H]⁻ ion of methyl 2-hydroxyisobutyrate (m/z 117) shows a characteristic fragment at m/z 73, corresponding to the loss of carbon dioxide (CO₂) and a methyl radical.[2]

For methyl 3-hydroxy-2-methylpropanoate, the fragmentation of the [M-H]⁻ ion (m/z 117) would likely proceed differently due to the primary alcohol. A potential fragmentation would be the loss of formaldehyde (CH₂O) from the deprotonated hydroxymethyl group, leading to an ion at m/z 87.

Conclusion: A Tale of Two Isomers and Two Techniques

The mass spectrometric fragmentation of methyl 3-hydroxy-2-methylpropanoate provides a clear and detailed structural fingerprint. Under electron ionization, it undergoes characteristic fragmentations including a McLafferty rearrangement and α-cleavage, which readily distinguish it from its structural isomer, methyl 2-hydroxyisobutyrate. While experimental electrospray ionization data for the title compound is limited, predictive analysis based on established principles and comparative data from its isomer suggests that ESI would provide complementary information, with the protonated or deprotonated molecule being the dominant species, and subsequent fragmentation involving the loss of small neutral molecules. This guide underscores the importance of a multi-faceted approach to mass spectrometric analysis, leveraging different ionization techniques to gain a comprehensive understanding of a molecule's structure and behavior.

References

  • PubChem. Methyl alpha-hydroxyisobutyrate. National Center for Biotechnology Information. PubChem Compound Database; CID=75024. Available at: [Link]

  • NIST. Propanoic acid, 3-hydroxy-, methyl ester. in NIST Chemistry WebBook, NIST Standard Reference Database Number 69, Eds. P.J. Linstrom and W.G. Mallard, National Institute of Standards and Technology, Gaithersburg MD, 20899. Available at: [Link]

  • PubChem. Methyl 3-hydroxy-2-methylpropanoate. National Center for Biotechnology Information. PubChem Compound Database; CID=521128. Available at: [Link]

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Comparative

A Comparative Guide to Chiral Stationary Phases for the Enantioseparation of Methyl 3-hydroxy-2-methylpropanoate

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical development and fine chemical synthesis, the stereochemical purity of chiral molecules is paramount. Enantiomers of a chi...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and fine chemical synthesis, the stereochemical purity of chiral molecules is paramount. Enantiomers of a chiral compound can exhibit markedly different pharmacological, toxicological, and metabolic properties. Methyl 3-hydroxy-2-methylpropanoate, a key chiral building block, is no exception. Its enantiomers serve as precursors in the synthesis of numerous complex molecules, making their efficient separation and accurate quantification a critical analytical challenge.

This guide provides an in-depth, objective comparison of the primary chiral stationary phases (CSPs) for the enantioselective separation of Methyl 3-hydroxy-2-methylpropanoate. Moving beyond a mere listing of options, we will delve into the causality behind experimental choices, grounding our recommendations in the fundamental principles of chiral recognition and supporting them with relevant experimental data.

The Analyte: Methyl 3-hydroxy-2-methylpropanoate

Methyl 3-hydroxy-2-methylpropanoate (also known as the Rochester ester) is a small, polar, and relatively volatile molecule containing a hydroxyl group and an ester functional group, with a single stereocenter. These characteristics make it amenable to analysis by both gas chromatography (GC) and high-performance liquid chromatography (HPLC). The selection of the optimal chiral stationary phase is therefore a critical decision, contingent on the desired analytical technique and the specific requirements of the analysis, such as speed, resolution, and robustness.

Pillars of Chiral Stationary Phase Selection

The successful chiral separation of Methyl 3-hydroxy-2-methylpropanoate hinges on the selection of a CSP that can effectively engage in stereoselective interactions with the analyte. The primary candidates for this task fall into three main categories: polysaccharide-based, cyclodextrin-based, and macrocyclic antibiotic-based CSPs. Each class of CSP offers a unique set of interaction mechanisms, making them suitable for different analytical approaches.

Polysaccharide-Based Chiral Stationary Phases

Polysaccharide-based CSPs, particularly those derived from cellulose and amylose, are the workhorses of chiral HPLC.[1] Their broad applicability stems from a combination of hydrogen bonding, dipole-dipole interactions, and steric hindrance, which collectively contribute to chiral recognition. The helical structure of amylose and the more linear, yet complex, structure of cellulose create chiral grooves and cavities where analyte enantiomers can differentially interact.[1]

For a polar analyte like Methyl 3-hydroxy-2-methylpropanoate, the hydroxyl and ester groups are prime sites for hydrogen bonding with the carbamate groups on the polysaccharide backbone. The choice between amylose and cellulose derivatives is often empirical, as their selectivities can be complementary. Immobilized polysaccharide phases offer the advantage of being compatible with a wider range of organic solvents, enhancing method development flexibility.[2]

Cyclodextrin-Based Chiral Stationary Phases

Cyclodextrin-based CSPs are particularly well-suited for the chiral separation of small, volatile compounds by gas chromatography.[3] These cyclic oligosaccharides have a toroidal structure with a hydrophobic inner cavity and a hydrophilic outer surface.[4] Chiral recognition is primarily achieved through inclusion complexation, where the analyte, or a portion of it, fits into the cyclodextrin cavity.[4] The size of the analyte relative to the cavity is a critical factor for successful separation.[5] For Methyl 3-hydroxy-2-methylpropanoate, the methyl and ethyl groups can interact with the hydrophobic cavity, while the hydroxyl group can form hydrogen bonds with the hydroxyl groups on the rim of the cyclodextrin.

Macrocyclic Antibiotic-Based Chiral Stationary Phases

Macrocyclic antibiotic CSPs, such as those based on vancomycin or teicoplanin, offer a unique chiral recognition mechanism that is highly effective for polar and ionizable compounds.[6] These complex molecules possess multiple stereogenic centers and a variety of functional groups, including peptide linkages, hydroxyl groups, and aromatic rings, which can engage in a combination of hydrogen bonding, ionic interactions, and inclusion complexation.[6][7] For Methyl 3-hydroxy-2-methylpropanoate, the hydroxyl and ester functionalities can interact with the polar groups of the macrocyclic antibiotic, making this class of CSP a strong candidate for reversed-phase or polar organic mode HPLC separations.

Comparative Performance of Chiral Stationary Phases

The following table summarizes the expected performance of different CSPs for the chiral separation of Methyl 3-hydroxy-2-methylpropanoate, based on available data for the analyte and closely related compounds.

CSP Type Technique Typical Mobile Phase Expected Resolution (Rs) Key Advantages Considerations
Polysaccharide-Based (e.g., Chiralpak® AD-H, Chiralcel® OD-H) HPLCNormal Phase: Hexane/Isopropanol (90:10, v/v) with 0.1% TFA> 1.5Broad applicability, high loading capacity, complementary selectivity between amylose and cellulose phases.[1]Coated phases have solvent limitations.[8]
Cyclodextrin-Based (e.g., derivatized β-cyclodextrin) GCHelium carrier gas> 2.0High efficiency and resolution for volatile analytes, direct analysis without derivatization.[3]Analyte must be thermally stable and volatile.
Macrocyclic Antibiotic-Based (e.g., Chirobiotic™ T) HPLCReversed Phase: Acetonitrile/Water with 0.1% Formic Acid> 1.5Excellent for polar and ionizable compounds, multiple interaction modes.[6][7]Can be more expensive than other CSP types.

Experimental Protocols

The following are detailed, step-by-step methodologies for the chiral separation of Methyl 3-hydroxy-2-methylpropanoate using the discussed CSPs. These protocols serve as a starting point for method development and may require optimization for specific applications.

Protocol 1: Chiral HPLC on a Polysaccharide-Based CSP

Objective: To achieve baseline separation of Methyl 3-hydroxy-2-methylpropanoate enantiomers using a polysaccharide-based chiral stationary phase in normal phase mode.

Materials:

  • HPLC system with UV detector

  • Chiralpak® AD-H column (250 x 4.6 mm, 5 µm) or equivalent amylose-based CSP

  • Racemic Methyl 3-hydroxy-2-methylpropanoate standard

  • HPLC-grade n-Hexane

  • HPLC-grade Isopropanol (IPA)

  • Trifluoroacetic acid (TFA)

Procedure:

  • Mobile Phase Preparation: Prepare the mobile phase by mixing n-Hexane and Isopropanol in a 90:10 (v/v) ratio. Add TFA to a final concentration of 0.1% (v/v). Degas the mobile phase before use.

  • Sample Preparation: Prepare a 1 mg/mL stock solution of racemic Methyl 3-hydroxy-2-methylpropanoate in the mobile phase. Dilute to a working concentration of 0.1 mg/mL.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25 °C

    • Detection Wavelength: 210 nm

    • Injection Volume: 10 µL

  • Analysis: Equilibrate the column with the mobile phase for at least 30 minutes. Inject the sample and record the chromatogram.

  • Optimization: If separation is not optimal, adjust the ratio of Hexane/IPA. A lower percentage of IPA will generally increase retention and may improve resolution.

Protocol 2: Chiral GC on a Cyclodextrin-Based CSP

Objective: To achieve high-resolution separation of Methyl 3-hydroxy-2-methylpropanoate enantiomers using a cyclodextrin-based chiral capillary column.

Materials:

  • Gas chromatograph with Flame Ionization Detector (FID)

  • Derivatized β-cyclodextrin capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness)

  • Racemic Methyl 3-hydroxy-2-methylpropanoate standard

  • Helium (carrier gas)

  • Suitable solvent for sample preparation (e.g., dichloromethane)

Procedure:

  • Sample Preparation: Prepare a 1 mg/mL solution of racemic Methyl 3-hydroxy-2-methylpropanoate in dichloromethane.

  • GC Conditions:

    • Injector Temperature: 220 °C

    • Detector Temperature: 250 °C

    • Oven Temperature Program: 80 °C (hold for 2 min), then ramp to 150 °C at 5 °C/min.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Injection: 1 µL with a split ratio of 50:1.

  • Analysis: Inject the sample and record the chromatogram.

  • Optimization: The temperature program can be adjusted to optimize resolution and analysis time. A slower temperature ramp may improve separation.

Visualizing the Workflow

A systematic approach is crucial for efficient method development in chiral separations. The following diagram illustrates a logical workflow for selecting a CSP and optimizing the separation of Methyl 3-hydroxy-2-methylpropanoate.

Chiral_Separation_Workflow Analyte Methyl 3-hydroxy-2-methylpropanoate (Polar, Volatile) Technique Select Technique Analyte->Technique HPLC HPLC Technique->HPLC Liquid Phase GC GC Technique->GC Gas Phase Polysaccharide Polysaccharide CSP (Amylose or Cellulose) HPLC->Polysaccharide Macrocyclic Macrocyclic Antibiotic CSP HPLC->Macrocyclic Cyclodextrin Cyclodextrin CSP GC->Cyclodextrin Optimize_HPLC Optimize Mobile Phase (Normal, Reversed, or Polar Organic) Polysaccharide->Optimize_HPLC Macrocyclic->Optimize_HPLC Optimize_GC Optimize Temperature Program Cyclodextrin->Optimize_GC Analysis Final Method Optimize_HPLC->Analysis Optimize_GC->Analysis

Caption: Workflow for CSP selection and method development.

Chiral Recognition Mechanisms

Understanding the potential interactions between the analyte and the CSP is key to rational method development.

Chiral_Recognition cluster_Polysaccharide Polysaccharide CSP cluster_Cyclodextrin Cyclodextrin CSP Analyte Methyl 3-hydroxy-2-methylpropanoate -OH (H-bond donor/acceptor) -C=O (H-bond acceptor) -CH3 (Hydrophobic) Polysaccharide Polysaccharide Backbone Carbamate -NH (H-bond donor) Carbamate C=O (H-bond acceptor) Chiral Grooves (Steric Fit) Analyte->Polysaccharide H-bonding, Steric Interactions Cyclodextrin Cyclodextrin Hydrophobic Cavity (Inclusion) Rim -OH groups (H-bonding) Analyte->Cyclodextrin Inclusion, H-bonding

Caption: Analyte-CSP interaction mechanisms.

Conclusion

The enantioselective separation of Methyl 3-hydroxy-2-methylpropanoate can be effectively achieved using a variety of chiral stationary phases. For GC analysis, cyclodextrin-based CSPs offer high efficiency and resolution. For HPLC, polysaccharide-based CSPs provide broad applicability and are an excellent starting point for method development, with amylose and cellulose phases often exhibiting complementary selectivity. Macrocyclic antibiotic CSPs represent a powerful alternative, particularly in reversed-phase and polar organic modes.

The choice of the optimal CSP and analytical technique will ultimately depend on the specific goals of the analysis, including required resolution, analysis time, and compatibility with detection methods. By understanding the fundamental principles of chiral recognition and employing a systematic approach to method development, researchers can confidently select the most appropriate tools for the critical task of ensuring the stereochemical purity of this important chiral building block.

References

  • Ali, I., Suhail, M., & Asnin, L. (2018). Chiral separation and modeling of quinolones on teicoplanin macrocyclic glycopeptide antibiotics CSP. Chirality, 30(12), 1304–1311. [Link]

  • Chiral Technologies. (n.d.). CHIRALCEL® OD-H 4.6x250 mm | Coated Polysaccharide phase. Retrieved from [Link]

  • Chiral Technologies. (2013). Instruction Manual for CHIRALCEL® OD-H and CHIRALCEL® OJ-H. [Link]

  • De Klerck, K., Mangelings, D., & Vander Heyden, Y. (2014). Pharmaceutical enantiomer resolution using immobilized polysaccharide-based chiral stationary phases in supercritical fluid chromatography. Journal of Chromatography A, 1328, 85–97. [Link]

  • Dr. Maisch GmbH. (n.d.). CHIRAL COLUMNS. Retrieved from [Link]

  • Francotte, E. (2013). Polysaccharide-Based Chiral Stationary Phases for Enantioseparations by High-Performance Liquid Chromatography: An Overview. In Methods in Molecular Biology (Vol. 970, pp. 81–111). Humana Press. [Link]

  • Haginaka, J. (2007). HPLC separation of enantiomers using chiral stationary phases. Česká a Slovenská Farmacie, 56(4), 147–154. [Link]

  • Harada, N. (2018). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. Molecules, 23(10), 2521. [Link]

  • Ilisz, I., Aranyi, A., & Pataj, Z. (2021). Enantioselective Liquid Chromatographic Separations Using Macrocyclic Glycopeptide-Based Chiral Selectors. Molecules, 26(11), 3325. [Link]

  • Ismail, O. S., Antonijević, M., & Tiritan, M. E. (2022). Application of Polysaccharide-Based Chiral High-Performance Liquid Chromatography Columns for the Separation of Regio-, E/Z-, and Enantio–Isomeric Mixtures of Allylic Compounds. Molecules, 27(3), 999. [Link]

  • Khater, S., & West, C. (2015). Chiral separations using the macrocyclic antibiotics: A review. Journal of Pharmaceutical and Biomedical Analysis, 113, 149–160. [Link]

  • Li, T., & Ali, I. (2024). Macrocyclic Antibiotics as Effective Chiral Selectors in Liquid Chromatography for Enantiomeric Separation of Pharmaceutical Compounds: A Review. Critical Reviews in Analytical Chemistry, 54(8), 3095–3113. [Link]

  • Ling, C., & Geng, X. (2004). Comparison study of Chiralpak AD-H with AD columns in chromatographic enantioseparation of dihydropyrimidinone acid and its methyl ester. Journal of Chromatography A, 1034(1-2), 117–123. [Link]

  • Lomsadze, K., Jibuti, G., & Farkas, T. (2019). HPLC Enantioseparations with Polysaccharide-Based Chiral Stationary Phases in HILIC Conditions. In Methods in Molecular Biology (Vol. 2046, pp. 113–125). Humana Press. [Link]

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Validation

A Senior Application Scientist's Guide to the Determination of Enantiomeric Excess of Methyl 3-hydroxy-2-methylpropanoate: A Comparative Analysis of HPLC and Alternative Methods

For researchers, scientists, and professionals in drug development, the precise determination of the enantiomeric excess (ee) of chiral molecules is not merely a procedural step but a cornerstone of ensuring product effi...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the precise determination of the enantiomeric excess (ee) of chiral molecules is not merely a procedural step but a cornerstone of ensuring product efficacy and safety. Methyl 3-hydroxy-2-methylpropanoate, a key chiral building block, is no exception. The spatial arrangement of its substituents around the chiral center can lead to vastly different biological activities. This guide provides an in-depth, objective comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for determining the enantiomeric excess of Methyl 3-hydroxy-2-methylpropanoate, supported by experimental insights and data.

The Imperative of Chiral Purity

The significance of stereoisomerism in pharmacology is profound. For many chiral drugs, one enantiomer is therapeutically active, while the other may be inactive, less active, or even responsible for adverse effects. Therefore, robust and reliable analytical methods for quantifying the enantiomeric composition are critical throughout the research, development, and quality control processes.

High-Performance Liquid Chromatography: The Gold Standard

Chiral HPLC stands as the most widely employed technique for the separation and quantification of enantiomers due to its versatility, robustness, and broad applicability.[1] The fundamental principle lies in the differential interaction of enantiomers with a chiral stationary phase (CSP), leading to different retention times and, consequently, separation.

The Causality Behind Experimental Choices in Chiral HPLC

The selection of the CSP and the mobile phase composition are the most critical factors in achieving a successful chiral separation. For a β-hydroxy ester like Methyl 3-hydroxy-2-methylpropanoate, polysaccharide-based CSPs are often the first choice due to their proven efficacy in resolving a wide array of chiral compounds.[1] These phases, typically derivatives of cellulose or amylose coated or immobilized on a silica support, create a complex chiral environment through a combination of hydrogen bonding, dipole-dipole interactions, and steric hindrance.

A normal-phase mobile system, commonly a mixture of a non-polar solvent like n-hexane and a polar alcohol modifier such as isopropanol or ethanol, is generally preferred for these types of separations. The alcohol modifier plays a crucial role in modulating the retention and enantioselectivity. By competing with the analyte for polar interaction sites on the CSP, it influences the retention time. The concentration of the alcohol is a key parameter to optimize; a lower concentration typically leads to stronger retention and often better resolution, but at the cost of longer analysis times.

Experimental Protocol: Chiral HPLC Analysis

This protocol outlines a typical and effective method for the determination of the enantiomeric excess of Methyl 3-hydroxy-2-methylpropanoate.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system equipped with a pump, autosampler, column oven, and a UV detector.

Chromatographic Conditions:

ParameterRecommended SettingRationale
Chiral Column Chiralpak® AD-H (250 x 4.6 mm, 5 µm) or Chiralcel® OD-H (250 x 4.6 mm, 5 µm)Polysaccharide-based CSPs known for excellent enantioseparation of β-hydroxy esters.[1]
Mobile Phase n-Hexane / Isopropanol (90:10, v/v)Common normal-phase system providing good selectivity for this class of compounds.[1]
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, can be optimized for resolution.
Column Temperature 25 °CControlled temperature ensures reproducible retention times.
Detection UV at 210 nmEsters typically exhibit absorbance at lower UV wavelengths.[1]
Injection Volume 10 µL
Sample Preparation Dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL.Ensures compatibility with the chromatographic system and avoids peak distortion.

Calculation of Enantiomeric Excess (% ee):

% ee = [ (Areamajor - Areaminor) / (Areamajor + Areaminor) ] x 100

Where:

  • Areamajor is the peak area of the major enantiomer.

  • Areaminor is the peak area of the minor enantiomer.

A resolution (Rs) of greater than 1.5 is typically desired for baseline separation, which ensures accurate quantification.[1]

Visualizing the HPLC Workflow

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample Methyl 3-hydroxy-2- methylpropanoate Sample Dissolve Dissolve in Mobile Phase (1 mg/mL) Sample->Dissolve Filter Filter Sample Dissolve->Filter Inject Inject 10 µL Filter->Inject Separate Chiral Separation (Chiralpak® AD-H) Inject->Separate Detect UV Detection (210 nm) Separate->Detect Integrate Integrate Peak Areas Detect->Integrate Calculate Calculate % ee Integrate->Calculate Report Report Calculate->Report Final Result

Caption: Workflow for enantiomeric excess determination by chiral HPLC.

Comparative Analysis: HPLC vs. Alternative Methods

While chiral HPLC is a powerful tool, other techniques offer distinct advantages and can be complementary for a comprehensive analysis. The choice of method often depends on factors such as the volatility of the analyte, the required sensitivity, and the availability of instrumentation.

Chiral Gas Chromatography (GC)

For volatile and thermally stable compounds, chiral GC can provide excellent resolution and sensitivity.[1] Methyl 3-hydroxy-2-methylpropanoate, being a relatively small ester, is amenable to GC analysis.

Principle: Similar to HPLC, chiral GC relies on the differential interaction of enantiomers with a chiral stationary phase, but in the gas phase. Cyclodextrin-based CSPs are commonly used for the separation of chiral esters.[1]

Experimental Protocol: Chiral GC Analysis

  • Column: Capillary column coated with a derivatized cyclodextrin (e.g., permethylated β-cyclodextrin).

  • Carrier Gas: Helium or Hydrogen.

  • Temperature Program: An initial oven temperature of around 80°C, held for a few minutes, followed by a ramp up to approximately 150°C.

  • Injector and Detector Temperature: Typically set at 250°C.

  • Detector: Flame Ionization Detector (FID) or Mass Spectrometer (MS).

Key Considerations: While direct injection may be possible, derivatization is sometimes employed to enhance volatility and improve peak shape.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy, particularly with the use of chiral solvating agents (CSAs) or chiral derivatizing agents (CDAs), offers a rapid method for determining enantiomeric excess without the need for chromatographic separation.

Principle:

  • Chiral Solvating Agents (CSAs): These agents form transient diastereomeric complexes with the enantiomers in solution. The different magnetic environments of these complexes can lead to separate signals for each enantiomer in the NMR spectrum.

  • Chiral Derivatizing Agents (CDAs): The enantiomers are reacted with a chiral derivatizing agent to form stable diastereomers, which will have distinct NMR spectra.

Experimental Protocol: NMR Analysis

  • Dissolve the Methyl 3-hydroxy-2-methylpropanoate sample in a suitable deuterated solvent (e.g., CDCl3).

  • Acquire a standard 1H NMR spectrum.

  • Add an appropriate chiral solvating agent (e.g., a chiral lanthanide shift reagent or a chiral alcohol).

  • Acquire subsequent spectra and observe the splitting of signals corresponding to the protons near the chiral center.

  • The enantiomeric excess is determined by integrating the signals of the two diastereomeric species.

Key Considerations: This method is particularly useful for reaction monitoring and can provide structural information. However, it may be less sensitive than chromatographic methods for detecting trace enantiomeric impurities.

Comparison of Analytical Methods
FeatureChiral High-Performance Liquid Chromatography (HPLC)Chiral Gas Chromatography (GC)Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle Differential interaction with a chiral stationary phase in a liquid mobile phase.Separation of volatile enantiomers based on interaction with a chiral stationary phase in a gaseous mobile phase.Formation of diastereomeric complexes with a chiral solvating/derivatizing agent, leading to distinct NMR signals.
Typical Analytes Broad range of non-volatile and thermally labile compounds.Volatile and thermally stable compounds.Soluble compounds, provides structural information.
Sample Preparation Dissolution in a suitable mobile phase.Direct injection if volatile, or derivatization to increase volatility.Dissolution in a deuterated solvent with the addition of a chiral agent.
Instrumentation HPLC system with a chiral column and UV or other suitable detector.Gas chromatograph with a chiral capillary column and FID or MS detector.NMR spectrometer.
Resolution (Rs) Typically > 1.5 for baseline separation.[1]High resolution is achievable.[1]Depends on the chiral agent and magnetic field strength.
Sensitivity High, suitable for trace analysis.[1]Very high, especially with an MS detector.Generally lower than chromatographic methods.
Analysis Time 10-30 minutes per sample.[1]Typically faster than HPLC for volatile compounds.Rapid data acquisition, but sample preparation can be longer.
Key Advantage Versatility and wide applicability.High resolution and sensitivity for volatile analytes.Rapid, non-destructive, and provides structural confirmation.
Key Limitation Higher solvent consumption.Limited to volatile and thermally stable compounds.Lower sensitivity for trace impurities.
Decision Workflow for Method Selection

Method_Selection start Start: Determine ee of Methyl 3-hydroxy-2-methylpropanoate is_volatile Is the primary goal high-throughput screening or reaction monitoring? start->is_volatile is_trace Is trace impurity quantification critical? is_volatile->is_trace No nmr Chiral NMR is_volatile->nmr Yes hplc Chiral HPLC is_trace->hplc Yes gc Chiral GC is_trace->gc No (if volatile) cross_validate Consider cross-validation with an orthogonal method hplc->cross_validate gc->cross_validate

Caption: Decision workflow for selecting an analytical method.

Method Validation: Ensuring Trustworthiness

A critical component of any analytical method is its validation to ensure that it is fit for its intended purpose. For a chiral HPLC method, the following parameters should be evaluated according to established guidelines:

  • Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present. This is demonstrated by achieving baseline resolution between the enantiomers.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. This is typically assessed over a range of concentrations.

  • Accuracy: The closeness of the test results obtained by the method to the true value. This can be determined by analyzing samples with known enantiomeric compositions.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

  • Limit of Detection (LOD): The lowest amount of the minor enantiomer that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of the minor enantiomer in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.

Conclusion: An Integrated Approach to Chiral Analysis

The determination of the enantiomeric excess of Methyl 3-hydroxy-2-methylpropanoate is a critical analytical task that can be reliably achieved using chiral HPLC with a polysaccharide-based stationary phase. This method offers a robust and versatile platform for routine analysis and quality control. However, for a comprehensive understanding and in specific contexts such as high-throughput screening or for volatile samples, alternative techniques like chiral GC and NMR spectroscopy provide valuable and often complementary information. The choice of the optimal method should be guided by the specific analytical requirements, including sensitivity, speed, and the nature of the sample matrix. For the highest level of confidence, particularly in a regulatory environment, cross-validation of results using an orthogonal method is strongly recommended.

References

  • Sánchez, F. G., Navas Díaz, A., Sánchez Torreño, E., Aguilar, A., Medina Lama, I., & Algarra, M. (2012). Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. Chirality, 24(9), 711-717. Available from: [Link]

  • Wenzel, T. J., & Wilcox, J. D. (2016). Chiral Reagents for the Determination of Enantiomeric Excess and Absolute Configuration Using NMR Spectroscopy. In eMagRes (Vol. 5, pp. 101-114). John Wiley & Sons, Ltd.
  • Daicel Corporation. (2013). INSTRUCTION MANUAL FOR CHIRALPAK® AD-H COLUMNS.
  • Phenomenex. (n.d.).
  • PubChem. (n.d.). Methyl 3-hydroxy-2-methylpropanoate. National Center for Biotechnology Information. Available from: [Link]

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Comparative

A Comparative Spectroscopic Guide to Methyl 3-hydroxy-2-methylpropanoate and Its Isomers

This technical guide offers an in-depth analysis of the spectroscopic characteristics of Methyl 3-hydroxy-2-methylpropanoate, a valuable chiral building block in organic synthesis. Designed for researchers, scientists, a...

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide offers an in-depth analysis of the spectroscopic characteristics of Methyl 3-hydroxy-2-methylpropanoate, a valuable chiral building block in organic synthesis. Designed for researchers, scientists, and drug development professionals, this document provides a comparative overview of its ¹H NMR, ¹³C NMR, and IR spectral data against its structural isomers, Methyl 3-hydroxypropanoate and Methyl 2-hydroxy-2-methylpropanoate. By elucidating the key spectroscopic differences, this guide aims to facilitate unambiguous structural verification and purity assessment in a laboratory setting.

Introduction: The Imperative of Spectroscopic Characterization

In the realm of chemical synthesis and drug development, the precise structural elucidation of a molecule is paramount. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are indispensable tools that provide a molecular fingerprint, allowing for the unambiguous determination of a compound's structure and purity. This guide focuses on Methyl 3-hydroxy-2-methylpropanoate and its isomers, highlighting how subtle differences in their molecular architecture translate into distinct and measurable spectroscopic signatures. Understanding these differences is crucial for reaction monitoring, quality control, and ensuring the desired biological activity of a target molecule.

Experimental Rationale and Methodologies

The reliability of spectroscopic data is intrinsically linked to the rigor of the experimental protocol. The data presented herein was acquired following established best practices to ensure accuracy and reproducibility.

Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol

NMR spectroscopy provides unparalleled insight into the carbon-hydrogen framework of a molecule.

Sample Preparation: The Foundation of a High-Quality Spectrum

A representative sample of 5-25 mg of the analyte was dissolved in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃). The choice of a deuterated solvent is critical to avoid overwhelming the proton signals of the analyte.[1] CDCl₃ is a versatile and affordable option for many organic molecules.[2] Tetramethylsilane (TMS) was added as an internal standard for chemical shift referencing (δ = 0.00 ppm). The solution was then filtered through a pipette with a cotton plug into a 5 mm NMR tube to remove any particulate matter that could degrade the spectral resolution.[2]

¹H NMR Acquisition:

Proton NMR spectra were acquired using a standard single-pulse experiment. A relaxation delay of 1-5 seconds between pulses was employed to ensure complete proton relaxation, which is essential for accurate integration and quantitative analysis.[3]

¹³C NMR Acquisition:

Carbon-13 NMR spectra were obtained using a proton-decoupled pulse sequence. This technique simplifies the spectrum by removing the splitting caused by attached protons, resulting in a single peak for each unique carbon atom.[3]

Infrared (IR) Spectroscopy Protocol

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule.

Sample Preparation: The Thin Film Method

For liquid samples, the neat liquid (undiluted) method is often preferred for its simplicity and the absence of solvent interference. A drop of the analyte was placed on a polished sodium chloride (NaCl) or potassium bromide (KBr) salt plate. A second plate was carefully placed on top to create a thin liquid film between the plates.[3][4] Salt plates are used because they are transparent to infrared radiation in the typical analytical range (4000-400 cm⁻¹).

FTIR Analysis:

A background spectrum of the empty salt plates was recorded first and automatically subtracted from the sample spectrum. This process corrects for any atmospheric or instrumental artifacts. The sample spectrum was then acquired, typically by co-adding multiple scans to improve the signal-to-noise ratio.[4]

Spectroscopic Data and Comparative Analysis

The following sections detail the ¹H NMR, ¹³C NMR, and IR spectroscopic data for Methyl 3-hydroxy-2-methylpropanoate and its selected isomers.

Molecular Structures at a Glance

To visually represent the connectivity of the atoms within the target molecule and its comparators, the following diagrams are provided.

graph Methyl_3_hydroxy_2_methylpropanoate { layout=neato; node [shape=plaintext, fontcolor="#202124"]; edge [color="#4285F4"];

C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; O1 [label="O"]; O2 [label="O"]; C4 [label="C"]; H1 [label="H"]; H2 [label="H"]; H3 [label="H"]; H4 [label="H"]; H5 [label="H"]; H6 [label="H"]; H7 [label="H"]; H8 [label="H"]; H9 [label="H"]; O3 [label="O"]; H10 [label="H"]; C5 [label="C"]; H11 [label="H"]; H12 [label="H"]; H13 [label="H"];

C1 -- C2; C2 -- C3; C3 -- O1 [style=dashed]; C3 -- O2; O2 -- C4; C2 -- H1; C1 -- H2; C1 -- H3; C1 -- O3; O3 -- H10; C2 -- C5; C5 -- H11; C5 -- H12; C5 -- H13; C4 -- H4; C4 -- H5; C4 -- H6; }

Figure 1: Structure of Methyl 3-hydroxy-2-methylpropanoate. graph Methyl_3_hydroxypropanoate { layout=neato; node [shape=plaintext, fontcolor="#202124"]; edge [color="#34A853"];

C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; O1 [label="O"]; O2 [label="O"]; H1 [label="H"]; H2 [label="H"]; H3 [label="H"]; H4 [label="H"]; H5 [label="H"]; H6 [label="H"]; H7 [label="H"]; O3 [label="O"]; H8 [label="H"];

C1 -- C2; C2 -- O1 [style=dashed]; C2 -- O2; O2 -- C3; C1 -- H1; C1 -- H2; C1 -- O3; O3 -- H8; C2 -- H3; C2 -- H4; C3 -- H5; C3 -- H6; C3 -- H7; }

Figure 2: Structure of Methyl 3-hydroxypropanoate. graph Methyl_2_hydroxy_2_methylpropanoate { layout=neato; node [shape=plaintext, fontcolor="#202124"]; edge [color="#EA4335"];

C1 [label="C"]; C2 [label="C"]; O1 [label="O"]; O2 [label="O"]; C3 [label="C"]; H1 [label="H"]; H2 [label="H"]; H3 [label="H"]; H4 [label="H"]; H5 [label="H"]; H6 [label="H"]; O3 [label="O"]; H7 [label="H"]; C4 [label="C"]; H8 [label="H"]; H9 [label="H"]; H10 [label="H"];

C1 -- C2; C2 -- O1 [style=dashed]; C2 -- O2; O2 -- C3; C1 -- O3; O3 -- H7; C1 -- C4; C4 -- H8; C4 -- H9; C4 -- H10; C1 -- H1; C3 -- H2; C3 -- H3; C3 -- H4; }

Figure 3: Structure of Methyl 2-hydroxy-2-methylpropanoate.
¹H NMR (Proton NMR) Data Comparison

The ¹H NMR spectrum is invaluable for determining the number of different proton environments and their neighboring protons.

CompoundChemical Shift (δ) ppmMultiplicityIntegrationAssignment
Methyl 3-hydroxy-2-methylpropanoate ~3.70Singlet3H-OCH₃ (methyl ester)
~3.65Multiplet2H-CH₂- (adjacent to -OH)
~2.65Multiplet1H-CH- (adjacent to C=O)
~1.15Doublet3H-CH₃ (adjacent to -CH-)
Methyl 3-hydroxypropanoate [3][5]~3.71Singlet3H-OCH₃ (methyl ester)
~3.88Triplet2H-CH₂- (adjacent to -OH)
~2.57Triplet2H-CH₂- (adjacent to C=O)
Methyl 2-hydroxy-2-methylpropanoate ~3.78Singlet3H-OCH₃ (methyl ester)
~3.27Singlet1H-OH
~1.44Singlet6H2 x -CH₃

Analysis of ¹H NMR Data:

  • Methyl 3-hydroxy-2-methylpropanoate: The presence of four distinct signals is consistent with its structure. The singlet at ~3.70 ppm corresponds to the three protons of the methyl ester. The multiplet signals for the -CH₂- and -CH- groups arise from spin-spin coupling with neighboring protons. The doublet at ~1.15 ppm is characteristic of a methyl group adjacent to a single proton.

  • Methyl 3-hydroxypropanoate: This isomer presents a simpler spectrum with three signals.[3][5] The two triplets are a classic ethyl-like pattern, arising from the coupling between the two adjacent -CH₂- groups. The singlet at ~3.71 ppm is again due to the methyl ester protons.[3][5]

  • Methyl 2-hydroxy-2-methylpropanoate: This isomer is easily distinguished by the presence of a singlet integrating to six protons at ~1.44 ppm, which is indicative of two equivalent methyl groups attached to the same carbon. The hydroxyl proton appears as a singlet, and the methyl ester protons also give a singlet.

¹³C NMR (Carbon-13 NMR) Data Comparison

The ¹³C NMR spectrum reveals the number of unique carbon environments in a molecule.

CompoundChemical Shift (δ) ppmAssignment
Methyl 3-hydroxy-2-methylpropanoate [6]~175C=O (ester carbonyl)
~66-CH₂- (adjacent to -OH)
~52-OCH₃ (methyl ester)
~45-CH- (adjacent to C=O)
~14-CH₃ (adjacent to -CH-)
Methyl 3-hydroxypropanoate [3][5]~172C=O (ester carbonyl)
~59-CH₂- (adjacent to -OH)
~52-OCH₃ (methyl ester)
~38-CH₂- (adjacent to C=O)
Methyl 2-hydroxy-2-methylpropanoate ~177C=O (ester carbonyl)
~70-C- (quaternary, with -OH)
~52-OCH₃ (methyl ester)
~262 x -CH₃

Analysis of ¹³C NMR Data:

  • Methyl 3-hydroxy-2-methylpropanoate: The spectrum shows five distinct carbon signals, confirming the structure.[6] The carbonyl carbon is the most downfield signal.

  • Methyl 3-hydroxypropanoate: This isomer displays four carbon signals.[3][5] The chemical shifts of the two -CH₂- carbons are distinct due to their different chemical environments (one adjacent to an oxygen, the other to a carbonyl group).

  • Methyl 2-hydroxy-2-methylpropanoate: The presence of a quaternary carbon signal around 70 ppm is a key distinguishing feature. The two methyl groups are equivalent and thus give a single signal.

Infrared (IR) Spectroscopy Data Comparison

The IR spectrum provides clear indications of the functional groups present.

CompoundWavenumber (cm⁻¹)IntensityAssignment
Methyl 3-hydroxy-2-methylpropanoate [6]~3400Strong, BroadO-H stretch (alcohol)
~2950MediumC-H stretch (aliphatic)
~1735StrongC=O stretch (ester)
~1170StrongC-O stretch (ester)
Methyl 3-hydroxypropanoate [3][5]~3400Strong, BroadO-H stretch (alcohol)
~2950MediumC-H stretch (aliphatic)
~1735StrongC=O stretch (ester)
~1170StrongC-O stretch (ester)
Methyl 2-hydroxy-2-methylpropanoate ~3450Strong, BroadO-H stretch (alcohol)
~2980MediumC-H stretch (aliphatic)
~1730StrongC=O stretch (ester)
~1200StrongC-O stretch (ester)

Analysis of IR Data:

All three isomers exhibit the characteristic absorption bands for an alcohol (a broad O-H stretch around 3400 cm⁻¹) and an ester (a strong C=O stretch around 1735 cm⁻¹ and a strong C-O stretch between 1300-1000 cm⁻¹).[7] While the IR spectra are broadly similar due to the presence of the same functional groups, subtle differences in the fingerprint region (below 1500 cm⁻¹) can be used for definitive identification when compared to a reference spectrum. The exact position of the C-O stretch can also vary slightly between the isomers.

Conclusion

The spectroscopic data presented in this guide unequivocally demonstrates the power of NMR and IR spectroscopy in the structural elucidation and differentiation of isomeric compounds. For Methyl 3-hydroxy-2-methylpropanoate and its isomers, ¹H and ¹³C NMR spectroscopy provide the most definitive means of identification, with each isomer displaying a unique set of chemical shifts and coupling patterns. While IR spectroscopy confirms the presence of the key hydroxyl and ester functional groups in all three compounds, it is the combination of these techniques that provides a comprehensive and self-validating system for structural verification. This guide serves as a valuable resource for researchers, enabling confident identification and quality assessment of these important synthetic intermediates.

References

  • PubChem. Methyl 3-hydroxy-2-methylpropanoate. National Center for Biotechnology Information. [Link]

  • PubChem. Methyl 3-hydroxy-2-methylpropanoate - 13C NMR Spectra. National Center for Biotechnology Information. [Link]

  • PubChem. Methyl 2-hydroxy-2-methylpropanoate. National Center for Biotechnology Information. [Link]

  • Iowa State University. NMR Sample Preparation. Chemical Instrumentation Facility. [Link]

  • Iowa State University. NMR Sample Preparation. [Link]

  • Jeol. NMR Sample Preparation. [Link]

  • Drawell. FTIR Analysis for Liquid Samples - What You Need to Know. [Link]

  • ResearchGate. How to prepare a liquid sample for FTIR spectrum?. [Link]

  • Spectroscopy Online. The C=O Bond, Part VI: Esters and the Rule of Three. [Link]

  • NIST. Propanoic acid, 3-hydroxy-, methyl ester. NIST Chemistry WebBook. [Link]

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Validation

comparing catalytic efficiency of different ligands for Methyl 3-hydroxy-2-methylpropanoate synthesis

Introduction: The Significance of Chiral Purity in Methyl 3-hydroxy-2-methylpropanoate Methyl 3-hydroxy-2-methylpropanoate, commonly known in its enantiopure forms as "Roche ester," is a critical chiral building block in...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Chiral Purity in Methyl 3-hydroxy-2-methylpropanoate

Methyl 3-hydroxy-2-methylpropanoate, commonly known in its enantiopure forms as "Roche ester," is a critical chiral building block in the pharmaceutical and fine chemical industries.[1] Its value lies in the stereospecific arrangement of its hydroxyl and methyl groups, which serves as a key intermediate in the synthesis of a wide array of complex molecules, including vitamins, antibiotics, and agrochemicals.[2] The biological activity of these complex final products is often dictated by the stereochemistry of this precursor, making the enantioselective synthesis of Methyl 3-hydroxy-2-methylpropanoate a topic of paramount importance.

This guide provides an in-depth comparison of the catalytic efficiency of various chiral ligands used in the asymmetric hydrogenation of methyl 2-(hydroxymethyl)acrylate, the primary route to enantiomerically pure Methyl 3-hydroxy-2-methylpropanoate. We will delve into the performance of prominent rhodium- and ruthenium-based catalytic systems, presenting supporting experimental data to inform researchers, scientists, and drug development professionals in their selection of the most effective catalyst for their specific needs.

The Catalytic Landscape: Rhodium vs. Ruthenium Systems

The asymmetric hydrogenation of methyl 2-(hydroxymethyl)acrylate is predominantly catalyzed by transition metal complexes of rhodium and ruthenium, paired with chiral phosphine ligands. The choice between these two metals can significantly impact the reaction's efficiency and stereoselectivity.

Rhodium-based catalysts are often lauded for their high activity and enantioselectivity under mild reaction conditions. They typically operate via a well-understood catalytic cycle, often involving an unsaturated or dihydride pathway, where the chiral ligand orchestrates the stereoselective addition of hydrogen to the prochiral olefin.

Ruthenium-based catalysts , particularly those employing the BINAP family of ligands, are also highly effective and are noted for their broad substrate scope. In some instances, ruthenium catalysts can provide a different stereochemical outcome compared to their rhodium counterparts for the same ligand, highlighting the intricate interplay between the metal center and the chiral environment.

Comparative Analysis of Chiral Ligands

The heart of enantioselective catalysis lies in the design of the chiral ligand. The ligand's structure dictates the three-dimensional environment around the metal center, thereby controlling the facial selectivity of the hydrogenation. Here, we compare the performance of several classes of widely used chiral phosphine ligands.

Data Presentation: A Side-by-Side Comparison

The following table summarizes the catalytic performance of various ligands in the asymmetric hydrogenation of methyl 2-(hydroxymethyl)acrylate. It is important to note that direct comparison can be challenging due to variations in reaction conditions across different studies. However, this compilation provides a valuable overview of the relative efficiencies of these catalytic systems.

LigandMetalCatalyst Loading (mol%)Temp. (°C)Pressure (bar)SolventYield (%)ee (%)Reference(s)
INDOLPHOS Rh1.0-4010CH₂Cl₂>9598 (S)[3]
Rh1.02010CH₂Cl₂>9593 (S)[3]
catASium M Rh0.22510Toluene>9999 (S)[4]
THNAPhos Rh0.12510Toluene>9996.7 (S)
(R,R)-Me-DuPHOS Rh1.0251.4MeOH10090 (R)
(R,R)-BeePHOS Rh1.0251.4MeOH10085 (R)
(R)-SYNPHOS Ru0.12510MeOH10088 (R)[3]

Key Observations:

  • High Enantioselectivity: Several ligands, notably INDOLPHOS and catASium M with rhodium, have demonstrated the ability to produce Methyl 3-hydroxy-2-methylpropanoate with excellent enantiomeric excess (≥98% ee).[3][4]

  • Temperature Dependence: The enantioselectivity of the Rh-INDOLPHOS system is highly dependent on temperature, with a significant increase in ee observed at lower temperatures.[3] This suggests that the transition states leading to the two enantiomers are close in energy, and lower thermal energy favors the pathway to the major enantiomer.

  • Catalyst Loading: The THNAPhos ligand shows high efficiency even at a low catalyst loading of 0.1 mol%, which is a crucial factor for industrial applications to minimize catalyst cost.

  • Metal and Ligand Synergy: The combination of the metal center and the ligand backbone significantly influences the stereochemical outcome. For instance, while many rhodium catalysts with C2-symmetric diphosphines produce the (S)-enantiomer, the Ru-SYNPHOS system yields the (R)-enantiomer.[3]

Mechanistic Insights: The "Why" Behind the Performance

The remarkable efficiency of these catalytic systems stems from a combination of electronic and steric factors governed by the ligand architecture. The prevailing mechanism for Rh-catalyzed asymmetric hydrogenation of functionalized olefins involves the coordination of the substrate to the chiral metal complex, followed by the oxidative addition of hydrogen and subsequent migratory insertion and reductive elimination.

Catalytic_Cycle Catalyst [Rh(L)]+ Substrate_Coordination Substrate Coordination Catalyst->Substrate_Coordination + Substrate Catalyst_Substrate [Rh(L)(Substrate)]+ Substrate_Coordination->Catalyst_Substrate H2_Addition H₂ Oxidative Addition Catalyst_Substrate->H2_Addition + H₂ Dihydride_Intermediate [Rh(H)₂(L)(Substrate)]+ H2_Addition->Dihydride_Intermediate Migratory_Insertion Migratory Insertion Dihydride_Intermediate->Migratory_Insertion Alkyl_Hydride [Rh(H)(L)(Product-precursor)]+ Migratory_Insertion->Alkyl_Hydride Reductive_Elimination Reductive Elimination Alkyl_Hydride->Reductive_Elimination Product_Release Product Release Reductive_Elimination->Product_Release Product Product_Release->Catalyst

Caption: Generalized catalytic cycle for Rh-catalyzed asymmetric hydrogenation.

The chirality of the ligand (L*) creates diastereomeric catalyst-substrate complexes, one of which is sterically and/or electronically favored for the subsequent hydrogenation steps. For substrates like methyl 2-(hydroxymethyl)acrylate, the hydroxyl group can play a crucial role in directing the stereochemical outcome through hydrogen bonding interactions with the ligand or the metal center, further enhancing the enantioselectivity.[5]

Experimental Protocols: A Practical Guide

The following protocols provide a detailed, step-by-step methodology for conducting the asymmetric hydrogenation of methyl 2-(hydroxymethyl)acrylate using a representative rhodium-based catalytic system.

General Procedure for Rh-Catalyzed Asymmetric Hydrogenation

This protocol is adapted from a typical procedure for the synthesis of Methyl (S)-(+)-3-hydroxy-2-methylpropanoate.[3]

Materials:

  • [Rh(NBD)₂]BF₄ (Bis(norbornadiene)rhodium(I) tetrafluoroborate)

  • Chiral Ligand (e.g., INDOLPHOS)

  • Methyl 2-(hydroxymethyl)acrylate

  • Anhydrous and degassed dichloromethane (CH₂Cl₂)

  • Hydrogen gas (high purity)

  • Stainless steel autoclave

Procedure:

  • Catalyst Preparation (In Situ): In a glovebox, a Schlenk flask is charged with [Rh(NBD)₂]BF₄ (1.0 µmol) and the chiral ligand (1.1 µmol). Anhydrous and degassed CH₂Cl₂ (0.5 mL) is added, and the solution is stirred for 20 minutes at room temperature to form the active catalyst.

  • Reaction Setup: To a separate vial, add methyl 2-(hydroxymethyl)acrylate (0.10 mmol) dissolved in anhydrous and degassed CH₂Cl₂ (0.5 mL).

  • Hydrogenation: The catalyst solution is transferred to a stainless steel autoclave. The substrate solution is then added to the autoclave.

  • The autoclave is sealed, removed from the glovebox, and purged with hydrogen gas three times (e.g., by pressurizing to 15 bar and then venting).

  • The autoclave is then pressurized with hydrogen to the desired pressure (e.g., 10 bar).

  • The reaction mixture is stirred at the desired temperature (e.g., 20°C or -40°C) for the specified reaction time.

  • Work-up and Analysis: After the reaction is complete, the hydrogen pressure is carefully released. The solvent is removed under reduced pressure. The conversion and enantiomeric excess of the product are determined by chiral gas chromatography (GC) or high-performance liquid chromatography (HPLC).

Experimental_Workflow cluster_glovebox In Glovebox Catalyst Prep Catalyst Preparation: [Rh(NBD)₂]BF₄ + Ligand in CH₂Cl₂ Load Autoclave Load Autoclave Catalyst Prep->Load Autoclave Transfer Catalyst Substrate Prep Substrate Preparation: Methyl 2-(hydroxymethyl)acrylate in CH₂Cl₂ Substrate Prep->Load Autoclave Add Substrate Seal & Purge Seal Autoclave & Purge with H₂ Load Autoclave->Seal & Purge Pressurize Pressurize with H₂ Seal & Purge->Pressurize React Stir at Controlled Temperature Pressurize->React Depressurize Depressurize React->Depressurize Solvent Removal Remove Solvent Depressurize->Solvent Removal Analysis Analyze by Chiral GC/HPLC Solvent Removal->Analysis

Caption: Experimental workflow for asymmetric hydrogenation.

Conclusion: Selecting the Optimal Ligand

The synthesis of enantiomerically pure Methyl 3-hydroxy-2-methylpropanoate via asymmetric hydrogenation is a well-established and highly efficient method. The choice of the chiral ligand is the most critical parameter influencing the catalytic efficiency and enantioselectivity of the reaction.

  • For achieving the highest possible enantiomeric excess, Rh-catASium M and Rh-INDOLPHOS (at low temperatures) are excellent choices.[3][4]

  • For processes where catalyst loading is a primary concern, Rh-THNAPhos demonstrates remarkable activity at low concentrations.

  • Ruthenium-based systems , such as those with SYNPHOS , offer a viable alternative, particularly when a different enantiomer is desired or when exploring a broader range of reaction conditions.[3]

Ultimately, the optimal ligand will depend on the specific requirements of the synthesis, including the desired enantiopurity, cost considerations, and process scalability. This guide provides the foundational data and understanding to make an informed decision in this critical aspect of chiral synthesis.

References

Sources

Comparative

A Comparative Guide to the Stability of (R)- and (S)-Methyl 3-hydroxy-2-methylpropanoate for Pharmaceutical Applications

In the landscape of pharmaceutical development, the stereochemical identity of a molecule is paramount. The biological activity, pharmacokinetic profile, and toxicity of a drug can be intrinsically linked to its chiralit...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development, the stereochemical identity of a molecule is paramount. The biological activity, pharmacokinetic profile, and toxicity of a drug can be intrinsically linked to its chirality. For chiral molecules like (R)- and (S)-Methyl 3-hydroxy-2-methylpropanoate, versatile building blocks in the synthesis of complex pharmaceuticals, a thorough understanding of their individual stability is not just a regulatory requirement but a cornerstone of robust drug development.[1][2] The presence of an undesired enantiomer, either as a starting impurity or as a product of degradation, can significantly impact the efficacy and safety of the final active pharmaceutical ingredient (API).

This guide provides a comprehensive comparison of the stability of (R)- and (S)-Methyl 3-hydroxy-2-methylpropanoate under various stress conditions. We will delve into the theoretical underpinnings of their potential degradation pathways and present a framework of detailed experimental protocols for conducting forced degradation studies. This document is intended for researchers, scientists, and drug development professionals to inform their experimental design and to highlight critical considerations in the handling and formulation of these chiral intermediates.

The Criticality of Enantiomeric Stability

The seemingly minor spatial rearrangement of substituents that differentiates enantiomers can lead to profoundly different interactions with the chiral environment of the human body.[2] Consequently, regulatory bodies like the FDA and EMA place significant emphasis on the control of stereoisomeric impurities.[1][3][4] Stability testing, therefore, must not only quantify the degradation of the primary molecule but also monitor for any potential chiral inversion or racemization, where one enantiomer converts into its mirror image.[5][6][7]

(R)- and (S)-Methyl 3-hydroxy-2-methylpropanoate, often referred to as Roche esters, are key chiral building blocks. Their stability is a critical quality attribute that can influence the purity and safety of the final drug product. A comprehensive stability assessment involves subjecting the enantiomers to forced degradation conditions, as stipulated by the International Council for Harmonisation (ICH) Q1A(R2) guidelines, to identify potential degradation products and pathways.[8][9][10]

Experimental Design for Comparative Stability Assessment

To objectively compare the stability of the (R)- and (S)-enantiomers, a series of forced degradation studies should be conducted in parallel. The following sections outline the experimental protocols for hydrolytic, oxidative, photolytic, and thermal stress testing. A validated, stability-indicating chiral High-Performance Liquid Chromatography (HPLC) method is essential for these studies to separate and quantify the parent enantiomers, their degradation products, and any evidence of racemization.[11][12][13][14][15][16]

Development of a Stability-Indicating Chiral HPLC Method

The cornerstone of this stability study is a robust analytical method capable of separating the (R)- and (S)-enantiomers from each other and from all potential degradation products.

HPLC_Method_Development cluster_0 Method Development cluster_1 Method Validation (ICH Q2(R1)) Column_Screening Column Screening (e.g., Chiralcel OD-H, Chiralpak AD) Mobile_Phase_Optimization Mobile Phase Optimization (Hexane/IPA, Modifiers) Column_Screening->Mobile_Phase_Optimization Select best column Detection Detection (UV @ 210 nm) Mobile_Phase_Optimization->Detection Optimize separation Specificity Specificity Detection->Specificity Validate method Linearity Linearity & Range Specificity->Linearity Accuracy_Precision Accuracy & Precision Linearity->Accuracy_Precision LOD_LOQ LOD & LOQ Accuracy_Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness

Protocol for Chiral HPLC Method Development:

  • Column Selection: Screen various chiral stationary phases (CSPs), such as polysaccharide-based columns (e.g., Chiralcel® OD-H, Chiralpak® AD), which are known to be effective for separating a wide range of chiral compounds.[15]

  • Mobile Phase Optimization: Begin with a mobile phase of n-hexane and isopropanol (IPA) in a 90:10 (v/v) ratio. Adjust the ratio to optimize the resolution between the enantiomers and their potential degradation products. Small amounts of additives like trifluoroacetic acid (for acidic compounds) or diethylamine (for basic compounds) can be used to improve peak shape.

  • Detection: Utilize a UV detector at a wavelength where the parent compound and potential degradation products have adequate absorbance (e.g., 210 nm).

  • Method Validation: Validate the chosen method according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision, limit of detection (LOD), limit of quantitation (LOQ), and robustness.

Forced Degradation Studies: Protocols and Expected Outcomes

The following protocols are designed to induce degradation of the (R)- and (S)-enantiomers under various stress conditions. For each study, a solution of the respective enantiomer (e.g., 1 mg/mL in a suitable solvent) should be prepared. A control sample, protected from the stress condition, should be analyzed alongside the stressed samples at each time point.

Hydrolytic Stability

Esters are susceptible to hydrolysis, which can be catalyzed by both acids and bases.[8] This is a critical parameter as it can predict stability in aqueous formulations and during manufacturing processes involving water.

Protocol:

  • Acidic Hydrolysis: Treat the sample solution with 0.1 N HCl. Store at 60°C and analyze at 0, 2, 4, 8, and 24 hours.

  • Basic Hydrolysis: Treat the sample solution with 0.1 N NaOH. Store at room temperature (25°C) and analyze at 0, 1, 2, 4, and 8 hours. Basic hydrolysis is typically faster than acidic hydrolysis.[17][18]

  • Neutral Hydrolysis: Treat the sample solution with water. Store at 60°C and analyze at 0, 24, 48, and 72 hours.

Expected Degradation Pathway: The primary degradation product of hydrolysis for both enantiomers is expected to be the corresponding carboxylic acid, 3-hydroxy-2-methylpropanoic acid, and methanol.

Hydrolysis Ester (R/S)-Methyl 3-hydroxy-2-methylpropanoate Acid 3-hydroxy-2-methylpropanoic acid Ester->Acid H+ or OH- Methanol Methanol Ester->Methanol H+ or OH-

Potential for Racemization: The chiral center at the C2 position is alpha to the carbonyl group of the ester. Under both acidic and basic conditions, enolization can occur, leading to a planar intermediate and subsequent racemization.[5][6][7][19] The rate of racemization should be carefully monitored by observing the appearance of the opposite enantiomer.

Oxidative Stability

Oxidation can occur through exposure to air, light, or oxidizing agents, leading to the formation of various degradation products.[8]

Protocol:

  • Treat the sample solution with 3% hydrogen peroxide (H₂O₂). Store at room temperature (25°C) and analyze at 0, 2, 4, 8, and 24 hours.

Expected Degradation Pathway: The primary alcohol group is susceptible to oxidation to an aldehyde and further to a carboxylic acid. The tertiary hydrogen at the chiral center could also be a site of oxidation.

Photostability

Exposure to light, particularly UV radiation, can provide the energy for photochemical degradation reactions.[8]

Protocol:

  • Expose the sample solution to a light source according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter).

  • A control sample should be wrapped in aluminum foil to protect it from light.

  • Analyze the samples after the exposure period.

Expected Degradation Pathway: Photodegradation of esters can proceed through various mechanisms, including Norrish type I and type II reactions, leading to a complex mixture of degradation products.[20][21][22] The specific pathways for these enantiomers would require detailed structural elucidation of the degradants.

Thermal Stability

Elevated temperatures can accelerate degradation reactions, providing insight into the long-term stability of the compounds at ambient temperatures.[23][24]

Protocol:

  • Store the solid sample and a solution of the sample at 70°C.

  • Analyze at 0, 1, 3, and 7 days.

Expected Degradation Pathway: Thermal degradation of β-hydroxy esters can proceed via a retro-ene reaction, leading to the formation of an α,β-unsaturated ester and water.[23]

Thermal_Degradation Ester (R/S)-Methyl 3-hydroxy-2-methylpropanoate Unsaturated_Ester Methyl 2-methylpropenoate Ester->Unsaturated_Ester Heat Water Water Ester->Water Heat

Comparative Data Analysis and Interpretation

The data from the forced degradation studies should be compiled into tables for a clear comparison of the stability of the (R)- and (S)-enantiomers.

Table 1: Hypothetical Comparative Stability Data for (R)- and (S)-Methyl 3-hydroxy-2-methylpropanoate

Stress ConditionTime (hours)(R)-Enantiomer Remaining (%)(S)-Enantiomer Remaining (%)Major Degradation Product(s)Racemization (% of opposite enantiomer)
0.1 N HCl @ 60°C 2495.294.83-hydroxy-2-methylpropanoic acid1.5% (S)
0.1 N NaOH @ 25°C 885.184.53-hydroxy-2-methylpropanoic acid5.2% (S)
3% H₂O₂ @ 25°C 2498.598.2Oxidized derivatives<0.1%
Photolytic -99.199.3Photodegradants<0.1%
Thermal (70°C) 7 days97.897.5Methyl 2-methylpropenoate0.5% (S)

Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual experimental results may vary.

Interpretation of Results:

Based on the hypothetical data, both enantiomers exhibit similar degradation profiles under the tested conditions. The most significant degradation is observed under basic hydrolysis, which also shows the highest level of racemization. This is consistent with the base-catalyzed enolization mechanism.[6][19] The slightly different degradation rates, if observed experimentally, could be attributed to differences in the activation energies of the degradation reactions for the two enantiomers.

Conclusion and Recommendations

A thorough understanding of the stability of individual enantiomers is a non-negotiable aspect of modern drug development. This guide provides a scientifically grounded framework for the comparative stability assessment of (R)- and (S)-Methyl 3-hydroxy-2-methylpropanoate.

Key Takeaways:

  • Chiral Stability is Critical: The stability profile of each enantiomer must be independently established.

  • Forced Degradation is Essential: A systematic approach using hydrolytic, oxidative, photolytic, and thermal stress is necessary to identify potential degradation pathways.

  • Racemization is a Key Risk: The potential for racemization, particularly under acidic and basic conditions, must be carefully evaluated due to the alpha-chiral center.

  • A Stability-Indicating Method is Paramount: A validated chiral HPLC method is the foundation for accurate and reliable stability data.

For researchers working with these chiral building blocks, it is recommended to:

  • Conduct comprehensive forced degradation studies as outlined in this guide.

  • Pay close attention to the potential for racemization, especially during process development and formulation studies.

  • Develop and validate a robust, stability-indicating chiral analytical method early in the development process.

  • Store these compounds under controlled conditions, protected from extremes of pH, temperature, and light.

By adhering to these principles, drug development professionals can ensure the quality, safety, and efficacy of pharmaceuticals derived from these important chiral intermediates.

References

Validation

A Senior Application Scientist's Guide to the Synthesis of Methyl 3-hydroxy-2-methylpropanoate: A Cost-Benefit Analysis

Introduction: The Significance of a Chiral Building Block Methyl 3-hydroxy-2-methylpropanoate is a chiral molecule of significant interest in the pharmaceutical and fine chemical industries.[1] Its two enantiomeric forms...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of a Chiral Building Block

Methyl 3-hydroxy-2-methylpropanoate is a chiral molecule of significant interest in the pharmaceutical and fine chemical industries.[1] Its two enantiomeric forms, (R) and (S), serve as crucial building blocks in the asymmetric synthesis of complex natural products and active pharmaceutical ingredients (APIs). For instance, the (R)-enantiomer, often referred to as the "Roche ester," is a key intermediate in the synthesis of various high-value compounds, including vitamins and antibiotics.[2] The (S)-enantiomer is a starting material for the synthesis of potent antimitotic agents like (+)-discodermolide.

Given its importance, the development of efficient, cost-effective, and stereoselective synthetic routes is a primary concern for researchers and process chemists. This guide provides an in-depth comparison of the most prominent synthetic strategies to obtain Methyl 3-hydroxy-2-methylpropanoate, evaluating them on the pillars of yield, cost, stereoselectivity, safety, and scalability. We will delve into the mechanistic underpinnings of each route, provide actionable experimental protocols, and present a clear cost-benefit analysis to inform your synthetic planning.

Route 1: Asymmetric Hydrogenation of Methyl 2-(hydroxymethyl)acrylate

Asymmetric hydrogenation is a powerful and widely adopted industrial method for the enantioselective synthesis of chiral compounds.[3][4] This approach involves the hydrogenation of a prochiral olefin, methyl 2-(hydroxymethyl)acrylate, using a chiral catalyst, typically a rhodium or ruthenium complex with a chiral phosphine ligand. The choice of ligand is paramount as it dictates the stereochemical outcome of the reaction.

Causality and Mechanistic Insight

The success of this method hinges on the formation of a chiral catalyst-substrate complex. The chiral ligand creates a specific three-dimensional environment (a "chiral pocket") around the metal center.[3] The substrate coordinates to the metal in a preferred orientation to minimize steric hindrance, and hydrogen is then delivered to one face of the double bond, inducing high enantioselectivity.

sub Methyl 2-(hydroxymethyl)acrylate int Chiral Catalyst- Substrate Complex sub->int cat [Rh(COD)L*]BF4 (Chiral Catalyst) cat->int H2 H2 H2->int Hydrogenation prod (S)-Methyl 3-hydroxy- 2-methylpropanoate int->prod Stereoselective H-addition sub Methyl 2-(hydroxymethyl)acrylate enzyme Enoate Reductase (OYE Family) sub->enzyme nadp NADP+ enzyme->nadp prod (R)-Methyl 3-hydroxy- 2-methylpropanoate enzyme->prod Bioreduction nadph NADPH nadph->enzyme Hydride Source start Methyl 2-bromopropionate + Zn enolate Reformatsky Enolate (Organozinc Intermediate) start->enolate Oxidative Addition adduct Zinc Alkoxide Adduct enolate->adduct formaldehyde Formaldehyde (HCHO) formaldehyde->adduct Nucleophilic Addition workup Acidic Workup (H3O+) adduct->workup product Methyl 3-hydroxy- 2-methylpropanoate workup->product Protonation start Methyl Propionate enolate Enolate Intermediate start->enolate base Base (e.g., LDA) base->enolate Deprotonation adduct Alkoxide Adduct enolate->adduct formaldehyde Formaldehyde (HCHO) formaldehyde->adduct Nucleophilic Attack workup Workup (H+) adduct->workup product Methyl 3-hydroxy- 2-methylpropanoate workup->product Protonation

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of Methyl 3-hydroxy-2-methylpropanoate

This guide provides an in-depth, procedural framework for the safe and compliant disposal of methyl 3-hydroxy-2-methylpropanoate. As a widely utilized chiral building block in pharmaceutical development, agrochemicals, a...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, procedural framework for the safe and compliant disposal of methyl 3-hydroxy-2-methylpropanoate. As a widely utilized chiral building block in pharmaceutical development, agrochemicals, and the flavor and fragrance industry, understanding its proper handling from use to disposal is paramount for ensuring laboratory safety and environmental stewardship.[1][2] This document moves beyond a simple checklist, offering causal explanations for each procedural step to empower researchers with the knowledge to manage chemical waste responsibly.

Section 1: Hazard Assessment & Waste Characterization

The foundational step in any disposal protocol is a thorough understanding of the chemical's properties and associated hazards. This dictates its classification as a hazardous waste and informs every subsequent handling decision.

Chemical Properties and Identification

Methyl 3-hydroxy-2-methylpropanoate is a combustible liquid ester. Its key identifiers and physical properties are summarized below.

PropertyValueSource
Chemical Formula C₅H₁₀O₃[3][4]
Molecular Weight 118.13 g/mol [3][5]
CAS Number 72657-23-9 (R-isomer); 80657-57-4 (S-isomer); 42998-03-8 (racemic)[5][6]
Appearance Colorless Liquid[5]
Density ~1.066 g/mL at 25 °C
Flash Point 80 °C (176 °F) - closed cup[5]
Regulatory Classification

Under the Globally Harmonized System (GHS), this compound carries specific hazard classifications. Its flashpoint of 80°C (176°F) places it into Category 4 under OSHA's classification for flammable liquids.[7] This classification is critical, as it mandates specific handling and storage protocols to mitigate fire risk.

Hazard ClassGHS CodeDescriptionSource
Flammable LiquidsH227Combustible liquid[4]
Skin Corrosion/IrritationH315Causes skin irritation[3][4]
Serious Eye Damage/IrritationH319Causes serious eye irritation[3][4]
Specific Target Organ ToxicityH335May cause respiratory irritation[4]

The U.S. Environmental Protection Agency (EPA) regulates chemical waste under the Resource Conservation and Recovery Act (RCRA).[8] A chemical waste is deemed hazardous if it is specifically "listed" or if it exhibits a "characteristic" of hazardous waste (ignitability, corrosivity, reactivity, or toxicity).[9] Due to its combustible nature, methyl 3-hydroxy-2-methylpropanoate waste must be managed as a characteristic hazardous waste for ignitability. Discharging solvents of this nature down the sanitary sewer is strictly prohibited.[9]

Section 2: Immediate Safety & Personal Protective Equipment (PPE)

Before handling waste containers, it is imperative to establish a safe working environment and utilize the correct PPE. The primary risks during waste consolidation are dermal/eye contact and inhalation of vapors.

Facilities handling this chemical should be equipped with an eyewash station and a safety shower.[10] All waste handling should occur in a well-ventilated area, preferably within a chemical fume hood.

PPE ItemSpecificationRationaleSource
Eye Protection Chemical safety goggles or face shieldProtects against splashes that can cause serious eye irritation.[5]
Hand Protection Nitrile glovesProvides a barrier against skin contact, which can cause irritation.[11]
Body Protection Standard laboratory coatPrevents contamination of personal clothing.[11]
Respiratory Type ABEK (EN14387) respirator filter (if ventilation is inadequate)Protects against inhalation of vapors that may cause respiratory irritation.

Section 3: Waste Segregation & Collection Protocol

Proper segregation is the cornerstone of safe chemical waste management. Inadvertent mixing of incompatible chemicals can lead to violent reactions, fires, or the release of toxic gases.

Step-by-Step Collection Procedure
  • Select a Designated Waste Container: Use a clearly labeled, chemically compatible container. A high-density polyethylene (HDPE) or glass bottle with a tightly sealing screw cap is appropriate. The original product container, once empty, can be reused for this purpose after the original label is fully defaced.[12]

  • Label the Container: Before adding any waste, affix a hazardous waste label. This label must include:

    • The words "Hazardous Waste"

    • The full chemical name: "Waste Methyl 3-hydroxy-2-methylpropanoate"

    • A list of all components and their approximate concentrations.[12]

    • The relevant hazard characteristics (e.g., "Ignitable," "Irritant").

    • The date accumulation begins.

  • Segregate the Waste Stream: This compound belongs in a non-halogenated organic solvent waste stream.

    • DO NOT mix with strong oxidizing agents (e.g., nitric acid, perchlorates).

    • DO NOT mix with strong bases or acids unless part of a neutralization protocol.

    • DO NOT mix with aqueous waste, heavy metal waste, or halogenated solvents (e.g., dichloromethane, chloroform).

  • Transfer the Waste: Carefully pour the waste into the designated container using a funnel to minimize spills.[13] Keep the container closed at all times except when actively adding waste.[12] Do not fill the container beyond 90% capacity to allow for vapor expansion.

  • Storage: Store the sealed waste container in a designated satellite accumulation area within the laboratory. This area should be secondary containment (e.g., a chemical-resistant tray). Per OSHA regulations, no more than 60 gallons of a Category 4 combustible liquid may be stored outside of an approved storage cabinet.[14] For optimal safety, waste should be stored in a flammable liquids storage cabinet.[7][13]

Section 4: Disposal Procedures for Different Scenarios

The appropriate response to a chemical waste situation depends on its scale.

Routine Laboratory Waste

Follow the step-by-step collection protocol outlined in Section 3. Arrange for pickup by your institution's Environmental Health & Safety (EHS) department or a licensed waste contractor.

Small Spills (<50 mL)
  • Alert personnel in the immediate area and ensure there are no ignition sources.[15]

  • Wearing the full PPE described in Section 2, contain the spill.

  • Absorb the liquid using an inert absorbent material such as vermiculite, cat litter, or dry sand.[11]

  • Carefully scoop the contaminated absorbent into a designated container. Seal and label it as "Hazardous Waste: Methyl 3-hydroxy-2-methylpropanoate with absorbent."

  • Clean the spill area with soap and water.

  • Manage the sealed container as hazardous waste.

Large Spills (>50 mL)
  • Evacuate all non-essential personnel from the area immediately.

  • If safe to do so, eliminate all ignition sources.

  • Contact your institution's EHS or emergency response team. Do not attempt to clean up a large spill without specialized training and equipment.

Contaminated Materials (Wipes, PPE, Glassware)

Solid materials contaminated with methyl 3-hydroxy-2-methylpropanoate are also considered hazardous waste.

  • Contaminated Wipes: Under EPA regulations, solvent-contaminated wipes must be collected in a separate, non-leaking, closed container labeled "Excluded Solvent-Contaminated Wipes."[16] The container must not contain any free liquids.[17]

  • Contaminated PPE: Disposable gloves and other heavily contaminated items should be placed in a sealed bag or container and disposed of as hazardous waste.

  • Empty Containers: The original chemical container is not considered "empty" until it has been triple-rinsed with a suitable solvent (e.g., acetone or ethanol).[12] The rinsate from this process is also hazardous waste and must be collected in the appropriate non-halogenated solvent waste container. After triple-rinsing, the container can be disposed of in the regular trash or glassware waste.[12]

Section 5: Final Disposal Pathway

The ultimate responsibility for hazardous waste rests with the generator, a principle known as "cradle-to-grave" liability.[9] This means your legal and ethical obligation does not end when the waste leaves your lab.

  • Waste Pickup: Your institution's EHS office will coordinate with a licensed and permitted hazardous waste disposal contractor for transport.[9][18]

  • Transportation & Disposal: The contractor will transport the waste to a permitted Treatment, Storage, and Disposal Facility (TSDF).

  • Incineration: The most common and effective disposal method for combustible organic solvents is high-temperature incineration in a facility equipped with afterburners and scrubbers to neutralize harmful combustion byproducts.[19][20]

Disposal Decision Workflow

The following diagram outlines the critical decision-making process for the proper disposal of methyl 3-hydroxy-2-methylpropanoate waste.

DisposalWorkflow start Waste Generated (Methyl 3-hydroxy-2-methylpropanoate) identify 1. Identify Waste Stream (Non-Halogenated Organic) start->identify select_container 2. Select & Label Container (Compatible, Sealed, Labeled) identify->select_container check_spill Is this a spill? select_container->check_spill routine_collection 3. Add to Waste Container (<90% Full) check_spill->routine_collection No spill_size Spill > 50mL? check_spill->spill_size Yes store 4. Store in Satellite Accumulation Area routine_collection->store small_spill Small Spill Protocol (Absorb, Contain, Label) spill_size->small_spill No large_spill Large Spill Protocol (Evacuate, Call EHS) spill_size->large_spill Yes small_spill->store end Waste Collected for Proper Disposal large_spill->end contact_ehs 5. Arrange EHS Pickup store->contact_ehs contact_ehs->end

Caption: Decision workflow for handling methyl 3-hydroxy-2-methylpropanoate waste.

References

  • Safe Handling of Flammable & Combustible Liquids | OSHA Guidelines. (n.d.).
  • 1910.106 - Flammable liquids. | Occupational Safety and Health Administration. (n.d.). OSHA.
  • The Ultimate Guide to OSHA Regulations & Environmental Concerns for Hazardous Liquids. (2025, February 27).
  • OSHA requirements for storing flammable liquids. (n.d.).
  • OSHA Limits for Flammable Liquids. (n.d.). RISK & SAFETY SOLUTIONS.
  • Material Safety Data Sheet - Methyl 3-(2-hydroxyphenyl)propanoate, 95%+. (n.d.). Cole-Parmer.
  • Methyl (R)-(−)-3-hydroxy-2-methylpropionate. (n.d.). Sigma-Aldrich.
  • Methyl (S)-(+)-3-hydroxy-2-methylpropionate 97 80657-57-4. (n.d.). Sigma-Aldrich.
  • Ester Disposal. (n.d.). Chemtalk.
  • Guidelines for Solvent Waste Recycling and Disposal. (2022, January 19).
  • methyl (2S)-3-hydroxy-2-methylpropanoate | C5H10O3. (n.d.). PubChem.
  • Proper Disposal of Mpeg5-t-butyl Ester: A Step-by-Step Guide for Laboratory Professionals. (n.d.). Benchchem.
  • Methyl 3-hydroxy-2-methylpropanoate | C5H10O3. (n.d.). PubChem.
  • Chapter 7 Chemical Disposal Procedures. (n.d.). University of Wisconsin–Madison.
  • Guide: How to Determine if Solvents That Can No Longer Be Used in the Workplace Are Hazardous Waste. (2025, November 12). US EPA.
  • C&EN Uncovered: Solvent Waste Levels, EPA Regulations, and Disposal. (2024, August 30). YouTube.
  • EPA Passes Solvent-Contaminated Wipes Management Rule. (n.d.). New Pig Corporation.
  • At Long Last . . . EPA Announces Rule on Industrial Solvent-Contaminated Wipes. (2013, July 24). Ogletree.
  • SAFETY DATA SHEET. (n.d.). TCI EUROPE N.V.
  • Chemical Waste Disposal Guidelines. (n.d.). Emory University.
  • Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume X Organic Compounds. (n.d.). EPA NEPS.
  • SAFETY DATA SHEET. (2025, December 18). Fisher Scientific.
  • SAFETY DATA SHEET. (2024, March 30). Fisher Scientific.
  • Methyl (R)-(-)-3-hydroxy-2-methylpropionate. (n.d.). Chem-Impex.
  • 72657-23-9|(R)-Methyl 3-hydroxy-2-methylpropanoate. (n.d.). BLDpharm.
  • Methyl (S)-(+)-3-hydroxy-2-methylpropionate. (n.d.). Chem-Impex.
  • METHYL (S)-(+)-3-HYDROXY-2-METHYLPROPIONATE synthesis. (n.d.). Chemicalbook.
  • 42998-03-8 methyl 3-hydroxy-2-methylpropanoate. (2024, August 24). Echemi.

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Handling

Mastering Safety: A Guide to Personal Protective Equipment for Handling Methyl 3-hydroxy-2-methylpropanoate

For Researchers, Scientists, and Drug Development Professionals In the fast-paced environment of scientific discovery, the paramount importance of safety cannot be overstated. This guide, developed by your trusted partne...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the fast-paced environment of scientific discovery, the paramount importance of safety cannot be overstated. This guide, developed by your trusted partner in laboratory excellence, provides essential, in-depth guidance on the appropriate selection and use of Personal Protective Equipment (PPE) when handling Methyl 3-hydroxy-2-methylpropanoate. By moving beyond mere compliance and fostering a deep understanding of the "why" behind each safety protocol, we aim to empower you to work with confidence and precision.

Understanding the Risks: The Chemical Profile of Methyl 3-hydroxy-2-methylpropanoate

Methyl 3-hydroxy-2-methylpropanoate is a combustible liquid that poses several health hazards upon exposure. According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, it is classified as a substance that causes skin irritation, serious eye irritation, and may cause respiratory irritation[1][2]. Understanding these risks is the foundational step in building a robust safety protocol.

Hazard Identification and GHS Classification:

Hazard ClassCategoryHazard Statement
Flammable Liquids4H227: Combustible liquid
Skin Corrosion/Irritation2H315: Causes skin irritation
Serious Eye Damage/Eye Irritation2AH319: Causes serious eye irritation
Specific Target Organ Toxicity - Single Exposure3H335: May cause respiratory irritation

Data sourced from PubChem[1][2].

The potential for skin and eye irritation necessitates a barrier to prevent direct contact. The risk of respiratory irritation highlights the importance of controlling airborne exposure. While specific toxicological data on the dermal absorption and metabolism of Methyl 3-hydroxy-2-methylpropanoate is limited, the metabolism of propanoate esters, in general, involves enzymatic processes within the body[3][4]. Any breach in PPE could lead to systemic exposure, the full effects of which may not be immediately apparent.

Your Shield Against Exposure: A Multi-Layered PPE Strategy

A comprehensive PPE strategy for handling Methyl 3-hydroxy-2-methylpropanoate involves a multi-layered approach, addressing each potential route of exposure. This strategy is in alignment with the Occupational Safety and Health Administration (OSHA) regulations on Personal Protective Equipment (29 CFR 1910 Subpart I) and the European Union's Regulation (EU) 2016/425[5][6][7][8][9][10].

Hand Protection: The Critical Barrier

Given that Methyl 3-hydroxy-2-methylpropanoate is a skin irritant, selecting the appropriate gloves is of utmost importance. The choice of glove material should be based on chemical compatibility, specifically considering breakthrough time and degradation.

Glove Material Recommendations:

Glove MaterialRecommendation for EstersRationale
Butyl Rubber Excellent Butyl rubber gloves are known for their high resistance to permeation by esters, ketones, and aldehydes[11].
Neoprene Good to Excellent Neoprene offers a good balance of chemical resistance and flexibility, making it a suitable choice for handling esters.
Nitrile Rubber Poor to Not Recommended Nitrile gloves generally show poor resistance to esters and should be avoided for prolonged contact[5][12]. They may be suitable for incidental splash protection only, with immediate removal and replacement.
Natural Rubber (Latex) Poor Latex gloves offer poor protection against many organic solvents, including esters.

Operational Protocol for Glove Use:

  • Inspection: Before each use, visually inspect gloves for any signs of degradation, such as discoloration, swelling, or cracking.

  • Double Gloving: For enhanced protection, particularly when handling larger quantities or for prolonged procedures, consider wearing two pairs of gloves. A common practice is to wear a thinner, disposable glove over a more robust chemical-resistant glove.

  • Proper Doffing: To prevent skin contamination, remove gloves by peeling them off from the cuff downwards, turning them inside out in the process.

  • Disposal: Dispose of used gloves in a designated hazardous waste container.

Experimental Workflow: Glove Selection and Use

Glove_Selection_Workflow cluster_pre_handling Pre-Handling cluster_handling Handling cluster_post_handling Post-Handling A Assess Task: - Duration of contact - Volume of chemical - Risk of splash B Select Primary Glove: Butyl or Neoprene for direct handling A->B C Consider Double Gloving: Nitrile over primary for dexterity B->C D Inspect Gloves for Defects E Don Gloves D->E F Handle Chemical E->F G Doff Gloves Correctly (Inside-out technique) F->G After Task Completion or Splash H Dispose in Hazardous Waste G->H I Wash Hands Thoroughly G->I

Caption: A logical workflow for the selection and use of chemical-resistant gloves.

Eye and Face Protection: Shielding Your Vision

Methyl 3-hydroxy-2-methylpropanoate is a serious eye irritant. Therefore, robust eye and face protection is mandatory. This aligns with OSHA's standard on Eye and Face Protection (29 CFR 1910.133)[13][14][15][16][17].

  • Primary Protection: Chemical splash goggles that provide a complete seal around the eyes are the minimum requirement.

  • Secondary Protection: When there is a significant risk of splashing, such as when transferring large volumes or working with heated material, a face shield should be worn in addition to chemical splash goggles.

Body Protection: Your Laboratory Armor

To protect against skin contact from splashes or spills, appropriate body protection is essential.

  • Laboratory Coat: A standard, buttoned lab coat provides a primary barrier for your clothing and skin.

  • Chemical-Resistant Apron: For procedures with a higher risk of splashes, a chemical-resistant apron made of a material like rubber or PVC should be worn over the lab coat.

Respiratory Protection: Safeguarding Your Lungs

As Methyl 3-hydroxy-2-methylpropanoate may cause respiratory irritation, engineering controls are the first line of defense.

  • Engineering Controls: Always handle this chemical in a well-ventilated area. For most laboratory-scale operations, a certified chemical fume hood is required to minimize the inhalation of vapors.

  • Respiratory Protection: If engineering controls are not sufficient to maintain exposure below acceptable limits, or during emergency situations such as a large spill, respiratory protection is necessary. The selection of a respirator must be based on a formal risk assessment and comply with OSHA's Respiratory Protection Standard (29 CFR 1910.134)[12][18][19][20][21]. A common choice for organic vapors is an air-purifying respirator with organic vapor cartridges.

Spill and Emergency Response: A Plan for the Unexpected

Even with the best precautions, accidents can happen. A clear and well-rehearsed emergency plan is crucial.

Immediate Steps in Case of Exposure:

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing while continuing to flush. Seek medical attention.

  • Eye Contact: Immediately flush eyes with a gentle, steady stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.

  • Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.

Waste Disposal: Responsible Stewardship

Proper disposal of Methyl 3-hydroxy-2-methylpropanoate and any contaminated materials is a critical component of laboratory safety and environmental responsibility. All waste disposal must comply with local, state, and federal regulations, such as the Resource Conservation and Recovery Act (RCRA) in the United States[22][23].

Disposal Plan:

  • Segregation: Collect all liquid waste containing Methyl 3-hydroxy-2-methylpropanoate in a dedicated, properly labeled, and sealed container. Do not mix with incompatible waste streams.

  • Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name, and the associated hazards (e.g., "Combustible," "Irritant").

  • Contaminated Solids: Dispose of all contaminated solids, including gloves, absorbent materials, and disposable labware, in a designated solid hazardous waste container.

  • Waste Codes: While a specific RCRA waste code for Methyl 3-hydroxy-2-methylpropanoate is not explicitly listed, it would likely be classified as a D001 ignitable waste due to its combustible nature if it has a flashpoint below 140°F (60°C). Depending on the specific industrial process generating the waste, it could also fall under "F" or "K" listed wastes[22]. In Europe, it would likely be classified under a code from the European Waste Catalogue (EWC), such as those for organic solvents[24][25][26][27][28]. Consult with your institution's Environmental Health and Safety (EHS) department to ensure correct waste classification and disposal procedures.

Logical Flow for Waste Disposal

Waste_Disposal_Flow A Generate Waste: - Liquid (pure or in solution) - Solid (contaminated items) B Segregate Waste Streams A->B C Liquid Waste Container: - Labeled 'Hazardous Waste' - Chemical Name - Hazard Pictograms B->C Liquids D Solid Waste Container: - Labeled 'Hazardous Waste' - For gloves, wipes, etc. B->D Solids E Store in Satellite Accumulation Area C->E D->E F Consult EHS for Pickup and Final Disposal E->F

Caption: A streamlined process for the safe segregation and disposal of chemical waste.

By adhering to these comprehensive PPE and safety protocols, you are not only protecting yourself and your colleagues but also ensuring the integrity and success of your vital research. Trust in our commitment to your safety as you continue to push the boundaries of science.

References

  • OSHA. (n.d.). Personal Protective Equipment. 29 CFR 1910.132.
  • OSHA. (n.d.). Hand Protection. 29 CFR 1910.138.
  • OSHA. (n.d.). Respiratory Protection. 29 CFR 1910.134.
  • European Parliament and Council. (2016). Regulation (EU) 2016/425 on personal protective equipment.
  • OSHA. (n.d.). Eye and face protection. 29 CFR 1910.133.
  • Creative Safety Supply. (n.d.). OSHA Respiratory Protection Standard (29 CFR 1910.134).
  • Chem-Impex. (n.d.). Methyl (S)-(+)-3-hydroxy-2-methylpropionate.
  • Compliance Training Partners. (n.d.). Eye and face protection. - 1910.133.
  • eCFR. (n.d.). 29 CFR Part 1910 Subpart I -- Personal Protective Equipment.
  • Honeywell. (n.d.). OSHA REGULATION 1910.132 PPE GENERAL REQUIREMENTS.
  • TUV Rheinland. (n.d.). European Union Regulation for Personal Protective Equipment.
  • CustomsMobile. (n.d.). 29 CFR 1910.133 - Eye and face protection.
  • OSHA. (n.d.). 1910.132 - General requirements.
  • Workplace Material Handling & Safety. (2022, August 30). OSHA Standard 29 CFR 1910.134: Respiratory Protection.
  • eCFR. (n.d.). 29 CFR 1910.134 -- Respiratory protection.
  • OSHA. (2019, October 3). Hand Protection.
  • Emergency Disaster Systems. (2023, December 26). What is OSHA Respiratory Protection Standard 29 CFR 1910.134.
  • Compliance Training Online. (n.d.). A Workplace Guide to OSHA Eye Protection.
  • GovInfo. (n.d.). Occupational Safety and Health Admin., Labor § 1910.133.
  • EUR-Lex. (n.d.). Regulation - 2016/425 - EN.
  • Western Carolina University. (n.d.). Hand Protection.
  • Précon. (n.d.). Personal protective equipment according to regulation 2016/425.
  • CSI S.p.A. (n.d.). CE Marking of Personal Protective Equipment (PPE).
  • Creative Safety Supply. (n.d.). OSHA 1910.132 Personal Protective Equipment (PPE).
  • Honeywell. (n.d.). OSHA REGULATION 1910.132 PPE GENERAL REQUIREMENTS.
  • Chemsrc. (2025, August 25). METHYL 3-(2-HYDROXYPHENYL)PROPIONATE | CAS#:20349-89-7.
  • Rubo. (n.d.). European Waste Catalogue (EWC) Codes: Simplifying Your Waste Classification.
  • Sigma-Aldrich. (2024, September 7). SAFETY DATA SHEET.
  • HHU. (n.d.). Propionate metabolism in yeast and plants.
  • PubChem. (n.d.). Propanoate Metabolism.
  • CT.gov. (2005, December 20). EPA Region 1 letter on the regulatory status of solvent-laden laboratory rinsewaters.
  • Biffa. (n.d.). The European Waste Catalogue & Hazardous Waste List.
  • University of Houston-Clear Lake. (n.d.). RCRA addresses waste management, disposal and recycling.
  • Environment, Health and Safety. (n.d.). Ansell Chemical Resistance Glove Chart.
  • Semantic Scholar. (n.d.). Metabolism of propionic acid to a novel acyl-coenzyme A thioester by mammalian cell lines and platelets[S].
  • Health, Safety and Environment Office. (n.d.). CHEMICAL HANDLING GLOVE GUIDE.
  • Ansell. (n.d.). CHEMICAL GLOVE RESISTANCE GUIDE.
  • MDPI. (n.d.). Multiomics Profiling Unveils Key Genes and Metabolites Involved in the Salt Tolerance of Gossypium hirsutum.
  • Creative Proteomics. (n.d.). Propanoate Metabolism Service.
  • NY.Gov. (2020, March 4). Lab Waste Management and RCRA Updates for Colleges and Universities.
  • US EPA. (2025, August 13). Resource Conservation and Recovery Act (RCRA) Regulations.
  • PubChem. (n.d.). methyl (2S)-3-hydroxy-2-methylpropanoate.
  • PubChem. (n.d.). Methyl 3-hydroxy-2-methylpropanoate.
  • SEPA. (2015, November). Guidance on using the European Waste Catalogue (EWC) to code waste.
  • Wychavon District Council. (n.d.). Consolidated European Waste Catalogue.
  • Waste Support. (n.d.). EWC Codes.
  • USU Office of Research. (n.d.). ansell-8th-chemical-resistance-guide.pdf.
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  • US EPA. (2025, November 25). Regulations for Hazardous Waste Generated at Academic Laboratories.

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